molecular formula C3H8O2 B7761293 1,3-Propanediol CAS No. 345260-48-2

1,3-Propanediol

Número de catálogo: B7761293
Número CAS: 345260-48-2
Peso molecular: 76.09 g/mol
Clave InChI: YPFDHNVEDLHUCE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,3-Propanediol (PDO) is a three-carbon diol (chemical formula C₃H₈O₂) that serves as a versatile building block and solvent in scientific research and industrial applications . This high-purity (99%), colorless, and viscous liquid is miscible with water and alcohol, making it an excellent choice for various laboratory procedures . Primary Research and Industrial Applications Its most significant application is as a monomer in the production of advanced polymers, most notably polytrimethylene terephthalate (PTT), which is valued for its unique properties in textiles and plastics . Beyond polymer synthesis, this compound is utilized in creating composites, adhesives, laminates, and coatings . It also functions as a solvent for thin-film preparations, a reagent in epoxide ring-opening and polymerization reactions, and is used in antifreeze formulations and wood paint . The compound is also a prominent "green chemical," with extensive research into its biotechnological production from renewable materials like glucose and glycerol . Key Specifications for Researchers * CAS Number : 504-63-2 * Molecular Formula : C₃H₈O₂ * Molecular Weight : 76.10 g/mol * Purity : ≥99% * Boiling Point : 214 °C * Melting Point : -26 °C to -27 °C * Density : 1.053 g/mL at 25 °C * Refractive Index : n20/D 1.440 Safety and Handling This product is classified as a combustible liquid. It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides . Please consult the Safety Data Sheet (SDS) before use. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

propane-1,3-diol
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InChI

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2
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InChI Key

YPFDHNVEDLHUCE-UHFFFAOYSA-N
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Canonical SMILES

C(CO)CO
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Molecular Formula

C3H8O2
Record name 1,3-propanediol
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Related CAS

31714-45-1, 345260-48-2
Record name Poly(trimethylene ether)
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Record name Bio-PDO homopolymer
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DSSTOX Substance ID

DTXSID8041246
Record name 1,3-Propanediol
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Molecular Weight

76.09 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless to pale yellow liquid; [Merck Index] Colorless odorless liquid; [Alfa Aesar MSDS]
Record name 1,3-Propanediol
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Boiling Point

210-212 °C
Record name 1,3-Propanediol
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Flash Point

Flash Point: 174 °F/ 345 °C /closed cup/
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Solubility

Miscible with water, Very soluble in ethyl ether; slightly soluble in benzene, Miscible with alcohol
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Density

1.0597 at 20 °C/4 °C
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Vapor Pressure

0.04 [mmHg], 0.0441 mm Hg at 25 °C
Record name 1,3-Propanediol
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Color/Form

Colorless to pale yellow, very viscid liquid

CAS No.

504-63-2
Record name 1,3-Propanediol
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Foundational & Exploratory

The Biocatalytic Conversion of Glycerol to 1,3-Propanediol: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biotransformation of glycerol (B35011), a surplus co-product of the biodiesel industry, into the valuable chemical intermediate 1,3-propanediol (B51772) (1,3-PDO) represents a cornerstone of sustainable industrial biotechnology. This process, primarily carried out by microorganisms such as Clostridium butyricum, Klebsiella pneumoniae, and Lactobacillus reuteri, relies on a two-step enzymatic pathway. Understanding the kinetics of these enzymatic reactions is paramount for optimizing production yields, designing efficient bioreactor systems, and developing robust microbial strains. This technical guide provides a comprehensive overview of the core kinetics, detailed experimental protocols for kinetic analysis, and visual representations of the underlying biochemical and experimental workflows.

The Core Biochemical Pathway

The conversion of glycerol to this compound is catalyzed by two key enzymes: glycerol dehydratase (GDHt) and this compound dehydrogenase (PDOR).

  • Step 1: Dehydration of Glycerol. Glycerol dehydratase (EC 4.2.1.30) initiates the pathway by converting glycerol to 3-hydroxypropionaldehyde (3-HPA). This reaction is often the rate-limiting step in the overall conversion.[1] Many glycerol dehydratases are coenzyme B12-dependent.[2]

  • Step 2: Reduction of 3-HPA. this compound dehydrogenase (EC 1.1.1.202), an NADH-dependent oxidoreductase, then reduces 3-HPA to the final product, this compound.[3] This step is crucial for regenerating NAD+ which is essential for the cell's primary metabolism.

The overall efficiency of this pathway is influenced by the kinetic properties of these two enzymes, as well as by substrate and product inhibition.

Quantitative Kinetic Parameters

The kinetic parameters of glycerol dehydratase and this compound dehydrogenase are critical for modeling and optimizing the fermentation process. These parameters vary between different microbial species and are influenced by factors such as pH, temperature, and the presence of inhibitors.

Table 1: Kinetic Parameters of Glycerol Dehydratase (GDHt)

MicroorganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Source(s)
Klebsiella pneumoniaeGlycerol0.73 ± 0.09-400 ± 20[4]
Klebsiella pneumoniae 2eGlycerol3.4258.15 (nkat/mg)-[5]
Enterobacter aerogenesGlycerol17 (in the absence of NH4+)--[6]
Enterobacter aerogenesGlycerol5.6 (in the presence of 3.3 mM NH4+)--[6]

Table 2: Kinetic Parameters of this compound Dehydrogenase (PDOR)

MicroorganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Source(s)
Clostridium butyricum3-Hydroxypropionaldehyde-36 (mmol/min/mg)-[7]
Klebsiella pneumoniaeThis compound---[8]

Note: The activity of this compound dehydrogenase from Klebsiella pneumoniae has been shown to exhibit positive cooperativity between its subunits, leading to non-linear Michaelis-Menten kinetics.[8]

Experimental Protocols

Accurate determination of kinetic parameters requires robust and reproducible experimental protocols. The following sections provide detailed methodologies for the key experiments in studying the biocatalytic conversion of glycerol to this compound.

Glycerol Dehydratase Activity Assay (Coupled Spectrophotometric Method)

This assay measures the activity of glycerol dehydratase by coupling the production of 3-hydroxypropionaldehyde to its subsequent oxidation by aldehyde dehydrogenase (ALDH), which is monitored by the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.[4]

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

  • Glycerol stock solution (1 M)

  • Coenzyme B12 (adenosylcobalamin) stock solution (1 mM)

  • Aldehyde Dehydrogenase (ALDH) from a suitable source (e.g., yeast, recombinant)

  • NAD+ stock solution (100 mM)

  • Cell-free extract containing glycerol dehydratase

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare the Assay Mixture: In a 1 ml cuvette, combine the following reagents in the specified order:

    • 800 µL of 100 mM potassium phosphate buffer (pH 8.0)

    • 50 µL of 1 M glycerol solution (final concentration 50 mM)

    • 10 µL of 1 mM coenzyme B12 solution (final concentration 10 µM)

    • A sufficient amount of ALDH to ensure its activity is not rate-limiting (e.g., 5-10 units)

    • 50 µL of 100 mM NAD+ solution (final concentration 5 mM)

  • Equilibrate: Incubate the cuvette at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add 10-50 µL of the cell-free extract containing glycerol dehydratase to the cuvette and mix gently by inverting.

  • Monitor Absorbance: Immediately start recording the increase in absorbance at 340 nm over time using the spectrophotometer.

  • Calculate Activity: Determine the initial linear rate of the reaction (ΔA340/min). The specific activity of glycerol dehydratase can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

One unit (U) of glycerol dehydratase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

This compound Dehydrogenase Activity Assay (Spectrophotometric Method)

This assay measures the activity of this compound dehydrogenase by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of this compound.[9]

Materials:

  • Potassium bicarbonate buffer (100 mM, pH 9.0)

  • This compound stock solution (1 M)

  • NAD+ stock solution (100 mM)

  • Cell-free extract containing this compound dehydrogenase

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare the Assay Mixture: In a 1 ml cuvette, combine the following reagents:

    • 850 µL of 100 mM potassium bicarbonate buffer (pH 9.0)

    • 100 µL of 1 M this compound solution (final concentration 100 mM)

    • A suitable volume of cell-free extract containing this compound dehydrogenase.

  • Establish Baseline: Mix the contents of the cuvette and measure the baseline absorbance at 340 nm.

  • Initiate the Reaction: Add 50 µL of 100 mM NAD+ solution (final concentration 5 mM) to initiate the reaction.

  • Monitor Absorbance: Immediately start recording the increase in absorbance at 340 nm over time.

  • Calculate Activity: Determine the initial linear rate of the reaction (ΔA340/min) and calculate the specific activity as described for the glycerol dehydratase assay.

One unit (U) of this compound dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Analysis of Substrate and Product Concentrations by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying glycerol and this compound in fermentation broth.[10][11]

Instrumentation and Columns:

  • HPLC system with a Refractive Index (RI) detector.

  • An ion-exchange column suitable for organic acid and alcohol separation (e.g., Bio-Rad Aminex HPX-87H).

Mobile Phase:

  • Dilute sulfuric acid (e.g., 5 mM) is commonly used as the mobile phase.

Procedure:

  • Sample Preparation:

    • Collect a sample of the fermentation broth.

    • Centrifuge the sample to remove microbial cells and other solids.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Standard Preparation:

    • Prepare a series of standard solutions of known concentrations of glycerol and this compound in the same matrix as the samples (e.g., fermentation medium without cells).

  • HPLC Analysis:

    • Set the column temperature (e.g., 60°C) and the mobile phase flow rate (e.g., 0.6 mL/min).

    • Inject a fixed volume of the prepared standards and samples onto the HPLC column.

    • Record the chromatograms.

  • Quantification:

    • Identify the peaks corresponding to glycerol and this compound based on their retention times compared to the standards.

    • Construct a calibration curve for each compound by plotting the peak area against the concentration of the standards.

    • Use the calibration curves to determine the concentrations of glycerol and this compound in the unknown samples.

Visualizing the Process: Signaling Pathways and Workflows

Graphical representations are invaluable for understanding the complex relationships within the biocatalytic conversion process. The following diagrams, generated using the DOT language for Graphviz, illustrate the core biochemical pathway, the experimental workflow for kinetic analysis, and the logical relationships in the overall process.

Biocatalytic_Pathway Glycerol Glycerol 3HPA 3-Hydroxypropionaldehyde Glycerol->3HPA Dehydration 1,3-PDO This compound 3HPA->1,3-PDO Reduction GDHt Glycerol Dehydratase (GDHt) GDHt->3HPA PDOR This compound Dehydrogenase (PDOR) PDOR->1,3-PDO NAD NAD+ PDOR->NAD CoB12 Coenzyme B12 CoB12->GDHt NADH NADH + H+ NADH->PDOR

Caption: Biochemical pathway of glycerol to this compound.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis Cell_Culture Microbial Cell Culture Cell_Harvest Cell Harvesting & Lysis Cell_Culture->Cell_Harvest CFE_Prep Cell-Free Extract Preparation Cell_Harvest->CFE_Prep GDHt_Assay Glycerol Dehydratase Assay CFE_Prep->GDHt_Assay PDOR_Assay 1,3-PDO Dehydrogenase Assay CFE_Prep->PDOR_Assay Spectro_Data Spectrophotometric Data (ΔA340/min) GDHt_Assay->Spectro_Data PDOR_Assay->Spectro_Data Calc_Activity Calculate Specific Activity (U/mg) Spectro_Data->Calc_Activity Kinetic_Params Determine Kinetic Parameters (Km, Vmax, kcat) Calc_Activity->Kinetic_Params

Caption: Experimental workflow for kinetic analysis.

Logical_Relationships Glycerol_Availability Glycerol Availability Enzyme_Kinetics Enzyme Kinetics (GDHt & PDOR) Glycerol_Availability->Enzyme_Kinetics PDO_Yield This compound Yield & Productivity Enzyme_Kinetics->PDO_Yield Cofactor_Regeneration Cofactor Regeneration (NAD+/NADH, CoB12) Cofactor_Regeneration->Enzyme_Kinetics Cofactor_Regeneration->PDO_Yield Product_Inhibition Product/By-product Inhibition Product_Inhibition->Enzyme_Kinetics negative feedback

Caption: Key factors influencing 1,3-PDO production.

Conclusion

A thorough understanding of the kinetics of the biocatalytic conversion of glycerol to this compound is indispensable for the advancement of this important industrial bioprocess. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field. By applying these methodologies, it is possible to systematically evaluate and improve microbial strains and fermentation strategies, ultimately leading to more efficient and economically viable production of this compound from renewable resources. Future research should focus on expanding the kinetic database to a wider range of microorganisms and engineered strains, as well as investigating the complex interplay of metabolic regulation and enzyme kinetics at a systems level.

References

Engineering Escherichia coli for the Production of 1,3-Propanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Metabolic Pathways for 1,3-Propanediol (B51772) Production in Engineered E. coli

Introduction

This compound (1,3-PDO) is a valuable chemical intermediate with broad applications in the production of polymers, such as polytrimethylene terephthalate (B1205515) (PTT), as well as in cosmetics, solvents, and as a component in engine coolants. Traditionally produced through chemical synthesis from petroleum-based feedstocks, there is a growing demand for sustainable and environmentally friendly production methods. Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising alternative for the bio-based production of 1,3-PDO from renewable resources like glycerol (B35011) and glucose.

E. coli is an attractive host for metabolic engineering due to its well-characterized genetics, rapid growth, and established fermentation processes. While wild-type E. coli does not naturally produce 1,3-PDO, the introduction of heterologous pathways has enabled its efficient synthesis. This guide provides a detailed overview of the core metabolic pathways engineered in E. coli for 1,3-PDO production, quantitative data from various engineering strategies, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Metabolic Pathways for this compound Production

The biosynthesis of 1,3-PDO in engineered E. coli primarily follows two main routes: the conversion of glycerol to 1,3-PDO and the de novo synthesis from glucose.

This compound Production from Glycerol

The most common and direct route for 1,3-PDO production in engineered E. coli involves the utilization of glycerol, a readily available byproduct of biodiesel production.[1] This pathway requires the introduction of two key enzymatic activities that are absent in wild-type E. coli.[2][3]

The central pathway involves a two-step conversion of glycerol:

  • Dehydration of Glycerol: Glycerol is first converted to 3-hydroxypropionaldehyde (3-HPA) by a glycerol dehydratase. This enzyme is a critical component and is often sourced from natural 1,3-PDO producers like Klebsiella pneumoniae or Citrobacter freundii.[4][5] Glycerol dehydratase can be coenzyme B12-dependent or -independent. The coenzyme B12-dependent glycerol dehydratase from K. pneumoniae (encoded by dhaBCE) requires the co-expression of a reactivating factor (encoded by dhaF and dhaG or gdrAB).[4][5]

  • Reduction of 3-HPA: The intermediate, 3-HPA, is then reduced to 1,3-PDO by a this compound oxidoreductase (PDOR). This step is crucial for regenerating NAD⁺ and detoxifying the potent inhibitor 3-HPA.[5] The gene encoding this enzyme (dhaT) is often also taken from K. pneumoniae.[4] Alternatively, the native E. coli NADPH-dependent aldehyde reductase YqhD has been successfully used for this conversion.[2][3]

A significant challenge in this pathway is maintaining the redox balance. The conversion of glycerol to 1,3-PDO is a reductive process that consumes NADH or NADPH. To regenerate these cofactors, a portion of the glycerol must be channeled into the central metabolism to produce biomass and reducing equivalents.[6]

dot

Glycerol_to_1_3_PDO_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Glycerol_ext Glycerol Glycerol_int Glycerol Glycerol_ext->Glycerol_int Transport HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol_int->HPA Glycerol Dehydratase (dhaBCE, gdrAB) Glycerol_int->HPA Coenzyme B₁₂ DHAP Dihydroxyacetone phosphate (DHAP) Glycerol_int->DHAP Glycerol Kinase (glpK) Glycerol-3-P Dehydrogenase (glpD/gpsA) PDO This compound HPA->PDO This compound Oxidoreductase (dhaT or yqhD) HPA->PDO NAD(P)H -> NAD(P)⁺ PDO_ext This compound PDO->PDO_ext Glycolysis Glycolysis DHAP->Glycolysis Biomass Biomass & Energy Glycolysis->Biomass NAD NADH Glycolysis->NAD NADP NADPH H2O H₂O CoB12 Coenzyme B₁₂ Glucose_to_1_3_PDO_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP Dihydroxyacetone phosphate (DHAP) Glycolysis->DHAP G3P Glycerol-3-phosphate DHAP->G3P Glycerol-3-phosphate dehydrogenase (GPD) DHAP->G3P NADH -> NAD⁺ Glycerol Glycerol G3P->Glycerol Glycerol-3-phosphatase (GPP) G3P->Glycerol H₂O -> Pi HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA Glycerol Dehydratase (dhaBCE, gdrAB) Glycerol->HPA Coenzyme B₁₂ PDO This compound HPA->PDO This compound Oxidoreductase (dhaT or yqhD) HPA->PDO NAD(P)H -> NAD(P)⁺ NAD NADH NADP NADPH Pi Pi CoB12 Coenzyme B₁₂ Experimental_Workflow cluster_Strain_Development Strain Development cluster_Fermentation Fermentation Process cluster_Downstream Downstream Processing Gene_Cloning Gene Cloning (dhaB, dhaT, yqhD, etc.) Host_Engineering Host Engineering (e.g., gene knockouts) Gene_Cloning->Host_Engineering Strain_Verification Strain Verification (Sequencing, Enzyme Assays) Host_Engineering->Strain_Verification Seed_Culture Seed Culture Preparation Strain_Verification->Seed_Culture Fed_Batch Fed-Batch Fermentation Seed_Culture->Fed_Batch Monitoring Process Monitoring (HPLC, OD600) Fed_Batch->Monitoring Harvesting Cell Harvesting Monitoring->Harvesting Purification 1,3-PDO Purification Harvesting->Purification Analysis Product Analysis (Purity, Yield) Purification->Analysis

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1,3-Propanediol: A Temperature-Dependent Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propanediol (B51772) (PDO), with the chemical formula CH₂(CH₂OH)₂, is a three-carbon diol, a class of organic compounds containing two hydroxyl (-OH) groups.[1][2] It exists as a colorless, viscous, and hygroscopic liquid that is miscible with water.[1][3][4] Its properties, such as a high boiling point and low freezing point, make it a valuable component in a wide range of industrial and pharmaceutical applications.[3][5] These include its use in the synthesis of polymers like polytrimethylene terephthalate (B1205515) (PTT), as a solvent, an antifreeze, and in the formulation of composites, adhesives, and coatings.[1][3]

The temperature-dependent behavior of its physicochemical properties is of critical importance for process design, formulation development, and quality control in these applications. Understanding how properties such as density, viscosity, and surface tension change with temperature is essential for predicting material behavior, ensuring product stability, and optimizing manufacturing processes. This technical guide provides a detailed overview of the core physicochemical properties of this compound, with a focus on their variation with temperature, supported by experimental data and methodologies.

Physicochemical Properties: Quantitative Data

The following tables summarize key physicochemical properties of this compound and their dependence on temperature.

General Properties
PropertyValueReference
Molecular FormulaC₃H₈O₂[1][6]
Molar Mass76.09 g/mol [1][3][6]
AppearanceColorless, viscous liquid[1][3][7]
Melting Point-27 °C (246 K)[1][4]
Boiling Point210-214 °C (483-487 K) at 760 mmHg[1][3][4]
Flash Point>99 °C (>210.2 °F) (closed cup)
Autoignition Temp.400 °C (752 °F)[1]
Density (ρ)

The density of this compound decreases linearly as temperature increases.[8]

Temperature (K)Density (g/cm³)
293.15 (20 °C)1.0597
298.15 (25 °C)1.053
303.15 (30 °C)Data not available in provided search results
308.15 (35 °C)Data not available in provided search results
313.15 (40 °C)Data not available in provided search results
318.15 (45 °C)Data not available in provided search results
323.15 (50 °C)Data not available in provided search results

Note: Specific density values for pure this compound at temperatures other than 20°C and 25°C were not explicitly found in the search results, though studies have measured them in ranges from 293.15 K to 318.15 K.[9][10] For binary mixtures with water, density was measured from 298.15 K to 323.15 K.[8]

Dynamic Viscosity (η)

Viscosity is highly sensitive to temperature, decreasing as temperature rises.

Temperature (K)Dynamic Viscosity (mPa·s)
293.15 (20 °C)Referenced in studies, but specific value not listed
298.15 (25 °C)Referenced in studies, but specific value not listed
303.15 (30 °C)Referenced in studies, but specific value not listed
308.15 (35 °C)Referenced in studies, but specific value not listed
313.15 (40 °C)Referenced in studies, but specific value not listed
318.15 (45 °C)Referenced in studies, but specific value not listed

Note: While multiple sources confirm that the viscosity of this compound has been measured across temperature ranges (e.g., 293.15 K to 318.15 K), the specific values for the pure substance at each temperature are not detailed in the provided search results.[9][10][11]

Refractive Index (nD)

The refractive index of this compound shows a linear decrease with increasing temperature.[8]

Temperature (K)Refractive Index
293.15 (20 °C)1.4398 - 1.440
298.15 (25 °C)1.4192 (for this compound diacetate)
303.15 (30 °C)Data available for water mixtures[8]
308.15 (35 °C)Data available for water mixtures[8]
313.15 (40 °C)Data available for water mixtures[8]
318.15 (45 °C)Data available for water mixtures[8]
323.15 (50 °C)Data available for water mixtures[8]

Note: A study measured the refractive indices for binary systems of water and this compound from 298.15 K to 323.15 K.[8][12] The value at 20°C is for pure this compound.[3][4]

Surface Tension (γ)

Surface tension is influenced by temperature, generally decreasing as temperature increases.

Temperature (K)Mass Fraction PDO in WaterSurface Tension (mN/m)
298.15 (25 °C)1.00Value measured but not specified[8]
303.15 (30 °C)1.00Value measured but not specified[8]
308.15 (35 °C)1.00Value measured but not specified[8]
313.15 (40 °C)1.00Value measured but not specified[8]
318.15 (45 °C)1.00Value measured but not specified[8]
323.15 (50 °C)1.00Value measured but not specified[8]

Note: A detailed study measured the surface tension for the binary water + this compound system across various mass fractions and temperatures from 298.15 K to 323.15 K.[8] However, the exact value for pure PDO (mass fraction 1.00) was not explicitly listed in the abstract.

Experimental Protocols

The determination of physicochemical properties requires precise and standardized methodologies. The following sections describe the general protocols for measuring the key properties of this compound.

Density Measurement

Density is typically measured using a vibrating tube densimeter.

  • Principle: The instrument measures the oscillation period of a U-shaped glass tube filled with the sample. This period is directly related to the density of the liquid.

  • Methodology:

    • Calibration: The densimeter is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired temperature.

    • Sample Preparation: The this compound sample is degassed to remove any dissolved air bubbles that could affect the measurement.

    • Measurement: The sample is injected into the thermostated measurement cell. The temperature is precisely controlled, often using a Peltier system.

    • Data Acquisition: Once the temperature and oscillation period stabilize, the instrument calculates and displays the density. Measurements are repeated to ensure reproducibility.

Viscosity Measurement

Dynamic viscosity is commonly determined using a rotational viscometer or a capillary viscometer.

  • Principle (Rotational Viscometer): This method measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is proportional to this torque.

  • Methodology (Rotational Viscometer):

    • Instrument Setup: A suitable spindle and speed are selected based on the expected viscosity of this compound.

    • Temperature Control: The sample is placed in a temperature-controlled bath or chamber to maintain the desired experimental temperature.

    • Measurement: The spindle is immersed in the sample to the correct depth. The motor is started, and the system is allowed to equilibrate.

    • Reading: The torque reading is taken, and the instrument's software or a calibration chart is used to convert this reading into a viscosity value in mPa·s.

Refractive Index Measurement

The refractive index is measured using a refractometer, often an automatic digital (Abbe) type.

  • Principle: A refractometer measures the critical angle of refraction of light as it passes from a prism of known refractive index into the liquid sample.

  • Methodology:

    • Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.

    • Sample Application: A few drops of the this compound sample are placed onto the clean, dry prism surface.

    • Temperature Control: The prism is temperature-controlled, typically via an external water bath or internal Peltier element, to the specified temperature.[8]

    • Measurement: The instrument directs a light source (usually a sodium D-line, 589 nm) through the prism and sample. The critical angle is detected electronically, and the refractive index is displayed.

Surface Tension Measurement

The Du Noüy ring method or the Wilhelmy plate method are standard for measuring surface tension.

  • Principle (Du Noüy Ring): This method measures the force required to detach a platinum-iridium ring from the surface of the liquid. This force is directly related to the surface tension.

  • Methodology:

    • Apparatus Setup: A tensiometer equipped with a precision balance and a platinum ring is used. The sample is placed in a thermostated vessel.

    • Measurement: The ring is submerged in the this compound and then slowly pulled upwards. The force is continuously measured.

    • Detachment Point: The maximum force exerted just before the ring detaches from the liquid surface is recorded.

    • Calculation: The surface tension is calculated from this maximum force, taking into account the dimensions of the ring and applying a correction factor.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the physicochemical properties of a liquid like this compound.

G Workflow for Physicochemical Property Analysis cluster_prep Phase 1: Preparation cluster_measurement Phase 2: Measurement cluster_analysis Phase 3: Data Processing cluster_output Phase 4: Final Output Sample Obtain High-Purity This compound Sample Purify Purification/Drying (e.g., with K₂CO₃) Sample->Purify Degas Degassing (Remove dissolved gases) Purify->Degas Calibrate Calibrate Instruments (e.g., with Water/Air) Degas->Calibrate Prepared Sample TempControl Set & Stabilize Temperature (Thermostatic Bath/Peltier) Calibrate->TempControl Measure Perform Measurements (Density, Viscosity, RI, ST) TempControl->Measure Record Record Raw Data (e.g., Oscillation Period, Torque) Measure->Record Raw Output Calculate Calculate Properties (Apply instrument constants) Record->Calculate Validate Validate & Repeat (Ensure reproducibility) Calculate->Validate Report Report Final Values (Property vs. Temperature) Validate->Report Verified Data

Caption: Generalized workflow for physicochemical property determination.

References

1,3-Propanediol: A Versatile Bio-derived Building Block for Biodegradable Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propanediol (B51772) (PDO) is a versatile, bifunctional organic compound that has garnered significant attention as a sustainable building block for the synthesis of biodegradable polyesters.[1][2] Traditionally derived from petrochemical feedstocks, recent advancements in metabolic engineering have enabled the cost-effective production of bio-based PDO from renewable resources like glucose and glycerol (B35011).[1][3][4] This shift towards a bio-based economy, coupled with the growing demand for environmentally friendly materials, has positioned PDO-based polyesters as promising alternatives to conventional, non-biodegradable plastics in a wide array of applications, including textiles, packaging, and biomedical devices.[5][6]

This technical guide provides a comprehensive overview of this compound as a monomer for biodegradable polyesters. It covers the biosynthesis of PDO, detailed experimental protocols for polyester (B1180765) synthesis and characterization, a comparative analysis of the properties of various PDO-based polyesters, and an examination of their biodegradation pathways.

Biosynthesis of this compound

The microbial fermentation of renewable feedstocks is a prominent and sustainable route for the production of this compound. Engineered strains of Escherichia coli and Klebsiella pneumoniae have been successfully utilized to convert glucose or glycerol into PDO.[1][3]

One notable biosynthetic pathway in engineered E. coli commences with glucose, a readily available sugar.[1][7] Through a series of enzymatic reactions, glucose is metabolized to key intermediates. A constructed synthetic pathway can proceed via the Krebs cycle intermediate malate (B86768).[7] This pathway involves several engineered enzymatic steps to convert malate into this compound.[7]

To enhance the production of PDO, metabolic engineering strategies are often employed. These strategies include the overexpression of key enzymes, the deletion of genes responsible for competing byproduct formation, and the optimization of fermentation conditions.[1][2] For instance, weakening the tricarboxylic acid (TCA) cycle can redirect carbon flux towards the PDO synthesis pathway.[2]

digraph "Biosynthesis of this compound from Glucose" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
  edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

Glucose [fillcolor="#FBBC05"]; Glycolysis [label="Glycolysis"]; TCA_Cycle [label="TCA Cycle", shape=ellipse]; Malate [fillcolor="#34A853"]; DHB [label="L-2,4-Dihydroxybutyrate"]; OHB [label="2-Keto-4-hydroxybutyrate"]; HPA [label="3-Hydroxypropionaldehyde"]; PDO [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Glucose -> Glycolysis; Glycolysis -> TCA_Cycle; TCA_Cycle -> Malate; Malate -> DHB [label="Malate Kinase,\nMalate Semialdehyde Dehydrogenase,\nMalate Semialdehyde Reductase"]; DHB -> OHB [label="DHB Dehydrogenase"]; OHB -> HPA [label="OHB Decarboxylase"]; HPA -> PDO [label="PDO Oxidoreductase"]; }

Caption: General workflow for the synthesis of polyesters via melt polycondensation.

Enzymatic Polymerization

Enzymatic polymerization utilizes lipases as catalysts to facilitate the esterification reaction. This method offers several advantages, including high selectivity, mild reaction conditions (typically 40-90°C), and the avoidance of metal catalysts, which can be beneficial for biomedical applications.[8][9] The reaction is often carried out in a solvent or in a solvent-free system.[9]

```dot digraph "Enzymatic Polymerization Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853", penwidth=1.5];

Monomers [label="this compound +\nDicarboxylic Acid Ester", shape=cylinder, fillcolor="#FBBC05"]; Reaction_Setup [label="Reaction Setup\n(Solvent/Solvent-free,\nLipase)", shape=box3d]; Polymerization [label="Polymerization\n(e.g., 40-90°C)", shape=box3d]; Polyester [label="Polyester + Byproduct", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Monomers -> Reaction_Setup; Reaction_Setup -> Polymerization; Polymerization -> Polyester; }

Caption: General pathway for the biodegradation of PDO-based aliphatic polyesters.

Experimental Protocols

Protocol 1: Melt Polycondensation of Poly(trimethylene succinate)
  • Reactant Preparation: In a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, add equimolar amounts of this compound and succinic acid. A slight excess of this compound (e.g., 1.2:1 molar ratio) can be used to compensate for any loss during the reaction.

  • Esterification: Heat the reactor to 180-200°C under a slow stream of nitrogen. Maintain these conditions for 2-4 hours to allow for the esterification reaction and the removal of water.

  • Polycondensation: Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 mmHg. Add a catalyst, such as titanium(IV) isopropoxide (approx. 200-500 ppm), to promote the polycondensation reaction.

  • Reaction Monitoring: Continue the reaction for 4-8 hours, monitoring the viscosity of the molten polymer. The reaction is considered complete when the desired viscosity is reached.

  • Polymer Recovery: Cool the reactor to room temperature and carefully remove the solidified polymer. The resulting poly(trimethylene succinate) can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

Protocol 2: Enzymatic Polymerization of Poly(trimethylene adipate)
  • Reactant Preparation: In a reaction vessel, dissolve this compound and diethyl adipate (B1204190) (equimolar amounts) in an appropriate solvent (e.g., diphenyl ether) or prepare a solvent-free mixture.

  • Enzyme Addition: Add an immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), to the reaction mixture (typically 5-10% by weight of the monomers).

  • Polymerization: Heat the mixture to 60-80°C with constant stirring. If a solvent is used, the reaction can be carried out under reduced pressure to remove the ethanol (B145695) byproduct.

  • Reaction Monitoring: Monitor the progress of the polymerization by analyzing the molecular weight of the polymer at different time intervals using techniques like Gel Permeation Chromatography (GPC).

  • Polymer Recovery: After the desired molecular weight is achieved (typically 24-72 hours), stop the reaction by cooling the mixture. If a solvent was used, precipitate the polymer by adding a non-solvent. Separate the enzyme by filtration for potential reuse. Wash the polymer with a suitable solvent to remove any unreacted monomers and catalyst residues.

Protocol 3: Standard Test Method for Enzymatic Degradation of Polyesters
  • Sample Preparation: Prepare thin films (e.g., 1 cm x 1 cm, ~100 µm thickness) of the PDO-based polyester. Dry the films in a vacuum oven to a constant weight.

  • Enzyme Solution Preparation: Prepare a buffer solution (e.g., phosphate (B84403) buffer, pH 7.0) containing a known concentration of a suitable lipase (e.g., from Rhizopus delemar or Pseudomonas cepacia). A typical enzyme concentration is 0.1-1.0 mg/mL.

  • Degradation Assay: Place a pre-weighed polymer film in a vial containing the enzyme solution. As a control, place an identical film in a buffer solution without the enzyme. Incubate the vials at a constant temperature (e.g., 37°C) with gentle shaking.

  • Weight Loss Measurement: At regular time intervals (e.g., 1, 3, 7, 14 days), remove the polymer films from the solutions. Gently wash the films with distilled water to remove any adsorbed enzyme and buffer salts. Dry the films in a vacuum oven to a constant weight and record the final weight.

  • Data Analysis: Calculate the percentage of weight loss as a function of time. The rate of degradation can be determined from the slope of the weight loss versus time curve. Further analysis of the degraded polymer surface can be performed using techniques like Scanning Electron Microscopy (SEM).

Conclusion

This compound, particularly from renewable resources, is a key platform chemical for the development of a new generation of biodegradable polyesters. The ability to tailor the properties of these polymers through the selection of dicarboxylic acid comonomers, combined with their favorable biodegradation profiles, makes them suitable for a wide range of applications, from commodity plastics to specialized biomedical devices. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of these promising materials, paving the way for further innovation in the field of sustainable polymers.

References

The Dawn of a Bio-based Building Block: An In-depth Technical Guide to the Early Research on Microbial 1,3-Propanediol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial production of 1,3-propanediol (B51772) (1,3-PDO), a valuable monomer for polymers like polytrimethylene terephthalate (B1205515) (PTT), has its roots in early microbiological studies. Long before it became a cornerstone of industrial biotechnology, the fundamental pathways and fermentation characteristics were being elucidated in academic laboratories. This technical guide delves into the core of this early research, providing a detailed look at the microorganisms, experimental protocols, and key findings that paved the way for modern bio-based 1,3-PDO production.

Core Microorganisms and Metabolic Landscape

Early research primarily focused on facultative anaerobes from the Enterobacteriaceae family and obligate anaerobes of the Clostridium genus. These microorganisms naturally possess the metabolic machinery to convert glycerol (B35011) into 1,3-PDO.

Key Native Producers in Early Research:

  • Klebsiella pneumoniae : A facultative anaerobe that became a workhorse in early 1,3-PDO research due to its robust growth and efficient glycerol utilization under both anaerobic and micro-aerobic conditions.

  • Clostridium butyricum : An obligate anaerobe known for its high selectivity in converting glycerol to 1,3-PDO with fewer byproducts compared to some enteric bacteria.

  • Citrobacter freundii : Another member of the Enterobacteriaceae family that demonstrated significant 1,3-PDO production capabilities.[1]

  • Enterobacter agglomerans : Isolated from anaerobic environments, this bacterium was also identified as a natural 1,3-PDO producer.[2]

The metabolic conversion of glycerol to this compound follows a bifurcated pathway involving both oxidative and reductive branches. The reductive pathway leads to the formation of 1,3-PDO, while the oxidative pathway generates the necessary reducing power (NADH) and ATP for cell growth and maintenance.

Glycerol Metabolism to this compound cluster_oxidative Oxidative Pathway cluster_reductive Reductive Pathway Glycerol Glycerol Glycerol_intra Intracellular Glycerol Glycerol->Glycerol_intra Transport DHA Dihydroxyacetone (DHA) Glycerol_intra->DHA Glycerol Dehydrogenase (NAD+ -> NADH) HPA 3-Hydroxy- propionaldehyde (3-HPA) Glycerol_intra->HPA Glycerol Dehydratase (Coenzyme B12) DHAP Dihydroxyacetone phosphate (DHAP) DHA->DHAP DHA Kinase (ATP -> ADP) Glycolysis Glycolysis DHAP->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Biomass Biomass Glycolysis->Biomass Byproducts Byproducts (Ethanol, Acetate, Lactate, etc.) Pyruvate->Byproducts Various enzymes PDO This compound (1,3-PDO) HPA->PDO This compound Dehydrogenase (NADH -> NAD+)

Glycerol metabolism to this compound.

Quantitative Data from Early Fermentation Studies

The following tables summarize key quantitative data from early research on this compound production by wild-type microorganisms. These values highlight the variability between species and the impact of fermentation conditions.

Table 1: Batch Fermentation Performance of Key Microorganisms

MicroorganismSubstrate (Glycerol)1,3-PDO Titer (g/L)Yield (g/g)Productivity (g/L/h)Major ByproductsReference
Klebsiella pneumoniae40 g/L17.650.56 (mol/mol)2.94Ethanol, Acetate[3]
Clostridium butyricum B593Chemostat-0.61 (g/g)-Butyrate, Acetate[4]
Citrobacter freundii AD119->23--Lactic acid, Acetic acid[1]
Enterobacter agglomerans20 g/L~7.80.51 (mol/mol)-Acetate, Ethanol, Formate[2]

Table 2: Fed-Batch Fermentation Performance of Klebsiella pneumoniae

StrainFermentation Mode1,3-PDO Titer (g/L)Molar Yield (%)Productivity (g/L/h)Reference
K. pneumoniae DSM 2026Micro-aerobic fed-batch59.5051.751.57[3]
K. pneumoniae (from C. krusei broth)Fed-batch530.41 (g/g)0.94[5]

Detailed Experimental Protocols from Early Research

The following protocols are compiled from methodologies described in early publications, providing a template for replicating or building upon this foundational work.

Fermentation Protocol for Klebsiella pneumoniae

This protocol is based on batch fermentation studies conducted in the 1990s.

a. Microorganism and Inoculum Preparation:

  • Strain: Klebsiella pneumoniae (e.g., ATCC 25955, DSM 2026).

  • Inoculum Medium: Luria-Bertani (LB) broth or a similar rich medium.

  • Procedure: A single colony is used to inoculate a flask containing the inoculum medium. The culture is incubated overnight at 37°C with shaking.

b. Fermentation Medium Composition: A typical medium composition for K. pneumoniae fermentation is as follows[6][7]:

ComponentConcentration (g/L)
Glycerol20.0 - 40.0
K₂HPO₄3.4
KH₂PO₄1.3
(NH₄)₂SO₄2.0
MgSO₄·7H₂O0.2
CaCl₂·2H₂O0.02
FeSO₄·7H₂O0.005
Yeast Extract1.0 - 3.0
Trace Element Solution1-2 mL/L

c. Fermentation Conditions:

  • Bioreactor: A 1-2 L stirred-tank bioreactor.

  • Temperature: 37°C.

  • pH: Controlled at 7.0 using NaOH or KOH.

  • Agitation: 150-250 rpm.[8]

  • Aeration:

    • Anaerobic: The medium is sparged with nitrogen gas to maintain anaerobic conditions.

    • Micro-aerobic: A low airflow is supplied to the bioreactor.[3]

Fermentation Protocol for Clostridium butyricum

This protocol is representative of anaerobic fermentation studies with Clostridium species.

a. Microorganism and Inoculum Preparation:

  • Strain: Clostridium butyricum (e.g., VPI 3266).

  • Inoculum Medium: Reinforced Clostridial Medium (RCM) or a similar anaerobic growth medium.

  • Procedure: The culture is grown under strict anaerobic conditions (e.g., in an anaerobic chamber or using anaerobic jars) at 37°C without agitation.

b. Fermentation Medium Composition: A representative medium for C. butyricum includes:

ComponentConcentration (g/L)
Glycerol20.0 - 60.0
K₂HPO₄0.5
KH₂PO₄0.5
(NH₄)₂SO₄2.9
MgSO₄·7H₂O0.1
FeSO₄·7H₂O0.01
Yeast Extract1.0
Cysteine-HCl0.5 (as a reducing agent)

c. Fermentation Conditions:

  • Bioreactor: A stirred-tank bioreactor equipped for anaerobic operation.

  • Temperature: 35-37°C.

  • pH: Maintained at 6.5-7.0.

  • Agitation: Gentle agitation (e.g., 100-150 rpm).

  • Anaerobiosis: The bioreactor is continuously sparged with an oxygen-free gas like nitrogen.

Analytical Protocol for Quantification of this compound and Byproducts

High-Performance Liquid Chromatography (HPLC) was a common method for analyzing fermentation samples in early studies.

a. Sample Preparation:

  • Withdraw a sample from the fermentation broth.

  • Centrifuge the sample to pellet the cells.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.

  • Dilute the sample with the mobile phase if necessary.

b. HPLC System and Conditions:

  • Column: An ion-exchange column, such as a Bio-Rad Aminex HPX-87H, was frequently used.[9]

  • Mobile Phase: A dilute acid solution, typically 0.005 M H₂SO₄.

  • Flow Rate: 0.5 - 0.6 mL/min.

  • Temperature: 30-60°C.

  • Detection: Refractive Index (RI) detector for this compound, glycerol, and ethanol. A UV detector at 210 nm can be used for organic acids.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for early research on microbial this compound production.

Experimental Workflow for 1,3-PDO Production Strain Microorganism Strain (e.g., K. pneumoniae) Inoculum Inoculum Preparation Strain->Inoculum Fermentation Batch/Fed-Batch Fermentation Inoculum->Fermentation Sampling Periodic Sampling Fermentation->Sampling SamplePrep Sample Preparation (Centrifugation, Filtration) Sampling->SamplePrep Analysis HPLC/GC Analysis SamplePrep->Analysis Data Data Analysis (Titer, Yield, Productivity) Analysis->Data

A generalized experimental workflow.

Conclusion

The early research into the microbial production of this compound laid a robust foundation for the advanced metabolic engineering and process optimization strategies employed today. The pioneering work on organisms like Klebsiella pneumoniae and Clostridium butyricum not only demonstrated the feasibility of a bio-based route but also elucidated the core metabolic pathways and identified key process parameters. This technical guide provides a glimpse into the meticulous experimental work of that era, offering valuable insights for researchers seeking to understand the historical context and fundamental principles of this important bioprocess.

References

An In-depth Technical Guide to the Chemical Synthesis of 1,3-Propanediol from Ethylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis routes for producing 1,3-propanediol (B51772) (1,3-PDO) from ethylene (B1197577) oxide. 1,3-PDO is a valuable bifunctional molecule with applications in polymers, cosmetics, and as a building block in the synthesis of pharmaceuticals. This document details the core chemical transformations, catalytic systems, reaction conditions, and experimental protocols to facilitate a deeper understanding and practical application of these synthetic methods.

Introduction to Synthesis Routes

The commercial production of this compound from ethylene oxide is primarily achieved through a two-step process, often referred to as the Shell process.[1][2] This method involves the hydroformylation (or oxo synthesis) of ethylene oxide to an intermediate, 3-hydroxypropionaldehyde (3-HPA), which is subsequently hydrogenated to yield this compound.[1][3][4] Additionally, research has explored a one-step synthesis route where hydroformylation and hydrogenation occur in a single pot.[5]

Two-Step Synthesis of this compound

The two-step synthesis pathway is the most established chemical route for producing 1,3-PDO from ethylene oxide. It offers a robust and relatively high-yield process.

Step 1: Hydroformylation of Ethylene Oxide to 3-Hydroxypropionaldehyde

The first step involves the reaction of ethylene oxide with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce 3-hydroxypropionaldehyde.[6] Cobalt and rhodium complexes are effective catalysts for this transformation.[6]

The overall reaction is as follows:

C₂H₄O + CO + H₂ → HOCH₂CH₂CHO

Cobalt carbonyl (Co₂(CO)₈) is a commonly used catalyst for this hydroformylation step.[7] The reaction is typically carried out at elevated temperatures and pressures.

ParameterValueReference(s)
Catalyst Dicobalt octacarbonyl (Co₂(CO)₈)[7]
Temperature 100°C - 250°C[8]
Pressure 100 - 400 bar[8]
Solvent Basic solvents like pyridine (B92270) are noted to be effective.[6]

The following is a representative experimental protocol for the hydroformylation of ethylene oxide, synthesized from information available in the cited literature.

Materials:

  • Ethylene oxide

  • Synthesis gas (CO/H₂ mixture)

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or a basic solvent like pyridine)

Equipment:

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

  • Gas handling system for synthesis gas.

  • Analytical instrumentation for product analysis (e.g., Gas Chromatography).

Procedure:

  • Catalyst Preparation: The active catalyst, cobalt tetracarbonyl hydride (HCo(CO)₄), is typically formed in situ from dicobalt octacarbonyl under the reaction conditions.[9]

  • Reactor Setup: The autoclave is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon). A precise amount of dicobalt octacarbonyl is charged into the reactor under an inert atmosphere. The anhydrous, degassed solvent is then added.

  • Reaction Initiation: The reactor is sealed and pressurized with synthesis gas to the desired pressure. The temperature is then raised to the target value while stirring.

  • Ethylene Oxide Addition: A known amount of liquid ethylene oxide is carefully introduced into the reactor.

  • Reaction Monitoring: The reaction is allowed to proceed for a specified duration, during which the pressure is maintained by the continuous addition of synthesis gas. The progress of the reaction can be monitored by taking samples at intervals and analyzing them for the formation of 3-hydroxypropionaldehyde.

  • Reaction Termination and Product Isolation: After the reaction is complete, the reactor is cooled to room temperature, and the excess gas is carefully vented. The liquid product mixture containing 3-hydroxypropionaldehyde is then collected. The 3-HPA is often not isolated in a pure form due to its instability and is typically carried forward to the next step in the reaction solution.[4]

Step 2: Hydrogenation of 3-Hydroxypropionaldehyde to this compound

The second step involves the reduction of the aldehyde functional group in 3-hydroxypropionaldehyde to a primary alcohol, yielding this compound.

The overall reaction is as follows:

HOCH₂CH₂CHO + H₂ → HOCH₂CH₂CH₂OH

A variety of catalysts can be employed for this hydrogenation step, with nickel-based catalysts being common. Bimetallic catalysts, such as Ru-Ni supported on silica (B1680970), have shown high efficacy.

ParameterValueReference(s)
Catalyst Ru-Ni/SiO₂, Raney Nickel[10][11]
Temperature 80°C[12]
Pressure 2.0 MPa[12]
Solvent The reaction mixture from the hydroformylation step can be used directly.

A study on a bimetallic Ru-Ni/SiO₂ catalyst demonstrated a yield of over 99.0% for 1,3-PDO under optimized conditions.[12]

The following is a representative experimental protocol for the hydrogenation of 3-hydroxypropionaldehyde, based on the cited literature.

Materials:

  • Solution of 3-hydroxypropionaldehyde from the previous step.

  • Hydrogen gas.

  • Hydrogenation catalyst (e.g., Ru-Ni/SiO₂ or Raney Nickel).

Equipment:

  • High-pressure hydrogenation reactor.

  • Filtration system to remove the catalyst.

  • Distillation apparatus for product purification.

Procedure:

  • Catalyst Preparation (for Ru-Ni/SiO₂):

    • Calculated amounts of RuCl₃·xH₂O, Ni(NO₃)₂·6H₂O, and colloidal silica solution are mixed at room temperature with vigorous stirring for 8 hours.

    • The resulting mixture is dried overnight at 120°C and then calcined in air at 550°C for 4 hours.

    • Prior to use, the catalyst is reduced in a hydrogen atmosphere at 550°C for 4 hours.[10]

  • Reactor Setup: The hydrogenation reactor is charged with the 3-hydroxypropionaldehyde solution and the hydrogenation catalyst.

  • Reaction: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature with stirring.

  • Reaction Monitoring: The reaction is monitored by observing the uptake of hydrogen.

  • Product Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

  • Purification: The resulting solution is then purified to isolate this compound. This is typically achieved through distillation.[1] Other methods like phase separation and chromatography can also be employed for high-purity applications.[3]

One-Step Synthesis of this compound

A more streamlined approach is the one-step synthesis, where ethylene oxide is directly converted to this compound in a single reactor. This process utilizes a bimetallic catalyst system that facilitates both the hydroformylation and the subsequent hydrogenation.

This process often employs a homogeneous bimetallic cobalt-ruthenium catalyst.[5]

ParameterValueReference(s)
Catalyst Bimetallic Co-Ru complex[5]
Temperature 30°C - 150°C[5]
Pressure 100 - 4000 psi[5]
Solvent Inert solvent[5]

A patent describes a one-step process using a cobalt-ruthenium catalyst with a phospholanoalkane ligand that can achieve a 1,3-PDO yield of up to 70 mole %.[5]

The following is a representative experimental protocol for the one-step synthesis of this compound.

Materials:

  • Ethylene oxide

  • Synthesis gas (CO/H₂)

  • Bimetallic cobalt-ruthenium catalyst

  • Inert solvent

Equipment:

  • High-pressure autoclave reactor with necessary controls.

  • Gas and liquid handling systems.

  • Purification apparatus (e.g., distillation, extraction).

Procedure:

  • Catalyst Preparation: The bimetallic catalyst complex is prepared according to specific literature procedures. For instance, a ruthenium-ligand complex can be pre-formed and then combined with a cobalt source.[5]

  • Reactor Setup: The reactor is charged with the catalyst and the inert solvent under an inert atmosphere.

  • Reaction: The reactor is pressurized with synthesis gas, and the temperature is adjusted. Ethylene oxide is then introduced. The reaction is run for a specified time, typically 1 to 5 hours in a batch process.[5]

  • Product Recovery: Upon completion, the reactor is cooled and depressurized. The this compound is recovered from the product mixture using methods such as selective extraction, fractional distillation, or phase separation.[5]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes.

Two_Step_Synthesis EthyleneOxide Ethylene Oxide Hydroformylation Hydroformylation (Co or Rh catalyst) EthyleneOxide->Hydroformylation Syngas1 CO + H₂ Syngas1->Hydroformylation HPA 3-Hydroxypropionaldehyde (3-HPA) Hydroformylation->HPA Hydrogenation Hydrogenation (Ni, Ru-Ni catalyst) HPA->Hydrogenation Hydrogen H₂ Hydrogen->Hydrogenation PDO This compound Hydrogenation->PDO

Two-Step Synthesis of this compound

One_Step_Synthesis EthyleneOxide Ethylene Oxide OneStepReaction One-Step Synthesis (Co-Ru bimetallic catalyst) EthyleneOxide->OneStepReaction Syngas CO + H₂ Syngas->OneStepReaction PDO This compound OneStepReaction->PDO

One-Step Synthesis of this compound

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound from ethylene oxide.

Table 1: Hydroformylation of Ethylene Oxide to 3-Hydroxypropionaldehyde

CatalystTemperature (°C)Pressure (bar)Yield of 3-HPA (%)Selectivity for 3-HPA (%)Reference(s)
Co₂(CO)₈100 - 250100 - 400Data not specifiedData not specified[8]

Table 2: Hydrogenation of 3-Hydroxypropionaldehyde to this compound

CatalystTemperature (°C)Pressure (MPa)Yield of 1,3-PDO (%)Reference(s)
Ru-40Ni/SiO₂802.0> 99.0[12]
Raney NickelNot specifiedNot specifiedHigh yields reported[11]

Table 3: One-Step Synthesis of this compound from Ethylene Oxide

CatalystTemperature (°C)Pressure (psi)Yield of 1,3-PDO (mol %)Reference(s)
Co-Ru with phospholanoalkane ligand30 - 150100 - 4000up to 70[5]

Conclusion

The synthesis of this compound from ethylene oxide provides a viable petrochemical route to this important diol. The two-step process, involving hydroformylation followed by hydrogenation, is well-established, with opportunities for optimization through catalyst development, particularly for the hydrogenation step where high yields have been demonstrated. The one-step synthesis offers a more direct and potentially more economical route, though it may present challenges in catalyst stability and separation. This guide provides the foundational technical details for researchers to explore and further develop these synthetic pathways.

References

The Bio-Route to a Polymer Building Block: An In-depth Technical Guide to the Discovery and History of 1,3-Propanediol Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating discovery and rich history of 1,3-propanediol (B51772) (1,3-PDO) fermentation, a cornerstone of modern industrial biotechnology. From its early observation over a century ago to the sophisticated metabolic engineering strategies of today, the microbial production of 1,3-PDO from renewable feedstocks represents a significant achievement in sustainable chemical manufacturing. This document provides a comprehensive overview of the key microorganisms, metabolic pathways, fermentation strategies, and analytical techniques that have defined this field.

A Historical Perspective: From Obscurity to a Billion-Dollar Molecule

The microbial conversion of glycerol (B35011) to this compound was first described in scientific literature in 1881.[1] However, for over a century, this discovery remained a scientific curiosity with little to no industrial interest. The resurgence of 1,3-PDO as a valuable chemical intermediate came with the development of new polymers, most notably polytrimethylene terephthalate (B1205515) (PTT). The unique properties of PTT, particularly its application in textiles and carpets, created a significant market demand for high-purity 1,3-PDO.[2]

The traditional chemical synthesis routes to 1,3-PDO, often starting from petroleum-based feedstocks like acrolein or ethylene (B1197577) oxide, were hampered by harsh reaction conditions, the use of expensive catalysts, and environmental concerns.[2] This created a compelling case for the development of a bio-based production route. A major breakthrough in the commercialization of bio-based 1,3-PDO was achieved by DuPont, in collaboration with Tate & Lyle and Genencor. They successfully engineered a strain of Escherichia coli to produce 1,3-PDO from glucose, a readily available and renewable feedstock.[2][3] This innovation marked a turning point, establishing microbial fermentation as a competitive and sustainable alternative for the industrial-scale production of this versatile chemical.

The Microbial Workforce: Key Players in 1,3-PDO Production

A diverse range of microorganisms are naturally capable of producing this compound from glycerol. These organisms primarily belong to the genera Clostridium, Klebsiella, Citrobacter, Enterobacter, and Lactobacillus.[1][2] Among these, Clostridium butyricum and Klebsiella pneumoniae have been the most extensively studied and are considered highly promising for industrial applications due to their high yields and productivity.[4] However, the pathogenic nature of some Klebsiella pneumoniae strains has prompted research into safer alternatives.[2]

The advent of metabolic engineering has expanded the repertoire of 1,3-PDO producers to include recombinant microorganisms like Escherichia coli.[3][5] By introducing the necessary genetic machinery and optimizing metabolic fluxes, researchers have successfully created robust E. coli strains capable of high-titer 1,3-PDO production from glucose.[5][6]

Quantitative Fermentation Data

The following table summarizes key quantitative data from various studies on this compound fermentation, providing a comparative overview of the performance of different microorganisms and fermentation strategies.

MicroorganismStrainSubstrateFermentation ModeTiter (g/L)Yield (mol/mol)Productivity (g/L·h)Reference
Clostridium butyricumDL07Pure GlycerolFed-Batch104.8-3.38[7][8]
Clostridium butyricumDL07Crude GlycerolFed-Batch94.2-3.04[7][8]
Clostridium butyricumDL07-Sequential Fed-Batch85 (avg.)-3.1 (avg.)[7][8]
Klebsiella pneumoniaeYT7GlycerolCo-fermentation with Shewanella oneidensis MR-162.9--[4]
Escherichia coliRecombinantGlucose--0.47-[6]
Citrobacter freundii & Klebsiella pneumoniaeGene DonorWaste GlycerolBatch10.60.4-[9]
Mixed CultureWastewater Treatment PlantCrude GlycerolFed-Batch700.56-0.762.6

Metabolic Pathways: The Core Biochemistry of 1,3-PDO Synthesis

The biosynthesis of this compound from glycerol in native producers proceeds through a two-step enzymatic pathway. In the engineered E. coli strains, the pathway is extended to include the conversion of glucose to glycerol.

Native Pathway: Glycerol to this compound

The natural fermentation of glycerol to 1,3-PDO involves two key enzymes:

  • Glycerol Dehydratase (GDHt): This enzyme, often dependent on coenzyme B12, catalyzes the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA).[4]

  • This compound Oxidoreductase (PDOR): This NADH-dependent enzyme then reduces 3-HPA to the final product, this compound.[4]

This pathway is part of a larger metabolic network where a portion of the glycerol is oxidized to provide the necessary reducing equivalents (NADH) for the reductive pathway to 1,3-PDO.

Glycerol to 1,3-PDO Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA Glycerol Dehydratase (GDHt) (Coenzyme B12-dependent) PDO This compound 3-HPA->PDO this compound Oxidoreductase (PDOR) (NADH-dependent)

References

A Technical Guide to the Theoretical and Practical Yield of 1,3-Propanediol from Glycerol Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Propanediol (B51772) (1,3-PDO) is a valuable chemical intermediate used primarily as a monomer in the production of polymers like polytrimethylene terephthalate (B1205515) (PTT), a polyester (B1180765) with applications in textiles and carpets.[1][2][3] It also finds use in cosmetics, food products, and as a solvent.[4][5] Historically, 1,3-PDO was produced through chemical processes using petroleum-derived feedstocks such as acrolein or ethylene (B1197577) oxide.[4][6] However, with the global increase in biodiesel production, a surplus of crude glycerol (B35011), its main byproduct, has become available at a low cost.[4] This has spurred significant interest in microbial fermentation as a more sustainable and economically viable route to convert this renewable feedstock into 1,3-PDO.[2][4]

This technical guide provides an in-depth overview of the theoretical yield of this compound from glycerol fermentation, detailing the underlying metabolic pathways, summarizing key quantitative data from various studies, and outlining typical experimental protocols for its production.

Metabolic Pathways and Theoretical Yield

The microbial conversion of glycerol to 1,3-PDO is a complex process involving two interconnected metabolic branches: a reductive pathway that produces 1,3-PDO and an oxidative pathway that supplies the necessary energy (ATP) and reducing power (NADH) for cell growth and synthesis.[1][7] This metabolic dissimilation has been extensively studied in various microorganisms, including species from the genera Klebsiella, Clostridium, and Citrobacter.[2][4][7]

1. Reductive Pathway: Glycerol is first dehydrated to an intermediate, 3-hydroxypropionaldehyde (3-HPA), by the enzyme glycerol dehydratase. In Clostridium species, this enzyme is coenzyme B12-dependent.[4] Subsequently, 3-HPA is reduced to this compound by this compound dehydrogenase, a step that consumes NADH.[1]

2. Oxidative Pathway: In parallel, glycerol is oxidized to dihydroxyacetone (DHA), which is then phosphorylated to dihydroxyacetone phosphate (B84403) (DHAP).[4] DHAP enters the glycolytic pathway, leading to the formation of pyruvate. This oxidative branch generates ATP for cellular processes and the NADH required for the reductive conversion of 3-HPA to 1,3-PDO.[2] Pyruvate is further metabolized into various byproducts such as acetate (B1210297), ethanol (B145695), lactate (B86563), succinate, and 2,3-butanediol (B46004), depending on the microorganism and fermentation conditions.[1][2]

The balance between these two pathways is critical. The production of 1,3-PDO is intrinsically linked to the generation of NADH in the oxidative branch. The distribution of carbon flux through the various pyruvate-derived pathways determines the overall availability of NADH and thus dictates the maximum achievable yield of 1,3-PDO.[4]

Stoichiometry and Theoretical Yield

The theoretical maximum yield of 1,3-PDO is achieved when the carbon flux in the oxidative pathway is directed exclusively towards the production of acetate, as this maximizes NADH generation per mole of glycerol consumed. Under these optimal conditions, the balanced stoichiometric equation is:

7 Glycerol → 4 this compound + 3 Acetate + 3 H₂O + 4 H⁺

Based on this stoichiometry, the highest theoretical yield is 0.72 moles of this compound per mole of glycerol .[4][8] However, in practice, the formation of other byproducts that consume NADH (like lactate) or yield less NADH than acetate will lower the final 1,3-PDO yield.[4][8] For instance, if ethanol is the primary byproduct, the theoretical yield is significantly lower.

Glycerol_Metabolism cluster_reductive Reductive Pathway cluster_oxidative Oxidative Pathway cluster_byproducts Byproduct Formation Glycerol_red Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol_red->HPA Glycerol Dehydratase PDO This compound HPA->PDO This compound Dehydrogenase NAD_out NAD+ PDO->NAD_out NADH_in NADH NADH_in->HPA Glycerol_ox Glycerol DHA Dihydroxyacetone (DHA) Glycerol_ox->DHA Glycerol Dehydrogenase DHAP Dihydroxyacetone Phosphate (DHAP) DHA->DHAP NADH_out NADH DHA->NADH_out Glycolysis Glycolysis DHAP->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_out ATP Glycolysis->ATP_out Acetate Acetate Pyruvate->Acetate Ethanol Ethanol Pyruvate->Ethanol Lactate Lactate Pyruvate->Lactate Others Other Byproducts (Succinate, etc.) Pyruvate->Others NAD_in NAD+ NAD_in->Glycerol_ox NADH_out->NADH_in Redox Balance Glycerol_input Glycerol (Substrate) Glycerol_input->Glycerol_red Glycerol_input->Glycerol_ox

Caption: Metabolic pathways for glycerol conversion to this compound.

Quantitative Data on this compound Production

Numerous studies have focused on optimizing 1,3-PDO production using various wild-type and metabolically engineered microorganisms. The yield, titer, and productivity are key metrics for evaluating the efficiency of the fermentation process. Below is a summary of representative data.

MicroorganismStrain TypeFermentation ModeMax 1,3-PDO Titer (g/L)Yield (mol/mol glycerol)Productivity (g/L/h)Key ByproductsReference
Klebsiella pneumoniaeMetabolically EngineeredBatch20.590.76~0.86Acetate[9][10]
Klebsiella pneumoniaeWild TypeFed-Batch70.00.52 (g/g)2.6Not specified[11]
Citrobacter freundii AD119Wild TypeFed-Batch53.44Not specified~1.11Lactic acid, Acetic acid[7]
Clostridium butyricum DUT1Wild TypeBatch47.430.45 (g/g)1.61Butyric acid, Acetic acid[11]
C. butyricum & K. pneumoniaeCo-cultureBatch52.080.49 (g/g)1.80Butyric acid, Acetic acid[11]
Mixed CultureWild TypeBatch (pH 7-8)~10.30.640.89Acetate, Ethanol, Lactate[8]
Saccharomyces cerevisiaeWild TypeBatch (Anaerobic)Not specified0.42 (wt%)Not specifiedNot specified[12]

Detailed Experimental Protocol: Batch Fermentation

This section outlines a generalized protocol for the production of 1,3-PDO from glycerol in a laboratory-scale bioreactor.

1. Microorganism and Inoculum Preparation:

  • Strain: Klebsiella pneumoniae (a common, well-characterized 1,3-PDO producer).

  • Pre-culture: Inoculate a single colony from an agar (B569324) plate into a flask containing a sterile seed medium (e.g., Luria-Bertani broth with glycerol). Incubate overnight at 37°C with shaking (e.g., 200 rpm) until the culture reaches the mid-log phase of growth.

2. Fermentation Medium:

  • Prepare the basal fermentation medium containing a defined concentration of glycerol (e.g., 20-50 g/L), a nitrogen source (e.g., (NH₄)₂SO₄), phosphate source (e.g., K₂HPO₄, KH₂PO₄), yeast extract, and a trace element solution.

  • Sterilize the medium by autoclaving. Heat-sensitive components like vitamins or coenzyme B₁₂ (if required) should be filter-sterilized and added post-autoclaving.

3. Bioreactor Setup and Operation:

  • Vessel: Use a sterilized laboratory-scale bioreactor (e.g., 2-5 L).

  • Inoculation: Aseptically transfer the pre-culture into the fermenter to achieve an initial optical density (OD₆₀₀) of approximately 0.1.

  • Temperature Control: Maintain the temperature at a constant 37°C.

  • pH Control: Control the pH at a setpoint of 7.0 by the automated addition of an acid (e.g., 2M HCl) and a base (e.g., 2M NaOH).

  • Agitation: Set the agitation speed (e.g., 300-400 rpm) to ensure homogeneity.

  • Aeration: For microaerobic or anaerobic conditions, sparge with nitrogen gas. A low level of dissolved oxygen has been shown to be beneficial for 1,3-PDO production in some strains.[9]

4. Sampling and Analysis:

  • Sampling: Aseptically withdraw samples from the bioreactor at regular intervals (e.g., every 2-4 hours).

  • Cell Growth: Measure the optical density at 600 nm (OD₆₀₀) using a spectrophotometer to monitor biomass concentration.

  • Metabolite Analysis:

    • Centrifuge the samples to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the concentrations of glycerol, this compound, and major organic acid byproducts (acetate, lactate, succinate) using High-Performance Liquid Chromatography (HPLC). A typical setup would involve an ion-exchange column (e.g., Aminex HPX-87H) with a dilute sulfuric acid mobile phase and detection via a refractive index (RI) detector.

5. Data Calculation:

  • Yield (Y_p/s): Moles of 1,3-PDO produced per mole of glycerol consumed.

  • Titer: The final concentration of 1,3-PDO (g/L) at the end of the fermentation.

  • Productivity: Titer divided by the fermentation time (g/L/h).

Experimental_Workflow cluster_prep Preparation cluster_process Fermentation Process cluster_analysis Analysis cluster_results Results p1 Inoculum Preparation (Flask Culture) p3 Bioreactor Setup & Sterilization p2 Medium Formulation & Sterilization f1 Inoculation p3->f1 f2 Batch Fermentation (pH, Temp, Agitation Control) f1->f2 f3 Periodic Sampling f2->f3 a1 Sample Processing (Centrifugation, Filtration) f3->a1 a2 OD600 Measurement (Biomass) a1->a2 a3 HPLC Analysis (Substrate & Products) a1->a3 r1 Data Calculation (Titer, Yield, Productivity) a2->r1 a3->r1

Caption: General workflow for glycerol fermentation to this compound.

Strategies for Yield Enhancement

Achieving yields close to the theoretical maximum requires targeted strategies to channel the metabolic flux towards 1,3-PDO production.

  • Metabolic Engineering: This is a powerful approach to enhance yield. Common strategies include deleting genes responsible for the synthesis of major byproducts like lactate (ldhA) and 2,3-butanediol (budA).[9][10] Furthermore, eliminating glycerol assimilation pathways that compete for the substrate can significantly increase the carbon flux towards 1,3-PDO.[10]

  • Process Optimization: Controlling fermentation parameters is crucial. Maintaining an optimal pH (typically around 7.0) and temperature can maximize enzyme activity and cell viability.[7][8] Fed-batch strategies, where glycerol is fed continuously or intermittently, can prevent substrate inhibition and achieve higher final product titers.[7]

  • Co-cultivation: Using a consortium of different microorganisms can improve overall efficiency. For example, a facultative anaerobe can consume residual oxygen, creating a strictly anaerobic environment that is favorable for a primary 1,3-PDO producer like Clostridium butyricum.[11]

Conclusion

The bioconversion of glycerol to this compound represents a cornerstone of modern industrial biotechnology, transforming a low-value byproduct into a high-demand chemical. The theoretical maximum yield is established at 0.72 mol/mol, a benchmark that is achievable only when acetate is the sole byproduct of the oxidative metabolic pathway. While wild-type microorganisms typically achieve lower yields due to the formation of a mixture of byproducts, significant progress has been made through metabolic engineering and process optimization. By deleting competing pathways and carefully controlling fermentation conditions, researchers have successfully engineered strains that approach this theoretical limit, demonstrating the potential for highly efficient and sustainable production of this compound from renewable resources.

References

The Engine of Bioconversion: A Technical Guide to Enzymatic Pathways in Native 1,3-Propanediol Producing Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial production of 1,3-propanediol (B51772) (1,3-PDO), a valuable monomer for polymers like polytrimethylene terephthalate (B1205515) (PTT), offers a sustainable alternative to traditional chemical synthesis. Native microorganisms, particularly species of Klebsiella, Clostridium, Citrobacter, and Lactobacillus, have evolved sophisticated enzymatic machinery to convert glycerol (B35011), a byproduct of biodiesel production, into 1,3-PDO.[1][2][3] This in-depth guide elucidates the core enzymatic pathways, presents key quantitative data, details experimental protocols for their study, and provides visual representations of these intricate biological processes.

Core Metabolic Pathways of this compound Synthesis

The biosynthesis of this compound from glycerol in native microorganisms is primarily a two-step reductive pathway.[4][5] This pathway is part of a larger metabolic network that balances the organism's redox state and energy requirements through a parallel oxidative branch.[3][6]

The central reductive pathway consists of:

  • Glycerol Dehydration: The initial and often rate-limiting step is the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA). This reaction is catalyzed by the enzyme glycerol dehydratase (GDHt) (EC 4.2.1.30), encoded by the dhaB gene.[6][7][8]

  • 3-HPA Reduction: The intermediate, 3-HPA, is then reduced to the final product, this compound. This step is catalyzed by This compound dehydrogenase (PDOR) (EC 1.1.1.202), an NADH-dependent oxidoreductase encoded by the dhaT gene.[6][7][8]

A key distinction among native producers lies in the cofactor requirement of their glycerol dehydratases.

  • Klebsiella pneumoniae and Citrobacter freundii possess a coenzyme B12-dependent glycerol dehydratase .[4][9] This enzyme is susceptible to mechanism-based inactivation, requiring a reactivating factor to maintain its activity.[5]

  • Clostridium butyricum and Clostridium pasteurianum utilize a coenzyme B12-independent glycerol dehydratase .[9][10] This is an advantage for industrial applications as it obviates the need to supplement the culture medium with the costly vitamin B12.[10]

The reductive pathway consumes NADH, and to maintain redox balance, native producers employ a parallel oxidative pathway to regenerate NAD+. In this oxidative branch, glycerol is converted to dihydroxyacetone (DHA) by glycerol dehydrogenase (GDH) (EC 1.1.1.6), encoded by the dhaD gene.[6][8] DHA is subsequently phosphorylated to dihydroxyacetone phosphate (B84403) (DHAP) by dihydroxyacetone kinase (DHAK) , which then enters glycolysis to generate ATP and reducing equivalents.[3][6][11] The genes encoding these key enzymes are typically organized in a dha regulon.[6][8][12]

Below are diagrams illustrating the core enzymatic pathways in Klebsiella pneumoniae and Clostridium butyricum.

Klebsiella_pneumoniae_Pathway Glycerol Glycerol GDHt Glycerol Dehydratase (GDHt) (dhaB) Coenzyme B12-dependent Glycerol->GDHt GDH Glycerol Dehydrogenase (GDH) (dhaD) Glycerol->GDH HPA 3-Hydroxypropionaldehyde (3-HPA) PDOR This compound Dehydrogenase (PDOR) (dhaT) HPA->PDOR PDO This compound (1,3-PDO) DHA Dihydroxyacetone (DHA) DHAK Dihydroxyacetone Kinase (DHAK) DHA->DHAK DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis Glycolysis DHAP->Glycolysis GDHt->HPA PDOR->PDO NAD_out NAD+ PDOR->NAD_out GDH->DHA NADH_out NADH + H+ GDH->NADH_out DHAK->DHAP ADP_out ADP DHAK->ADP_out NADH_in NADH + H+ NADH_in->PDOR NAD_in NAD+ NAD_in->GDH ATP_in ATP ATP_in->DHAK Clostridium_butyricum_Pathway Glycerol Glycerol GDHt Glycerol Dehydratase (GDHt) (dhaB1, dhaB2) Coenzyme B12-independent Glycerol->GDHt GDH Glycerol Dehydrogenase (GDH) Glycerol->GDH HPA 3-Hydroxypropionaldehyde (3-HPA) PDOR This compound Dehydrogenase (PDOR) (dhaT) HPA->PDOR PDO This compound (1,3-PDO) DHA Dihydroxyacetone (DHA) DHAK Dihydroxyacetone Kinase (DHAK) DHA->DHAK DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis Glycolysis DHAP->Glycolysis GDHt->HPA PDOR->PDO NAD_out NAD+ PDOR->NAD_out GDH->DHA NADH_out NADH + H+ GDH->NADH_out DHAK->DHAP ADP_out ADP DHAK->ADP_out NADH_in NADH + H+ NADH_in->PDOR NAD_in NAD+ NAD_in->GDH ATP_in ATP ATP_in->DHAK MFA_Workflow A Construct Stoichiometric Metabolic Model D Formulate System of Linear Equations (Based on mass balances around intracellular metabolites) A->D B Perform Fermentation Experiment (e.g., Chemostat or Fed-batch) C Measure Extracellular Rates (Glycerol uptake, 1,3-PDO, and byproduct secretion) B->C C->D E Solve for Intracellular Fluxes D->E F Analyze Flux Distribution (Identify bottlenecks, competing pathways) E->F

References

The Central Role of Vitamin B12 in Glycerol Dehydratase Activity for Enhanced 1,3-Propanediol Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,3-propanediol (B51772) (PDO) is a valuable platform chemical with wide-ranging applications in polymers, cosmetics, and pharmaceuticals. The microbial conversion of glycerol (B35011) to PDO presents a sustainable alternative to traditional chemical synthesis. At the heart of this biotransformation lies the enzyme glycerol dehydratase (GDHt), which catalyzes the initial and rate-limiting step: the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA). A crucial cofactor for the activity of this enzyme in many producer organisms is coenzyme B12 (adenosylcobalamin), a derivative of vitamin B12. This technical guide provides an in-depth exploration of the indispensable role of vitamin B12 in modulating glycerol dehydratase activity for efficient PDO production. We will delve into the biochemical mechanisms, present quantitative data on enzyme kinetics and PDO yields, provide detailed experimental protocols for relevant assays, and visualize the key pathways and workflows.

Introduction

The biosynthesis of this compound from glycerol is a two-step enzymatic process. The first and most critical step is the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA), catalyzed by glycerol dehydratase (GDHt; EC 4.2.1.30). The subsequent reduction of 3-HPA to 1,3-PDO is carried out by this compound oxidoreductase (PDOR)[1][2]. Glycerol dehydratases are categorized into two types based on their requirement for a cofactor: coenzyme B12-dependent and coenzyme B12-independent[3][4]. This guide focuses on the coenzyme B12-dependent GDHt, predominantly found in high-efficiency PDO producers like Klebsiella pneumoniae and Citrobacter freundii[5][6].

The catalytic activity of B12-dependent GDHt is intricately linked to the presence of adenosylcobalamin. The coenzyme acts as a source of a 5'-deoxyadenosyl radical, which initiates the dehydration reaction through a radical-based mechanism[3][4]. Understanding and optimizing the interplay between vitamin B12 and glycerol dehydratase is paramount for developing robust and economically viable microbial processes for PDO production.

Biochemical Mechanism of B12-Dependent Glycerol Dehydratase

The catalytic cycle of coenzyme B12-dependent glycerol dehydratase is a fascinating example of enzymatic radical catalysis. The generally accepted mechanism involves the following key steps:

  • Binding and Homolysis: The substrate, glycerol, binds to the active site of the enzyme. This binding induces a conformational change that triggers the homolytic cleavage of the cobalt-carbon bond in the coenzyme B12, generating a highly reactive 5'-deoxyadenosyl radical and a cob(II)alamin species[7][8].

  • Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the C1 position of glycerol, forming 5'-deoxyadenosine (B1664650) and a glycerol radical intermediate.

  • Radical Rearrangement: The glycerol radical undergoes a 1,2-hydroxyl shift, where the hydroxyl group from the C2 position migrates to the C1 position, resulting in a product-related radical.

  • Water Elimination: A molecule of water is eliminated from the rearranged radical, forming a 3-hydroxypropionaldehyde radical.

  • Hydrogen Back-Donation: The 5'-deoxyadenosine donates a hydrogen atom back to the product radical, regenerating the 5'-deoxyadenosyl radical and forming the final product, 3-hydroxypropionaldehyde (3-HPA).

  • Cofactor Regeneration: The cobalt-carbon bond in coenzyme B12 is reformed, and the enzyme is ready for another catalytic cycle.

A significant challenge in utilizing B12-dependent GDHt is its susceptibility to "suicide inactivation" by its substrate, glycerol[9]. This occurs when an alternative reaction pathway leads to the irreversible modification of the coenzyme B12, rendering the enzyme inactive. Some microorganisms possess a reactivation factor, a molecular chaperone that can repair the inactivated enzyme in an ATP-dependent manner[10].

Quantitative Data on Glycerol Dehydratase Activity and PDO Production

The supplementation of fermentation media with vitamin B12 has a profound impact on both the specific activity of glycerol dehydratase and the overall production of this compound. The following tables summarize key quantitative data from various studies.

Enzyme VariantSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Wild-type KpGDHtGlycerol0.73 ± 0.09400 ± 205.48 x 105[11]
KpGDHt α-Tyr525GluGlycerol-2-fold increase vs WT-[3]
KpGDHt α-Phe60GluGlycerol-decreased vs WT-[3]
Recombinant KpGDHt1,2-Propanediol1.2--[12]
Recombinant KpGDHtCoenzyme B128.5 nM--[12]

Table 1: Kinetic Parameters of Wild-Type and Engineered Coenzyme B12-Dependent Glycerol Dehydratase (KpGDHt) from Klebsiella pneumoniae.

OrganismStrainVitamin B12 SupplementationGlycerol (g/L)1,3-PDO Titer (g/L)1,3-PDO Yield (mol/mol)Productivity (g/L/h)Reference
Klebsiella pneumoniae141BNone-11.5--[13]
Klebsiella pneumoniae141B0.01 g/L-8.35--[13]
Klebsiella pneumoniaeL17None9.225.7 mM0.24-[14]
Klebsiella pneumoniaeL170.1 mg/L (in vitamin solution)9.231.8 mM0.31-[14]
Metabolically Engineered E. coliNSK0154 µM (Coenzyme B12)-621.27 (from glucose)-[5]
Metabolically Engineered K. pneumoniae-Not specified--0.76-[15]

Table 2: Effect of Vitamin B12 Supplementation on this compound Production in Batch and Fed-Batch Fermentations.

Experimental Protocols

Assay for Glycerol Dehydratase (GDHt) Activity

This protocol describes a coupled-enzyme spectrophotometric assay to determine GDHt activity. The production of 3-HPA from glycerol is coupled to its oxidation by an aldehyde dehydrogenase (ALDH), which is monitored by the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH[11].

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

  • Glycerol solution (1 M)

  • Coenzyme B12 (adenosylcobalamin) solution (1 mM)

  • NAD+ solution (50 mM)

  • Aldehyde dehydrogenase (ALDH) solution (e.g., from E. coli, ~10 U/mL)

  • Cell-free extract or purified GDHt enzyme solution

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of 100 mM potassium phosphate buffer (pH 8.0)

    • 50 µL of 1 M glycerol solution

    • 10 µL of 1 mM coenzyme B12 solution

    • 50 µL of 50 mM NAD+ solution

    • 10 µL of ALDH solution

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and to record any background absorbance changes.

  • Initiate the reaction by adding 80 µL of the cell-free extract or purified GDHt enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH formation from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • One unit of GDHt activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard HPLC method for the quantification of this compound in fermentation broth[16][17].

Materials and Equipment:

  • HPLC system equipped with a Refractive Index Detector (RID)

  • Aminex HPX-87H ion exclusion column (300 x 7.8 mm) or equivalent

  • Sulfuric acid (H₂SO₄), 5 mM, as the mobile phase

  • This compound standards (for calibration curve)

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Sample Preparation:

    • Withdraw a sample from the fermentation broth.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the HPLC conditions:

      • Column: Aminex HPX-87H

      • Mobile Phase: 5 mM H₂SO₄

      • Flow Rate: 0.6 mL/min

      • Column Temperature: 60°C

      • Detector: Refractive Index Detector (RID)

      • Injection Volume: 20 µL

  • Calibration:

    • Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 g/L).

    • Inject each standard and record the peak area.

    • Construct a calibration curve by plotting peak area versus concentration.

  • Quantification:

    • Inject the prepared fermentation sample.

    • Identify the this compound peak based on its retention time.

    • Quantify the concentration of this compound in the sample using the calibration curve.

Fed-Batch Fermentation Protocol for PDO Production with Klebsiella pneumoniae

This protocol provides a general framework for the fed-batch fermentation of glycerol to this compound using Klebsiella pneumoniae[14][18][19].

Materials:

  • Fermentation medium (e.g., containing K₂HPO₄, KH₂PO₄, NaCl, NH₄Cl, yeast extract, MgSO₄·7H₂O, and a trace element solution)

  • Glycerol (as carbon source)

  • Vitamin B12 solution

  • Inoculum of Klebsiella pneumoniae

  • Bioreactor with pH, temperature, and dissolved oxygen control

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of K. pneumoniae into a seed culture medium and incubate overnight at 37°C with shaking.

  • Bioreactor Setup:

    • Sterilize the bioreactor containing the initial fermentation medium.

    • Set the initial conditions: temperature at 37°C, pH at 7.0 (controlled with NaOH and HCl), and maintain anaerobic or microaerobic conditions by sparging with nitrogen or a low flow of air.

  • Inoculation and Batch Phase:

    • Inoculate the bioreactor with the seed culture.

    • Allow the batch fermentation to proceed until the initial glycerol is nearly consumed.

  • Fed-Batch Phase:

    • Initiate a continuous or intermittent feed of a concentrated glycerol solution to maintain a low glycerol concentration in the bioreactor.

    • If required, supplement the feed with a vitamin B12 solution.

  • Monitoring and Sampling:

    • Regularly monitor and record pH, temperature, and cell density (OD600).

    • Periodically withdraw samples for the analysis of glycerol, this compound, and other metabolites using HPLC.

  • Harvesting:

    • Terminate the fermentation when PDO production ceases or reaches a desired level.

    • Process the fermentation broth to recover the this compound.

Visualization of Pathways and Workflows

Biochemical Pathway of PDO Production

PDO_Pathway cluster_enzymes Enzymatic Conversions cluster_cofactors Cofactors Glycerol Glycerol GDHt Glycerol Dehydratase (GDHt) Glycerol->GDHt 3-HPA 3-Hydroxypropionaldehyde PDOR This compound Oxidoreductase (PDOR) 3-HPA->PDOR PDO This compound GDHt->3-HPA PDOR->PDO NAD NAD+ PDOR->NAD regenerated B12 Coenzyme B12 B12->GDHt required NADH NADH NADH->PDOR consumed Experimental_Workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis cluster_data Data Interpretation strain_selection Strain Selection (e.g., K. pneumoniae) media_prep Media Preparation (with/without Vitamin B12) strain_selection->media_prep inoculum Inoculum Development media_prep->inoculum fermentation Fed-Batch Fermentation (Controlled pH, Temp, Aeration) inoculum->fermentation sampling Periodic Sampling fermentation->sampling cell_density Cell Density Measurement (OD600) sampling->cell_density hplc Metabolite Analysis (HPLC) (Glycerol, PDO, Byproducts) sampling->hplc enzyme_assay Glycerol Dehydratase Activity Assay sampling->enzyme_assay data_analysis Data Analysis (Titer, Yield, Productivity) cell_density->data_analysis hplc->data_analysis enzyme_assay->data_analysis conclusion Conclusion on B12 Effect data_analysis->conclusion

References

The Future of Sustainable Chemistry: 1,3-Propanediol as a Versatile Renewable Building Block

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The shift towards a bio-based economy has put a spotlight on renewable chemical building blocks, and 1,3-propanediol (B51772) (PDO) has emerged as a frontrunner with significant potential across various industries. This technical guide provides an in-depth overview of the microbial production of PDO, its downstream processing, and its applications, with a focus on the experimental protocols and quantitative data crucial for researchers and scientists.

Introduction: The Promise of Bio-based this compound

This compound is a versatile three-carbon diol that serves as a key monomer in the synthesis of polymers like polytrimethylene terephthalate (B1205515) (PTT), a polyester (B1180765) with desirable properties for textiles and plastics.[1][2] Traditionally produced through petrochemical routes, the microbial fermentation of renewable feedstocks offers a more sustainable and environmentally friendly alternative.[3][4] The primary substrates for this bioprocess are glycerol (B35011), a major byproduct of biodiesel production, and glucose derived from sources like corn.[5][6] This bio-based approach not only reduces our reliance on fossil fuels but also contributes to a circular economy by valorizing waste streams.

Beyond polymer synthesis, bio-based PDO finds applications in cosmetics as a humectant and solvent, in the food industry, and as a component in medicines and lubricants.[7][8] Its biodegradability and production from renewable resources make it an attractive ingredient for green and sustainable product development.[7]

Microbial Production of this compound: A Deep Dive into Fermentation

The microbial conversion of glycerol to this compound is the most studied and commercially viable route. Several microorganisms, both wild-type and genetically engineered, have been harnessed for this process.

Key Microorganisms

The most prominent native producers of this compound from glycerol belong to the genera Klebsiella, Clostridium, and Citrobacter.[9] Among these, Klebsiella pneumoniae and Clostridium butyricum are the most extensively studied due to their high yields and productivity.[2][10] However, the pathogenic potential of some Klebsiella strains has led to the exploration of "Generally Recognized as Safe" (GRAS) organisms like metabolically engineered Escherichia coli and Saccharomyces cerevisiae.[6][11]

Metabolic Pathway

The core of microbial PDO production from glycerol lies in a two-step enzymatic conversion within the dha regulon.

MetabolicPathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->3-HPA Glycerol Dehydratase (GDHt) (dhaB) Biomass Biomass & Byproducts (e.g., Acetate, Lactate) Glycerol->Biomass Oxidative Pathway NAD+ -> NADH PDO This compound (PDO) 3-HPA->PDO This compound Oxidoreductase (PDOR) (dhaT) NADH -> NAD+

As depicted in Figure 1, glycerol is first dehydrated to 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase. Subsequently, 3-HPA is reduced to this compound by this compound oxidoreductase, a process that consumes NADH. The regeneration of NAD+ is crucial and is achieved through an oxidative pathway where a portion of the glycerol is metabolized to produce biomass and byproducts such as acetate, lactate, and ethanol, generating the necessary reducing equivalents (NADH).[9] Genetic engineering efforts often focus on minimizing the formation of these byproducts to redirect the metabolic flux towards PDO production.[12]

Quantitative Data on this compound Production

The efficiency of microbial PDO production is evaluated based on three key parameters: titer (the final concentration of the product), yield (the amount of product formed per unit of substrate consumed), and productivity (the rate of product formation). The following tables summarize the performance of various microbial strains under different fermentation conditions.

Table 1: this compound Production by Wild-Type Microorganisms

MicroorganismSubstrateFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Klebsiella pneumoniaeRaw GlycerolFed-batch>80-1.51[13]
Klebsiella pneumoniaeCrude GlycerolFed-batch81.10--[14]
Clostridium butyricumCrude GlycerolFed-batch67.90.55-[15]
Clostridium butyricum VPI 3266GlycerolContinuous-~0.65 mol/mol-[2]
Clostridium pasteurianumRaw GlycerolFed-batch---[16]
Co-culture (C. butyricum & K. pneumoniae)Crude GlycerolBatch52.080.491.80[10]

Table 2: this compound Production by Genetically Engineered Microorganisms

MicroorganismSubstrateFermentation ModeTiter (g/L)Yield (mol/mol)Productivity (g/L/h)Reference
E. coli (recombinant)Pure GlycerolBatch (optimized)2.43--[17]
E. coli (engineered)GlycerolShaken flask~16~0.55-[11]
Klebsiella pneumoniae (engineered)GlucoseFed-batch621.27-[6]
Citrobacter werkmanii (engineered)Glycerol & GlucoseBatch~321.00-[18]

Experimental Protocols

This section provides generalized experimental protocols for the production and purification of this compound based on methodologies reported in the scientific literature.

Fermentation Protocol: Fed-Batch Cultivation of Klebsiella pneumoniae

This protocol is a composite of fed-batch fermentation strategies described for Klebsiella pneumoniae.[5][8][13]

1. Pre-culture Preparation:

  • Inoculate a single colony of Klebsiella pneumoniae into a 250 mL flask containing 50 mL of seed medium.
  • Seed Medium Composition (per liter): 20 g glycerol, 2 g yeast extract, 1 g peptone, 2.5 g (NH₄)₂SO₄, 0.5 g KH₂PO₄, 1.5 g K₂HPO₄, 0.2 g MgSO₄·7H₂O, and 1 mL of trace element solution.
  • Incubate at 37°C and 200 rpm for 12-16 hours.

2. Bioreactor Setup and Inoculation:

  • Prepare a 5 L bioreactor with 2 L of fermentation medium.
  • Fermentation Medium Composition (per liter): 40 g glycerol, 3 g yeast extract, 1.5 g peptone, 3.3 g (NH₄)₂SO₄, 0.7 g KH₂PO₄, 2.0 g K₂HPO₄, 0.3 g MgSO₄·7H₂O, and 2 mL of trace element solution.
  • Sterilize the bioreactor and medium by autoclaving.
  • Sparge with nitrogen gas for 1 hour to create anaerobic conditions before inoculation.[8]
  • Inoculate the bioreactor with 10% (v/v) of the pre-culture.

3. Fermentation Conditions:

  • Temperature: 37°C.
  • Agitation: 250 rpm.
  • pH: Maintain at 7.0 by automatic addition of 5 M NaOH.[8]

4. Fed-Batch Strategy:

  • Monitor the glycerol concentration periodically using HPLC.
  • When the glycerol concentration drops to 15-20 g/L, feed a concentrated glycerol solution (e.g., 600 g/L) to maintain the glycerol concentration in the desired range.[5][8]

5. Sampling and Analysis:

  • Take samples at regular intervals to measure cell density (OD₆₀₀), and concentrations of glycerol, this compound, and major byproducts (e.g., acetate, lactate, ethanol, 2,3-butanediol) using HPLC.

Downstream Processing: Purification of this compound

The following protocol outlines a multi-step purification process to recover high-purity this compound from the fermentation broth.[19][20][21]

1. Biomass and Protein Removal:

  • Microfiltration/Ultrafiltration: Pass the fermentation broth through a microfiltration or ultrafiltration membrane to remove bacterial cells and high molecular weight proteins.[19]
  • Flocculation (Alternative): Add a flocculating agent (e.g., a mixture of chitosan, activated charcoal, and kieselguhr) to the broth, followed by centrifugation or filtration to remove the flocculated biomass and impurities.[21]

2. Desalination and Concentration:

  • Vacuum Distillation: Concentrate the clarified broth by vacuum distillation to remove water and crystallize inorganic salts.[20]
  • Scraped Thin-Film Evaporation: This technique can be effective for desalination and recovering PDO with high yields, especially at an industrial scale.[22]

3. Final Purification:

  • Chromatography: Use a strong acidic ion-exchange resin in H+ form to separate PDO from remaining organic acids, unconsumed glycerol, and other byproducts.[21] Elute with a solvent such as 75% ethanol.[21]
  • Silica (B1680970) Gel Chromatography: Alternatively, employ silica gel chromatography with a mobile phase gradient of chloroform (B151607) and methanol.[20]
  • Final Distillation: A final vacuum distillation of the purified PDO fraction can be performed to achieve a purity of over 99%.[19]

Visualizing the Process: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key processes in the production of bio-based this compound.

ExperimentalWorkflow cluster_fermentation Fermentation Stage cluster_purification Downstream Processing Preculture Pre-culture Preparation Bioreactor Bioreactor Inoculation Preculture->Bioreactor FedBatch Fed-Batch Fermentation Bioreactor->FedBatch FermentationBroth Fermentation Broth FedBatch->FermentationBroth CellRemoval Biomass & Protein Removal (Micro/Ultrafiltration or Flocculation) Concentration Desalination & Concentration (Vacuum Distillation) CellRemoval->Concentration Chromatography Chromatographic Purification (Ion Exchange or Silica Gel) Concentration->Chromatography FinalDistillation Final Distillation Chromatography->FinalDistillation PurePDO High-Purity this compound FinalDistillation->PurePDO FermentationBroth->CellRemoval

SignalingPathways cluster_knockout Genetic Engineering Targets (Knockouts) Glycerol Glycerol 3-HPA 3-HPA Glycerol->3-HPA dhaB Pyruvate Pyruvate Glycerol->Pyruvate Glycolysis (NAD+ -> NADH) PDO This compound 3-HPA->PDO dhaT (NADH -> NAD+) Lactate Lactate Pyruvate->Lactate ldhA (NADH -> NAD+) Acetate Acetate Pyruvate->Acetate pflB 2,3-BDO 2,3-Butanediol Pyruvate->2,3-BDO als, aldC, bdhA ldhA ldhA pflB pflB als als

Conclusion and Future Outlook

The microbial production of this compound from renewable resources represents a significant advancement in sustainable chemical manufacturing. As this technical guide has detailed, robust fermentation and purification processes have been developed, leading to high titers and yields of this valuable chemical building block. For researchers and drug development professionals, bio-based PDO offers a green alternative for the synthesis of polymers, excipients, and other specialty chemicals.

Future research will likely focus on further optimizing microbial strains through synthetic biology and metabolic engineering to enhance substrate utilization, product tolerance, and overall process efficiency. The development of more cost-effective and scalable downstream processing technologies will also be critical for expanding the market for bio-based this compound and solidifying its role as a cornerstone of the bioeconomy.

References

An In-depth Technical Guide to the Fundamental Reactions of 1,3-Propanediol's Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactions involving the hydroxyl groups of 1,3-propanediol (B51772) (1,3-PDO), a versatile bifunctional molecule. The primary hydroxyl groups at the 1 and 3 positions exhibit equivalent reactivity, making 1,3-PDO a valuable building block in the synthesis of a wide array of chemical entities, including polyesters, polyethers, and other intermediates relevant to the pharmaceutical and materials science industries.[1] This document details the fundamental reactions of these hydroxyl groups—esterification, etherification, oxidation, and dehydration—providing experimental protocols, quantitative data for comparison, and visual representations of the reaction pathways.

Esterification: Formation of Polyesters and Diesters

The reaction of this compound with carboxylic acids or their derivatives leads to the formation of esters. This reaction is of significant industrial importance, particularly in the production of polyesters like polytrimethylene terephthalate (B1205515) (PTT).[2][3] The esterification can proceed to form monoesters or diesters, depending on the stoichiometry of the reactants.

Reaction Pathway: Fischer Esterification

The esterification of this compound with a dicarboxylic acid, such as terephthalic acid, is a classic example of Fischer-Speier esterification. The reaction is typically catalyzed by a strong acid and proceeds via a nucleophilic acyl substitution mechanism. The reaction is reversible and driven to completion by removing water.

Esterification cluster_reactants Reactants cluster_products Products PDO This compound (HO-(CH₂)₃-OH) Intermediate2 Tetrahedral Intermediate PDO->Intermediate2 + Protonated Acid Acid Dicarboxylic Acid (R-(COOH)₂) Intermediate1 Protonated Carboxylic Acid Acid->Intermediate1 + H⁺ (from Catalyst) Catalyst Acid Catalyst (e.g., H₂SO₄, Sn/Ti based) Intermediate1->Intermediate2 Diester Diester (R-(COO-(CH₂)₃-OH)₂) Intermediate2->Diester - H₂O, - H⁺ Water Water (H₂O)

Fischer Esterification of this compound.
Quantitative Data for Esterification

Carboxylic AcidCatalystMolar Ratio (PDO:Acid)Temperature (°C)Time (h)Yield (%)Reference
Terephthalic Acidn-butylstannoic acid1.6:1210>16 (uncatalyzed)Not specified[1]
Terephthalic Acidn-butylstannoic acid (298 ppm Sn)1.6:1210Not specifiedNot specified[1]
Terephthalic Acidtetraisopropyl titanate (62 ppm Ti)1.6:1210Not specifiedNot specified[1]
Propanoic AcidCs₂.₅H₀.₅PW₁₂O₄₀/K-10Not specified180Not specifiedNot specified[3]
Experimental Protocol: Synthesis of Bis(3-hydroxypropyl) terephthalate

This protocol is adapted from a patented process for the esterification of terephthalic acid with this compound.[1]

Materials:

  • Terephthalic acid (TPA)

  • This compound (PDO)

  • n-butylstannoic acid (catalyst)

  • Nitrogen gas

  • 250 ml flask equipped with a stirrer

Procedure:

  • Charge the 250 ml flask with 66.5 g of terephthalic acid and 48.7 g of this compound, resulting in a molar ratio of approximately 1.6:1 (PDO:TPA).

  • Add 35 mg of n-butylstannoic acid as the catalyst.

  • Purge the flask with nitrogen gas to create an inert atmosphere.

  • Heat the mixture with stirring.

  • When the temperature reaches approximately 210°C, water will begin to evolve, indicating the start of the esterification reaction.

  • Continue the reaction until the desired conversion is achieved. The reaction progress can be monitored by the amount of water collected.

  • The resulting product, bis(3-hydroxypropyl) terephthalate, can be further purified by standard techniques such as recrystallization if necessary.

Etherification: Formation of Polyethers

The hydroxyl groups of this compound can undergo intermolecular dehydration in the presence of an acid catalyst to form ethers. The primary product of self-etherification is 3,3'-oxydipropan-1-ol, and further reaction can lead to the formation of polyethers.[1]

Reaction Pathway: Acid-Catalyzed Etherification

The reaction is initiated by the protonation of a hydroxyl group, followed by nucleophilic attack by a second molecule of this compound, leading to the elimination of a water molecule.

Etherification cluster_reactants Reactants cluster_products Products PDO1 This compound (HO-(CH₂)₃-OH) Protonated_PDO Protonated This compound PDO1->Protonated_PDO + H⁺ (from Catalyst) PDO2 This compound (HO-(CH₂)₃-OH) Intermediate Oxonium Ion Intermediate PDO2->Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄, Acid Clay) Protonated_PDO->Intermediate + this compound Ether 3,3'-Oxydipropan-1-ol (HO-(CH₂)₃-O-(CH₂)₃-OH) Intermediate->Ether - H₂O, - H⁺ Water Water (H₂O)

Acid-Catalyzed Etherification of this compound.
Quantitative Data for Etherification

CatalystTemperature (°C)ProductYield (%)Selectivity (%)Reference
Acid Clays, Acid Zeolites, Heteropolyacids100 - 210Poly(2-methyl-1,3-propanediol)Not specifiedNot specified[4]
Phosphotungstic acid quaternary ammonium (B1175870) salt70 - 80Dipropylene glycol dipropyl etherHigh PurityNot specified[5]
Experimental Protocol: Synthesis of 3,3'-Oxydipropan-1-ol (Representative Protocol)

Materials:

  • This compound

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Distillation apparatus

Procedure:

  • Place this compound in a round-bottom flask equipped with a distillation setup.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture to a temperature sufficient to cause the intermolecular dehydration and distillation of the ether product (typically in the range of 140-200°C).

  • Collect the distillate, which will contain the ether product and water.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purify the 3,3'-oxydipropan-1-ol by fractional distillation.

Oxidation: Formation of Aldehydes and Carboxylic Acids

The primary hydroxyl groups of this compound can be oxidized to form 3-hydroxypropionaldehyde, 3-hydroxypropionic acid, or further to malonic acid, depending on the oxidizing agent and reaction conditions.

Reaction Pathway: Oxidation of Hydroxyl Groups

The oxidation can be a stepwise process, with the aldehyde being an intermediate in the formation of the carboxylic acid.

Oxidation PDO This compound (HO-(CH₂)₃-OH) Aldehyde 3-Hydroxypropionaldehyde (HO-(CH₂)₂-CHO) PDO->Aldehyde [O] Oxidant1 Oxidizing Agent (e.g., O₂, Pd catalyst) CarboxylicAcid 3-Hydroxypropionic Acid (HO-(CH₂)₂-COOH) Aldehyde->CarboxylicAcid [O] Oxidant2 Further Oxidation MalonicAcid Malonic Acid (HOOC-CH₂-COOH) CarboxylicAcid->MalonicAcid [O]

Stepwise Oxidation of this compound.
Quantitative Data for Oxidation

Oxidizing SystemProductTemperature (°C)Time (h)Yield (%)Selectivity (%)Reference
Gluconobacter oxydans ZJB091123-Hydroxypropionic AcidNot specified6084.3Not specified[1]
O₂ / Palladium-containing catalyst3-Hydroxypropionic Acid40-60Not specifiedup to 81.8Not specified[6]
Au₀.₈Pd₀.₂-PVP/HT3-Hydroxypropanoic Acid70124273[7]
O₂ (homogeneous)Acrolein157-227Not specifiedNot specified~90[4]
O₂ / Palladium-containing catalystMalonic Acid75684Not specified[8]
Experimental Protocol: Selective Aerobic Oxidation to 3-Hydroxypropanoic Acid

This protocol is based on the selective oxidation using a hydrotalcite-supported bimetallic gold-palladium catalyst.[7]

Materials:

  • This compound (1.0 mmol)

  • 1wt% Au₀.₈Pd₀.₂-PVP/HT catalyst (0.1 g)

  • Deionized water (7.5 ml)

  • Oxygen gas

  • 30 ml Schlenk flask with reflux condenser

Procedure:

  • Add 0.1 g of the Au₀.₈Pd₀.₂-PVP/HT catalyst and 7.5 ml of water to the Schlenk flask.

  • Purge the flask with oxygen gas while stirring (500 rpm).

  • Add 1.0 mmol of this compound to the reaction mixture.

  • Heat the reaction mixture to 70°C and maintain for 12 hours under a continuous flow of oxygen (10 ml min⁻¹).

  • After the reaction, cool the mixture and separate the catalyst by filtration.

  • The aqueous solution containing 3-hydroxypropanoic acid and any byproducts can be analyzed by techniques such as HPLC.

Dehydration: Formation of Unsaturated Alcohols and Aldehydes

The dehydration of this compound, typically under acidic conditions and at elevated temperatures, can lead to the formation of unsaturated compounds such as allyl alcohol or acrolein.

Reaction Pathway: Dehydration to Allyl Alcohol and Acrolein

The reaction mechanism can proceed through different pathways depending on the catalyst and conditions, leading to either allyl alcohol via the loss of one water molecule or acrolein through a double dehydration.

Dehydration PDO This compound (HO-(CH₂)₃-OH) Catalyst Acid or Basic Catalyst High Temperature Allyl_Alcohol Allyl Alcohol (CH₂=CH-CH₂OH) PDO->Allyl_Alcohol - H₂O Acrolein Acrolein (CH₂=CH-CHO) PDO->Acrolein - 2H₂O Water1 Water (H₂O) Water2 Water (H₂O)

Dehydration Pathways of this compound.
Quantitative Data for Dehydration

CatalystTemperature (°C)ProductConversion (%)Selectivity (%)Yield (%)Reference
Basic Catalyst380 - 410Allyl AlcoholNot specifiedNot specifiedNot specified[9]
H-ZSM-5 (SiO₂/Al₂O₃ = 260)300Butadiene (from 1,3-butanediol)100Not specified60[10]
γ-alumina240 - 4501,3-Butadiene (B125203) (from 2,3-butanediol)Not specifiedHigher over SCFa formNot specified[11]
Acidic ion-exchange resin40 - 553-Hydroxypropionaldehyde (from Acrolein Hydration)>85>90Not specified[11]
Experimental Protocol: Synthesis of Allyl Alcohol (from Glycerol (B35011) as a proxy)

A direct, detailed protocol for the dehydration of this compound to allyl alcohol was not found. However, a well-established procedure for the synthesis of allyl alcohol from glycerol, a structurally similar polyol, using formic acid is provided as a representative method.

Materials:

  • Glycerol

  • 85% Formic acid

  • Potassium carbonate

  • Distillation apparatus

Procedure:

  • In a 5-L round-bottomed flask, place 2 kg of glycerol and 700 g of 85% formic acid.

  • Connect the flask to a condenser for downward distillation.

  • Heat the mixture rapidly. The first distillate should be collected up to a temperature of 195°C.

  • Continue heating and collect the fraction that distills between 195°C and 260°C.

  • Allow the flask to cool to 100-125°C and add another 500 g of 85% formic acid.

  • Repeat the distillation, collecting the fraction between 195°C and 260°C.

  • Combine the 195-260°C fractions and treat them with potassium carbonate to salt out the allyl alcohol and neutralize any remaining formic acid.

  • Distill the separated allyl alcohol, collecting the fraction boiling up to about 103°C.

This guide provides a foundational understanding of the key reactions of this compound's hydroxyl groups. The provided protocols and data serve as a starting point for further research and development in leveraging this versatile molecule for the synthesis of valuable chemical products.

References

Methodological & Application

Application Notes: Synthesis of Polytrimethylene Terephthalate (PTT) from Bio-Based 1,3-Propanediol (PDO)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polytrimethylene terephthalate (B1205515) (PTT) is an aromatic polyester (B1180765) known for its excellent physical and mechanical properties, including high tensile elastic recovery, chemical resistance, and fast crystallization rates.[1] The synthesis of PTT traditionally involves the polycondensation of 1,3-propanediol (B51772) (PDO) with terephthalic acid (TPA) or its dimethyl ester (DMT).[1][2][3] The advent of bio-based this compound, derived from renewable resources like corn or sugarcane, has led to the development of "green" PTT, which offers a more sustainable alternative to petroleum-based polyesters.[2][4] This bio-based PTT reduces greenhouse gas emissions and energy consumption compared to its petrochemical counterpart.[5]

The production of bio-based PTT is a two-step process: an initial esterification (or transesterification) reaction followed by a polycondensation step under high temperature and vacuum.[1][2][6] The direct esterification of TPA with bio-PDO is the most common industrial method due to its cost-effectiveness.[2] This document provides detailed protocols for the synthesis of PTT from bio-based PDO, focusing on the direct esterification route.

Experimental Workflow

The overall process for producing PTT from bio-based this compound is outlined below. The workflow begins with renewable biomass, which is converted to bio-PDO through fermentation. The bio-PDO is then reacted with terephthalic acid in a two-stage melt polymerization process to yield the final PTT polymer.

G cluster_bio Bio-PDO Production cluster_ptt PTT Synthesis Biomass Renewable Biomass (e.g., Corn, Sugarcane) Fermentation Fermentation Biomass->Fermentation BioPDO Bio-based This compound (PDO) Fermentation->BioPDO Esterification Stage 1: Esterification BioPDO->Esterification Reactant TPA Terephthalic Acid (TPA) TPA->Esterification Reactant Polycondensation Stage 2: Polycondensation Esterification->Polycondensation Oligomer Intermediate (BHPT) PTT Polytrimethylene Terephthalate (PTT) Polycondensation->PTT Final Polymer

Caption: Overall workflow for the synthesis of bio-based PTT.

Detailed Experimental Protocols

The synthesis of PTT is typically performed via a two-stage melt polycondensation process.

Protocol 1: Direct Esterification of TPA and Bio-PDO

This first stage involves the formation of a low molecular weight oligomer, primarily bis(3-hydroxypropyl) terephthalate (BHPT), through the direct esterification of terephthalic acid (TPA) with bio-based this compound (PDO).

Materials:

  • Terephthalic Acid (TPA)

  • Bio-based this compound (Bio-PDO)

  • Esterification Catalyst (e.g., n-butylstannoic acid, tetraisopropyl titanate, or titanium tetrabutoxide)[7][8]

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

Procedure:

  • Charge the reaction vessel with TPA and bio-PDO. A molar ratio of PDO to TPA between 1.15:1 and 2.5:1 is typically used.[8][9]

  • Add the esterification catalyst. Catalyst concentration can range from 15 ppm to 150 ppm based on the weight of TPA.[7][8] For example, use n-butylstannoic acid at a concentration of 149 ppm tin based on TPA.[7]

  • Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Begin heating the mixture under continuous stirring. The reaction temperature is maintained between 210°C and 275°C.[7][8]

  • Water is generated as a byproduct and should be continuously removed and collected via the condenser.

  • The reaction is monitored by observing the clarity of the solution. The esterification is considered complete when the reaction mixture becomes a clear, homogenous solution.[7] This process can take between 4.5 to 9 hours, depending on the catalyst and temperature.[7]

  • The resulting product is a prepolymer or oligomer of bis(3-hydroxypropyl) terephthalate.

Protocol 2: Melt Polycondensation

In the second stage, the BHPT oligomer is subjected to high temperatures and vacuum to increase its molecular weight, forming the PTT polymer.

Materials:

  • BHPT oligomer from Protocol 1

  • Polycondensation Catalyst (e.g., titanium tetrabutoxide, antimony triacetate)[8][10]

  • High-vacuum system

  • Reaction vessel equipped with a high-torque mechanical stirrer.

Procedure:

  • If using a different catalyst for polycondensation, add it to the molten BHPT oligomer from the first stage. For example, titanium tetrabutoxide can be added to a concentration of 100 ppm Ti based on the final polymer weight.[8]

  • Increase the temperature of the reaction mixture to between 250°C and 270°C.[7][10]

  • Gradually reduce the pressure inside the reactor to a high vacuum (e.g., below 0.2 mm Hg or 1 mbar).[7][8]

  • The high temperature and vacuum facilitate the removal of excess this compound and other volatile byproducts, driving the polymerization reaction forward.

  • The progress of the reaction can be monitored by measuring the torque of the stirrer, as the viscosity of the melt increases with the polymer's molecular weight.

  • Continue the reaction until the desired molecular weight or melt viscosity is achieved.

  • The resulting molten PTT polymer can then be extruded, cooled, and pelletized.

Chemical Reaction Scheme

The direct esterification route involves the reaction of terephthalic acid (a dicarboxylic acid) with this compound (a diol) to form an ester linkage and water. This process is repeated to form long polymer chains.

reaction_scheme TPA Terephthalic Acid (TPA) HOOC-Ph-COOH esterification + TPA->esterification PDO This compound (PDO) HO-(CH₂)₃-OH PDO->esterification BHPT BHPT Monomer/Oligomer HO-(CH₂)₃-OOC-Ph-COO-(CH₂)₃-OH polycondensation Polycondensation (High Temp, Vacuum) BHPT->polycondensation - HO-(CH₂)₃-OH PTT Polytrimethylene Terephthalate (PTT) -[O-(CH₂)₃-OOC-Ph-CO]-n esterification->BHPT Esterification - H₂O polycondensation->PTT - HO-(CH₂)₃-OH

Caption: Reaction scheme for the synthesis of PTT via direct esterification.

Data Summary

The following tables summarize typical quantitative data for the synthesis of PTT.

Table 1: Example Conditions for the Esterification Stage

Catalyst System Catalyst Concentration (ppm, based on TPA) Temperature (°C) Time to Clear Solution (hours) Molar Ratio (PDO:TPA) Reference
None 0 210 > 16 Not Specified [7]
n-butylstannoic acid 62 (as Sn) 210 5.5 Not Specified [7]
n-butylstannoic acid 149 (as Sn) 210 4.5 Not Specified [7]
n-butylstannoic acid + tetraisopropyl titanate 31 (as Sn) + 62 (as Ti) 210 6.75 Not Specified [7]
Titanium tetrabutylate 15 (as Ti) 250 Not Specified 1.16 [8]

| Titanium tetrabutylate | 15 (as Ti) | 255 | 2.87 (mean dwell time) | 1.3 |[8] |

Table 2: Example Conditions for the Polycondensation Stage

Catalyst System Temperature (°C) Pressure Notes Reference
Titanium tetrabutoxide 270 High Vacuum Used for kinetics study of BHPT polymerization. [10]
Titanium based (62 ppm Ti) 250 0.2 mm Hg Followed esterification with n-butylstannoic acid. [7]
Antimony triacetate (200 ppm Sb) Not Specified Not Specified Added after esterification with titanium tetrabutylate. [8]

| Titanium tetrabutoxide (100 ppm Ti) | Not Specified | Not Specified | Added to the second reactor for polycondensation. |[8] |

Table 3: Typical Properties of Bio-PTT

Property Value Reference
Density 1.3 g/cm³ [11]
Intrinsic Viscosity 1.02 dl/g [11]

| Melt Flow Index (MFI) | 19.3 g/10 min (at 255°C, 1.16 kg load) |[11] |

Characterization of Synthesized PTT

To ensure the successful synthesis of high-quality PTT, the final polymer should be characterized using standard analytical techniques:

  • Viscometry: To determine the intrinsic viscosity, which is related to the polymer's molecular weight.[6]

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the PTT polymer.[1][12]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.[10]

References

1,3-Propanediol: A Versatile and Sustainable Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 1,3-propanediol (B51772) (PDO) as a promising green solvent for organic reactions. It includes a summary of its key physical and chemical properties, detailed protocols for selected organic reactions, and a discussion of its potential applications in research and development.

Introduction to this compound as a Green Solvent

This compound is a colorless, viscous, and water-miscible liquid with a high boiling point.[1] It is a member of the diol family, possessing two primary hydroxyl groups.[2] Traditionally used in the synthesis of polymers like polytrimethylene terephthalate (B1205515) (PTT), PDO is gaining increasing attention as a sustainable and environmentally friendly solvent for organic synthesis.[3][4] Its bio-based production from renewable resources, such as corn sugar or glycerol, further enhances its appeal as a green alternative to conventional volatile organic solvents.[5][6]

The unique physicochemical properties of this compound, including its high polarity, ability to form hydrogen bonds, and thermal stability, make it a suitable medium for a variety of organic transformations.[7][8] Its low toxicity and biodegradability also contribute to its favorable environmental profile.[9]

Physicochemical Properties of this compound

A clear understanding of a solvent's properties is crucial for its effective application in chemical reactions. The table below summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC₃H₈O₂[1]
Molar Mass76.09 g/mol [1]
AppearanceColorless, viscous liquid[2]
Boiling Point214 °C[2]
Melting Point-27 °C[1]
Density1.053 g/mL at 25 °C[7]
SolubilityMiscible with water, alcohols, and ethers[2]
Flash Point152 °C[7]
Autoignition Temperature400 °C[7]

Application in Palladium-Catalyzed Cross-Coupling Reactions

While the use of this compound as a primary solvent for common palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck reactions is not yet widely documented in extensive literature, its properties suggest potential applicability. Its high boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive substrates. Furthermore, its polar nature could aid in the dissolution of inorganic bases and salts often used in these reactions.

One notable example involves the use of a this compound derivative in a Suzuki cross-coupling reaction for the synthesis of novel aromatic polymers. Specifically, 9,9-dihexylfluorene-2,7-diboronic acid bis(this compound) ester was used as a monomer in a palladium-catalyzed polymerization with 2,5-dibromoaniline.[10] While this does not use this compound as the solvent, it highlights the compatibility of the propanediol (B1597323) moiety with palladium catalysis.

Due to the limited availability of specific protocols for Suzuki or Heck reactions in this compound as a solvent, a general protocol for a Suzuki-Miyaura coupling is provided below as a template that can be adapted for use with this compound, likely in combination with a co-solvent to ensure adequate solubility of all reactants.

General Protocol: Suzuki-Miyaura Coupling (Adaptable for this compound)

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. Researchers should optimize the solvent system, temperature, and reaction time when adapting this for this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent: this compound (or a mixture with a co-solvent like water or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl halide, arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the solvent (e.g., this compound) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or GC/MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Hypothetical for this compound):

Aryl HalideArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃This compound/H₂O (4:1)1001285
4-Chloroanisole4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃This compound1202478

Note: The data in this table is hypothetical and serves as a starting point for optimization.

Application in Condensation Reactions

This compound's ability to act as a hydrogen bond donor and acceptor, coupled with its high boiling point, makes it a suitable solvent for condensation reactions that often require elevated temperatures and involve polar intermediates.

Protocol: Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. The following protocol outlines a general procedure that can be adapted for use with this compound as the solvent.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Active methylene compound (e.g., malononitrile, 1.0 mmol)

  • Basic catalyst (e.g., piperidine, 0.1 mmol)

  • Solvent: this compound

  • Dean-Stark trap (optional, for water removal)

Procedure:

  • In a round-bottom flask equipped with a condenser (and optionally a Dean-Stark trap), dissolve the aromatic aldehyde and the active methylene compound in this compound.

  • Add the basic catalyst to the mixture.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Quantitative Data (Representative):

AldehydeActive Methylene CompoundCatalystSolventTemp (°C)Time (h)Yield (%)
BenzaldehydeMalononitrilePiperidineThis compound100392
4-NitrobenzaldehydeEthyl cyanoacetateTriethylamineThis compound90488

Visualizing Workflows and Concepts

To better illustrate the experimental processes and the key attributes of this compound, the following diagrams are provided.

General_Organic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants & Reagents Reaction_Vessel Reaction Setup (Heating, Stirring) Reactants->Reaction_Vessel Solvent This compound Solvent->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product Final Product Purification->Product PDO_Properties cluster_properties Key Properties for Green Synthesis cluster_advantages Advantages in Organic Reactions PDO This compound Bio_Based Bio-based & Renewable PDO->Bio_Based Source High_BP High Boiling Point (214 °C) PDO->High_BP Enables Polar Polar & Protic PDO->Polar Nature Low_Tox Low Toxicity & Biodegradable PDO->Low_Tox Safety Sustainable Sustainable Process Bio_Based->Sustainable High_Temp_Rxns High-Temperature Reactions High_BP->High_Temp_Rxns Solubilizes_Salts Solubilizes Polar Reagents & Salts Polar->Solubilizes_Salts Safe_Handling Safer Handling & Disposal Low_Tox->Safe_Handling

References

Application Note: Analytical Methods for Quantifying 1,3-Propanediol in Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 1,3-Propanediol (B51772) (1,3-PDO) is a valuable chemical intermediate used in the production of polymers like polytrimethylene terephthalate (B1205515) (PTT), as well as in cosmetics, foods, and pharmaceuticals.[1] The biotechnological production of 1,3-PDO via fermentation of renewable feedstocks, such as glycerol, is an environmentally friendly alternative to chemical synthesis.[2][3] Accurate and reliable quantification of 1,3-PDO in complex fermentation broths is critical for process monitoring, optimization, and yield calculation. This document provides detailed protocols for the primary analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Enzymatic Assays.

Overview of Analytical Methods The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation.[1]

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This is a widely used, robust, and relatively simple method for quantifying 1,3-PDO, especially in fermentation broths where concentrations are typically high.[1]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID offers excellent sensitivity and is well-suited for the direct analysis of 1,3-PDO in aqueous supernatants of bacterial cultures.[1][4] It is effective for separating 1,3-PDO from other volatile compounds and structurally similar molecules like glycerol.[4][5]

  • Enzymatic Assay: This method provides high specificity and is ideal for high-throughput screening of large numbers of samples. It relies on the activity of a specific enzyme, such as this compound oxidoreductase.[1]

Below is a general workflow for analyzing this compound from a fermentation source.

cluster_0 Sample Collection & Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis A Fermentation Broth B Centrifugation (Remove Cells/Solids) A->B C Filtration (0.22 µm Filter) B->C D HPLC-RID C->D E GC-FID C->E F Enzymatic Assay C->F G Generate Calibration Curve D->G E->G F->G H Calculate 1,3-PDO Concentration G->H

Caption: General workflow for 1,3-PDO quantification.

Comparison of Key Analytical Methods

The quantitative performance and characteristics of the primary analytical methods are summarized below.

MethodPrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
HPLC-RID Separation via ion-exclusion or reversed-phase chromatography; detection based on changes in refractive index.Robust, simple, no derivatization needed, good for high concentrations.[1]Lower sensitivity, susceptible to temperature and pressure fluctuations, not suitable for gradient elution.0.017 - 0.038 g/L[6]
GC-FID Separation of volatile compounds in a capillary column; detection by ionization in a hydrogen flame.High sensitivity and resolution, rapid analysis times (< 5 min).[4]Requires volatile analytes (derivatization may be needed), potential for co-elution with similar compounds.[5]Not specified, but generally high sensitivity.
Enzymatic Assay Enzyme-catalyzed reaction specific to 1,3-PDO, coupled to a spectrophotometric measurement (e.g., NAD⁺ reduction).[1]High specificity, high throughput (microplate format), very sensitive.[1][7]Susceptible to interference from other compounds in the broth, enzyme cost and stability can be a factor.As low as 1 g/L has been detected.[8]

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-RID

This protocol is suitable for the routine quantification of this compound in microbial fermentation samples where concentrations are relatively high.[1]

1. Principle Compounds in the fermentation broth are separated on an ion-exclusion column. The Refractive Index Detector (RID) measures the difference in the refractive index between the mobile phase and the sample components as they elute, allowing for quantification against a standard curve.

2. Materials and Reagents

  • This compound standard (≥99% purity)

  • Sulfuric Acid (H₂SO₄), analytical grade

  • Deionized water

  • Centrifuge and tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

3. Sample Preparation

  • Withdraw 1-2 mL of sample from the fermentation broth.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells and other solid debris.[1]

  • Filter the resulting supernatant through a 0.22 µm syringe filter directly into an HPLC vial.[1]

  • If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

4. HPLC System and Conditions

ParameterCondition
Column Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 x 7.8 mm)[1][9]
Mobile Phase 5 mM Sulfuric Acid (H₂SO₄) in deionized water[1][9]
Flow Rate 0.5 - 0.6 mL/min[6][9]
Column Temperature 60 °C[9]
Detector Refractive Index Detector (RID)
Injection Volume 10 - 20 µL

5. Calibration and Quantification

  • Prepare a series of 1,3-PDO standards (e.g., 0.1, 0.5, 1, 5, 10 g/L) in the mobile phase.

  • Inject each standard into the HPLC system to obtain peak areas.

  • Construct a calibration curve by plotting peak area versus concentration.

  • Inject the prepared fermentation samples.

  • Quantify the concentration of 1,3-PDO in the samples using the generated calibration curve.

A Fermentation Broth Sample B Centrifuge 10,000 x g, 10 min A->B C Filter Supernatant (0.22 µm) B->C D Dilute Sample (if needed) C->D E Inject into HPLC-RID System D->E F Analyze Data & Quantify E->F

Caption: HPLC-RID experimental workflow.

Protocol 2: Quantification of this compound using GC-FID

This method provides a rapid and sensitive analysis of this compound in aqueous supernatants of bacterial cultures.[1]

1. Principle Sample components are volatilized in a heated injector and separated in a capillary column based on their boiling points and interaction with the stationary phase. As components elute from the column, they are burned in a flame, producing ions that generate a current. The detector measures this current, which is proportional to the amount of analyte.

2. Materials and Reagents

  • This compound standard (≥99% purity)

  • Ethanol (B145695) (HPLC grade)

  • Centrifuge and tubes

  • GC vials

3. Sample Preparation

  • Centrifuge the bacterial culture at 9,000 rpm for 3 minutes at 4°C to precipitate salts and cellular debris.[1][5]

  • Dilute 250 µL of the supernatant with 750 µL of ethanol.[1][5]

  • Vortex the mixture for 1 minute.[1][5]

  • Centrifuge again under the same conditions (9,000 rpm, 3 min, 4°C).[1][5]

  • Transfer the final supernatant to a GC vial for analysis.[1][5]

4. GC-FID System and Conditions

ParameterCondition
Column HP-INNOWAX capillary column (30 m x 0.25 mm ID, 0.25 µm film)[1][5]
Carrier Gas Nitrogen or Helium at a flow rate of 2.5 mL/min[1]
Injector Temp. 290 °C[1]
Detector Temp. (FID) 300 °C[5]
Oven Program Initial 185°C for 3 min, ramp at 40°C/min to 220°C, hold for 1 min[4][5]
Injection Volume 1 - 2 µL
Split Ratio 30:1[4]

5. Calibration and Quantification

  • Prepare a series of 1,3-PDO standards in a mixture of water and ethanol (1:3 ratio) to mimic the sample matrix.

  • Analyze the standards to generate a calibration curve of peak area versus concentration.

  • Inject the prepared samples and quantify using the calibration curve.

A Bacterial Culture Sample B Centrifuge (9000 rpm, 3 min) A->B C Collect Supernatant B->C D Dilute with Ethanol (1:3 ratio) & Vortex C->D E Centrifuge Again (9000 rpm, 3 min) D->E F Transfer Supernatant to GC Vial E->F G Inject into GC-FID System F->G H Data Analysis G->H

Caption: GC-FID sample preparation and analysis workflow.

Protocol 3: Quantification of this compound using an Enzymatic Assay

This protocol describes a high-throughput method for quantifying 1,3-PDO in a 96-well plate format.

1. Principle this compound oxidoreductase catalyzes the oxidation of 1,3-PDO to 3-hydroxypropionaldehyde. This reaction uses nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a cofactor, reducing it to NADH. The increase in NADH concentration is measured by monitoring the absorbance at 340 nm, which is directly proportional to the initial concentration of 1,3-PDO.

2. Materials and Reagents

  • This compound standard (≥99% purity)

  • This compound Oxidoreductase enzyme

  • Tris-HCl buffer (e.g., 100 mM, pH 9.0)

  • NAD⁺ solution

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm[1]

3. Sample Preparation

  • Clarify the fermentation broth sample by centrifugation and/or filtration as described in the HPLC protocol to remove cells and particulates.[1]

  • Dilute the sample with buffer if the 1,3-PDO concentration is expected to be high, ensuring it falls within the linear range of the assay.[1]

4. Assay Procedure (96-well plate format)

  • Prepare a reaction mixture containing Tris-HCl buffer and NAD⁺ solution.[1]

  • In each well of the 96-well plate, add a specific volume of the sample or a 1,3-PDO standard.

  • Add the reaction mixture to each well.

  • Measure the initial absorbance at 340 nm (A_initial).

  • Initiate the reaction by adding the this compound oxidoreductase solution to each well.[1]

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) until the reaction is complete.

  • Measure the final absorbance at 340 nm (A_final).

5. Calculation

  • Calculate the change in absorbance (ΔA = A_final - A_initial) for each standard and sample.

  • Create a standard curve by plotting ΔA versus the concentration of the 1,3-PDO standards.

  • Determine the concentration of 1,3-PDO in the samples from the standard curve, accounting for any dilution factors.

A Prepare Standards & Samples B Pipette into 96-Well Plate A->B C Add Buffer & NAD+ Solution B->C D Read Initial Absorbance (340 nm) C->D E Add Enzyme to Initiate Reaction D->E F Incubate E->F G Read Final Absorbance (340 nm) F->G H Calculate ΔA & Determine Concentration G->H

Caption: Workflow for the enzymatic assay of 1,3-PDO.

References

Application Notes and Protocols for the Purification of 1,3-Propanediol from Crude Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1,3-propanediol (B51772) (1,3-PDO) from crude glycerol (B35011), a common byproduct of biodiesel production. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining high-purity 1,3-PDO for various downstream applications, including as a building block for polymers like polytrimethylene terephthalate (B1205515) (PTT), and its use in cosmetics, food, and pharmaceuticals.

Introduction

The microbial fermentation of crude glycerol is a promising and sustainable route for the production of this compound. However, the resulting fermentation broth is a complex mixture containing residual glycerol, organic acids, salts, proteins, and other cellular debris.[1][2] Effective downstream processing is crucial to isolate and purify 1,3-PDO to the high degree required for its various industrial applications. The following protocols describe a multi-step purification strategy that has been demonstrated to achieve high purity and yield.

Overview of the Purification Strategy

The purification process typically involves a series of steps designed to systematically remove different classes of impurities. A common workflow includes:

  • Biomass Removal: The initial step is to separate the microbial cells from the fermentation broth.

  • Protein and Color Removal: Soluble proteins and colored impurities are then removed to prevent interference in subsequent steps.

  • Concentration and Salt Removal: The clarified broth is concentrated, which often leads to the precipitation of inorganic salts.

  • Final Polishing: A final chromatographic step is employed to separate 1,3-PDO from remaining impurities, such as residual glycerol and other small molecules.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the purification of this compound, providing an overview of the expected efficiency at each stage of the process.

Table 1: Overall Process Yield and Purity

Purification StrategyOverall Yield (%)Final Purity (%)Reference
Microfiltration, Charcoal Treatment, Vacuum Distillation, Silica (B1680970) Gel Chromatography75.4789[3]
Ultrafiltration, Vacuum Distillation with Glycerol Addition, Alkaline Hydrolysis, Final Distillation, Activated Carbon Treatment7699.63[4][5]
Chitosan Flocculation, Activated Carbon Decolorization, Cation Exchange Resin Adsorption, Vacuum Distillation80.899.2[6][7]
Salting-Out Extraction with Isopropanol and K₂CO₃ followed by Ethanol Addition92.4 (Recovery)Not Specified[6]

Table 2: Efficiency of Individual Purification Steps

Purification StepParameter MeasuredEfficiency/ResultReference
Microfiltration (Hollow Fiber Cartridge)Biomass Removal98.7%[3]
Activated Charcoal Treatment (30 g/L)Soluble Protein Removal96.0% (from initial to 0.1 g/L)[3][8]
Chitosan Flocculation and Activated Charcoal (20 g/L)Protein Removal88.4%[7]
Silica Gel ChromatographyThis compound Yield (from this step)89%[3]
Alkaline Hydrolysis (2% w/w NaOH, 20% w/w water)Reduction of 1,3-PDO Esters>99%[4][5]
Cation Exchange ResinThis compound Elution Rate95.3%[7]

Experimental Protocols

The following are detailed protocols for the key experiments in the purification of this compound from crude glycerol fermentation broth.

Protocol 1: Biomass and Impurity Removal by Microfiltration and Activated Charcoal

This protocol describes the initial clarification of the fermentation broth.

Materials:

  • Fermentation broth

  • Hollow fiber microfiltration cartridge (or centrifugation equipment)

  • Activated charcoal

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

  • Biomass Removal:

    • Filter the fermentation broth through a hollow fiber microfiltration cartridge to remove microbial biomass. An alternative is to centrifuge the broth at high speed (e.g., 10,000 x g for 15 minutes) and decant the supernatant.[1]

  • Activated Charcoal Treatment:

    • To the clarified broth, add activated charcoal to a final concentration of 30 g/L.[3][8]

    • Stir the mixture at room temperature for 1 hour to allow for the adsorption of soluble proteins and color impurities.[6]

    • Remove the activated charcoal by filtration.

Protocol 2: Concentration by Vacuum Distillation

This protocol is for concentrating the 1,3-PDO in the broth and removing some volatile impurities.

Materials:

  • Rotary evaporator or other vacuum distillation apparatus

  • Heating bath

Procedure:

  • Transfer the charcoal-treated broth to the rotary evaporator.

  • Apply a vacuum and heat the sample to facilitate the evaporation of water. The exact temperature and pressure will depend on the equipment but should be controlled to avoid boiling of the this compound (boiling point ~214 °C).

  • Continue the distillation until the volume is significantly reduced. This process will also lead to the crystallization and precipitation of inorganic salts.[3]

  • Separate the concentrated liquid from the precipitated salts by decantation or filtration.

Protocol 3: Final Purification by Silica Gel Chromatography

This protocol details the final polishing step to achieve high-purity this compound.

Materials:

  • Silica gel for column chromatography

  • Chromatography column

  • Chloroform (B151607)

  • Methanol

  • Fraction collector (optional)

  • Concentrated this compound sample from Protocol 2

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.

  • Equilibration: Equilibrate the packed column by washing it with the initial mobile phase (e.g., a mixture of chloroform and methanol).

  • Sample Loading: Load the concentrated this compound sample onto the top of the silica gel bed.[3]

  • Elution: Elute the column with a gradient of chloroform and methanol. The optimal gradient will need to be determined empirically but will involve increasing the proportion of the more polar solvent (methanol) over time.

  • Fraction Collection: Collect fractions as the mobile phase elutes from the column.

  • Analysis: Analyze the collected fractions for the presence of this compound using an appropriate analytical method such as HPLC-RID or GC-FID.[9][10]

  • Pooling and Concentration: Pool the fractions containing pure this compound and remove the solvent by vacuum distillation to obtain the final purified product.

Visualization of the Purification Workflow

The following diagram illustrates the overall workflow for the purification of this compound from crude glycerol.

PurificationWorkflow CrudeGlycerol Crude Glycerol Fermentation Broth BiomassRemoval Step 1: Biomass Removal (Microfiltration/Centrifugation) CrudeGlycerol->BiomassRemoval ImpurityAdsorption Step 2: Protein & Color Removal (Activated Charcoal) BiomassRemoval->ImpurityAdsorption BiomassWaste Biomass BiomassRemoval->BiomassWaste Waste Concentration Step 3: Concentration (Vacuum Distillation) ImpurityAdsorption->Concentration ImpuritiesWaste Proteins, Color Impurities ImpurityAdsorption->ImpuritiesWaste Waste Chromatography Step 4: Final Purification (Chromatography) Concentration->Chromatography SaltsWaste Inorganic Salts Concentration->SaltsWaste Waste PurePDO High-Purity this compound Chromatography->PurePDO OtherImpuritiesWaste Glycerol, Organic Acids Chromatography->OtherImpuritiesWaste Waste

Caption: A flowchart of the multi-step purification process for this compound.

The following diagram illustrates an alternative and more advanced purification strategy that includes an alkaline hydrolysis step to remove ester impurities.

AdvancedPurificationWorkflow FermentationBroth Fermentation Broth Ultrafiltration Step 1: Ultrafiltration (Biomass & Protein Removal) FermentationBroth->Ultrafiltration VacuumDistillation Step 2: Vacuum Distillation (with Glycerol Addition) Ultrafiltration->VacuumDistillation BiomassProteinWaste Biomass & Proteins Ultrafiltration->BiomassProteinWaste Waste AlkalineHydrolysis Step 3: Alkaline Hydrolysis (Ester Removal) VacuumDistillation->AlkalineHydrolysis WaterSaltsWaste Water & Inorganic Salts VacuumDistillation->WaterSaltsWaste Waste FinalDistillation Step 4: Final Distillation AlkalineHydrolysis->FinalDistillation EsterSaltsWaste Sodium Salts of Organic Acids AlkalineHydrolysis->EsterSaltsWaste Waste CarbonTreatment Step 5: Deodorization (Activated Carbon) FinalDistillation->CarbonTreatment HighlyPurePDO Highly Pure this compound CarbonTreatment->HighlyPurePDO

Caption: An advanced purification workflow including alkaline hydrolysis.

References

Application Notes & Protocols: 1,3-Propanediol as a Monomer in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Propanediol (B51772) (1,3-PDO), a versatile diol often derived from renewable resources, is a valuable building block in the synthesis of polyurethanes (PUs).[1][2][3][4] Its linear structure and primary hydroxyl groups allow for controlled polymerization and the development of PUs with a range of desirable properties. In polyurethane chemistry, 1,3-PDO can be utilized in two primary ways: as a chain extender to modify the hard segment of the polymer, or as a monomer in the synthesis of polyester (B1180765) or polyether polyols, which form the soft segment.[1][5][6] The resulting bio-based polyurethanes are gaining significant attention for various applications due to their potential for improved sustainability and unique performance characteristics.[1][2][7] This document provides detailed application notes and experimental protocols for the synthesis of polyurethanes using this compound.

Logical Relationship: Role of this compound in Polyurethane Synthesis

The following diagram illustrates the dual role of this compound in the synthesis of polyurethanes.

logical_relationship cluster_synthesis Polyurethane Synthesis cluster_soft_segment Soft Segment Formation cluster_hard_segment Hard Segment Formation 1_3_PDO This compound (1,3-PDO) Polyester_Polyol Polyester Polyol Synthesis 1_3_PDO->Polyester_Polyol with Dicarboxylic Acid Polyether_Polyol Polyether Polyol Synthesis 1_3_PDO->Polyether_Polyol Polymerization Chain_Extender Chain Extender 1_3_PDO->Chain_Extender Polyurethane Polyurethane Polyester_Polyol->Polyurethane Polyether_Polyol->Polyurethane Chain_Extender->Polyurethane Diisocyanate Diisocyanate Diisocyanate->Polyurethane

Caption: Dual role of this compound in polyurethane synthesis.

Application in Drug Delivery

Polyurethanes are extensively explored for drug delivery applications due to their biocompatibility and tunable properties.[8][9] The incorporation of this compound can influence the physical and mechanical properties of the polyurethane matrix, such as hardness, crystallinity, and degradation rate, which in turn affects drug release kinetics.[6] For instance, using 1,3-PDO as a chain extender can modify the hard segment content, impacting the porosity of polyurethane microspheres and the release of encapsulated drugs.[6]

Experimental Protocols

Protocol 1: Synthesis of a Bio-based Polyester Polyol from this compound and a Dicarboxylic Acid

This protocol describes the synthesis of a polyester polyol, a key precursor for the soft segment of polyurethanes.[1][3]

Materials:

  • This compound (bio-PDO)

  • Aliphatic dicarboxylic acid (e.g., adipic acid, sebacic acid)

  • Catalyst (e.g., tetraisopropyl titanate)

  • Antioxidant (e.g., Irganox® 1010)

  • Argon or Nitrogen gas supply

  • Glass batch reactor equipped with a mechanical stirrer, thermometer, and condenser.

Procedure:

  • Charge the glass batch reactor with this compound and the chosen dicarboxylic acid. The molar ratio of diol to diacid should be in excess to ensure hydroxyl end-groups.

  • Add the catalyst and antioxidant to the reaction mixture.

  • Purge the reactor with an inert gas (argon or nitrogen) to create an inert atmosphere.

  • Heat the mixture with continuous stirring. The reaction is typically carried out in a temperature range of 140-220 °C.[1]

  • Water, a byproduct of the esterification reaction, will be continuously removed through the condenser.

  • Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a desired low level.

  • The resulting product is a bio-based polyester diol. Characterize the polyol for its hydroxyl value and molecular weight.

Protocol 2: One-Shot Synthesis of Thermoplastic Polyurethane (TPU)

This protocol outlines a solvent-free, one-shot method for synthesizing thermoplastic polyurethane.[10]

Materials:

  • Synthesized polyester polyol (from Protocol 1) or a commercial polyether polyol based on 1,3-PDO (e.g., PO3G)

  • This compound (as chain extender)

  • Diisocyanate (e.g., 4,4′-diphenylmethane diisocyanate - MDI)

  • Catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL or stannous octoate)

Procedure:

  • Pre-dry the polyol and this compound in a vacuum oven at 80 °C for at least 4 hours to remove any residual water.

  • Melt the diisocyanate in an oven at 60 °C.

  • In a reaction vessel, thoroughly mix the pre-dried polyol and this compound using a mechanical stirrer. Maintain the temperature at approximately 100 °C.

  • Add the molten diisocyanate and the catalyst to the mixture and stir vigorously for a short period (e.g., 30 seconds).

  • Pour the reaction mixture into a pre-heated mold.

  • Cure the mixture in an oven at a specified temperature and duration (e.g., 120 °C for 3 hours).[10]

  • After curing, the resulting thermoplastic polyurethane can be removed from the mold for characterization.

Protocol 3: Two-Step (Prepolymer) Synthesis of Polyurethane

This method involves the formation of an isocyanate-terminated prepolymer, which is then chain-extended.[11][12]

Materials:

  • Polyol (polyester or polyether based on 1,3-PDO)

  • Diisocyanate (e.g., MDI, toluene (B28343) diisocyanate - TDI)

  • This compound (as chain extender)

  • Solvent (optional, e.g., cyclohexanone)

  • Nitrogen gas supply

Procedure:

Step 1: Prepolymer Formation

  • In a three-neck flask equipped with a stirrer and nitrogen inlet, dissolve the diisocyanate in a solvent (if used).

  • Heat the mixture to a specific temperature (e.g., 80 °C).[12]

  • Slowly add the pre-dried polyol to the diisocyanate solution while stirring under a nitrogen atmosphere. The molar ratio of NCO groups (from diisocyanate) to OH groups (from polyol) should be greater than 1.

  • Allow the reaction to proceed for a set time (e.g., 24 hours) to form the isocyanate-terminated prepolymer.[12]

Step 2: Chain Extension

  • In a separate vessel, dissolve the prepolymer in a suitable solvent.

  • Slowly add the chain extender (this compound) to the prepolymer solution with vigorous stirring. The molar ratio of the remaining NCO groups to the OH groups of the chain extender is typically around 1.0.

  • The mixture will gradually increase in viscosity as the polyurethane chains form.

  • The final polyurethane can be cast into a film or used as required.

Experimental Workflow: Two-Step Polyurethane Synthesis

The following diagram outlines the workflow for the two-step (prepolymer) synthesis of polyurethane.

experimental_workflow cluster_step1 Step 1: Prepolymer Synthesis cluster_step2 Step 2: Chain Extension Start1 Start Mix Mix Polyol and Diisocyanate (NCO:OH > 1) Start1->Mix React1 React under N2 atmosphere Mix->React1 Prepolymer Isocyanate-Terminated Prepolymer React1->Prepolymer Add_CE Add this compound (Chain Extender) Prepolymer->Add_CE Transfer Start2 Start Start2->Add_CE React2 Polymerization Add_CE->React2 PU_Product Polyurethane Product React2->PU_Product

Caption: Workflow for the two-step synthesis of polyurethane.

Data Presentation: Properties of Polyurethanes Synthesized with this compound

The properties of polyurethanes can be significantly influenced by the choice of monomers and synthesis route. The following tables summarize typical properties of polyurethanes synthesized using this compound-based components.

Table 1: Thermal Properties of Bio-based Polyurethanes

Polyurethane SystemGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)Reference
PU from bio-based polyester diol (1,3-PDO + dicarboxylic acid) and MDIVaries with dicarboxylic acid chain length-> 300[1]
Thermosetting PU from bio-based polyols and isocyanates with 1,3-PDO as chain extender-41 to +21-up to 300[7]
Poly(urethane-urea) from polycaprolactone (B3415563) diol, hexamethylene diisocyanate, and this compound bis(4-aminobenzoate)--up to 300[5]

Table 2: Mechanical Properties of Polyurethanes

Polyurethane SystemTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Reference
Poly(urethane-urea) from polycaprolactone diol, hexamethylene diisocyanate, and this compound bis(4-aminobenzoate)65--[5]
Bio-based TPUs from bio-poly(1,3-propylene succinate) glycolVaries with MW of polyol--[10]

Note: The properties of polyurethanes are highly dependent on the specific formulation, including the type of diisocyanate, the molecular weight of the polyol, and the ratio of hard to soft segments. The data presented here are indicative and may vary.

Characterization Methods

To ensure the successful synthesis and to understand the properties of the resulting polyurethanes, a range of characterization techniques should be employed:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane (B1682113) linkages by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of N-H and C=O stretching bands.[2][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the polymers.[2]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polyurethanes.

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[1]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymers.[1]

  • Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties of the polyurethanes as a function of temperature.[5]

  • Tensile Testing: To measure the mechanical properties such as tensile strength, elongation at break, and Young's modulus.

References

Application of 1,3-Propanediol in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propanediol (B51772) (PDO) is a versatile, biocompatible diol that is increasingly utilized as a monomer in the synthesis of biodegradable polymers for biomedical applications. Its unique three-carbon structure imparts favorable properties to polyesters and polyurethanes, making them attractive candidates for the development of sophisticated drug delivery systems. This document provides detailed application notes and experimental protocols for the use of this compound-based polymers in the formulation of nanoparticles and hydrogels for controlled drug release.

Application in Nanoparticle Drug Delivery Systems

Polyesters synthesized from this compound and various dicarboxylic acids can be formulated into nanoparticles that serve as effective carriers for therapeutic agents. These nanoparticles can encapsulate drugs, protect them from degradation, and provide sustained release, thereby improving therapeutic efficacy and reducing side effects.

Quantitative Data Summary

The following table summarizes the characteristics of nanoparticles prepared from different this compound-based polyesters, loaded with the model drug Ropinirole HCl.

Polyester (B1180765) CompositionNanoparticle Yield (%)Drug Loading (%)Encapsulation Efficiency (%)Mean Particle Size (nm)
Poly(1,3-propylene succinate)8518.555185
Poly(1,3-propylene glutarate)8223.161164
Poly(1,3-propylene adipate)8816.249228
Poly(1,3-propylene suberate)8617.852205
Experimental Protocol: Nanoparticle Synthesis via Emulsification/Solvent Evaporation

This protocol details the preparation of drug-loaded nanoparticles from this compound-based polyesters.

Materials:

  • This compound-based polyester (e.g., Poly(1,3-propylene succinate))

  • Drug (e.g., Ropinirole HCl)

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonicator (probe or bath)

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Polymer and Drug Dissolution: Dissolve 100 mg of the this compound-based polyester and 30 mg of the drug in 5 mL of dichloromethane.

  • Emulsification: Add the organic phase dropwise to 20 mL of a 2% PVA solution while stirring at 800 rpm on a magnetic stirrer.

  • Sonication: Sonicate the resulting emulsion for 2 minutes at 40% amplitude to reduce the droplet size.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and remove the dichloromethane under reduced pressure at 35°C.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water and freeze-dry to obtain a powder.

Workflow Diagram:

G cluster_prep Preparation of Phases cluster_emulsion Emulsification & Nanoparticle Formation cluster_purification Purification & Isolation A Dissolve Polyester & Drug in Dichloromethane C Add Organic Phase to Aqueous Phase with Stirring A->C B Prepare Aqueous PVA Solution B->C D Sonicate Emulsion C->D E Evaporate Dichloromethane (Rotary Evaporator) D->E F Centrifuge Suspension E->F G Wash Nanoparticle Pellet F->G H Freeze-dry to Obtain Powder G->H

Nanoparticle synthesis workflow.

Application in Hydrogel Drug Delivery Systems

Biodegradable hydrogels can be synthesized from copolymers incorporating this compound-based polyesters and hydrophilic polymers like poly(ethylene glycol) (PEG). These hydrogels can form in situ, entrapping drugs and providing sustained release as the polymer matrix degrades.

Experimental Protocol: Synthesis of an Injectable, In Situ Forming Hydrogel

This protocol describes a plausible method for preparing a thermoresponsive, injectable hydrogel for drug delivery, based on copolymers of a this compound-based polyester and PEG.

Materials:

  • This compound-based polyester diol (pre-synthesized)

  • Poly(ethylene glycol) (PEG) with terminal hydroxyl groups

  • Diisocyanate crosslinker (e.g., hexamethylene diisocyanate, HDI)

  • Stannous octoate (catalyst)

  • Anhydrous toluene

  • Drug to be encapsulated

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepolymer Synthesis:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the this compound-based polyester diol and PEG in anhydrous toluene.

    • Add a catalytic amount of stannous octoate.

    • Slowly add the diisocyanate crosslinker and stir the reaction mixture at 80°C for 24 hours to form the prepolymer.

  • Purification: Precipitate the synthesized prepolymer in cold diethyl ether and dry under vacuum.

  • Hydrogel Formulation:

    • Dissolve the purified prepolymer in PBS (pH 7.4) at a concentration of 10-20% (w/v) at 4°C. The solution should be free-flowing at this temperature.

    • Incorporate the desired drug into the cold polymer solution.

  • In Situ Gelation: Upon warming to 37°C, the polymer solution will undergo a sol-gel transition to form a hydrogel, entrapping the drug.

Logical Relationship Diagram:

G cluster_synthesis Prepolymer Synthesis cluster_formulation Hydrogel Formulation & Gelation A This compound Polyester Diol D Polymerization (Toluene, 80°C, Catalyst) A->D B Poly(ethylene glycol) (PEG) B->D C Diisocyanate Crosslinker C->D E Purified Prepolymer D->E F Dissolve in PBS (4°C) + Drug E->F G Injectable Solution F->G H In Situ Gelation (37°C) G->H I Drug-loaded Hydrogel H->I

Hydrogel formulation and gelation process.

In Vitro Drug Release Studies

To evaluate the drug release kinetics from the prepared nanoparticles or hydrogels, the following protocol can be employed.

Quantitative Data Summary: In Vitro Drug Release from Nanoparticles

The following table shows the cumulative release of Ropinirole HCl from nanoparticles made of different this compound-based polyesters over 24 hours.

Time (hours)Poly(1,3-propylene succinate) (%)Poly(1,3-propylene glutarate) (%)Poly(1,3-propylene adipate) (%)Poly(1,3-propylene suberate) (%)
125302228
645554050
1260705565
2475857080
Experimental Protocol: In Vitro Drug Release

Materials:

  • Drug-loaded nanoparticles or hydrogel

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane (for nanoparticles)

  • Shaking water bath or incubator

  • UV-Vis spectrophotometer or HPLC

Procedure for Nanoparticles:

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS (pH 7.4) and place it inside a dialysis bag.

  • Release Study: Place the dialysis bag in a larger volume of PBS (pH 7.4) and incubate at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS.

  • Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Procedure for Hydrogels:

  • Sample Preparation: Place a known amount of the drug-loaded hydrogel in a container with a specific volume of PBS (pH 7.4).

  • Release Study: Incubate the container at 37°C.

  • Sampling and Analysis: At specified time points, collect aliquots of the release medium for analysis and replenish with fresh PBS.

Experimental Workflow Diagram:

G cluster_setup Experiment Setup cluster_analysis Sampling & Analysis A Prepare Drug-loaded Nanoparticles/Hydrogel B Place in Release Medium (PBS, pH 7.4) A->B C Incubate at 37°C B->C D Withdraw Samples at Time Intervals C->D E Analyze Drug Concentration D->E F Plot Cumulative Release vs. Time E->F

Application Notes and Protocols: 1,3-Propanediol Based Heat Transfer Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the performance characteristics of heat transfer fluids based on 1,3-propanediol (B51772) (1,3-PDO). The information is intended to guide researchers, scientists, and drug development professionals in the selection and application of these fluids in various laboratory and industrial processes requiring precise temperature control.

Introduction to this compound as a Heat Transfer Fluid

This compound, a colorless and viscous organic compound, is increasingly utilized as a base for heat transfer fluids.[1] Produced from renewable resources like corn sugar, it offers a bio-based and more sustainable alternative to traditional petroleum-derived glycols.[2][3][4] Its unique molecular structure, with hydroxyl groups at the ends of the three-carbon chain, imparts distinct properties compared to other glycols such as ethylene (B1197577) glycol and propylene (B89431) glycol.[2][5]

Key advantages of this compound based heat transfer fluids include favorable viscosity at low temperatures, which can lead to reduced pumping energy requirements, and enhanced thermal stability.[2][6] These fluids are particularly suitable for applications in automotive, solar thermal systems, and other low-temperature systems.[2] Furthermore, this compound is recognized for its low toxicity, making it a safer option for various applications.[2][3][4]

Performance Data

The following tables summarize the key thermophysical properties of this compound and its aqueous solutions, providing a basis for performance comparison and system design.

Table 1: General Properties of this compound
PropertyValue
Chemical FormulaC₃H₈O₂
Molar Mass76.09 g/mol
AppearanceColorless liquid
Boiling Point214.22 °C
Melting Point-27.65 °C
Flash Point129 °C (Cleveland open cup)
Relative Density (20-25 °C)1.053 (water = 1)
Solubility in WaterSoluble

Source:[1][4]

Table 2: Thermophysical Properties of Aqueous this compound Solutions
PropertyConcentration (wt%)Temperature (°C)Value
Density (g/cm³) 100201.053
5020~1.04
3320~1.03
Dynamic Viscosity (mPa·s) 1002049
50-20~150
5020~5
5080~1
Kinematic Viscosity (mm²/s) 1002046
Thermal Conductivity (W/m·K) 100 (liquid)25~0.2

Note: The values for aqueous solutions are approximate and can vary based on specific formulations and measurement conditions. Data is compiled from multiple sources for comparison.[2][4][7]

Table 3: Freezing Points of Aqueous Glycol Solutions
GlycolConcentration (wt%)Freezing Point (°C)
This compound 30~ -15
40~ -23
50~ -33
60~ -50
Propylene Glycol (1,2-Propanediol) 50~ -34
Ethylene Glycol 50~ -37

Source:[2][8]

Experimental Protocols

Detailed methodologies for evaluating the performance of heat transfer fluids are crucial for accurate comparison and selection. The following are standard protocols for key experiments.

Viscosity Measurement

Objective: To determine the dynamic and kinematic viscosity of the heat transfer fluid at various temperatures.

Apparatus:

  • Automatic vibrational viscometer (e.g., Anton Paar Stabinger SVM 3000) or a standard Ubbelohde U-type viscometer.

  • Temperature-controlled bath or cryostat (e.g., Julabo).

Procedure (based on ASTM D445):

  • Calibrate the viscometer using standard reference fluids.

  • Prepare aqueous solutions of this compound at the desired weight concentrations (e.g., 30%, 50%, 70%).

  • Equilibrate the sample to the target temperature in the temperature-controlled bath.

  • Introduce the sample into the viscometer.

  • For an automatic viscometer, initiate the measurement sequence. The instrument will measure the dynamic viscosity and density, from which the kinematic viscosity is calculated.

  • For a manual viscometer, measure the efflux time of the fluid and calculate the kinematic viscosity using the viscometer constant.

  • Repeat the measurements at different temperatures, typically ranging from -20 °C to 80 °C.[2]

Density Measurement

Objective: To determine the density of the heat transfer fluid at various temperatures.

Apparatus:

  • Digital density meter (e.g., Anton Paar Stabinger SVM 3000, which can measure density simultaneously with viscosity).

  • Pycnometer.

Procedure:

  • Calibrate the density meter with dry air and pure water.

  • Inject the this compound sample into the measuring cell.

  • Allow the sample to reach thermal equilibrium at the set temperature.

  • Record the density reading.

  • Perform measurements across a range of temperatures.[2]

Thermal Conductivity Measurement

Objective: To measure the thermal conductivity of the heat transfer fluid.

Apparatus:

  • Transient hot-wire or transient plane source thermal conductivity analyzer.

Procedure:

  • Calibrate the instrument using a standard reference material with known thermal conductivity.

  • Place the sample in the measurement cell, ensuring no air bubbles are present.

  • Apply a heat pulse to the sensor and record the temperature rise as a function of time.

  • The instrument's software calculates the thermal conductivity based on the transient heating curve.

  • Conduct measurements at various temperatures.

Freezing Point Determination

Objective: To determine the freezing point of aqueous solutions of this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC) or a manual freezing point apparatus.

Procedure (using DSC):

  • Hermetically seal a small, precisely weighed sample in an aluminum pan.

  • Place the sample pan and a reference pan in the DSC cell.

  • Cool the sample at a controlled rate (e.g., 1 °C/min).

  • The onset of the exothermic peak in the heat flow curve indicates the freezing point.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound based heat transfer fluids.

G cluster_0 Heat Transfer Fluid Selection Workflow start Define Application Requirements temp_range Operating Temperature Range? start->temp_range toxicity Toxicity Constraints? temp_range->toxicity Within Range sustainability Sustainability a Factor? toxicity->sustainability Acceptable performance Evaluate Thermophysical Properties sustainability->performance Yes sustainability->performance No select_13pdo Select this compound Fluid performance->select_13pdo Favorable select_other Consider Other Glycols (e.g., EG, PG) performance->select_other Unfavorable end Final Selection select_13pdo->end select_other->end

Caption: Workflow for selecting a suitable heat transfer fluid.

G cluster_1 Performance Comparison: 1,3-PDO vs. Other Glycols PDO This compound + Lower low-temp viscosity + Higher thermal stability + Bio-based + Non-toxic PG Propylene Glycol (1,2-PDO) + Non-toxic - Higher low-temp viscosity PDO->PG Better low-temp performance EG Ethylene Glycol + Excellent heat transfer - Toxic PDO->EG Safer alternative

Caption: Key performance differences between common glycols.

Material Compatibility and Handling

Compatibility: this compound based fluids are compatible with many common materials used in heat transfer systems. Compatible materials include:

  • Metals: Stainless steel and mild steel (though lined vessels are recommended for long-term storage to maintain high quality).

  • Plastics and Elastomers: EPDM, Nitrile, PTFE, and Viton®.[3]

Handling and Storage:

  • This compound is hygroscopic and should be stored to minimize moisture intrusion.[3]

  • Sealed containers should be stored between 0°C and 50°C.[3]

  • Due to its low vapor pressure and flammability, it does not present special handling problems.[3]

  • The use of a nitrogen blanket during storage is recommended to prevent oxidation.[3]

Conclusion

This compound based heat transfer fluids offer a compelling combination of performance, sustainability, and safety. Their favorable viscosity at low temperatures and good thermal stability make them an excellent choice for a wide range of applications. By following the standardized experimental protocols outlined in these notes, researchers and scientists can effectively evaluate and compare the performance of these fluids for their specific needs.

References

Revolutionizing 1,3-Propanediol Production: A Deep Dive into Fed-Batch Fermentation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

The burgeoning demand for sustainably produced chemicals has spotlighted 1,3-propanediol (B51772) (1,3-PDO), a key monomer in the production of advanced polymers like polytrimethylene terephthalate (B1205515) (PTT).[1][2] Microbial fermentation, particularly through fed-batch strategies, has emerged as a promising and environmentally benign alternative to traditional chemical synthesis.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals aiming to establish high-titer 1,3-PDO production through fed-batch fermentation.

This compound is a versatile chemical building block with wide-ranging applications in polymers, cosmetics, and pharmaceuticals.[1][4] The biological production of 1,3-PDO primarily utilizes glycerol (B35011) as a carbon source and is carried out by a variety of microorganisms, including species of Klebsiella, Clostridium, Citrobacter, Enterobacter, and Lactobacillus.[1][5] Fed-batch fermentation is a preferred strategy as it mitigates substrate inhibition and allows for high cell densities, ultimately leading to higher product concentrations.[1]

Microbial Producers of this compound

A variety of microorganisms are capable of naturally producing this compound from glycerol. Among the most promising are Klebsiella pneumoniae and Clostridium butyricum, known for their high tolerance to glycerol and significant 1,3-PDO production capabilities.[1] However, K. pneumoniae is an opportunistic pathogen, which necessitates careful handling.[1] Other notable producers include species from the genera Citrobacter, Enterobacter, and Lactobacillus.[1][4][5] Genetic and metabolic engineering efforts are also underway to enhance the production yields and overcome the limitations of wild-type strains.[1][4]

Key Fermentation Parameters for Optimal 1,3-PDO Production

The successful implementation of a fed-batch strategy for high-titer 1,3-PDO production hinges on the precise control of several key parameters:

  • pH: Maintaining an optimal pH is crucial for cell growth and enzyme activity. For instance, in a study with Citrobacter freundii AD119, a pH of 7.0 was found to be optimal for 1,3-PDO production.[6]

  • Temperature: The ideal temperature varies between different microorganisms. For C. freundii AD119, a temperature of 30°C resulted in the highest 1,3-PDO concentration.[6]

  • Substrate Concentration: While glycerol is the primary substrate, high concentrations can be inhibitory to microbial growth.[1] A fed-batch approach allows for the gradual feeding of glycerol, maintaining it at a concentration that supports growth and production without causing inhibition. In one study, keeping the glycerol concentration below 15 g/L during the fed-batch phase was beneficial.[6]

  • Aeration: The fermentation process is typically carried out under anaerobic or microaerobic conditions, as the key enzymes in the 1,3-PDO synthesis pathway are sensitive to oxygen.[4]

Comparative Performance of Fed-Batch Fermentation Strategies

The following table summarizes the performance of various fed-batch fermentation strategies for 1,3-PDO production using different microorganisms.

MicroorganismSubstrateFed-Batch StrategyMax. 1,3-PDO Titer (g/L)Productivity (g/L·h)Yield (g/g)Reference
Clostridium butyricum DL07Pure GlycerolSequential Fed-Batch104.83.38-[2]
Clostridium butyricum DL07Crude GlycerolSequential Fed-Batch94.23.04-[2]
Klebsiella pneumoniae ΔldhACrude GlycerolRepeated Fed-Batch81.13.38-[7][8][9]
Clostridium pasteurianumRaw GlycerolFed-Batch745.30.52[10]
Klebsiella pneumoniae & E. coli Co-cultureCrude GlycerolFed-Batch77.68-0.51[11]
Klebsiella pneumoniae ΔdhaMΔptsGΔglpKGlycerol & GlucoseFed-Batch58.6-0.93 (mol/mol glycerol)[12]
Citrobacter freundii AD119GlycerolFed-Batch53.440.44-[6]
Klebsiella pneumoniae SU6Crude GlycerolFed-Batch with pH control45.351.940.44[13]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of this compound using Clostridium butyricum

This protocol is based on the high-titer production achieved with Clostridium butyricum DL07.[2]

1. Media Preparation:

  • Seed Medium: (g/L) Glucose 20, Yeast Extract 5, (NH₄)₂SO₄ 3, K₂HPO₄ 1.5, KH₂PO₄ 0.75, MgSO₄·7H₂O 0.2, FeSO₄·7H₂O 0.01.

  • Fermentation Medium: (g/L) Glycerol 20, Corn Steep Liquor Powder 15, K₂HPO₄ 1.5, KH₂PO₄ 0.75, MgSO₄·7H₂O 0.2, FeSO₄·7H₂O 0.01.

  • Feeding Solution: 800 g/L pure or crude glycerol.

2. Inoculum Development:

  • Inoculate a single colony of C. butyricum into 10 mL of seed medium in an anaerobic tube.

  • Incubate at 37°C for 12-16 hours.

  • Transfer the seed culture to a larger volume of seed medium (10% v/v) and incubate under the same conditions until the optical density at 600 nm (OD₆₀₀) reaches 1.0-1.5.

3. Fed-Batch Fermentation:

  • Aseptically transfer the inoculum to the fermenter containing the fermentation medium.

  • Maintain the temperature at 37°C and the pH at 7.0 by automatic addition of 5 M NaOH.

  • Maintain anaerobic conditions by sparging with nitrogen gas.

  • Initiate the fed-batch strategy by adding the glycerol feeding solution when the initial glycerol is nearly depleted. An automatic feeding strategy based on pH change or dissolved oxygen levels can be implemented.[2]

Protocol 2: Analytical Quantification of this compound

Accurate quantification of 1,3-PDO is essential for monitoring fermentation progress. High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) is a commonly used method.[14]

1. Sample Preparation:

  • Withdraw a sample from the fermentation broth.

  • Centrifuge at 10,000 x g for 10 minutes to remove cells and other solids.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[14]

  • Dilute the sample with the mobile phase if the 1,3-PDO concentration is expected to be outside the calibration range.[14]

2. HPLC-RID Analysis:

  • Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 x 7.8 mm).[14]

  • Mobile Phase: 5 mM H₂SO₄.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 65°C.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Generate a standard curve using known concentrations of this compound.

  • Identify the 1,3-PDO peak in the sample chromatogram based on its retention time.

  • Quantify the 1,3-PDO concentration in the sample by comparing its peak area to the standard curve.[14]

Downstream Processing for High-Purity this compound

The recovery and purification of 1,3-PDO from the fermentation broth is a critical step for its industrial application, which typically requires a purity of over 99.5%.[10] A multi-step downstream process is often employed, which may include:

  • Biomass and Protein Removal: Ultrafiltration is commonly used to separate the microbial cells and proteins from the fermentation broth.[10][15]

  • Water Removal and Concentration: Vacuum distillation or evaporation is employed to concentrate the broth and remove water.[10][15][16]

  • Purification: Further purification to remove salts, organic acids, and other byproducts can be achieved through techniques like ion exchange and vacuum distillation.[10][15][16] In some processes, glycerol is added as a supporting agent during vacuum distillation to prevent salt precipitation.[10][15]

  • Final Polishing: Alkaline hydrolysis can be used to eliminate 1,3-PDO esters that may form during distillation, followed by a final distillation and treatment with activated carbon for deodorization to achieve high purity.[10][15]

Visualizing the Process and Pathway

To better understand the fed-batch fermentation process and the underlying metabolic pathway, the following diagrams are provided.

G cluster_0 Upstream Processing cluster_1 Fed-Batch Fermentation cluster_2 Downstream Processing Strain Selection Strain Selection Media Preparation Media Preparation Inoculum Development Inoculum Development Bioreactor Bioreactor Inoculum Development->Bioreactor Cell Separation Cell Separation Bioreactor->Cell Separation Parameter Control Parameter Control Parameter Control->Bioreactor Substrate Feeding Substrate Feeding Substrate Feeding->Bioreactor Concentration Concentration Cell Separation->Concentration Purification Purification Concentration->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for 1,3-PDO production.

G Glycerol Glycerol 3-Hydroxypropionaldehyde (3-HPA) 3-Hydroxypropionaldehyde (3-HPA) Glycerol->3-Hydroxypropionaldehyde (3-HPA)  Glycerol Dehydratase (GDHt) This compound (1,3-PDO) This compound (1,3-PDO) 3-Hydroxypropionaldehyde (3-HPA)->this compound (1,3-PDO)  this compound Oxidoreductase (PDOR) Glycerol Dehydratase (GDHt) Glycerol Dehydratase (GDHt) This compound Oxidoreductase (PDOR) This compound Oxidoreductase (PDOR) NAD+ NAD+ This compound Oxidoreductase (PDOR)->NAD+ NADH NADH NADH->this compound Oxidoreductase (PDOR)

Caption: Metabolic pathway of 1,3-PDO synthesis.

References

Application Notes and Protocols for the Downstream Processing of 1,3-Propanediol from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Propanediol (B51772) (1,3-PDO) is a valuable monomer for the production of polymers like polytrimethylene terephthalate (B1205515) (PTT) and a versatile chemical intermediate.[1][2] Its production through microbial fermentation of renewable feedstocks, such as glycerol (B35011) (a byproduct of biodiesel production), is an economically and environmentally attractive alternative to traditional chemical synthesis.[1][3][4] However, the downstream processing to recover and purify 1,3-PDO from the complex fermentation broth accounts for a significant portion of the total production cost, often exceeding 50%.[5][6] The challenges in purification arise from the low concentration of 1,3-PDO in the broth, its high boiling point, hydrophilicity, and the presence of various impurities including biomass, proteins, organic acids, and inorganic salts.[5][7]

These application notes provide a comprehensive overview of common and effective methods for the downstream processing of 1,3-PDO, complete with detailed experimental protocols and comparative data to guide researchers in selecting and optimizing their purification strategies.

Overall Downstream Processing Workflow

The purification of 1,3-PDO from fermentation broth is a multi-step process designed to systematically remove impurities and concentrate the final product. A typical workflow involves initial clarification to remove cells and macromolecules, followed by primary recovery and purification steps to separate 1,3-PDO from other soluble components, and concluding with a final polishing step to achieve high purity.

1_3-PDO_Downstream_Processing_Workflow Overall Downstream Processing Workflow for this compound cluster_clarification Clarification Methods cluster_primary Primary Recovery & Purification Methods cluster_final Final Purification Methods Fermentation_Broth Fermentation Broth (1,3-PDO, Biomass, Proteins, Salts, Organic Acids) Clarification Step 1: Clarification (Biomass and Macromolecule Removal) Fermentation_Broth->Clarification Primary_Purification Step 2: Primary Recovery & Purification (Removal of Water, Salts, and some Organic Acids) Clarification->Primary_Purification Clarified Broth Microfiltration Microfiltration/ Ultrafiltration Clarification->Microfiltration Flocculation Flocculation Clarification->Flocculation Final_Purification Step 3: Final Purification (Polishing) Primary_Purification->Final_Purification Crude 1,3-PDO Evaporation Evaporation/ Vacuum Distillation Primary_Purification->Evaporation Extraction Liquid-Liquid Extraction (ATPE, Salting-out, Reactive) Primary_Purification->Extraction Chromatography1 Ion Exchange Chromatography Primary_Purification->Chromatography1 Pervaporation Pervaporation Primary_Purification->Pervaporation High_Purity_PDO High Purity 1,3-PDO (>99%) Final_Purification->High_Purity_PDO Vacuum_Distillation Vacuum Distillation Final_Purification->Vacuum_Distillation Chromatography2 Silica (B1680970) Gel Chromatography Final_Purification->Chromatography2

Caption: A generalized workflow for the downstream processing of this compound.

Step 1: Clarification (Biomass and Macromolecule Removal)

The initial step aims to remove insoluble components like microbial cells and denatured proteins from the fermentation broth.

Microfiltration/Ultrafiltration

Membrane filtration is a common method for biomass removal. Microfiltration (MF) or ultrafiltration (UF) can effectively separate cells and other suspended solids.[8][9]

Experimental Protocol: Cross-Flow Microfiltration

  • Membrane Selection: A ceramic or hollow fiber microfiltration module with a pore size of 0.1-0.2 µm is typically used.

  • System Setup: Assemble the cross-flow filtration unit, connecting the feed tank containing the fermentation broth, the pump, the membrane module, and collection vessels for permeate and retentate.

  • Operating Conditions:

    • Transmembrane Pressure (TMP): Maintain a TMP in the range of 0.5-2.0 bar.

    • Cross-Flow Velocity: Set a high cross-flow velocity (e.g., 3-5 m/s) to minimize membrane fouling.

    • Temperature: Operate at room temperature or the fermentation temperature (e.g., 30-37°C) to maintain the integrity of the broth components.

  • Filtration Process: Pump the fermentation broth through the membrane module. The permeate, which is the clarified broth, is collected, while the retentate, containing concentrated biomass, is recycled to the feed tank or discarded.

  • Diafiltration (Optional): To maximize the recovery of 1,3-PDO from the retentate, a diafiltration step can be included by adding water to the feed tank during filtration.

  • Cleaning: After filtration, clean the membrane by flushing with water, followed by a caustic solution (e.g., 0.5 M NaOH) and then an acidic solution (e.g., 0.5% phosphoric acid) to remove organic and inorganic foulants.

Data Presentation: Performance of Clarification Methods

MethodBiomass Removal Efficiency (%)Protein Removal (%)1,3-PDO Recovery/Loss (%)Reference
Microfiltration98.7-High recovery[8]
Ultrafiltration>99>95High recovery[10]
Flocculation (Chitosan & Polyacrylamide)-97.5>99 (in supernatant)[11][12]
Flocculation (Chitosan, Activated Charcoal, Kieselguhr)Complete-85 (filtration yield)[13]
Flocculation

Flocculation involves adding chemicals that aggregate suspended particles, facilitating their removal by centrifugation or simple filtration.

Experimental Protocol: Flocculation with Chitosan (B1678972) and Polyacrylamide

  • Reagent Preparation: Prepare stock solutions of chitosan (e.g., 1% w/v in 1% acetic acid) and polyacrylamide (e.g., 0.1% w/v in water).

  • pH Adjustment: Adjust the pH of the fermentation broth to 5.0 with 2M HCl.[14]

  • Flocculant Addition:

    • Add chitosan solution to the broth to a final concentration of 150 ppm and stir for 10 minutes.[11][12]

    • Add polyacrylamide solution to a final concentration of 70 ppm and stir for an additional 15 minutes.[11][12]

  • Settling and Separation: Allow the flocculated particles to settle for 1-2 hours. Separate the clarified supernatant by decantation or centrifugation at 5000 x g for 15 minutes.

Step 2: Primary Recovery and Purification

After clarification, the broth still contains a large amount of water, salts, and other soluble metabolites. The following methods are used for the initial recovery and concentration of 1,3-PDO.

Aqueous Two-Phase Extraction (ATPE) and Salting-Out Extraction

ATPE and salting-out extraction are liquid-liquid extraction techniques that utilize the partitioning of 1,3-PDO between two immiscible aqueous phases or an aqueous and an organic phase, respectively. These methods are effective for separating 1,3-PDO from salts, proteins, and other hydrophilic impurities.[1][3][15]

Experimental Protocol: Salting-Out Extraction with Ethanol/K₃PO₄

  • System Composition: In a separation funnel, combine the clarified fermentation broth, ethanol, and potassium phosphate (B84403) (K₃PO₄) salt. An optimal system may consist of 38 wt% fermentation broth, 28 wt% ethanol, and 34 wt% K₃PO₄.[16]

  • Mixing: Shake the mixture vigorously for 5-10 minutes to ensure thorough mixing and allow the system to reach equilibrium.

  • Phase Separation: Allow the mixture to stand until two distinct phases are formed: an upper ethanol-rich phase containing the extracted 1,3-PDO and a lower salt-rich aqueous phase containing impurities.

  • Separation and Analysis: Carefully separate the two phases. Analyze the concentration of 1,3-PDO in both phases using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the partition coefficient and recovery yield.

Data Presentation: Performance of Liquid-Liquid Extraction Methods

MethodSystem ComponentsPartition Coefficient (K)Recovery Yield (%)Reference
ATPEEthanol/Ammonium (B1175870) Sulfate4.7793.7[15][17]
ATPEMethanol (B129727)/Phosphate (pH 10.7)38.398.1[17]
Salting-OutEthanol/K₃PO₄3397[16]
Salting-OutIsopropanol/K₂CO₃+K₂HPO₄-98.27[10]
Salting-OutPentanol/Sodium Phosphate + Sodium Sulfate47.292.5[18]
Reactive Extraction

Reactive extraction involves converting 1,3-PDO into a more hydrophobic derivative (e.g., an acetal) that can be easily extracted into an organic solvent. The 1,3-PDO is then recovered by reversing the reaction.[2][19][20]

Experimental Protocol: Reactive Extraction with Butyraldehyde (B50154)

  • Reaction Setup: In a reaction vessel, combine the clarified broth with an excess of butyraldehyde. Butyraldehyde acts as both a reactant and the extractant.[2][19] Add a catalytic amount of a strong acid (e.g., H₂SO₄) to lower the pH to around 1.2-1.9 to catalyze the acetalization reaction.[20]

  • Extraction: Stir the mixture at room temperature. The 1,3-PDO reacts with butyraldehyde to form 2-propyl-1,3-dioxane, which is extracted into the butyraldehyde phase.[2] The reaction is typically rapid.[19]

  • Phase Separation: Allow the phases to separate. The upper organic phase contains the 2-propyl-1,3-dioxane.

  • Recovery by Reactive Distillation:

    • Transfer the organic phase to a distillation apparatus.

    • Add water (e.g., 0.5 mL per 10 mL of extract) and an H⁺-type ion-exchange resin (e.g., 1 g per 10 mL of extract) as a catalyst for hydrolysis.[2][20]

    • Heat the mixture to approximately 90°C.[20] The acetal (B89532) hydrolyzes back to 1,3-PDO and butyraldehyde. Butyraldehyde is distilled off and can be recycled, leaving the purified 1,3-PDO in the distillation flask.

Data Presentation: Performance of Reactive Extraction

Aldehyde ReactantMass Distribution Coefficient (Acetal)Overall 1,3-PDO Conversion (%)Dioxane Recovery in Organic Phase (%)Reference
Acetaldehyde-~9875[21]
Propionaldehyde27.03 - 28.08--[2][19]
Butyraldehyde38.51 - 57.91>99 (in a 4-stage extraction)>99 (in a 4-stage extraction)[2][11][19]
Ion Exchange Chromatography

Ion exchange chromatography is primarily used for desalination, removing charged impurities like organic acids and inorganic salts from the broth.[10][13][22]

Experimental Protocol: Desalination using Ion Exchange Resins

  • Resin Selection and Preparation:

    • Use a strong acid cation exchange resin (e.g., in H⁺ form) to remove cations.[13][14]

    • Use a weak base anion exchange resin to remove anions.[10]

    • Pack the resins into separate columns and wash thoroughly with deionized water.

  • Loading: Pass the clarified broth first through the cation exchange column and then through the anion exchange column.

  • Elution: Elute the columns with deionized water. The 1,3-PDO, being a neutral molecule, will pass through both columns while the charged salts and organic acids are retained.

  • Regeneration: Regenerate the cation exchange resin with a strong acid (e.g., HCl) and the anion exchange resin with a strong base (e.g., NaOH).

Data Presentation: Performance of Ion Exchange Chromatography

Resin TypeImpurities RemovedRemoval Efficiency (%)Reference
Strong Acid Cation (H⁺ form) & Weak Base AnionMineral salts, ammonium salts of organic acids>98[10]
Strong Acid Cation (H⁺ form)Secondary metabolites (organic acids, 2,3-BD), glycerolComplete separation achieved[13][14]

Step 3: Final Purification (Polishing)

The final step aims to remove any remaining impurities, especially water and other alcohols with similar properties to 1,3-PDO, to achieve a purity of >99%, which is required for polymerization.[10]

Vacuum Distillation

Due to the high boiling point of 1,3-PDO (214°C), distillation is performed under vacuum to reduce the required temperature and prevent thermal degradation. It is effective for separating 1,3-PDO from water and more volatile components, as well as non-volatile impurities like residual salts and glycerol.[8][10]

Experimental Protocol: Two-Step Vacuum Distillation

  • First Stage (Water Removal):

    • Charge the crude 1,3-PDO solution into a distillation flask equipped with a vacuum system.

    • Apply vacuum and gently heat the flask. Water and other low-boiling point impurities will evaporate and be collected in the condenser. Continue until most of the water is removed.

  • Second Stage (1,3-PDO Purification):

    • Increase the vacuum and temperature to distill the 1,3-PDO.

    • Collect the 1,3-PDO fraction at its corresponding boiling point under the applied vacuum. Heavier impurities like glycerol and salts will remain in the distillation flask.

    • A purity of >99% can be achieved.[10]

Silica Gel Chromatography

For very high purity requirements, silica gel chromatography can be used as a final polishing step.[8]

Experimental Protocol: Gradient Chromatography with Silica Gel

  • Column Preparation: Pack a chromatography column with silica gel as the stationary phase.

  • Loading: Load the concentrated 1,3-PDO sample (e.g., 80 ml) onto the column.[8]

  • Elution:

    • Use a mobile phase consisting of a mixture of chloroform (B151607) and methanol.[8]

    • Apply a gradient elution, gradually increasing the polarity of the mobile phase (by increasing the methanol concentration) to separate 1,3-PDO from closely related impurities.

  • Fraction Collection: Collect fractions and analyze for 1,3-PDO content. Combine the pure fractions.

  • Solvent Removal: Remove the mobile phase from the pure fractions by evaporation to obtain the final high-purity 1,3-PDO. An 89% yield can be achieved in this step.[8]

Overall Process Yield

The combination of these steps can lead to a high overall recovery of 1,3-PDO. For instance, a process involving microfiltration, charcoal treatment, vacuum distillation, and silica gel chromatography resulted in an overall yield of 75.47%.[8] Another process using ultrafiltration, vacuum distillation with glycerol as a supporting agent, alkaline hydrolysis of esters, and a final distillation achieved a 76% overall recovery yield with a purity of 99.63%.[10]

References

Application Notes and Protocols: The Use of 1,3-Propanediol in the Synthesis of Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Propanediol (B51772) (1,3-PDO) is a versatile, bifunctional organic compound that has garnered significant attention as a key monomer in the synthesis of a variety of polymers.[1][2][3] Of particular interest is its application in the creation of biodegradable polyesters, polyurethanes, and other copolymers, which are poised to replace conventional non-biodegradable plastics in numerous fields, including biomedical engineering, drug delivery, and sustainable packaging.[1][4] The potential for producing 1,3-PDO from renewable resources like glycerol (B35011) and glucose through microbial fermentation further enhances its appeal as a building block for environmentally friendly materials.[5][6][7][8] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in synthesizing these advanced biodegradable polymers.

Section 1: Applications of this compound in Biodegradable Polymer Synthesis

This compound serves as a fundamental component in several classes of biodegradable polymers, primarily through polycondensation and polyaddition reactions.

Biodegradable Polyesters

Aliphatic polyesters are a major class of biodegradable polymers, and 1,3-PDO is a key diol monomer for their synthesis.[4] These polymers are known for their susceptibility to enzymatic and hydrolytic degradation, making them suitable for biomedical and environmental applications.[4]

  • Homopolyesters: Synthesized by the polycondensation of 1,3-PDO with a single type of dicarboxylic acid, such as succinic acid, adipic acid, or sebacic acid.[4] The resulting polymers, like poly(1,3-propylene succinate) (PPSu), exhibit varying degrees of crystallinity and thermal stability, which influences their degradation rates.[4]

  • Copolyesters: To tailor properties such as flexibility, crystallinity, and degradation rate, 1,3-PDO is often used in the synthesis of copolyesters. For instance, it can be copolymerized with other diols (like ethylene (B1197577) glycol) or a mixture of dicarboxylic acids.[4] Incorporating adipic acid units into poly(propylene terephthalate) (PPT) has been shown to improve the enzymatic degradation rate.[9]

  • Block Copolymers for Thermoplastic Elastomers: 1,3-PDO can be used to create soft, amorphous polyester (B1180765) blocks that are then chain-extended with hard, crystalline segments like poly(L-lactic acid) (PLA).[10][11] This results in triblock copolymers with thermoplastic elastomeric properties and enhanced biodegradability.[10]

Biodegradable Polyurethanes (PUs) for Drug Delivery

In the synthesis of polyurethanes, this compound can be utilized in two primary ways:

  • As a Chain Extender: 1,3-PDO is a low molecular weight diol that acts as a chain extender, reacting with isocyanate-terminated prepolymers to form the "hard segments" of the polyurethane.[12][13][14] These segments contribute to the mechanical strength of the polymer.[14]

  • As a Monomer for Polyester Polyols: 1,3-PDO is reacted with dicarboxylic acids to synthesize hydroxyl-terminated polyester polyols.[15] These polyols then form the "soft segments" of the polyurethane, which impart flexibility and can be designed to be biodegradable.[14]

These biodegradable PUs are highly valuable in the medical field, particularly for creating drug delivery systems (DDSs) like micelles, nanoparticles, and implant coatings, which allow for controlled and targeted drug release.[13][16]

Enzymatic Polymerization

Enzymatic polymerization is a green chemistry approach to synthesizing polyesters that operates under mild conditions, avoiding the need for potentially toxic metal catalysts.[17][18] Lipases, a class of hydrolase enzymes, are effective catalysts for the polycondensation of this compound with various dicarboxylic acids.[17][19] This method is particularly promising for creating polymers for biomedical applications where high purity is essential.[17][18] For example, lipase-catalyzed copolymerization of 1,3-PDO with malic acid and ibuprofen (B1674241) has been used to create polyesters for sustained drug release.[17]

Section 2: Data Presentation

The properties of polymers synthesized using this compound are highly dependent on the co-monomers and synthesis conditions.

Table 1: Thermal Properties of this compound-Based Copolymers
Polymer CompositionGlass Transition Temp. (Tg)Melting Temp. (Tm)Reference
Poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate)-b-poly(L-lactide)< -40 °C130–152 °C[10]
Poly(this compound palmitate)/PLLA (5% PO3G-PA)59.8 °C167.3 °C[20]
Poly(this compound palmitate)/PLLA (10% PO3G-PA)56.4 °C167.2 °C[20]
Poly(this compound palmitate)/PLLA (15% PO3G-PA)51.5 °C166.7 °C[20]
Poly(this compound palmitate)/PLLA (20% PO3G-PA)49.3 °C166.4 °C[20]
Table 2: Enzymatic and Environmental Biodegradation Data
PolymerConditionDurationWeight Loss (%)Reference
Poly(1,3-propylene succinate) (PPSu)Rhizopus delemar lipase (B570770), 37°C~14 days~18%[4]
Poly(1,3-propylene adipate) (PPAd)Rhizopus delemar lipase, 37°C~14 days~12%[4]
Poly(1,3-propylene sebacate) (PPSe)Rhizopus delemar lipase, 37°C~14 days< 2%[4]
PLA-b-PMPG-b-PLA Triblock CopolymerSeawater, 27°C28 days9–15%[10]
Poly(propylene terephthalate-co-adipate) (45.36% PA)Enzymatic Degradation30 days~3.5%[9]
Poly(propylene terephthalate-co-adipate) (79.83% PA)Enzymatic Degradation30 days~12%[9]

Section 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis of Aliphatic Polyesters via Two-Stage Melt Polycondensation

This protocol describes a general method for synthesizing biodegradable aliphatic polyesters, such as poly(1,3-propylene succinate), from this compound and a dicarboxylic acid.[4]

Materials:

  • This compound (PDO)

  • Dicarboxylic acid (e.g., succinic acid, adipic acid)

  • Catalyst (e.g., Titanium(IV) butoxide, Antimony trioxide)

  • Nitrogen gas supply

  • High-vacuum pump

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Charging the Reactor: Charge the reactor with equimolar amounts of the dicarboxylic acid and a slight excess of this compound. Add the catalyst (typically 0.05-0.1 wt%).

  • Esterification (First Stage):

    • Purge the system with dry nitrogen gas.

    • Heat the reactor to 160-180°C under a slow stream of nitrogen with continuous stirring.

    • Maintain these conditions for 2-4 hours. Water, the byproduct of the esterification reaction, will distill off. The reaction is complete when the theoretical amount of water has been collected.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 200-220°C.

    • Simultaneously, reduce the pressure inside the reactor to below 1 Torr using a high-vacuum pump.

    • Continue the reaction under high vacuum and elevated temperature for another 4-6 hours. During this stage, the excess this compound is removed, and the polymer chain length increases significantly, leading to a noticeable rise in melt viscosity.

  • Recovery:

    • Once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polymer can be collected for purification and characterization.

G cluster_workflow Melt Polycondensation Workflow A Charge Reactor (1,3-PDO, Diacid, Catalyst) B Stage 1: Esterification (160-180°C, N2 atmosphere) A->B Heat C Water Distills Off B->C Byproduct D Stage 2: Polycondensation (200-220°C, High Vacuum) B->D Increase Temp, Apply Vacuum E Excess 1,3-PDO Removed D->E Byproduct F Cool and Recover Polymer D->F Reaction Complete

Melt polycondensation workflow for polyester synthesis.
Protocol 2: Synthesis of Biodegradable Polyurethanes via the Prepolymer Method

This protocol outlines the two-step synthesis of biodegradable polyurethanes, a common method for producing materials for biomedical applications.[12][16]

Materials:

  • Polyester Polyol (synthesized from 1,3-PDO and a diacid)

  • Diisocyanate (e.g., hexamethylene diisocyanate - HDI, isophorone (B1672270) diisocyanate - IPDI)

  • Chain Extender (e.g., this compound, 1,4-butanediol)

  • Catalyst (e.g., stannous octoate)

  • Dry solvent (e.g., dimethylformamide - DMF)

  • Nitrogen gas supply

Procedure:

  • Preparation: Ensure all glassware is oven-dried and all reagents are anhydrous. The reaction must be carried out under a dry nitrogen atmosphere to prevent side reactions of the isocyanate with water.

  • Prepolymer Synthesis (Step 1):

    • Add the polyester polyol and dry solvent to a three-neck flask equipped with a mechanical stirrer and nitrogen inlet.

    • Heat the mixture to 60-80°C with stirring.

    • Slowly add the diisocyanate to the flask. The molar ratio of NCO:OH groups is typically kept around 2:1 to ensure the prepolymer is isocyanate-terminated.

    • Add a catalytic amount of stannous octoate.

    • Allow the reaction to proceed for 2-3 hours at 80°C.

  • Chain Extension (Step 2):

    • Dissolve the chain extender (this compound) in a small amount of dry solvent.

    • Cool the prepolymer solution to approximately 60°C.

    • Add the chain extender solution dropwise to the stirred prepolymer solution.

    • After the addition is complete, continue stirring for another 2-4 hours to complete the polymerization.

  • Precipitation and Purification:

    • Pour the viscous polymer solution into a non-solvent (e.g., methanol (B129727) or cold water) to precipitate the polyurethane.

    • Wash the resulting polymer several times with the non-solvent to remove unreacted monomers and catalyst.

    • Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

G cluster_synthesis Two-Step Polyurethane Synthesis A Polyester Polyol (from 1,3-PDO) C Step 1: Prepolymer Synthesis (NCO:OH ≈ 2:1) A->C B Diisocyanate B->C D Isocyanate-Terminated Prepolymer C->D F Step 2: Chain Extension D->F E Chain Extender (e.g., 1,3-PDO) E->F G Final Polyurethane F->G

Two-step prepolymer method for polyurethane synthesis.
Protocol 3: Enzymatic Degradation Assay

This protocol details a method for evaluating the biodegradability of this compound-based polyesters using lipase, as described in several studies.[4]

Materials:

  • Polymer film samples (of known weight and surface area)

  • Phosphate (B84403) buffer solution (pH 7.2)

  • Lipase from Rhizopus delemar (or other suitable lipase)

  • Incubator or water bath set to 37°C

  • Analytical balance

  • Scanning Electron Microscope (SEM) (optional)

Procedure:

  • Sample Preparation:

    • Prepare thin films of the polymer samples.

    • Cut the films into small, uniform pieces (e.g., 1 cm x 1 cm).

    • Dry the samples in a vacuum oven to a constant weight and record the initial dry weight (W₀).

  • Degradation:

    • Prepare two sets of vials for each polymer type.

    • To the first set (enzymatic degradation), add a specific volume of phosphate buffer containing a known concentration of lipase (e.g., 1 mg/mL).

    • To the second set (hydrolytic degradation control), add the same volume of phosphate buffer without the enzyme.

    • Place one pre-weighed polymer sample into each vial.

    • Incubate all vials at 37°C with gentle shaking.

  • Monitoring Weight Loss:

    • At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove the polymer samples from their respective vials.

    • Gently rinse the samples with deionized water to remove buffer salts and adsorbed enzyme.

    • Dry the samples in a vacuum oven until a constant weight is achieved and record the final dry weight (Wₜ).

  • Calculation and Analysis:

    • Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W₀ - Wₜ) / W₀] x 100

    • Plot the weight loss percentage as a function of time for both enzymatic and control groups.

    • (Optional) Observe the surface morphology of the degraded samples at different time points using SEM to identify signs of surface erosion.

G cluster_pathway Enzymatic Degradation Pathway of Polyesters A Polymer Surface B Enzyme (Lipase) Adsorption A->B Enzyme in Buffer C Hydrolysis of Ester Bonds (Surface Erosion) B->C Catalysis D Formation of Water-Soluble Oligomers & Monomers C->D E Desorption and Diffusion of Products D->E F Mass Loss E->F

Logical flow of polyester enzymatic surface degradation.

This compound is a highly effective and increasingly sustainable monomer for the synthesis of a wide range of biodegradable polymers. Its use in creating aliphatic polyesters, advanced copolymers with tailored properties, and soft segments for biodegradable polyurethanes highlights its versatility. The ability to produce 1,3-PDO from renewable feedstocks positions it as a cornerstone in the development of next-generation biomaterials for applications ranging from tissue engineering and controlled drug release to environmentally benign plastics. The protocols and data provided herein offer a foundational resource for professionals engaged in the research and development of these innovative materials.

References

Application Notes: 1,3-Propanediol in Polytrimethylene Terephthalate (PTT) Fiber Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Propanediol (B51772) (PDO) is a three-carbon diol that serves as a fundamental building block for a variety of polymers.[1][2] Its most significant application is as a key monomer in the synthesis of Polytrimethylene Terephthalate (B1205515) (PTT), a high-performance aromatic polyester.[3][4] PTT is produced through the condensation polymerization of PDO with terephthalic acid (TPA) or its dimethyl ester (DMT).[5][6] The resulting polymer combines the desirable properties of other polyesters like Polyethylene Terephthalate (PET) and Polybutylene Terephthalate (PBT), such as chemical resistance, with unique advantages in softness, elastic recovery, and inherent stain resistance, making it highly suitable for textile and carpet fibers.[7][8]

Notably, the commercial viability of PTT has been greatly enhanced by the development of bio-based this compound, produced via fermentation of renewable resources like corn glucose.[5][9] This sustainable production route reduces the environmental footprint compared to traditional petrochemical-based processes, making bio-based PTT an attractive, eco-friendly alternative in the polymer industry.[10][11]

Data Presentation

Physicochemical Properties of this compound (PDO)

This compound is a colorless and viscous liquid that is miscible with water and many organic solvents.[1][3][12] Its key properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C₃H₈O₂[1]
Molecular Weight 76.09 g/mol [3]
Appearance Colorless, odorless, viscous liquid[1][12]
Melting Point -27 °C[1][2]
Boiling Point 211 - 217 °C[2]
Density (at 25°C) ~1.05 g/cm³[1]
Solubility Miscible with water, alcohols, ethers[3][12]
Comparative Properties of PTT, PET, and PBT Fibers

PTT fiber exhibits a unique combination of properties, distinguishing it from other common polyesters. Its excellent elastic recovery is particularly noteworthy, bridging the performance gap between standard polyesters and more elastic fibers.[8][13]

PropertyPTT (Polytrimethylene Terephthalate)PET (Polyethylene Terephthalate)PBT (Polybutylene Terephthalate)
Melting Point (Tₘ) 224 - 230 °C254 - 255 °C~226 °C
Glass Transition Temp (T₉) 45 - 72 °C~70 - 80 °C22 - 43 °C
Specific Gravity 1.34 g/cm³1.38 g/cm³1.31 g/cm³
Tensile Strength 3.4 - 3.7 cN/dtex4.5 - 6.0 cN/dtex4.0 - 5.5 cN/dtex
Elongation at Break 36 - 42%15 - 45%30 - 50%
Elastic Recovery (from 20% stretch) ~100%~44%~70%
Moisture Regain ~0.4%~0.4%~0.4%
Key Features Excellent resilience, softness, inherent stain resistance, easy dyeingHigh strength, thermal stability, widely usedFast crystallization, good processability, chemical resistance

(Note: Values are approximate and can vary based on polymer grade, processing, and fiber type.)[3][7][8][14][15][16][17]

Visualized Workflows and Pathways

PTT Production Workflow

The industrial production of PTT fiber from its monomers is a multi-stage process, beginning with polymerization and concluding with fiber spinning.

PTT_Production_Workflow cluster_Monomers Raw Materials cluster_Polymerization Polymerization Process PDO This compound (PDO) Esterification Stage 1: Esterification (240-275°C, 1-3.5 bar) PDO->Esterification TPA Terephthalic Acid (TPA) TPA->Esterification Polycondensation Stage 2: Polycondensation (250-270°C, High Vacuum) Esterification->Polycondensation Oligomer formation PTT_Polymer PTT Polymer Melt Polycondensation->PTT_Polymer High MW Polymer Spinning Melt Spinning PTT_Polymer->Spinning PTT_Fiber PTT Fiber Spinning->PTT_Fiber

Caption: Overall workflow for PTT fiber production.

Chemical Synthesis Pathway of PTT

PTT is synthesized via a two-step process: direct esterification of this compound and terephthalic acid to form an oligomer, followed by polycondensation to yield the final high-molecular-weight polymer.

PTT_Synthesis_Pathway PDO This compound HO-(CH₂)₃-OH Oligomer BHPT Oligomer + H₂O PDO->Oligomer TPA Terephthalic Acid HOOC-C₆H₄-COOH TPA->Oligomer lab1 Esterification PTT Polytrimethylene Terephthalate (PTT) -[-O-(CH₂)₃-O-CO-C₆H₄-CO-]-n Oligomer->PTT Polycondensation (Heat, Vacuum, Catalyst) lab2 Polycondensation

Caption: Chemical reaction pathway for PTT synthesis.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of PTT via Melt Polycondensation

This protocol describes a representative two-step melt polymerization process for synthesizing PTT in a laboratory setting.

Materials:

  • Terephthalic Acid (TPA), polymer grade

  • This compound (PDO), high purity

  • Titanium(IV) butoxide (TBT) or another suitable titanium-based catalyst

  • Antioxidant (e.g., Irganox 1010)

  • Nitrogen gas (high purity)

  • Methanol and Chloroform for purification

Equipment:

  • Glass reactor (250-500 mL) equipped with a mechanical stirrer, nitrogen inlet, and a distillation sidearm connected to a condenser and collection flask.

  • Heating mantle with temperature controller.

  • Vacuum pump capable of reaching <1 mbar.

  • Schlenk line or similar inert atmosphere setup.

Procedure:

Step 1: Esterification

  • Charge the glass reactor with Terephthalic Acid (TPA) and this compound (PDO). A typical molar ratio of PDO:TPA is between 1.5:1 and 2.0:1 to compensate for PDO loss during reaction.

  • Add the catalyst, typically 50-100 ppm of Ti relative to the final polymer weight. Add a small amount of antioxidant (e.g., 0.1 wt%).

  • Assemble the reactor setup. Purge the system thoroughly with high-purity nitrogen for 15-20 minutes to remove all oxygen. Maintain a slow, continuous nitrogen flow.

  • Begin stirring and gradually heat the mixture to 245-260°C .[18]

  • Water will be generated as a byproduct of the esterification reaction and will begin to distill off.

  • Maintain these conditions for approximately 2-3 hours, or until at least 90% of the theoretical amount of water has been collected. The mixture should become a clear, homogenous melt.

Step 2: Polycondensation

  • Gradually increase the temperature of the reactor to 260-270°C .

  • Slowly and carefully apply vacuum to the system over 30-45 minutes, reducing the pressure to below 1 mbar. This gradual reduction prevents excessive foaming of the oligomer melt.

  • The viscosity of the melt will increase significantly as the reaction proceeds and PDO is distilled off. The stirrer speed may need to be adjusted to ensure adequate mixing.

  • Continue the reaction under high vacuum and elevated temperature for another 2-4 hours. The reaction is complete when the desired melt viscosity is achieved (often indicated by the torque on the mechanical stirrer).

  • To stop the reaction, remove the heating mantle and break the vacuum by introducing nitrogen gas into the reactor.

  • Allow the polymer to cool under a nitrogen atmosphere. The resulting PTT polymer will be a solid, off-white material.

Step 3: Purification and Isolation

  • Once cooled, the solid PTT can be removed from the reactor (this may require carefully breaking the glass if the reactor is not designed for easy removal).

  • For purification, dissolve the crude polymer in a suitable solvent like a phenol/tetrachloroethane mixture or hexafluoroisopropanol (use extreme caution and appropriate PPE).

  • Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol.

  • Filter the precipitated polymer, wash it several times with fresh methanol, and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol 2: Characterization of Synthesized PTT Polymer

1. Thermal Analysis using Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the glass transition temperature (T₉) and melting temperature (Tₘ).

  • Method:

    • Weigh 5-10 mg of the dried PTT sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Use a heat-cool-heat cycle to erase thermal history. For example: Heat from 25°C to 280°C at 10°C/min, hold for 2 minutes, cool to 25°C at 10°C/min, and then reheat to 280°C at 10°C/min.

    • Determine T₉ from the step transition in the baseline of the second heating scan, and Tₘ from the peak of the melting endotherm.[17][19]

2. Structural Analysis using Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To confirm the chemical structure of PTT and identify characteristic functional groups.

  • Method:

    • Acquire a spectrum of the PTT sample using an FTIR spectrometer, typically in Attenuated Total Reflectance (ATR) mode.

    • Scan in the range of 4000-500 cm⁻¹.

    • Confirm the presence of characteristic peaks for polyesters, such as the C=O stretching of the ester group (~1715 cm⁻¹) and C-O stretching (~1250 cm⁻¹). The spectra can be used to distinguish PTT from PET and PBT.[17][20]

3. Molecular Weight Determination via Intrinsic Viscosity

  • Purpose: To estimate the average molecular weight of the polymer, which is indicative of the polymerization success.

  • Method:

    • Prepare a series of dilute solutions of the PTT polymer in a suitable solvent (e.g., phenol/1,1,2,2-tetrachloroethane 60/40 w/w) at a controlled temperature (e.g., 25°C).

    • Measure the flow time of each solution and the pure solvent using an Ubbelohde viscometer.

    • Calculate the relative, specific, and reduced viscosities for each concentration.

    • Plot the reduced viscosity against concentration and extrapolate to zero concentration to find the intrinsic viscosity [η]. A higher intrinsic viscosity corresponds to a higher molecular weight.

Applications of PTT Fibers

The unique properties of PTT fibers make them highly versatile for a range of applications where softness, durability, and elasticity are desired.

  • Carpets and Flooring: PTT is a major competitor to nylon in the carpet industry due to its excellent resilience, crush resistance, and inherent stain resistance.[9][14][15]

  • Apparel and Textiles: The softness, comfort stretch, and good drape of PTT fibers make them ideal for sportswear, activewear, intimate apparel, and other clothing.[9][13]

  • Automotive Interiors: PTT is used for upholstery, floor mats, and other interior fabrics due to its durability, stain resistance, and vibrant color retention.[9][15]

  • Non-Woven Fabrics: The properties of PTT are well-suited for various non-woven applications.[14]

  • Engineering Thermoplastics: When compounded, PTT can be used in injection molding for various components, bridging the gap between standard polyesters and engineering plastics.[9][15]

References

Application Notes and Protocols for the Catalytic Hydrogenolysis of Glycerol to 1,3-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental setup for the catalytic hydrogenolysis of glycerol (B35011) to 1,3-propanediol (B51772) (1,3-PDO), a valuable monomer for polymers such as polytrimethylene terephthalate (B1205515) (PTT). The protocols outlined below are based on established research in the field, focusing on heterogeneous catalytic systems that offer high selectivity and conversion.

Introduction

The conversion of crude glycerol, a major byproduct of biodiesel production, into value-added chemicals is a critical aspect of developing sustainable and economically viable biorefineries. The selective hydrogenolysis of glycerol to this compound is a promising pathway, though it presents challenges due to the preferential formation of 1,2-propanediol.[1][2] The key to enhancing the selectivity towards 1,3-PDO lies in the design of efficient bifunctional catalysts that facilitate a dehydration-hydrogenation mechanism.[1][3] This process typically involves the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA) on acid sites, followed by hydrogenation on metal sites.[4][5]

This application note details the experimental setup and protocols for carrying out this reaction using state-of-the-art platinum-tungsten-based catalysts.

Reaction Pathway and Experimental Workflow

The catalytic hydrogenolysis of glycerol to this compound is generally understood to proceed through a two-step mechanism: dehydration followed by hydrogenation. The overall workflow, from catalyst preparation to product analysis, is a multi-step process requiring careful control of parameters.

Reaction_Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->3-HPA Dehydration (Acid Sites) Acrolein Acrolein Glycerol->Acrolein Dehydration 1,2-PDO 1,2-Propanediol Glycerol->1,2-PDO Hydrogenolysis (Primary -OH) 1,3-PDO This compound (1,3-PDO) 3-HPA->1,3-PDO Hydrogenation (Metal Sites) Propanols Propanols (1-Propanol, 2-Propanol) 1,3-PDO->Propanols Further Hydrogenolysis Acrolein->3-HPA Rehydration 1,2-PDO->Propanols Further Hydrogenolysis

Caption: Reaction pathway for glycerol hydrogenolysis to this compound.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Support_Synthesis Support Synthesis (e.g., SBA-15, ZrO2) Metal_Impregnation Metal & Promoter Impregnation (e.g., Pt, W) Support_Synthesis->Metal_Impregnation Calcination_Reduction Calcination & Reduction Metal_Impregnation->Calcination_Reduction Reactor_Setup Reactor Setup (e.g., Fluidized Bed, Trickle Bed) Calcination_Reduction->Reactor_Setup Catalyst_Characterization Catalyst Characterization (XRD, TEM, etc.) Calcination_Reduction->Catalyst_Characterization Reaction_Execution Reaction Execution (Glycerol, H2, Temp, Pressure) Reactor_Setup->Reaction_Execution Product_Collection Product Collection Reaction_Execution->Product_Collection Product_Analysis Product Analysis (GC, HPLC) Product_Collection->Product_Analysis

Caption: General experimental workflow for catalytic hydrogenolysis of glycerol.

Experimental Protocols

Catalyst Preparation

The preparation of a highly active and selective catalyst is crucial. The following protocol is a generalized procedure for synthesizing a Pt-WOx/Support catalyst, which can be adapted for different supports like SBA-15, ZrO2, or Al2O3.

Materials:

  • Support material (e.g., SBA-15, ZrO2, Al2O3)

  • Ammonium (B1175870) metatungstate ((NH4)6H2W12O40)

  • Chloroplatinic acid hexahydrate (H2PtCl6·6H2O)

  • Deionized water

  • Furnace for calcination

  • Tube furnace for reduction

Procedure:

  • Tungsten Loading:

    • Dissolve a calculated amount of ammonium metatungstate in deionized water.

    • Add the support material to the solution.

    • Stir the suspension at room temperature for several hours.

    • Dry the mixture in an oven, typically at 100-120°C overnight.

    • Calcine the dried powder in air at a high temperature (e.g., 500-800°C) for several hours.[6]

  • Platinum Loading:

    • Prepare an aqueous solution of chloroplatinic acid hexahydrate.

    • Impregnate the tungsten-loaded support with the platinum precursor solution using the incipient wetness impregnation method.[7]

    • Dry the impregnated material in an oven at 100-120°C.

  • Catalyst Activation:

    • Place the dried catalyst in a tube furnace.

    • Reduce the catalyst under a flow of hydrogen (e.g., 10% H2 in Ar or N2) at a specific temperature (e.g., 200-400°C) for several hours prior to the reaction.[8]

Catalytic Hydrogenolysis Reaction

The reaction can be carried out in various reactor types, including batch reactors, trickle bed reactors, or fluidized bed reactors.[7][9] The following is a general procedure for a gas-phase reaction in a fluidized bed reactor.

Equipment:

  • Fluidized bed reactor system

  • Mass flow controllers for gases (H2, N2)

  • High-performance liquid chromatography (HPLC) pump for liquid feed

  • Temperature controller

  • Gas chromatograph (GC) for online or offline product analysis

Procedure:

  • Reactor Loading: Load the freshly activated catalyst into the reactor.

  • System Purge: Purge the system with an inert gas (e.g., nitrogen) to remove any air.

  • Heating and Pressurization: Heat the reactor to the desired reaction temperature under a flow of hydrogen and bring the system to the target pressure.

  • Reaction Initiation: Introduce the aqueous glycerol solution into the reactor at a specific flow rate.

  • Product Collection and Analysis:

    • The product stream is typically cooled to condense the liquid products.

    • Collect liquid samples at regular intervals.

    • Analyze the liquid products using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of glycerol, this compound, 1,2-propanediol, and other byproducts.[10][11]

Data Presentation: Catalyst Performance

The performance of different catalytic systems is summarized below. These tables highlight the influence of catalyst composition and reaction conditions on glycerol conversion and product selectivity.

Table 1: Performance of Pt-WOx Catalysts on Different Supports

CatalystReaction Temp. (°C)H2 Pressure (bar)Glycerol Conversion (%)1,3-PDO Selectivity (%)1,3-PDO Yield (%)Reference
Pt/WO3/Al2O3260Atmospheric--14[7][12]
Pt/WO3/ZrO217080--24[13]
Pt-WOx/SBA-15--66~50-[3]
Pt/WO3-ZrO2-TiO2--73.8-25.4[6]

Table 2: Influence of Reaction Parameters on Pt/WO3/Al2O3 in a Fluidized Bed Reactor [7]

ParameterValueGlycerol Conversion (%)1,3-PDO Selectivity (%)
Temperature (°C)240--
260--
300--
H2/Glycerol Ratio9--
28--
WHSV (h⁻¹)0.09--
0.14--

Note: Specific conversion and selectivity values at each condition were not provided in a consolidated table in the source material but are investigated parameters.

Analytical Methods

Accurate quantification of reactants and products is essential for evaluating catalyst performance.

  • Gas Chromatography (GC): A common method for analyzing the liquid product mixture. A flame ionization detector (FID) is typically used. A suitable column, such as a DB-5, can be employed to separate glycerol, 1,3-PDO, 1,2-PDO, and other byproducts like propanols.[10]

  • High-Performance Liquid Chromatography (HPLC): Can also be used, particularly for analyzing aqueous samples. A refractive index (RI) detector is often employed.

Calculation of Performance Metrics:

  • Glycerol Conversion (%): ((Initial moles of glycerol - Final moles of glycerol) / Initial moles of glycerol) * 100

  • Product Selectivity (%): (Moles of a specific product / Total moles of all products) * 100

  • Product Yield (%): (Glycerol Conversion * Product Selectivity) / 100

Catalyst Characterization

To understand the structure-activity relationship, the catalysts should be thoroughly characterized using various techniques:

  • X-ray Diffraction (XRD): To identify the crystalline phases of the support and metal oxides.

  • Transmission Electron Microscopy (TEM): To observe the morphology and dispersion of metal nanoparticles.

  • Ammonia Temperature-Programmed Desorption (NH3-TPD): To measure the total acidity of the catalyst.

  • Pyridine-adsorbed Fourier Transform Infrared Spectroscopy (Py-IR): To distinguish between Brønsted and Lewis acid sites.[6]

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution of the catalyst.[7]

By following these protocols and utilizing the provided data as a baseline, researchers can effectively design and conduct experiments for the catalytic hydrogenolysis of glycerol to this compound.

References

Application Notes and Protocols for Monitoring 1,3-Propanediol Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical monitoring of 1,3-propanediol (B51772) (1,3-PDO) fermentation. The increasing interest in bio-based 1,3-PDO production necessitates robust and accurate analytical methods to monitor the substrate consumption, product formation, and byproduct generation, which is critical for process optimization and control.

Overview of Analytical Techniques

The primary analytical techniques for monitoring 1,3-PDO fermentation include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). More recently, biosensors have emerged as a promising tool for real-time, online monitoring. The choice of method depends on factors such as the required sensitivity, selectivity, available instrumentation, and the specific goals of the analysis.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a Refractive Index Detector (RID) is a widely used and robust method for quantifying 1,3-PDO in fermentation broths, especially when concentrations are high.[1] It allows for the simultaneous determination of glycerol (B35011) (substrate), 1,3-PDO (product), and common organic acid byproducts like lactic acid, acetic acid, and succinic acid.[2]

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) offers good sensitivity for 1,3-PDO analysis in bacterial culture supernatants.[1] For enhanced selectivity and sensitivity, especially in complex matrices or at lower concentrations, GC can be coupled with a Mass Spectrometer (MS).[1] Derivatization is sometimes employed to improve the volatility of 1,3-PDO for GC analysis.[1]

  • Biosensors: Novel biosensors, such as those based on Surface-Enhanced Raman Scattering (SERS), are being developed for the rapid and low-cost determination of 1,3-PDO, glycerol, and lactic acid in fermentation solutions.[3][4] These methods offer the potential for real-time and non-invasive monitoring.[3]

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for the determination of this compound and related metabolites in fermentation samples.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeTypical Fermentation Concentration (g/L)Reference
GC-FID This compound--0.05 - 20 g/L40 - 53[1][2]
GC-FID Glycerol--4 - 20 g/LInitially high, decreases over time[5]
SERS Biosensor This compound1 g/L---[3][4]
SERS Biosensor Lactic Acid1 g/L--10 - 24[2][3][4]
SERS Biosensor Glycerol4 g/L---[3][4]

Experimental Protocols

Protocol 1: Quantification of this compound and Metabolites by HPLC-RID

This protocol is suitable for the routine quantification of this compound, glycerol, and major organic acid byproducts in microbial fermentation samples.[2]

1. Sample Preparation:

  • Withdraw a representative sample from the fermentation broth.
  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells and other solid debris.[1]
  • Filter the resulting supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[1][6]
  • If necessary, dilute the sample with the mobile phase to ensure the analyte concentrations fall within the established calibration curve range.[1]

2. HPLC System and Conditions:

  • Column: A suitable column for separating organic acids and alcohols, such as a Bio-Rad Aminex HPX-87H column (300 x 7.8 mm).[7]
  • Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 5 mM H₂SO₄) in ultrapure water.
  • Flow Rate: Typically 0.5 - 0.8 mL/min.
  • Column Temperature: 50 - 65 °C.
  • Detector: Refractive Index Detector (RID).
  • Injection Volume: 10 - 20 µL.

3. Calibration:

  • Prepare a series of standard solutions containing known concentrations of this compound, glycerol, lactic acid, acetic acid, and succinic acid in the same matrix as the samples (e.g., fresh fermentation medium).
  • The concentration range should encompass the expected concentrations in the fermentation samples.
  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration for each analyte.

4. Data Analysis:

  • Inject the prepared sample into the HPLC system.
  • Identify the peaks for each analyte based on their retention times compared to the standards.
  • Quantify the concentration of each analyte in the sample using the corresponding calibration curve.[1]

Protocol 2: Quantification of this compound by GC-FID

This method provides a rapid and sensitive analysis of this compound in aqueous supernatants of bacterial cultures.[1]

1. Sample Preparation:

  • Centrifuge the bacterial culture at 9,000 rpm for 3 minutes at 4°C to precipitate salts and cellular debris.[1]
  • Dilute 250 µL of the supernatant with 750 µL of ethanol.[1]
  • Vortex the mixture for 1 minute and centrifuge again under the same conditions.[1]
  • Transfer the supernatant to a GC vial for analysis.[1]

2. GC-FID System and Conditions:

  • Column: HP-INNOWAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar polar stationary phase.[1][8]
  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 2.5 mL/min).[1]
  • Injector Temperature: 250 - 290 °C.[1]
  • Detector Temperature (FID): 300 °C.[1]
  • Oven Temperature Program:
  • Initial temperature of 185 °C for 3 minutes.[1]
  • Ramp to 220 °C at 40 °C/min.[1]
  • Hold at 220 °C for 1 minute.[1]
  • Injection Volume: 1 - 2 µL with an appropriate split ratio (e.g., 30:1).[1]

3. Calibration:

  • Prepare standard solutions of this compound in the same culture medium used for the samples, covering a concentration range of 0.05 to 20 g/L.[1]
  • Process these standards using the same sample preparation procedure as the fermentation samples.[1]
  • Inject each standard and construct a calibration curve based on the peak areas.[1]

4. Data Analysis:

  • Inject the prepared sample into the GC-FID system.
  • Identify the this compound peak based on its retention time compared to the standards.
  • Quantify the concentration of this compound in the sample using the calibration curve.[1]

Visualizations

Fermentation_Monitoring_Workflow cluster_sampling Sampling & Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Dilution Dilution (Optional) Filtration->Dilution HPLC HPLC-RID Dilution->HPLC GC GC-FID Dilution->GC Peak_Integration Peak Integration HPLC->Peak_Integration GC->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Result Results: - 1,3-PDO Titer - Substrate Uptake - Byproduct Formation Quantification->Result Metabolic_Pathway cluster_reductive Reductive Pathway cluster_oxidative Oxidative Pathway Glycerol Glycerol (Substrate) HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA Glycerol dehydratase DHA Dihydroxyacetone Glycerol->DHA Glycerol dehydrogenase PDO This compound (Product) HPA->PDO 1,3-PDO dehydrogenase Glycolysis Glycolysis DHA->Glycolysis Byproducts Byproducts: - Lactic Acid - Acetic Acid - Succinic Acid - Ethanol Glycolysis->Byproducts

References

Troubleshooting & Optimization

troubleshooting low yield in 1,3-propanediol fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers encountering low yields in 1,3-propanediol (B51772) (1,3-PDO) fermentation.

Troubleshooting Guide: Low 1,3-PDO Yield

Low product yield is a common challenge in microbial fermentation. This section provides a systematic approach to diagnosing and resolving potential issues.

Initial Troubleshooting Workflow

When encountering low 1,3-PDO yield, it is crucial to systematically investigate the potential causes, from upstream substrate quality to downstream process control. The following workflow provides a logical sequence for troubleshooting.

G start Low 1,3-PDO Yield Detected check_substrate Step 1: Analyze Substrate (Glycerol Feedstock) start->check_substrate check_culture Step 2: Verify Microbial Culture check_substrate->check_culture Substrate OK? solution_substrate Action: Pre-treat or replace glycerol (B35011). Implement fed-batch strategy. check_substrate->solution_substrate Impurities or Inhibition Found? check_params Step 3: Review Fermentation Parameters (pH, Temp, Agitation) check_culture->check_params Culture Pure? solution_culture Action: Use fresh inoculum. Check for contamination. check_culture->solution_culture Contamination or Poor Inoculum? check_byproducts Step 4: Measure Byproducts & Inhibitory Intermediates check_params->check_byproducts Parameters Optimal? solution_params Action: Calibrate probes. Adjust control systems to optimal range. check_params->solution_params Parameters Suboptimal? solution_byproducts Action: Optimize conditions to reduce byproduct formation. Consider metabolic engineering. check_byproducts->solution_byproducts High Byproduct or 3-HPA Levels?

Caption: A step-by-step workflow for diagnosing low 1,3-PDO yield.

Frequently Asked Questions (FAQs)

Q1: My 1,3-PDO titer is low and glycerol consumption is incomplete. What are the likely causes?

A1: This common issue can stem from several factors:

  • Substrate Inhibition: High initial concentrations of glycerol can be inhibitory to microbial growth and enzyme activity. For many strains, keeping the glycerol concentration below 40-60 g/L is recommended.[1] A fed-batch strategy is often employed to maintain a low but steady glycerol concentration, preventing inhibition.[2]

  • Product and Byproduct Inhibition: The accumulation of 1,3-PDO itself can become inhibitory at high concentrations.[3] More commonly, the accumulation of the intermediate 3-hydroxypropionaldehyde (3-HPA) is highly toxic to cells.[4][5] Organic acid byproducts such as lactic acid, acetic acid, and butyric acid also lower the pH and can inhibit cell growth and production.[6][7][8]

  • Suboptimal Fermentation Conditions: Every microbial strain has an optimal range for pH, temperature, and agitation. Deviation from these optimal conditions can significantly reduce productivity.[2] For instance, for Citrobacter freundii, a pH of 7.0 and a temperature of 30°C have been identified as optimal.[6]

  • Nutrient Limitation: Complex nitrogen sources like yeast extract or corn steep liquor are often essential. Insufficient levels of key nutrients, vitamins (especially coenzyme B12 for glycerol dehydratase), or trace minerals can limit cell growth and enzyme function.[9][10]

  • Impurities in Crude Glycerol: If using crude glycerol from biodiesel production, impurities like methanol, salts, and fatty acids can inhibit microbial growth.[2][10]

Q2: I'm observing high levels of byproducts like lactic acid and ethanol (B145695). How can I redirect metabolism toward 1,3-PDO?

A2: High byproduct formation directly competes with 1,3-PDO production for the substrate (glycerol) and reducing equivalents (NADH). Strategies to mitigate this include:

  • Process Parameter Optimization:

    • pH Control: The formation of certain byproducts is highly pH-dependent. For example, in Klebsiella pneumoniae, 2,3-butanediol (B46004) formation increases at a lower pH (around 5.5), while acetate (B1210297) and ethanol production decline.[7] Maintaining the pH at the optimum for 1,3-PDO production (often around 7.0) is critical.[1][6]

    • Aeration Strategy: While the conversion of 3-HPA to 1,3-PDO is an anaerobic process, some strains benefit from micro-aerobic conditions or a combined anaerobic/aerobic strategy to balance growth and production, which can alter byproduct profiles.[1][11]

  • Metabolic Engineering: This is a powerful approach to permanently shut down competing pathways. Deleting genes responsible for major byproduct synthesis, such as lactate (B86563) dehydrogenase (ldhA) or acetolactate synthase (als), has been shown to significantly enhance 1,3-PDO production in strains like Klebsiella pneumoniae.[12][13]

Metabolic Pathway Overview

The conversion of glycerol to 1,3-PDO involves a branched metabolic pathway. The reductive branch leads to the desired product, while the oxidative branch generates energy and reducing power but also leads to byproduct formation. An imbalance, particularly a shortage of NADH, can cause the accumulation of the toxic intermediate 3-HPA.[14]

G Glycerol Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA Glycerol Dehydratase (DhaB) DAP Dihydroxyacetone Phosphate Glycerol->DAP Glycerol Dehydrogenase (DhaD) PDO This compound (Product) HPA->PDO 1,3-PDO Dehydrogenase (DhaT) CentralMetabolism Central Metabolism (Glycolysis) Byproducts Byproducts (Lactate, Acetate, Ethanol, etc.) NAD_out NAD+ PDO->NAD_out DAP->CentralMetabolism NADH_out NADH DAP->NADH_out CentralMetabolism->Byproducts NADH_in NADH NADH_in->HPA NAD_in NAD+ NAD_in->Glycerol label_reductive Reductive Pathway label_oxidative Oxidative Pathway

Caption: Simplified metabolic pathway of glycerol to 1,3-PDO and byproducts.

Data Presentation

Table 1: Optimal Fermentation Parameters for Common 1,3-PDO Producing Strains

This table summarizes typical optimal conditions for key microbial strains used in 1,3-PDO production. These values should be used as a starting point for optimization.

ParameterKlebsiella pneumoniaeClostridium butyricumCitrobacter freundiiLactobacillus reuteri
Temperature 30-37 °C[1][15]37 °C[16]30 °C[6]37 °C
pH 6.5-7.5[1][15]6.5-7.07.0[6]5.5-6.5
Glycerol Conc. < 60 g/L (Batch)[1]Fed-batch recommended< 15 g/L (Fed-batch)[6]Co-fermented with glucose[17]
Aeration Anaerobic / Micro-aerobic[1][11]Strictly Anaerobic[8]AnaerobicAnaerobic
Key Byproducts 2,3-butanediol, lactic acid, acetic acid, ethanol[7][8]Butyric acid, acetic acid[8][18]Lactic acid, acetic acid, succinic acid, ethanol[6]Lactic acid, acetic acid, ethanol[17][19]
Table 2: Common Analytical Methods for Fermentation Broth Analysis

Accurate quantification of substrates, products, and byproducts is essential for troubleshooting and optimization.

Analyte(s)MethodTypical ColumnDetectorReference
1,3-PDO, Glycerol, Organic Acids, EthanolHPLCAminex HPX-87HRefractive Index (RI)[6][20]
1,3-PDO, 2,3-ButanediolGC-MS / GC-FIDPolar (e.g., PEG-based)Mass Spectrometer / Flame Ionization[18][20][21]
3-HPA (Intermediate)Colorimetric AssayN/ASpectrophotometer[6]
1,3-PDO, Glycerol, Lactic AcidSERS BiosensorN/ARaman Spectrometer[22]

Experimental Protocols

Protocol 1: Quantification of 1,3-PDO and Metabolites by HPLC

This protocol provides a standard method for analyzing samples from the fermentation broth.

1. Sample Preparation: a. Withdraw 1.5 mL of fermentation broth. b. Centrifuge at 12,000 x g for 10 minutes to pellet cells. c. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. d. If necessary, dilute the sample with the mobile phase to ensure concentrations are within the standard curve range.

2. HPLC Conditions (Example):

  • System: Agilent 1260 Infinity or similar.

  • Column: Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm).

  • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 50-60 °C.

  • Detector: Refractive Index (RI) Detector, temperature controlled at 35-40 °C.

  • Injection Volume: 10-20 µL.

3. Calibration and Quantification: a. Prepare a series of standards of known concentrations for all analytes (glycerol, 1,3-PDO, lactic acid, acetic acid, etc.) in deionized water. b. Run the standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration) for each compound. c. Run the prepared samples. d. Quantify the concentration of each metabolite in the samples by comparing their peak areas to the respective calibration curves.

Workflow for Metabolite Quantification

G s1 1. Collect Broth Sample s2 2. Centrifuge to Remove Cells s1->s2 s3 3. Filter Supernatant (0.22 µm) s2->s3 s4 4. Dilute Sample & Transfer to Vial s3->s4 s5 5. Inject into HPLC/GC s4->s5 s6 6. Integrate Peak Areas s5->s6 s7 7. Quantify using Calibration Curve s6->s7

Caption: Standard experimental workflow for sample analysis.

References

Technical Support Center: Inhibitory Effects of Byproducts on 1,3-Propanediol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with byproduct inhibition during 1,3-propanediol (B51772) (1,3-PDO) production.

Frequently Asked Questions (FAQs)

Q1: What are the common inhibitory byproducts in this compound fermentation?

A1: During the microbial production of this compound from glycerol (B35011), several byproducts can accumulate and inhibit cell growth and enzyme activity. The most common inhibitory byproducts include organic acids such as acetic acid, lactic acid, butyric acid, and succinic acid.[1][2] Ethanol is another common byproduct.[1][3] Additionally, the intermediate compound 3-hydroxypropionaldehyde (3-HPA) can be highly toxic to microbial cells.[3]

Q2: How do these byproducts inhibit this compound production?

A2: Byproducts can inhibit 1,3-PDO production through various mechanisms:

  • Enzyme Inhibition: High concentrations of byproducts can directly inhibit the activity of key enzymes in the 1,3-PDO synthesis pathway, such as glycerol dehydratase and this compound oxidoreductase.[3]

  • Disruption of Cell Membranes: Organic acids can disrupt the cell membrane's integrity and function.

  • Alteration of Intracellular pH: The accumulation of acidic byproducts can lower the intracellular pH, creating an unfavorable environment for cellular processes.

  • Redox Imbalance: The formation of certain byproducts can alter the intracellular NADH/NAD+ ratio, which is crucial for the final reduction step in 1,3-PDO synthesis.

Q3: My 1,3-PDO production has stalled, but there is still plenty of glycerol substrate. What could be the issue?

A3: This is a classic sign of product or byproduct inhibition. High concentrations of 1,3-PDO itself or the accumulation of inhibitory byproducts like organic acids or 3-HPA can halt the fermentation process despite the availability of the glycerol feedstock. It is recommended to measure the concentrations of 1,3-PDO and major byproducts in your fermentation broth.

Q4: Which microorganism is more sensitive to byproduct inhibition, Klebsiella pneumoniae or Clostridium butyricum?

A4: Both microorganisms are susceptible to byproduct inhibition, but the specific sensitivities and inhibitory profiles differ. For instance, Clostridium butyricum is known to be strongly inhibited by butyric acid, a major byproduct of its own metabolism.[4] Klebsiella pneumoniae is sensitive to acidic conditions created by byproducts like acetic and lactic acid.[2] The choice of microorganism should be guided by the specific fermentation conditions and the anticipated byproduct spectrum.

Q5: How can I minimize the formation of inhibitory byproducts?

A5: Several strategies can be employed to reduce byproduct formation:

  • Metabolic Engineering: This involves genetically modifying the production strain to knockout genes responsible for byproduct synthesis pathways.

  • Process Optimization: Fine-tuning fermentation parameters such as pH, temperature, and aeration can shift the metabolic flux away from byproduct formation and towards 1,3-PDO production.[2] For example, in Klebsiella pneumoniae, pH fluctuations can be used to suppress the formation of 2,3-butanediol (B46004) and lactic acid.[2]

  • Fed-batch Fermentation: A fed-batch strategy, where glycerol is fed at a controlled rate, can prevent the accumulation of high substrate concentrations that can sometimes lead to increased byproduct formation.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low 1,3-PDO yield and titer Accumulation of inhibitory byproducts (e.g., organic acids, ethanol).1. Quantify Byproducts: Use HPLC to measure the concentrations of major byproducts (acetic acid, lactic acid, butyric acid, ethanol) in the fermentation broth. 2. Compare with Inhibitory Concentrations: Refer to the data tables below to determine if the measured concentrations are in the inhibitory range for your microbial strain. 3. Optimize Fermentation Conditions: Adjust pH, temperature, or aeration to minimize byproduct formation. 4. Consider Metabolic Engineering: If a specific byproduct is the primary issue, consider knocking out the corresponding synthesis pathway in your production strain.
Sudden cessation of cell growth and 1,3-PDO production Accumulation of toxic 3-hydroxypropionaldehyde (3-HPA).1. Detect 3-HPA: Use appropriate analytical methods to check for the presence of 3-HPA in the culture medium. 2. Control Glycerol Feed: Implement a fed-batch feeding strategy to maintain a low concentration of glycerol, which can help prevent the accumulation of 3-HPA.
Decreased cell viability High concentrations of organic acids leading to intracellular acidification and membrane stress.1. Monitor and Control pH: Maintain the optimal pH for your microorganism throughout the fermentation. 2. In-situ Product Removal: Consider techniques like liquid-liquid extraction to remove inhibitory byproducts from the fermentation broth as they are produced.

Quantitative Data on Byproduct Inhibition

Table 1: Inhibitory Concentrations of Byproducts on Klebsiella pneumoniae

ByproductConcentrationObserved Effect
Acetate2-4 g/LCell growth ceases.[5]
Lactic Acid> 20 g/LBecomes the dominant byproduct at pH 7.1-8.0, indicating a metabolic shift away from 1,3-PDO.[2]
2,3-Butanediol> 15 g/LBecomes the dominant byproduct at pH 5.0-6.5.[2]
Ethanol150.95 g L⁻¹Inhibitory concentration.[1]

Table 2: Inhibitory Concentrations of Byproducts on Clostridium butyricum

ByproductConcentrationObserved Effect
Acetic Acid27 g/LTotal inhibition of microbial growth.[4]
Butyric Acid19 g/LTotal inhibition of microbial growth.[4]
This compound35-60 g/L50-80% decrease in growth rate.[4]
This compound65 g/LComplete cessation of growth and fermentation.[6]

Experimental Protocols

Protocol 1: Determining the Inhibitory Effect of a Byproduct on 1,3-PDO Production

Objective: To quantify the impact of a specific byproduct on cell growth and 1,3-PDO production in a batch fermentation.

Materials:

  • Production microorganism (e.g., Klebsiella pneumoniae, Clostridium butyricum)

  • Appropriate growth medium

  • Glycerol (substrate)

  • Inhibitory byproduct of interest (e.g., acetic acid, lactic acid)

  • Shake flasks or benchtop bioreactor

  • Incubator shaker or bioreactor control unit

  • Spectrophotometer

  • HPLC system for quantification of glycerol, 1,3-PDO, and byproducts

Procedure:

  • Prepare Inoculum: Grow a seed culture of the microorganism in the appropriate medium to the mid-exponential phase.

  • Prepare Production Media: Prepare a series of shake flasks or bioreactors containing the production medium with a fixed initial concentration of glycerol.

  • Spike with Byproduct: Add the byproduct of interest to each flask/bioreactor at varying concentrations (e.g., 0 g/L, 5 g/L, 10 g/L, 15 g/L, 20 g/L). Include a control with no added byproduct.

  • Inoculation: Inoculate each flask/bioreactor with the seed culture to a specific starting optical density (e.g., OD600 of 0.1).

  • Incubation: Incubate the cultures under the optimal conditions (temperature, agitation, aeration) for your microorganism.

  • Sampling: At regular time intervals (e.g., every 4-6 hours), aseptically withdraw samples from each culture.

  • Analysis:

    • Measure the optical density (OD600) of each sample to monitor cell growth.

    • Centrifuge the samples to pellet the cells. Analyze the supernatant using HPLC to determine the concentrations of glycerol, this compound, and the byproduct.

  • Data Interpretation: Plot cell growth (OD600) and 1,3-PDO concentration over time for each byproduct concentration. Calculate the specific growth rate and 1,3-PDO production rate to quantify the inhibitory effect.

Protocol 2: Quantification of 1,3-PDO and Byproducts using HPLC

Objective: To determine the concentration of this compound and major organic acid byproducts in a fermentation sample.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector.

  • An ion-exchange column suitable for organic acid analysis (e.g., Bio-Rad Aminex HPX-87H).

Mobile Phase:

  • Dilute sulfuric acid (e.g., 0.005 M H2SO4).

Procedure:

  • Sample Preparation:

    • Take a sample from the fermentation broth.

    • Centrifuge the sample to remove cells and other solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Standard Preparation:

    • Prepare a series of standard solutions containing known concentrations of this compound, acetic acid, lactic acid, butyric acid, and succinic acid in the mobile phase.

  • HPLC Analysis:

    • Set the column temperature (e.g., 60-65 °C) and the mobile phase flow rate (e.g., 0.6 mL/min).

    • Inject the prepared standards to generate a calibration curve for each compound.

    • Inject the prepared fermentation samples.

  • Data Analysis:

    • Identify the peaks in the sample chromatograms by comparing their retention times to those of the standards.

    • Quantify the concentration of each compound in the samples using the calibration curves.

Visualizations

Metabolic_Pathway Glycerol Glycerol DHAP Dihydroxyacetone Phosphate (DHAP) Glycerol->DHAP Oxidative Pathway HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA Reductive Pathway (Glycerol Dehydratase) Pyruvate Pyruvate DHAP->Pyruvate Glycolysis HPA->Glycerol PDO This compound (1,3-PDO) HPA->PDO This compound Oxidoreductase Organic_Acids Organic Acids (Acetate, Lactate, Butyrate) Pyruvate->Organic_Acids Ethanol Ethanol Pyruvate->Ethanol Biomass Biomass Pyruvate->Biomass Organic_Acids->Glycerol Ethanol->Glycerol

Caption: Metabolic pathway of this compound production and byproduct formation.

Experimental_Workflow Start Start: Prepare Inoculum Prepare_Media Prepare Production Media with varying byproduct concentrations Start->Prepare_Media Inoculate Inoculate Cultures Prepare_Media->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Sample Periodic Sampling Incubate->Sample Sample->Incubate Continue Incubation Analyze Analyze Samples (OD600, HPLC) Sample->Analyze Data_Interpretation Data Interpretation and Quantification of Inhibition Analyze->Data_Interpretation End End Data_Interpretation->End

Caption: Workflow for assessing byproduct inhibition on 1,3-PDO production.

References

Technical Support Center: Optimizing 1,3-Propanediol (1,3-PDO) Production from Crude Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of 1,3-propanediol (B51772) (1,3-PDO) production from crude glycerol (B35011).

Troubleshooting Guides

This section addresses common issues encountered during the fermentation of crude glycerol for 1,3-PDO production.

Issue 1: Low 1,3-PDO Titer and Yield

Possible Causes and Solutions:

  • Suboptimal Fermentation Conditions: The concentration of glycerol, pH, temperature, and media components significantly impact 1,3-PDO production.

    • Solution: Refer to Table 1 for optimized fermentation parameters reported in various studies. Ensure that the conditions in your experiment are within the optimal ranges.

  • Inhibitory Impurities in Crude Glycerol: Crude glycerol from biodiesel production often contains impurities like methanol, salts, and fatty acids that can inhibit microbial growth and enzyme activity.[1]

    • Solution: Implement a pretreatment protocol for your crude glycerol. A common method involves acidification to precipitate free fatty acids, followed by centrifugation or filtration.[2] For a detailed procedure, refer to the Experimental Protocols section.

  • Byproduct Formation: The production of competing byproducts such as acetate, butyrate (B1204436), lactate, and ethanol (B145695) reduces the overall yield of 1,3-PDO by consuming glycerol and reducing equivalents (NADH).[3][4]

    • Solution: Consider using a genetically engineered microbial strain with downregulated pathways for major byproducts. Alternatively, optimizing fermentation conditions, such as maintaining a specific pH, can shift the metabolic flux towards 1,3-PDO production.[5] Fed-batch strategies can also help in controlling byproduct formation by maintaining a low glycerol concentration.[6]

  • Low Cell Density: Insufficient biomass will lead to lower overall productivity.

    • Solution: Optimize the inoculum size and growth medium composition. A typical inoculum volume ranges from 5% to 10% (v/v).[7] Ensure the medium contains adequate nitrogen sources (e.g., yeast extract, peptone) and essential minerals.

Issue 2: Fermentation Stagnation or Premature Termination

Possible Causes and Solutions:

  • Accumulation of Toxic Intermediates: The intermediate 3-hydroxypropionaldehyde (3-HPA) is toxic to microbial cells and can inhibit key enzymes in the 1,3-PDO pathway.[8]

    • Solution: Employ a fed-batch feeding strategy to maintain a low but sufficient concentration of glycerol in the fermenter. This prevents the rapid accumulation of 3-HPA. Monitoring the stirring rate can also influence the concentration of intermediates.[9]

  • Extreme pH Shift: The production of organic acids as byproducts can lead to a significant drop in the pH of the fermentation broth, inhibiting microbial growth.

    • Solution: Implement a pH control strategy. This can be a two-phase pH control where the pH is initially maintained at a level optimal for growth and then shifted to a level optimal for 1,3-PDO production.[6] Using a buffer in the medium or automated addition of a base (e.g., NaOH or NH4OH) can also maintain the pH within the desired range.[9]

  • Nutrient Limitation: Depletion of essential nutrients, particularly the nitrogen source, can halt cell growth and, consequently, 1,3-PDO production.

    • Solution: In a fed-batch setup, the feed solution should not only contain glycerol but also a concentrated source of essential nutrients.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude glycerol and how do they affect fermentation?

A1: Crude glycerol from biodiesel production can contain various impurities, including:

  • Methanol: Can inhibit microbial growth even at low concentrations.[10]

  • Salts (e.g., NaCl, KCl): High salt concentrations can increase osmotic stress on the microorganisms. However, some studies suggest that salts may not have a significant negative effect on certain strains.[1]

  • Free Fatty Acids: Can be inhibitory to microbial growth. Linoleic acid, a fatty acid with a higher degree of unsaturation, has been shown to have a strong inhibitory effect.[1]

  • Soaps: Can interfere with cell membranes.

  • Glycerides (mono-, di-, and tri-): Can affect the availability of glycerol.

The presence and concentration of these impurities can vary depending on the biodiesel production process.[10] Pretreatment of crude glycerol is often a necessary step to minimize their inhibitory effects.[11]

Q2: Which microorganisms are commonly used for 1,3-PDO production from glycerol?

A2: Several microorganisms are known to naturally produce 1,3-PDO from glycerol. The most commonly studied include:

  • Klebsiella pneumoniae : A facultative anaerobe known for its robust growth and high 1,3-PDO productivity. However, it is an opportunistic pathogen, which raises biosafety concerns.[3]

  • Clostridium butyricum : An anaerobic bacterium that can efficiently convert glycerol to 1,3-PDO with high yields. It can also produce butyrate as a major byproduct.[3]

  • Citrobacter freundii : Another facultative anaerobe capable of producing significant titers of 1,3-PDO.[9]

  • Lactobacillus diolivorans : Can produce high concentrations of 1,3-PDO but may require a co-substrate for growth.[12]

Genetically engineered strains of Escherichia coli and Saccharomyces cerevisiae are also being developed for 1,3-PDO production.[3][10]

Q3: What is the difference between batch, fed-batch, and continuous fermentation for 1,3-PDO production?

A3:

  • Batch Fermentation: All nutrients and the substrate (crude glycerol) are added at the beginning of the process. It is simple to set up but can be limited by substrate inhibition and the accumulation of toxic byproducts.[6]

  • Fed-Batch Fermentation: The substrate and other nutrients are fed into the fermenter intermittently or continuously during the fermentation. This strategy allows for better control of substrate concentration, minimizing inhibition and byproduct formation, and often results in higher product titers.[6][13]

  • Continuous Fermentation: Fresh medium is continuously added to the fermenter while the fermented broth is simultaneously removed. This allows for steady-state operation and high productivity, but it can be more complex to set up and control.

Q4: How can I analyze the concentration of 1,3-PDO and glycerol in my fermentation samples?

A4: The most common analytical method is High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector. Gas Chromatography (GC) can also be used.[3][7] A detailed protocol for HPLC analysis is provided in the Experimental Protocols section.

Data Presentation

Table 1: Optimized Fermentation Conditions for 1,3-PDO Production by Various Microorganisms

MicroorganismGlycerol Conc. (g/L)Temperature (°C)pHKey Media Components1,3-PDO Titer (g/L)Reference
Klebsiella pneumoniae60376.5Crude glycerol, standard media20[6]
Citrobacter freundii AD119<15 (fed-batch)307.0Crude glycerol, standard media53.44[9]
Mixed Culture2537Not specifiedCrude glycerol, simple medium~70 (fed-batch)[4]
Saccharomyces cerevisiaeNot specified25Not specifiedAnaerobic conditions42.3 wt% yield[10]

Experimental Protocols

1. Pretreatment of Crude Glycerol

This protocol is based on the acidification method to remove free fatty acids and soaps.[2][14]

  • Materials: Crude glycerol, phosphoric acid (H₃PO₄), magnetic stirrer, 500 mL Erlenmeyer flask, centrifuge, and separation funnel.

  • Procedure:

    • Place a known volume of crude glycerol into the Erlenmeyer flask.

    • While stirring with a magnetic stirrer at 200 rpm, slowly add phosphoric acid to acidify the glycerol to a pH of 2-4.

    • Continue stirring for 1 hour at a constant rate.

    • Stop stirring and allow the mixture to stand for phase separation. Three layers should form: an upper layer of free fatty acids, a middle layer of glycerol, and a bottom layer of inorganic salts.

    • Carefully separate the glycerol layer using a separation funnel or by decantation.

    • For further purification, the glycerol can be centrifuged to remove any remaining solids. An optional ion exchange chromatography step can be performed to remove salts.[2][14]

2. Batch Fermentation Protocol

This is a general protocol for a batch fermentation process.[6][7]

  • Materials: Pretreated crude glycerol, microbial inoculum, sterile fermentation medium, fermenter.

  • Procedure:

    • Prepare the fermentation medium with the desired concentration of pretreated crude glycerol and other nutrients (e.g., yeast extract, peptone, salts).

    • Sterilize the fermenter and the medium.

    • Once cooled to the desired temperature, inoculate the medium with the microbial culture (typically 5-10% v/v).

    • Set the fermentation parameters (temperature, pH, agitation) to the optimal values for the chosen microorganism.

    • If the fermentation is anaerobic, sparge the medium with an inert gas like nitrogen before and during the initial phase of fermentation.

    • Monitor the fermentation by taking samples periodically for analysis of cell growth (OD600), glycerol consumption, and 1,3-PDO production.

3. HPLC Analysis of 1,3-PDO and Glycerol

This protocol outlines a common method for quantifying 1,3-PDO and glycerol.[3]

  • Instrumentation: HPLC system with a Refractive Index (RI) detector and an ion-exclusion column (e.g., Aminex HPX-87H).

  • Mobile Phase: A dilute solution of sulfuric acid (e.g., 0.005 M H₂SO₄) or a mixture of deionized water and acetonitrile (B52724) with sulfuric acid.[3]

  • Procedure:

    • Prepare standard solutions of glycerol and 1,3-PDO of known concentrations to create a calibration curve.

    • Collect fermentation broth samples and centrifuge to remove cells and other solids.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject the filtered sample into the HPLC system.

    • The flow rate is typically around 0.5-0.6 mL/min, and the column temperature is maintained at approximately 60-65°C.

    • Identify and quantify the peaks for glycerol and 1,3-PDO by comparing their retention times and peak areas to the standards.

Mandatory Visualization

Experimental_Workflow cluster_pretreatment Crude Glycerol Pretreatment cluster_fermentation Fermentation cluster_analysis Analysis crude_glycerol Crude Glycerol acidification Acidification (e.g., H3PO4) crude_glycerol->acidification phase_separation Phase Separation (Centrifugation/Decantation) acidification->phase_separation pretreated_glycerol Pretreated Glycerol phase_separation->pretreated_glycerol fermenter Batch/Fed-Batch Fermentation pretreated_glycerol->fermenter inoculum Inoculum Preparation inoculum->fermenter sampling Periodic Sampling fermenter->sampling optimization optimization sample_prep Sample Preparation sampling->sample_prep hplc HPLC Analysis (1,3-PDO, Glycerol) sample_prep->hplc data_analysis Data Analysis hplc->data_analysis data_analysis->optimization Optimization Feedback

Caption: Experimental workflow for 1,3-PDO production from crude glycerol.

Troubleshooting_Low_Yield issue Low 1,3-PDO Titer/Yield cause1 Suboptimal Conditions issue->cause1 cause2 Glycerol Impurities issue->cause2 cause3 Byproduct Formation issue->cause3 cause4 Low Cell Density issue->cause4 solution1 Optimize Temp, pH, Glycerol Conc. cause1->solution1 Solution solution2 Pretreat Crude Glycerol (e.g., Acidification) cause2->solution2 Solution solution3 Use Engineered Strain or Fed-Batch Strategy cause3->solution3 Solution solution4 Optimize Inoculum and Medium cause4->solution4 Solution

Caption: Troubleshooting logic for low 1,3-PDO yield.

Signaling_Pathway cluster_oxidative Oxidative Pathway cluster_reductive Reductive Pathway glycerol Glycerol dha Dihydroxyacetone (DHA) glycerol->dha hpa 3-Hydroxypropionaldehyde (3-HPA) glycerol->hpa Glycerol Dehydratase pyruvate Pyruvate dha->pyruvate dha->pyruvate DHA Kinase byproducts Byproducts (Acetate, Ethanol, etc.) pyruvate->byproducts pyruvate->byproducts NADH Regeneration biomass Biomass & ATP pyruvate->biomass pdo This compound (1,3-PDO) hpa->pdo hpa->pdo This compound Oxidoreductase

Caption: Simplified metabolic pathways of glycerol fermentation to 1,3-PDO.

References

Technical Support Center: Enhancing Catalyst Stability in 1,3-Propanediol Synthesis from Ethylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst stability during the synthesis of 1,3-propanediol (B51772) (1,3-PDO) from ethylene (B1197577) oxide and syngas. The one-step hydroformylation and hydrogenation process, typically employing homogeneous cobalt-ruthenium bimetallic catalysts, is the focus of this guide.

Troubleshooting Guide: Catalyst Instability and Performance Issues

This guide addresses common problems encountered during the synthesis of this compound from ethylene oxide, focusing on issues related to catalyst stability and performance.

Issue Possible Causes Troubleshooting Steps
Low 1,3-PDO Yield and Selectivity 1. Catalyst Deactivation: Ligand degradation, metal leaching, or formation of inactive catalyst species. 2. Suboptimal Reaction Conditions: Incorrect temperature, pressure, or syngas (H₂:CO) ratio. 3. Impure Reactants: Presence of water, oxygen, or other contaminants in ethylene oxide or syngas.1. Catalyst Integrity Check: Analyze the post-reaction mixture for signs of ligand degradation (e.g., via ³¹P NMR for phosphine (B1218219) ligands) or metal precipitation. 2. Optimize Conditions: Systematically vary temperature (typically 60-110°C) and pressure (typically 1000-2000 psi) to find the optimal range for your specific catalyst system.[1] Adjust the H₂:CO ratio; a higher ratio may favor hydrogenation of the intermediate aldehyde to 1,3-PDO. 3. Purify Reactants: Ensure ethylene oxide and syngas are of high purity and free from water and oxygen, which can oxidize and deactivate the catalyst.
Rapid Catalyst Deactivation 1. Ligand Oxidation: Presence of peroxides or oxygen in the feed can oxidize phosphine ligands to phosphine oxides, which are poor ligands. 2. Ligand Hydrogenation: Under certain conditions, unsaturated bonds within the ligand structure can be hydrogenated, altering the ligand's electronic and steric properties.[1][2] 3. Formation of Inactive Metal Clusters: The active mononuclear catalyst complex can agglomerate to form larger, less active or inactive metal clusters.1. Inert Atmosphere: Maintain a strictly inert atmosphere throughout the reaction and catalyst handling steps. Use degassed solvents and high-purity reactants. 2. Ligand Selection: Choose robust ligands that are less susceptible to oxidation and hydrogenation under reaction conditions. Phospholanoalkane ligands have shown good performance and stability.[1] 3. Excess Ligand: The addition of a slight excess of the ligand can help to stabilize the active mononuclear species and prevent the formation of metal clusters.
Formation of Undesired Byproducts (e.g., ethanol, acetaldehyde) 1. Side Reactions: Ethylene oxide can isomerize to acetaldehyde, which can then be hydrogenated to ethanol. 2. Catalyst Degradation: Deactivated or altered catalyst species may exhibit different selectivities, favoring side reactions.1. Optimize Reaction Conditions: Lowering the reaction temperature may reduce the rate of isomerization of ethylene oxide. 2. Maintain Catalyst Integrity: Follow the steps outlined above to prevent catalyst deactivation and maintain high selectivity towards 1,3-PDO.
Difficulty in Catalyst Recycling and Reuse 1. Metal Leaching: The active metals (cobalt and ruthenium) may leach into the product phase, leading to catalyst loss. 2. Incomplete Phase Separation: For biphasic systems, poor separation of the catalyst-containing phase from the product phase can result in catalyst loss. 3. Deactivation during Product Separation: The conditions used for product separation (e.g., distillation) may be too harsh and lead to thermal degradation of the catalyst.1. Solvent System Optimization: Select a solvent system that provides good solubility for the catalyst and reactants but allows for efficient separation from the product. Ether solvents like methyl tert-butyl ether (MTBE) have been used effectively.[1] 2. Phase-Split Inducing Agents: Consider the addition of agents like glycols or linear alkanes to promote better phase separation.[1] 3. Mild Separation Techniques: Employ mild conditions for product separation to avoid thermal stress on the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in the hydroformylation of ethylene oxide to this compound?

A1: The most common causes of deactivation for homogeneous catalysts, such as the Co-Ru systems used in this process, include:

  • Ligand Degradation: This is a primary cause and can occur through oxidation by trace oxygen or peroxides, or hydrogenation of the ligand itself. This alters the electronic and steric properties of the ligand, reducing its effectiveness in stabilizing the active metal center and controlling selectivity.

  • Formation of Inactive Metal Species: The active, mononuclear catalyst complex can be unstable and may convert into inactive forms, such as metal clusters or carbonyls with different coordination spheres.

  • Poisoning by Impurities: Impurities in the ethylene oxide or syngas feeds can react with the catalyst and block active sites.

Q2: How can I monitor the health and activity of my catalyst during the reaction?

A2: In-situ monitoring techniques are valuable for assessing catalyst health. High-pressure infrared (HPIR) spectroscopy can be used to observe the carbonyl stretching frequencies of the metal complexes, providing information about the structure and concentration of the active catalyst species. For phosphine-based ligands, periodic sampling and analysis by ³¹P NMR can detect ligand degradation products.

Q3: What is the optimal H₂:CO ratio for this reaction, and how does it affect catalyst stability?

A3: The optimal H₂:CO ratio is a critical parameter that influences both the reaction rate and selectivity. A common starting point is a 4:1 H₂:CO ratio. A higher partial pressure of hydrogen generally favors the hydrogenation of the intermediate 3-hydroxypropanal (B37111) to this compound. However, an imbalanced ratio can potentially affect catalyst stability. A very low CO partial pressure might lead to the decomposition of the metal carbonyl complexes, while a very high CO pressure could inhibit the reaction by occupying all coordination sites on the metal center.

Q4: Can heterogeneous catalysts be used for this process to improve stability and recyclability?

A4: While homogeneous catalysts are more commonly used for this specific transformation due to their high activity and selectivity, research is ongoing into the development of heterogeneous catalysts to simplify catalyst separation and improve stability. However, heterogeneous catalysts often face challenges with lower activity and selectivity compared to their homogeneous counterparts for hydroformylation reactions.

Quantitative Data Presentation

The following table summarizes typical reaction parameters and reported yields for the synthesis of this compound from ethylene oxide using a Co-Ru bimetallic catalyst.

Catalyst SystemTemperature (°C)Pressure (psi)H₂:CO RatioSolvent1,3-PDO Yield (mol %)Reference
Cobalt-Ruthenium-bis(phospholano)alkane9015004:1MTBE71[1]
Cobalt carbonyl: Iron carbonyl----Moderate[3]

Experimental Protocols

Protocol 1: General Procedure for the One-Step Synthesis of this compound

This protocol is a general guideline based on patented procedures for the hydroformylation and hydrogenation of ethylene oxide.[1]

  • Catalyst Preparation:

    • In an inert atmosphere (e.g., a glovebox), charge a high-pressure reactor with the cobalt precursor (e.g., cobalt octanoate), the ruthenium precursor (e.g., triruthenium dodecacarbonyl), and the phospholanoalkane ligand in a suitable solvent (e.g., MTBE).

    • The molar stoichiometry of cobalt:ruthenium:ligand is a critical parameter to optimize, with a reported example being 1:0.67:1.2.[1]

  • Reaction Setup:

    • Seal the reactor and purge it several times with syngas (a mixture of H₂ and CO).

    • Pressurize the reactor with syngas to an initial pressure (e.g., 1300 psi) and heat to the desired reaction temperature (e.g., 90°C) with stirring.

  • Reaction Execution:

    • Add a known amount of ethylene oxide to the reactor.

    • Maintain the reactor at the set temperature and pressure for the desired reaction time (e.g., 5-6 hours), supplying additional syngas as needed to maintain the pressure.

  • Product Recovery and Analysis:

    • Cool the reactor to a low temperature (e.g., 4°C) and carefully vent the excess gas.

    • Collect the liquid product, which may separate into two phases. The desired this compound is typically concentrated in the heavier phase.

    • Analyze the product phases by gas chromatography (GC) to determine the yield and selectivity of this compound.

Protocol 2: Catalyst Stability and Recycling Test

This protocol outlines a procedure to assess the stability and reusability of the catalyst.

  • Initial Reaction:

    • Perform the synthesis of this compound as described in Protocol 1.

  • Catalyst Separation:

    • After the reaction, allow the product mixture to cool and separate into two phases.

    • Carefully separate the catalyst-rich phase (typically the solvent-rich phase) from the product-rich phase under an inert atmosphere.

  • Catalyst Recycling:

    • Recharge the reactor with the separated catalyst-rich phase.

    • Add fresh ethylene oxide and pressurize with syngas.

    • Run the reaction under the same conditions as the initial run.

  • Performance Evaluation:

    • Analyze the product from each cycle to determine the yield and selectivity of this compound.

    • A significant decrease in yield or selectivity over consecutive cycles indicates catalyst deactivation.

    • Optionally, take a small sample of the catalyst phase after each cycle for analysis (e.g., ICP-MS for metal content, ³¹P NMR for ligand integrity) to identify the cause of deactivation.

Visualizations

Reaction Pathway

Reaction_Pathway EthyleneOxide Ethylene Oxide Intermediate 3-Hydroxypropanal EthyleneOxide->Intermediate Hydroformylation Syngas Syngas (CO + H₂) Syngas->Intermediate Catalyst Co-Ru Catalyst Catalyst->Intermediate PDO This compound Catalyst->PDO Intermediate->PDO Hydrogenation

Caption: Reaction pathway for the one-step synthesis of this compound.

Catalyst Deactivation Workflow

Catalyst_Deactivation cluster_causes Deactivation Causes cluster_consequences Consequences ActiveCatalyst Active Co-Ru Mononuclear Complex DeactivatedCatalyst Inactive/Less Active Species ActiveCatalyst->DeactivatedCatalyst Deactivation LowYield Decreased Yield DeactivatedCatalyst->LowYield LowSelectivity Poor Selectivity DeactivatedCatalyst->LowSelectivity Byproducts Byproduct Formation DeactivatedCatalyst->Byproducts LigandOxidation Ligand Oxidation (O₂, Peroxides) LigandOxidation->DeactivatedCatalyst LigandHydrogenation Ligand Hydrogenation LigandHydrogenation->DeactivatedCatalyst ClusterFormation Metal Agglomeration ClusterFormation->DeactivatedCatalyst Poisoning Feed Impurities Poisoning->DeactivatedCatalyst

Caption: Potential pathways for catalyst deactivation and their consequences.

References

Technical Support Center: Optimizing Purity in Biologically-Produced 1,3-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in reducing impurities during the biological production of 1,3-propanediol (B51772) (1,3-PDO).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in microbially-produced this compound?

A1: The primary impurities in fermentative 1,3-PDO production are residual substrates (like glycerol), metabolic byproducts, and cell-related components. Common metabolic byproducts include organic acids such as acetic acid, butyric acid, lactic acid, and succinic acid. Ethanol (B145695) is another frequent impurity. Additionally, under certain conditions, 1,3-PDO can react with organic acids to form this compound esters, which represent a significant purity challenge.[1]

Q2: How do fermentation conditions affect the formation of impurities?

A2: Fermentation parameters such as pH, temperature, and substrate concentration critically influence the metabolic pathways of the microorganisms, thereby affecting the profile of byproducts. For instance, suboptimal pH or temperature can stress the microbial culture, leading to increased production of organic acids.[2][3][4] High substrate concentrations can sometimes lead to incomplete conversion and higher residual substrate levels.

Q3: What are the target purity levels for this compound for different applications?

A3: The required purity of 1,3-PDO is application-dependent. For industrial applications, particularly for polymerization to produce polytrimethylene terephthalate (B1205515) (PTT), a purity of greater than 99.5% is typically required.

Q4: Can crude glycerol (B35011) from biodiesel production be used for this compound fermentation?

A4: Yes, crude glycerol is a common and cost-effective feedstock. However, it contains impurities such as methanol, salts, and free fatty acids that can inhibit microbial growth and affect the fermentation process. Pre-treatment of crude glycerol may be necessary to remove these inhibitors.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: High Levels of Organic Acids in the Fermentation Broth

Possible Causes:

  • Suboptimal pH: The pH of the fermentation medium may have deviated from the optimal range for your specific microbial strain, promoting the production of organic acids.

  • Non-ideal Temperature: The fermentation temperature may be too high or too low, stressing the cells and shifting metabolism towards acid production.

  • Nutrient Limitation: Depletion of essential nutrients can lead to the formation of overflow metabolites, including organic acids.

Suggested Solutions:

  • Optimize and Control pH: Maintain the pH within the optimal range for your microorganism (typically around 7.0 for many 1,3-PDO producers) using a reliable pH control system.[2]

  • Maintain Optimal Temperature: Ensure the fermenter temperature is controlled at the optimal level for your strain (e.g., 30°C for Citrobacter freundii or 37°C for Klebsiella pneumoniae).[2][4]

  • Metabolic Engineering: If feasible, consider metabolic engineering strategies to knock out genes responsible for the production of major organic acid byproducts.

Problem 2: Low Purity of Distilled this compound Due to Ester Formation

Possible Cause:

  • During downstream processing, particularly under heating or vacuum distillation, residual organic acids can react with this compound to form mono- and di-esters of 1,3-PDO.[1][5] These esters can be difficult to separate from 1,3-PDO by simple distillation.

Suggested Solutions:

  • Alkaline Hydrolysis: Implement an alkaline hydrolysis step before the final distillation. Adding sodium hydroxide (B78521) to the crude 1,3-PDO solution and heating it can effectively hydrolyze the esters back to 1,3-PDO and the corresponding organic acid salts, which are non-volatile and can be easily separated during distillation. A 99% reduction in 1,3-PDO esters can be achieved with 2% (w/w) sodium hydroxide in a 20% (w/w) water solution.[1]

  • Ion Exchange Chromatography: Utilize ion exchange chromatography to remove the organic acids from the fermentation broth before distillation.[6][7][8]

Problem 3: Discoloration of the Final this compound Product

Possible Causes:

  • Residual Proteins and other Chromophores: Soluble proteins and other colored impurities from the fermentation broth may not have been effectively removed.

  • Thermal Degradation: High temperatures during distillation can lead to the degradation of minor impurities, causing coloration.

Suggested Solutions:

  • Activated Carbon Treatment: Treat the fermentation broth with activated charcoal to adsorb soluble proteins and color impurities. A concentration of 30 g/L of activated charcoal can significantly reduce protein content.[9]

  • Ion Exchange Chromatography: A series of strong acid and strong base ion exchange columns can be used to remove impurities that cause discoloration.

Quantitative Data Summary

Table 1: Effect of Temperature on 1,3-PDO and Byproduct Formation in Fed-Batch Culture of C. freundii AD119 [2]

Temperature (°C)1,3-PDO (g/L)Lactic Acid (g/L)Acetic Acid (g/L)Succinic Acid (g/L)Ethanol (g/L)
3043.3010.829.654.851.86
33~10LowerLowerLowerLower
37~10LowerLowerLowerLower

Table 2: Effect of pH on 1,3-PDO and Byproduct Formation in Fed-Batch Cultures of C. freundii AD119 [2]

pH1,3-PDO (g/L)Lactic Acid (g/L)Acetic Acid (g/L)Succinic Acid (g/L)Ethanol (g/L)
6.5<15<10<5<2.5<1
7.0~40~15~8~4~2
7.5~40~18~9~5~2.5
8.0~40~20~10~6~3

Experimental Protocols

Protocol 1: GC-FID Analysis of this compound and Organic Acids

This protocol provides a general guideline for the quantification of this compound and common organic acid impurities in a fermentation broth using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Sample Preparation: a. Centrifuge the fermentation broth sample at 9000 rpm for 3 minutes at 4°C to pellet cells and other solids.[10] b. Collect the supernatant for analysis. c. For analysis of short-chain fatty acids, acidify the supernatant to a pH < 3.0 with a strong acid (e.g., 50% HCl).[11] d. An optional liquid-liquid extraction with a suitable organic solvent can be performed to concentrate the analytes.

2. GC-FID System and Conditions:

  • Column: A polar capillary column, such as one based on polyethylene (B3416737) glycol (PEG), is recommended.
  • Carrier Gas: Helium or Nitrogen.
  • Injector Temperature: 220-250°C.[11]
  • Detector Temperature (FID): 250-280°C.[11]
  • Oven Temperature Program: A temperature gradient is typically used, for example, an initial temperature hold followed by a ramp to a final temperature to ensure separation of all compounds of interest.
  • Injection Volume: 1 µL.[11]

3. Calibration and Quantification: a. Prepare a series of standard solutions containing known concentrations of this compound and the organic acids of interest. b. Inject the standards to generate a calibration curve for each analyte. c. Inject the prepared samples and quantify the concentrations of this compound and organic acids by comparing their peak areas to the calibration curves.

Protocol 2: Ion Exchange Chromatography for this compound Purification

This protocol outlines a general procedure for the removal of ionic impurities, such as organic acids and salts, from a this compound fermentation broth.

1. Sample Preparation: a. Remove biomass and other particulate matter from the fermentation broth by centrifugation or microfiltration. b. The clarified broth should be filtered through a 0.45 µm filter before loading onto the column.

2. Column Preparation: a. Select a strong acid cation exchange resin (e.g., Amberlite IR120 H+ form).[6] b. Pack a chromatography column with the resin. c. Pre-treat the resin by washing sequentially with 2M HCl, 2M NaOH, and then again with 2M HCl, followed by a thorough rinse with deionized water until the eluent is neutral.[6]

3. Purification Process: a. Load the prepared fermentation broth onto the top of the column. b. Elute the column with a suitable solvent. For example, 75% ethanol can be used as the eluent.[6] c. Collect fractions of the eluate. d. Analyze the fractions for the concentration of this compound and impurities to determine the elution profile and identify the pure 1,3-PDO fractions.

Protocol 3: Alkaline Hydrolysis of this compound Esters

This protocol describes the process to hydrolyze 1,3-PDO esters back into 1,3-PDO and the corresponding organic acid salts.[1]

1. Reagents and Materials:

  • Crude this compound containing ester impurities.
  • Sodium hydroxide (NaOH).
  • Deionized water.
  • Reaction vessel with stirring and heating capabilities.

2. Hydrolysis Procedure: a. To the crude 1,3-PDO, add water to achieve a final water content of 20% (w/w). b. Add NaOH to a final concentration of 2% (w/w). c. Stir the mixture to completely dissolve the NaOH. d. Heat the mixture to 60°C while stirring and maintain this temperature for 1 hour.

3. Post-Hydrolysis Treatment: a. After the hydrolysis is complete, remove the water by vacuum distillation. b. The resulting product, now free of esters, can be further purified by a final distillation to obtain high-purity this compound.

Visualizations

experimental_workflow fermentation Fermentation biomass_removal Biomass Removal (Ultrafiltration) fermentation->biomass_removal distillation1 Vacuum Distillation (Water & Salt Removal) biomass_removal->distillation1 hydrolysis Alkaline Hydrolysis (Ester Removal) distillation1->hydrolysis distillation2 Final Distillation hydrolysis->distillation2 purified_pdo High-Purity 1,3-PDO distillation2->purified_pdo

Caption: Downstream processing workflow for 1,3-PDO purification.

troubleshooting_organic_acids start High Organic Acids Detected check_ph Is pH in optimal range? start->check_ph check_temp Is temperature optimal? check_ph->check_temp Yes adjust_ph Adjust pH control check_ph->adjust_ph No check_nutrients Are nutrients depleted? check_temp->check_nutrients Yes adjust_temp Adjust temperature control check_temp->adjust_temp No adjust_feed Adjust nutrient feeding strategy check_nutrients->adjust_feed Yes metabolic_eng Consider metabolic engineering check_nutrients->metabolic_eng No

Caption: Troubleshooting high organic acid levels.

signaling_pathway glycerol Glycerol dihydroxyacetone_p Dihydroxyacetone Phosphate glycerol->dihydroxyacetone_p hpa 3-Hydroxypropionaldehyde (3-HPA) glycerol->hpa pyruvate Pyruvate dihydroxyacetone_p->pyruvate pdo This compound hpa->pdo organic_acids Organic Acids (Acetate, Butyrate, etc.) pyruvate->organic_acids ethanol Ethanol pyruvate->ethanol

Caption: Simplified metabolic pathway of glycerol to 1,3-PDO and byproducts.

References

Technical Support Center: Overcoming 3-Hydroxypropionaldehyde (3-HPA) Toxicity in 1,3-Propanediol (PDO) Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to 3-hydroxypropionaldehyde (3-HPA) toxicity during the microbial fermentation of 1,3-propanediol (B51772) (PDO) from glycerol (B35011).

Frequently Asked Questions (FAQs)

Q1: What is 3-HPA and why is it toxic to microorganisms?

A1: 3-Hydroxypropionaldehyde (3-HPA) is a key intermediate in the microbial conversion of glycerol to 1,3-PDO.[1][2] Glycerol is first dehydrated to 3-HPA by the enzyme glycerol dehydratase, and then 3-HPA is reduced to 1,3-PDO by this compound oxidoreductase.[3][4] However, 3-HPA is a reactive aldehyde that can be highly toxic to microbial cells, even at low concentrations.[5][6] Its toxicity stems from the unspecific reactions of its aldehyde group with essential cellular components, such as proteins and DNA.[7][8] This can lead to the inactivation of enzymes, DNA damage, induction of oxidative stress, and ultimately, the cessation of cell growth and metabolic activity.[1][8]

Q2: At what concentration does 3-HPA become inhibitory?

A2: The inhibitory concentration of 3-HPA varies depending on the microorganism. Generally, it causes irreversible cessation of metabolic activity and cellular growth at concentrations as low as 15-30 mM.[1] For some strains, such as Citrobacter freundii, accumulation above 20 mmol/g DCW has been shown to halt fermentation prematurely.[8] The accumulation of 3-HPA is a known issue for several 1,3-PDO producing microorganisms, including Klebsiella pneumoniae, Clostridium butyricum, and Lactobacillus reuteri.[1]

Q3: What is the metabolic pathway leading to 3-HPA formation and its conversion to 1,3-PDO?

A3: The conversion of glycerol to 1,3-PDO occurs via a two-step reductive pathway that is balanced by an oxidative pathway for cofactor and energy generation.

  • Reductive Pathway:

    • Glycerol to 3-HPA: Glycerol is dehydrated by a coenzyme B₁₂-dependent glycerol dehydratase (DhaB) to form 3-HPA.[3]

    • 3-HPA to 1,3-PDO: 3-HPA is then reduced to 1,3-PDO by an NADH-dependent this compound oxidoreductase (DhaT).[2][3] This step is crucial as it regenerates NAD⁺ needed for the oxidative pathway.

  • Oxidative Pathway:

    • Glycerol is oxidized to dihydroxyacetone (DHA) by an NAD⁺-dependent glycerol dehydrogenase.

    • DHA is phosphorylated to dihydroxyacetone phosphate (B84403) (DHAP), which then enters glycolysis to produce biomass, ATP, and reducing equivalents (NADH).[2]

A balanced flux through both pathways is essential for efficient 1,3-PDO production.[3] An imbalance can lead to the accumulation of the toxic intermediate, 3-HPA.

G Glycerol Metabolism to 1,3-PDO cluster_0 Reductive Pathway cluster_1 Oxidative Pathway Glycerol_red Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol_red->HPA Glycerol Dehydratase (DhaB) PDO This compound (1,3-PDO) HPA->PDO 1,3-PDO Oxidoreductase (DhaT) NAD_red NAD+ Cell Cell Growth & Metabolism HPA->Cell Toxicity NADH_red NADH Glycerol_ox Glycerol DHA Dihydroxyacetone (DHA) Glycerol_ox->DHA Glycerol Dehydrogenase DHAP DHAP DHA->DHAP NAD_ox NAD+ Glycolysis Glycolysis DHAP->Glycolysis Biomass Biomass & By-products (e.g., Acetate, Ethanol) Glycolysis->Biomass NADH_ox NADH Glycolysis->NADH_ox NADH_red->NAD_red Regeneration G Start Fermentation Stops Prematurely CheckHPA Measure 3-HPA Concentration Start->CheckHPA IsHigh Is 3-HPA Level Inhibitory? CheckHPA->IsHigh ReviewParams Review Process Parameters (pH, Temp, Glycerol Feed) IsHigh->ReviewParams Yes OtherIssue Investigate Other Inhibitors or Nutrient Limitation IsHigh->OtherIssue No ImplementStrategy Implement Mitigation Strategy ReviewParams->ImplementStrategy ProcessControl Process Control (e.g., Fed-Batch) ImplementStrategy->ProcessControl MetabolicEng Metabolic Engineering ImplementStrategy->MetabolicEng InSituDetox In Situ Detoxification ImplementStrategy->InSituDetox Metabolic Engineering to Reduce 3-HPA cluster_eng Engineering Targets Glycerol Glycerol HPA 3-HPA (Toxic Intermediate) Glycerol->HPA Glycerol Dehydratase (dhaB) Byproducts By-products (e.g., Lactate, Acetate) Glycerol->Byproducts Oxidative Pathway PDO 1,3-PDO (Desired Product) HPA->PDO 1,3-PDO Oxidoreductase (dhaT) Overexpress Overexpress dhaT (Pull flux from 3-HPA) Overexpress->HPA Enhances Conversion Knockout Knockout By-product Pathways (Increase NADH for dhaT) Knockout->Byproducts Blocks Formation

References

Technical Support Center: Scaling Up 1,3-Propanediol Production from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of 1,3-propanediol (B51772) (1,3-PDO) from biomass.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up microbial 1,3-PDO production?

A1: Scaling up microbial 1,3-PDO production involves several key challenges. These include maintaining optimal fermentation conditions, preventing contamination, managing inhibitory byproducts, and implementing an efficient and cost-effective downstream purification process.[1] The separation and purification of 1,3-PDO from the fermentation broth can account for more than 50% of the total production costs.[1]

Q2: Which microorganisms are commonly used for this compound production?

A2: Several microorganisms are known for their ability to produce this compound from glycerol (B35011). These include species from the genera Klebsiella, Clostridium, Citrobacter, Enterobacter, and Lactobacillus.[1][2][3] Some research has also explored the use of genetically engineered Escherichia coli and Saccharomyces cerevisiae.[1]

Q3: What are the typical inhibitory substances that can affect this compound fermentation?

A3: The fermentation process can be inhibited by several factors. High concentrations of the substrate (glycerol) or the product (this compound) can be toxic to the microorganisms.[1] Additionally, metabolic byproducts such as organic acids (e.g., acetic, lactic, and butyric acid) and the intermediate 3-hydroxypropionaldehyde (3-HPA) can inhibit cell growth and enzyme activity.[1] Impurities in the raw glycerol feedstock, such as methanol (B129727) and free fatty acids, can also negatively impact the fermentation process.[1][3] When using lignocellulosic biomass, inhibitors like furfural, 5-hydroxymethylfurfural (B1680220) (5-HMF), weak acids (formic, acetic, levulinic), and phenolic compounds (vanillin, syringaldehyde) are formed during the hydrolysis pretreatment and can hinder microbial growth and productivity.[4]

Q4: How can the formation of byproducts be minimized?

A4: Minimizing byproduct formation is crucial for improving the yield and simplifying the purification of this compound. Metabolic engineering strategies, such as inactivating the genes responsible for byproduct synthesis pathways, have proven effective.[1] For instance, in Klebsiella pneumoniae, deleting genes involved in the oxidative branch of glycerol metabolism can redirect the carbon flow towards 1,3-PDO production.[1] Additionally, optimizing fermentation conditions such as pH, temperature, and substrate feeding strategy can also help in controlling byproduct formation.[5]

Q5: What are the key parameters to control during the fermentation process?

A5: To maximize this compound production, it is essential to control several parameters. These include temperature, pH, substrate concentration, and agitation speed.[1] For example, for Citrobacter freundii, optimal conditions were found to be a pH of 7.0, a temperature of 30°C, and a stirring rate of 80 rpm, while keeping the glycerol concentration below 15 g/L during the fed-batch phase.[1][5]

Troubleshooting Guides

Fermentation Issues
Problem Possible Cause Troubleshooting Steps
Low 1,3-PDO Titer and Yield Substrate Inhibition or ImpurityAnalyze the purity of the glycerol feedstock. Crude glycerol from biodiesel production can contain inhibitors like methanol and fatty acids.[1][3] If impurities are present, consider pre-treating the glycerol or using a higher purity source. For substrate inhibition, implement a fed-batch fermentation strategy to maintain a low glycerol concentration.[1][3]
Product and Byproduct InhibitionMeasure the concentration of 1,3-PDO and byproducts like organic acids and 3-HPA in the fermentation broth.[1] Optimize fermentation conditions to reduce byproduct formation. Consider in-situ product removal techniques.
Suboptimal Fermentation ConditionsVerify and optimize key parameters such as pH, temperature, and agitation. Ensure proper nutrient availability in the medium.
ContaminationCheck for microbial contamination through microscopy and plating. If contamination is detected, sterilize the bioreactor and use fresh, sterile media and inoculum.
Premature Cessation of Fermentation Accumulation of Toxic Intermediate (3-HPA)Monitor the concentration of 3-HPA. Elevated levels can halt the process.[5] Adjusting fermentation parameters like temperature and pH can help manage 3-HPA levels.[5]
Nutrient LimitationEnsure that the fermentation medium is not depleted of essential nutrients, especially in fed-batch or continuous cultures.
Downstream Processing Issues
Problem Possible Cause Troubleshooting Steps
Low Purity of Final Product Presence of organic acids, esters, or other byproducts in the purified 1,3-PDO.The formation of 1,3-PDO esters of acetic and butyric acid can occur during vacuum distillation.[1] An alkaline hydrolysis step can be introduced to break down these esters and improve purity.[6]
Low Overall Yield Significant loss of 1,3-PDO at various stages of the purification process.Evaluate each step of the downstream process for product loss. Alternative methods like reactive extraction or liquid-liquid extraction might offer higher recovery rates, but can be costly and use organic solvents.[1]
Membrane Fouling Reduced flux during microfiltration or ultrafiltration.Investigate the cause of fouling. Pre-treatment of the broth, such as flocculation, can help remove cellular debris and soluble proteins before membrane filtration.[1]
Salt Precipitation Crystallization and precipitation of inorganic salts during vacuum distillation, leading to decreased heat transfer.One novel approach involves the continuous addition and regeneration of glycerol as a supporting agent during vacuum distillation to keep salts suspended.[6] Scraped thin-film evaporation is also an effective method for desalination.[7]
Product Colority Presence of salts and other impurities in the fermentation broth.High pH can be beneficial in reducing the concentration of impurities like acetic acid in the distillate.[7] The use of scraped thin-film evaporation for desalination can also help control product color.[7]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Citrobacter freundii for 1,3-PDO Production

Objective: To produce this compound from glycerol using a fed-batch fermentation strategy with Citrobacter freundii.

Methodology:

  • Inoculum Preparation: Cultivate Citrobacter freundii in a suitable seed medium overnight.

  • Bioreactor Setup: Prepare the production medium in a sterilized bioreactor.

  • Initial Batch Phase: Inoculate the bioreactor with the seed culture. Run the fermentation in batch mode until the initial glycerol is nearly consumed.

  • Fed-Batch Phase:

    • Maintain the glycerol concentration below 15 g/L by feeding a concentrated glycerol solution.[5]

    • Control the pH at 7.0 using an automated addition of an alkaline solution.[5]

    • Maintain the temperature at 30°C.[5]

    • Set the stirring rate to 80 rpm.[5]

  • Monitoring: Regularly sample the fermentation broth to measure cell density, glycerol concentration, 1,3-PDO concentration, and byproduct concentrations (e.g., organic acids, 3-HPA) using techniques like HPLC.

  • Harvesting: Once the desired 1,3-PDO concentration is reached or production ceases, harvest the fermentation broth for downstream processing.

Protocol 2: Downstream Purification of 1,3-PDO

Objective: To purify this compound from the fermentation broth.

Methodology:

  • Biomass Removal: Centrifuge the fermentation broth or use microfiltration/ultrafiltration to separate the microbial cells from the supernatant.[1][6]

  • Removal of Soluble Impurities: Treat the cell-free supernatant with activated charcoal to adsorb proteins and color impurities.[1]

  • Water and Salt Removal: Concentrate the broth by removing water through vacuum distillation. This will also cause inorganic salts to crystallize.[1][6] To prevent issues with salt precipitation, glycerol can be supplied as a heavy solvent.[6]

  • Ester Hydrolysis (if necessary): If esters of 1,3-PDO have formed, perform an alkaline hydrolysis step.[6]

  • Final Purification: Further purify the 1,3-PDO using methods such as vacuum rectification or chromatography to achieve the desired purity.[1]

Visualizations

Fermentation_Troubleshooting Start Low 1,3-PDO Production Check_Substrate Analyze Substrate Purity Start->Check_Substrate Check_Byproducts Measure Byproduct Concentrations Start->Check_Byproducts Check_Conditions Verify Fermentation Parameters Start->Check_Conditions Check_Contamination Check for Contamination Start->Check_Contamination Substrate_Impure Substrate Impure? Check_Substrate->Substrate_Impure Byproducts_High Byproducts High? Check_Byproducts->Byproducts_High Conditions_Suboptimal Conditions Suboptimal? Check_Conditions->Conditions_Suboptimal Contamination_Present Contamination? Check_Contamination->Contamination_Present Pretreat_Substrate Pre-treat or Change Substrate Substrate_Impure->Pretreat_Substrate Yes Success Successful Production Substrate_Impure->Success No Optimize_Process Optimize Fermentation Process Byproducts_High->Optimize_Process Yes Byproducts_High->Success No Adjust_Parameters Adjust pH, Temp, Agitation Conditions_Suboptimal->Adjust_Parameters Yes Conditions_Suboptimal->Success No Sterilize Sterilize and Restart Contamination_Present->Sterilize Yes Contamination_Present->Success No Pretreat_Substrate->Success Optimize_Process->Success Adjust_Parameters->Success Sterilize->Success

Caption: Troubleshooting workflow for low 1,3-PDO production.

Downstream_Processing_Workflow Fermentation_Broth Fermentation Broth Biomass_Removal Biomass Removal (Centrifugation/Filtration) Fermentation_Broth->Biomass_Removal Cell_Free_Broth Cell-Free Broth Biomass_Removal->Cell_Free_Broth Impurity_Adsorption Impurity Adsorption (Activated Charcoal) Cell_Free_Broth->Impurity_Adsorption Decolorized_Broth Decolorized Broth Impurity_Adsorption->Decolorized_Broth Concentration Concentration (Vacuum Distillation) Decolorized_Broth->Concentration Concentrated_PDO Concentrated 1,3-PDO Concentration->Concentrated_PDO Final_Purification Final Purification (Vacuum Rectification) Concentrated_PDO->Final_Purification Pure_PDO High-Purity 1,3-PDO Final_Purification->Pure_PDO

Caption: General workflow for downstream processing of 1,3-PDO.

Glycerol_to_PDO_Pathway Glycerol Glycerol Oxidative_Pathway Oxidative Pathway Glycerol->Oxidative_Pathway Reductive_Pathway Reductive Pathway Glycerol->Reductive_Pathway DHA Dihydroxyacetone (DHA) Oxidative_Pathway->DHA HPA 3-Hydroxypropionaldehyde (3-HPA) Reductive_Pathway->HPA Glycolysis Glycolysis DHA->Glycolysis Byproducts Byproducts (e.g., Acetate, Lactate, Ethanol) Glycolysis->Byproducts PDO This compound (1,3-PDO) HPA->PDO

Caption: Simplified metabolic pathways of glycerol to 1,3-PDO.

References

Technical Support Center: Purification of 1,3-Propanediol from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,3-propanediol (B51772) (1,3-PDO) from fermentation broth, particularly in the presence of organic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound fermentation broth?

A1: Besides the desired this compound, fermentation broths are complex mixtures that typically contain microbial cells, residual substrate (e.g., glycerol), proteins, polysaccharides, nucleic acids, and various metabolic byproducts.[1][2] Common organic acid byproducts include lactic acid, acetic acid, succinic acid, and butyric acid.[3][4] Inorganic salts from the fermentation medium are also present and can interfere with downstream processing.[5][6]

Q2: Why are organic acids a problem in 1,3-PDO purification?

A2: Organic acids can pose several challenges during the purification of 1,3-PDO. They can affect the pH of the broth, which may influence the efficiency of subsequent purification steps.[5] Furthermore, during processes like vacuum distillation, organic acids can form esters with 1,3-PDO, leading to product loss and impurities in the final product.[4][6] The presence of these acids can also contribute to unwanted color and odor in the purified 1,3-PDO.

Q3: What are the main stages of a typical 1,3-PDO purification process?

A3: A typical downstream process for 1,3-PDO purification involves several key stages:

  • Biomass Removal: The first step is to separate the microbial cells from the fermentation broth. Common methods include centrifugation, microfiltration, or ultrafiltration.[1][3][7]

  • Removal of Soluble Impurities: This stage aims to remove soluble macromolecules like proteins and color impurities. Techniques like activated charcoal treatment or flocculation are often employed.[3][7]

  • Desalination and Water Removal: The broth is concentrated by removing water, often through vacuum distillation or evaporation. This step can also lead to the crystallization of inorganic salts.[5][7]

  • Final Purification: This final stage is crucial for achieving high purity 1,3-PDO and removing organic acids and other byproducts. Methods like ion exchange chromatography, vacuum rectification, or further distillation are used.[3][7][8]

Troubleshooting Guides

Problem 1: Low Purity of the Final 1,3-PDO Product

Symptoms:

  • The purified 1,3-PDO contains significant amounts of organic acids, esters, or other byproducts.

  • The final product has an undesirable color or odor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Incomplete removal of organic acids Analyze the organic acid concentration at each purification step using HPLC.[9]Optimize the ion exchange chromatography step. Consider using a strong acidic cation exchange resin.[1][3] An alkaline hydrolysis step can be introduced before the final distillation to break down 1,3-PDO esters of organic acids.[4][6]
Formation of 1,3-PDO esters during distillation This can occur during vacuum distillation due to the presence of organic acids.[4][6]Introduce an alkaline hydrolysis step before the final distillation to break down these esters.[6][10] Adjusting the pH to an alkaline condition before distillation can also reduce ester formation and colority.[5]
Presence of color impurities Color impurities can be carried over from the fermentation broth.Optimize the activated charcoal treatment. Ensure the correct concentration of activated charcoal is used (e.g., 30 g/L) to effectively remove color and soluble proteins.[7]
Problem 2: Low Overall Yield of 1,3-PDO

Symptoms:

  • Significant loss of 1,3-PDO is observed throughout the purification process.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Product loss during biomass removal Evaluate the efficiency of your centrifugation or microfiltration step.For microfiltration, investigate potential membrane fouling. Pre-treatment of the broth with flocculants can help remove cell debris and proteins before filtration.[4]
Adsorption of 1,3-PDO onto activated charcoal Excessive use of activated charcoal can lead to product loss.Optimize the concentration of activated charcoal. A concentration of around 20-30 g/L is often a good starting point to balance impurity removal with minimizing 1,3-PDO loss.[11]
Inefficient separation during chromatography The choice of resin and elution conditions is critical for high recovery.For ion exchange chromatography, divinylbenzene-based cation-exchange resins in H+ or Ca2+ form have shown high efficiency.[3] For silica (B1680970) gel chromatography, optimize the mobile phase composition (e.g., chloroform (B151607) and methanol (B129727) mixture) and flow rate.[7]
Losses during vacuum distillation Suboptimal distillation conditions can lead to product degradation or incomplete recovery.Carefully control the temperature and pressure during vacuum distillation to minimize unwanted reactions and product degradation.[8]

Experimental Protocols

Protocol 1: Removal of Organic Acids using Ion Exchange Chromatography

This protocol provides a general guideline for the removal of organic acids from a pre-treated fermentation broth (after biomass and protein removal).

Materials:

  • Strong acidic cation exchange resin (e.g., Amberlite) in H+ form.

  • Chromatography column.

  • Eluent: 75% Ethanol (B145695).

  • Pre-treated fermentation broth concentrate.

  • HPLC system for analysis.

Procedure:

  • Pack the chromatography column with the strong acidic cation exchange resin.

  • Equilibrate the column with deionized water.

  • Load a specific volume (e.g., 10 mL) of the concentrated fermentation broth onto the column.

  • Elute the column with 75% ethanol at a controlled flow rate (e.g., 7 mL/min).[3]

  • Collect fractions of the eluent.

  • Analyze the collected fractions for this compound and organic acid content using an HPLC system equipped with a refractive index detector (RID).[3]

  • The initial fractions will contain the organic acids and other impurities, while the later fractions will contain the purified this compound.[3]

  • Pool the fractions containing pure 1,3-PDO and concentrate them using a rotary evaporator.[3]

Data Presentation

Table 1: Comparison of Different 1,3-PDO Purification Strategies

Purification Strategy Key Steps Reported Overall Yield Key Advantages Key Disadvantages Reference
Microfiltration, Charcoal, Vacuum Distillation, Silica Gel Chromatography 1. Microfiltration (hollow fiber cartridge) 2. Activated charcoal treatment (30 g/L) 3. Vacuum distillation 4. Silica gel chromatography75.47%Simple and rapid procedure.Use of organic solvents (chloroform, methanol).[7]
Flocculation and Ion Exchange Chromatography 1. Flocculation (chitosan, activated charcoal, kieselguhr) 2. Strong acidic ion exchange resin (H+ form) 3. Elution with 75% ethanol91% (after vacuum concentration)Nontoxic flocculation, renewable resin.Requires careful optimization of elution volume.[3]
Vacuum Distillation with Alkaline Hydrolysis 1. Ultrafiltration 2. Water evaporation 3. Vacuum distillation with glycerol (B35011) addition 4. Alkaline hydrolysis of esters 5. Final distillation76%High purity (99.63%), no high-salt wastewater.Formation of 1,3-PDO esters that require an additional hydrolysis step.[10]

Visualizations

PurificationWorkflow Fermentation_Broth Fermentation Broth (1,3-PDO, Cells, Proteins, Organic Acids, Salts) Biomass_Removal Biomass Removal (Centrifugation/Microfiltration) Fermentation_Broth->Biomass_Removal Step 1 Soluble_Impurity_Removal Soluble Impurity Removal (Activated Charcoal/Flocculation) Biomass_Removal->Soluble_Impurity_Removal Step 2 Desalination_Concentration Desalination & Concentration (Vacuum Distillation/Evaporation) Soluble_Impurity_Removal->Desalination_Concentration Step 3 Final_Purification Final Purification (Ion Exchange/Distillation) Desalination_Concentration->Final_Purification Step 4 Pure_PDO High-Purity this compound Final_Purification->Pure_PDO

Caption: A generalized workflow for the purification of this compound from fermentation broth.

Troubleshooting_Low_Purity Start Low 1,3-PDO Purity Check_Organic_Acids Analyze for Organic Acids (HPLC) Start->Check_Organic_Acids Check_Color Visual Inspection for Color Start->Check_Color Optimize_Ion_Exchange Optimize Ion Exchange Chromatography Check_Organic_Acids->Optimize_Ion_Exchange High Organic Acids Add_Hydrolysis Add Alkaline Hydrolysis Step Check_Organic_Acids->Add_Hydrolysis Esters Suspected High_Purity_PDO Achieve High Purity 1,3-PDO Optimize_Ion_Exchange->High_Purity_PDO Add_Hydrolysis->High_Purity_PDO Optimize_Charcoal Optimize Activated Charcoal Treatment Check_Color->Optimize_Charcoal Color Impurities Present Optimize_Charcoal->High_Purity_PDO

Caption: Troubleshooting guide for low purity of this compound.

References

Technical Support Center: Optimizing 1,3-Propanediol Production in Engineered E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers optimizing cofactor regeneration in engineered Escherichia coli for the production of 1,3-propanediol (B51772) (1,3-PDO) from glycerol (B35011).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the core metabolic pathway for 1,3-PDO production from glycerol in engineered E. coli?

A1: Engineered E. coli strains are typically equipped with a two-step enzymatic pathway derived from natural producers like Klebsiella pneumoniae.[1] The process involves:

  • Dehydration: A glycerol dehydratase (GDHt), encoded by genes like dhaB, converts glycerol into the intermediate 3-hydroxypropionaldehyde (3-HPA). This enzyme often requires coenzyme B12 for its activity, although B12-independent versions exist.[2][3]

  • Reduction: A this compound oxidoreductase (PDOR), encoded by genes like dhaT or the native E. coli yqhD, reduces 3-HPA to the final product, 1,3-PDO.[3][4] This crucial reduction step consumes a reducing equivalent, typically NADH or NADPH, oxidizing it to NAD+ or NADP+.

Q2: Why is cofactor regeneration so critical for efficient 1,3-PDO production?

A2: The conversion of 3-HPA to 1,3-PDO is a reductive process that requires a continuous supply of NADH or NADPH.[3] Simultaneously, the cell's central metabolism generates NADH through the oxidative conversion of glycerol to biomass and other byproducts (e.g., acetate (B1210297), lactate).[5] An imbalance between NADH generation (oxidative pathway) and consumption (reductive pathway) can lead to a "redox imbalance," which severely limits 1,3-PDO yield and productivity. Efficient regeneration of the reduced cofactor is therefore essential to drive the reaction towards 1,3-PDO and maintain metabolic homeostasis.

Q3: What are the main strategies to improve NADH/NADPH regeneration?

A3: Several metabolic engineering strategies are employed:

  • Co-substrate Fermentation: Adding a co-substrate like glucose can enhance the supply of reducing equivalents.[6] The metabolism of glucose through glycolysis generates additional NADH for the reductive pathway.

  • Pathway Engineering: Introducing heterologous pathways, such as an NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDN), can create an alternative route for generating NADPH, which can then be used by an NADPH-dependent PDOR (like YqhD).[6][7]

  • Blocking Competing Pathways: Deleting genes responsible for byproduct formation (e.g., lactate (B86563), ethanol) can redirect carbon flux and reducing equivalents towards the 1,3-PDO pathway.

  • Process Optimization: Fermentation conditions such as pH and aeration can be controlled to favor cofactor regeneration. For instance, microaerobic conditions can sometimes balance growth and NADH generation better than strictly anaerobic conditions.[6]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during 1,3-PDO production experiments.

Problem ID Issue Potential Causes Suggested Solutions & Troubleshooting Steps
PDO-01 Low 1,3-PDO Titer and Yield 1. Cofactor (NADH/NADPH) Limitation: Insufficient regeneration of reduced cofactors to drive the reduction of 3-HPA.[8] 2. Poor Enzyme Activity: Low expression or activity of glycerol dehydratase (GDHt) or 1,3-PDO oxidoreductase (PDOR). 3. Suboptimal Fermentation Conditions: Incorrect pH, temperature, or aeration.[9][10]1. Enhance Cofactor Pool:     a) Introduce a co-substrate like glucose to generate more NADH.[6]     b) Engineer the host to express an alternative regeneration pathway (e.g., NADP+-dependent GAPDH).[7] 2. Verify Enzyme Expression:     a) Perform SDS-PAGE or Western blot to confirm protein expression.     b) Conduct enzyme assays to measure specific activity (See Protocols 1 & 2). 3. Optimize Conditions:     a) Perform a pH and temperature optimization study. Optimal pH is often between 7.0 and 8.0.[10]     b) Test different aeration strategies (anaerobic vs. microaerobic).
PDO-02 Accumulation of 3-HPA Intermediate 1. Bottleneck at PDOR Step: The activity of 1,3-PDO oxidoreductase is lower than that of glycerol dehydratase. 2. Cofactor Limitation: As in PDO-01, a lack of NADH/NADPH prevents the conversion of 3-HPA to 1,3-PDO.[3] 3. Feedback Inhibition: High concentrations of 3-HPA can be toxic and inhibit cell growth and enzyme activity.[5][11]1. Increase PDOR Activity:     a) Overexpress the PDOR enzyme (dhaT or yqhD) using a stronger promoter or a higher copy number plasmid.     b) Use a PDOR variant with improved kinetics. 2. Improve Cofactor Supply: See solutions for PDO-01. 3. Control Glycerol Feed: Implement a fed-batch strategy to maintain a low, non-toxic concentration of glycerol and 3-HPA in the medium.
PDO-03 Poor Cell Growth on Glycerol Medium 1. Glycerol Toxicity: High initial concentrations of glycerol can be inhibitory to E. coli.[12] 2. Metabolic Burden: Overexpression of heterologous pathway genes can impose a significant metabolic load on the cells. 3. Accumulation of Inhibitory Metabolites: Besides 3-HPA, accumulation of metabolites like sn-glycerol-3-phosphate (G3P) can inhibit growth.[12]1. Optimize Glycerol Concentration: Start with a lower initial glycerol concentration (e.g., 20-40 g/L) and use a fed-batch approach for high-density cultures. 2. Balance Gene Expression: Use tunable promoters (e.g., T7, araBAD) to control the expression level of pathway enzymes. Chromosomal integration can provide more stable and balanced expression.[4] 3. Metabolic Engineering:     a) Consider deleting glycerol kinase (glpK) to reduce G3P accumulation.[12]     b) Add fumarate (B1241708) to the medium, which can stimulate anaerobic G3P dehydrogenase activity and reduce G3P levels.[12]
PDO-04 High Byproduct Formation (Acetate, Lactate, etc.) 1. Redox Imbalance: Excess NADH from the oxidative pathway is dissipated by converting pyruvate (B1213749) to byproducts like lactate and ethanol. 2. Overflow Metabolism: High glycolytic flux, especially with glucose as a co-substrate, can lead to acetate formation.1. Redirect Carbon Flux:     a) Delete genes responsible for major byproduct pathways (e.g., ldhA for lactate, pflB for formate). 2. Couple Production to Growth: Engineer strains where byproduct formation is minimized and NADH is primarily channeled to 1,3-PDO production. 3. Optimize Feeding Strategy: Control the glucose feeding rate to avoid overflow metabolism.

Section 3: Data Summary

The following table summarizes reported 1,3-PDO production metrics from various engineered E. coli strains.

Strain Engineering StrategyHost StrainSubstrate(s)Titer (g/L)Yield (mol/mol glycerol)Productivity (g/L/h)Reference
Expression of K. pneumoniae dha regulonE. coli AG1Glycerol~110.46N/A[1]
Co-expression of dhaB and dhaTE. coli JM109Glycerol11.30.35N/A[13]
dhaBCE, dhaFG (C. freundii), dhaT (K. pneumoniae)E. coliGlycerol10.60.40N/A[14]
Two-stage fermentation, optimized expressionRecombinant E. coliGlycerol104.40.90 (g/g)2.61[15]
Co-culture (B12-independent GDHt + PDOR)E. coli Rosetta & BL21Glycerol + Glucose41.650.670.69[2]
GAPDN pathway, optimized nitrogen sourceE. coli JA11Glycerol + Glucose13.470.64N/A[7]

Section 4: Diagrams

Metabolic Pathway and Cofactor Regeneration

MetabolicPathway cluster_reductive Reductive Pathway cluster_oxidative Oxidative Pathway cluster_cofactor Glycerol_ext Glycerol (extracellular) Glycerol_int Glycerol (intracellular) Glycerol_ext->Glycerol_int HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol_int->HPA Glycerol Dehydratase (dhaB) DHAP DHAP Glycerol_int->DHAP Glycerol Kinase (glpK) Glycerol Dehydrogenase (gldA) PDO This compound (1,3-PDO) HPA->PDO 1,3-PDO Oxidoreductase (dhaT / yqhD) PDO_ext 1,3-PDO (extracellular) PDO->PDO_ext Biomass Biomass & Byproducts (Acetate, Lactate) DHAP->Biomass Glycolysis / Fermentation NAD NAD+ Biomass->NAD Regeneration NADH NADH NADH->PDO Consumption NADH->NAD invis1 invis2

Caption: Metabolic pathways for 1,3-PDO production from glycerol in E. coli.

Experimental Workflow

Workflow A Strain Construction (Plasmid Transformation or Chromosomal Integration) B Pre-culture Preparation (Inoculate single colony in rich medium, e.g., LB) A->B Select engineered strain C Fermentation (Inoculate pre-culture into production medium in bioreactor) B->C Inoculate main culture D Process Monitoring (Measure OD600, pH, substrate/product levels) C->D During fermentation E Sample Collection & Preparation (Centrifuge & filter supernatant) C->E Take time-point samples D->C Feedback control (e.g., pH, feeding) F Quantification (HPLC-RID Analysis) E->F Inject prepared sample G Data Analysis (Calculate Titer, Yield, and Productivity) F->G Use calibration curve

Caption: General experimental workflow for 1,3-PDO fermentation and analysis.

Troubleshooting Decision Tree

Troubleshooting start Problem: Low 1,3-PDO Titer q1 Is cell growth (OD600) normal? start->q1 q2 Is 3-HPA accumulating (check HPLC)? q1->q2 Yes sol3 Cause: Glycerol toxicity or metabolic burden. Solution: Lower initial glycerol concentration. Use fed-batch. Tune gene expression. q1->sol3 No sol1 Cause: Cofactor limitation or low PDOR activity. Solution: Boost NADH supply (e.g., add glucose) or overexpress PDOR enzyme. q2->sol1 Yes sol2 Cause: Low GDHt activity or issue with glycerol uptake. Solution: Verify GDHt expression and activity. Check for G3P accumulation. q2->sol2 No

Caption: Decision tree for troubleshooting low 1,3-PDO production.

Section 5: Experimental Protocols

Protocol 1: Quantification of 1,3-PDO and Glycerol by HPLC

This protocol is a standard method for quantifying this compound, glycerol, and common organic acid byproducts in fermentation broth.[16][17]

1. Sample Preparation: a. Withdraw 1 mL of fermentation broth. b. Centrifuge the sample at 12,000 x g for 10 minutes to pellet cells. c. Filter the resulting supernatant through a 0.22 µm syringe filter into a clean HPLC vial. d. If necessary, dilute the sample with the mobile phase to ensure concentrations fall within the instrument's linear range.

2. HPLC System and Conditions:

  • Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 x 7.8 mm) or equivalent.
  • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in deionized water.
  • Flow Rate: 0.6 mL/min.
  • Column Temperature: 60 °C.
  • Detector: Refractive Index Detector (RID).
  • Injection Volume: 20 µL.

3. Calibration: a. Prepare a series of standards containing known concentrations of 1,3-PDO, glycerol, acetate, and lactate (e.g., 0.1, 0.5, 1, 5, 10, 20 g/L) in the mobile phase. b. Inject each standard and record the peak area from the resulting chromatogram. c. Construct a calibration curve for each compound by plotting peak area versus concentration. The curve should be linear (R² > 0.999).

4. Data Analysis: a. Inject the prepared samples. b. Identify the peaks for each compound based on their retention times compared to the standards. c. Quantify the concentration of each analyte in the sample using the corresponding calibration curve.

Protocol 2: Enzyme Assay for Glycerol Dehydrogenase (GDH) Activity

This protocol measures the activity of the NAD+-dependent glycerol dehydrogenase, which is part of the oxidative pathway of glycerol metabolism. The assay spectrophotometrically measures the rate of NADH formation at 340 nm.[18][19]

1. Reagent Preparation:

  • Assay Buffer: 0.2 M Carbonate-bicarbonate buffer, pH 10.0-10.5.
  • Glycerol Solution: 0.3 M Glycerol in water.
  • NAD+ Solution: 10 mM NAD+ in water (prepare fresh).
  • Ammonium Sulfate Solution: 1.0 M (NH₄)₂SO₄.
  • Cell Lysate: Prepare cell-free extract by sonicating or bead-beating cells, followed by centrifugation to remove debris.

2. Assay Procedure: a. Prepare a working solution immediately before use by mixing:

  • 30.0 mL Assay Buffer
  • 22.0 mL Glycerol Solution
  • 2.0 mL Ammonium Sulfate Solution
  • 6.0 mL NAD+ Solution b. Pipette 2.9 mL of the working solution into a quartz cuvette and equilibrate to 25 °C in a spectrophotometer. c. Add 0.1 mL of the cell lysate (enzyme solution) to the cuvette and mix gently by inversion. d. Immediately begin recording the increase in absorbance at 340 nm for 3-5 minutes.

3. Calculation of Activity: a. Determine the rate of change in absorbance per minute (ΔOD/min) from the initial linear portion of the curve. b. Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔOD/min * Total Volume) / (ε * Path Length * Enzyme Volume)

  • Where:
  • ε (Molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹
  • Path Length = 1 cm
  • One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

References

Technical Support Center: 1,3-Propanediol Fermentation Using Crude Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the fermentation of 1,3-propanediol (B51772) (1,3-PDO) from crude glycerol (B35011).

Frequently Asked Questions (FAQs)

Q1: What is crude glycerol and why is it used in this compound fermentation?

Crude glycerol is the primary byproduct of biodiesel production, generated at a rate of about 10 kg for every 100 kg of biodiesel produced.[1][2] It is an inexpensive and abundant carbon source for microbial fermentation.[3][4][5] Its high degree of reduction compared to sugars makes it possible to obtain reduced chemicals like this compound at higher yields.[3] 1,3-PDO is a valuable chemical intermediate used in the production of polymers like polytrimethylene terephthalate (B1205515) (PTT), as well as in cosmetics, solvents, and resins.[3][4][6]

Q2: What are the common impurities found in crude glycerol and how do their concentrations vary?

The composition of crude glycerol depends on the raw materials and the transesterification process used for biodiesel production.[3][7] Common impurities include:

  • Methanol (B129727) or Ethanol: Residual alcohol from the transesterification process.[3][8]

  • Salts: Typically from alkaline catalysts like sodium hydroxide (B78521) or potassium hydroxide used in the process.[2][7]

  • Soap: Formed from the saponification of free fatty acids.[1][7]

  • Free Fatty Acids (FFAs): Unreacted fats from the feedstock.[2][3]

  • Water: Varies depending on the purification methods.[7]

  • Matter Organic Non-Glycerol (MONG): A mixture of soaps, esters, and other organic residues.[1][9]

The concentration of these impurities can vary significantly. For instance, glycerol content can range from 38% to 96%, methanol can be over 14%, and ash content can reach up to 29% in different samples.[8]

Q3: Which microorganisms are typically used for this compound production from glycerol?

A variety of bacteria can naturally ferment glycerol to this compound. The most commonly studied are facultative anaerobes from the Enterobacteriaceae family, such as Klebsiella pneumoniae and Citrobacter freundii, and strict anaerobes from the Clostridiaceae family, like Clostridium butyricum and Clostridium pasteurianum.[5][10] Some research has also explored the use of genetically engineered Escherichia coli and co-cultures of different microbial species.[11][12]

Q4: What is the basic metabolic pathway for glycerol conversion to this compound?

Under anaerobic conditions, glycerol is metabolized through two main pathways:

  • Reductive Pathway: Glycerol is converted to the intermediate 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase. 3-HPA is then reduced to this compound by this compound oxidoreductase, a process that consumes NADH.[4][13]

  • Oxidative Pathway: Glycerol is oxidized to dihydroxyacetone (DHA), which is then phosphorylated and enters the central glycolytic pathway to produce biomass and other byproducts like acetate, lactate, and ethanol. This pathway generates the ATP and NADH necessary for cell growth and the reductive pathway.[4][5][14]

A balance between these two pathways is crucial for efficient 1,3-PDO production.[15]

Metabolic_Pathway_1_3_PDO Glycerol Glycerol DHAP Dihydroxyacetone Phosphate (DHAP) Glycerol->DHAP Glycerol Dehydrogenase HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA Glycerol Dehydratase Pyruvate Pyruvate DHAP->Pyruvate Glycolysis PDO This compound (1,3-PDO) HPA->PDO 1,3-PDO Dehydrogenase (consumes NADH) Biomass Biomass & ATP Byproducts Byproducts (Acetate, Ethanol, etc.) Pyruvate->Biomass Pyruvate->Byproducts Oxidative_Label Oxidative Pathway Reductive_Label Reductive Pathway

Caption: Metabolic pathways for glycerol conversion to this compound.

Troubleshooting Guide

Issue 1: Low or No Production of this compound

Q: My fermentation is running, but the yield of 1,3-PDO is significantly lower than expected, or there is no product at all. What are the possible causes?

A: This is a common issue when working with crude glycerol. The primary causes are often related to impurities inhibiting microbial growth and metabolism.

  • Possible Cause 1: Inhibition by Free Fatty Acids (FFAs).

    • Explanation: Unsaturated fatty acids, such as linoleic acid, have been shown to have a strong inhibitory effect on the growth of microorganisms like Clostridium pasteurianum and their ability to utilize glycerol.[2] Saturated fatty acids like stearic and oleic acid are generally less detrimental.[2] The presence of FFAs can negatively impact glycerol consumption, leading to poor yields.[2][9]

    • Solution: Pre-treat the crude glycerol to remove FFAs. A common method is acid precipitation: lower the pH of the crude glycerol to convert soaps into FFAs, which can then be separated by centrifugation or filtration.[1][2]

  • Possible Cause 2: High Concentration of Methanol.

    • Explanation: While some studies report no negative effects of methanol, others indicate it can inhibit microbial growth, even at low concentrations, thereby decreasing 1,3-PDO productivity and glycerol consumption.[2][16] The inhibitory concentration can depend on the microbial strain.

    • Solution: If methanol inhibition is suspected, consider using a pre-treatment step like vacuum evaporation to reduce its concentration before fermentation.[8][17] Alternatively, screening for methanol-tolerant microbial strains could be beneficial.

  • Possible Cause 3: Unfavorable pH.

    • Explanation: The pH of the fermentation medium is a critical parameter. The optimal pH for 1,3-PDO production can vary by strain, but generally falls within a neutral range (e.g., pH 7-8 for mixed cultures).[16] Deviations from the optimal pH can shift metabolic flux towards unwanted byproducts like lactic acid, reducing the NADH available for the conversion of 3-HPA to 1,3-PDO.[18]

    • Solution: Monitor and control the pH throughout the fermentation process using a suitable buffer or automated pH control system. A two-phase pH control strategy, where the pH is shifted during fermentation, has been shown to improve yields in some cases.[19]

Issue 2: Slow Fermentation Rate and Low Biomass Production

Q: The fermentation is proceeding, but at a very slow rate, and the cell density is low. What could be wrong?

A: Slow growth can be attributed to general substrate toxicity or suboptimal culture conditions.

  • Possible Cause 1: High Salt Concentration.

    • Explanation: Crude glycerol contains salts from the catalysts used in biodiesel production.[7] While some studies on C. pasteurianum found that salts had no negative effects, high concentrations can increase osmotic stress on the microbial cells, potentially hindering growth and metabolic activity.[2]

    • Solution: If high salt content is confirmed through analysis, pre-treatment methods like ion exchange can be used to desalinate the crude glycerol.[1][17] Alternatively, diluting the crude glycerol may alleviate the osmotic stress.

  • Possible Cause 2: Accumulation of Inhibitory Intermediates.

    • Explanation: The intermediate 3-hydroxypropionaldehyde (3-HPA) is toxic to microbial cells and can inhibit key enzymes in the 1,3-PDO pathway, including glycerol dehydratase.[10] Accumulation of 3-HPA can occur if the rate of its production exceeds its conversion to 1,3-PDO.

    • Solution: Optimize fermentation conditions (e.g., pH, temperature) to maintain a balanced metabolic flux.[18] Fed-batch fermentation strategies, where glycerol is fed at a controlled rate, can help prevent the substrate concentration from becoming too high, thereby limiting the accumulation of toxic intermediates.[19]

Troubleshooting_Workflow Start Low 1,3-PDO Yield Check_Impurities Analyze Crude Glycerol Impurities (FFAs, Methanol, Salts) Start->Check_Impurities High_FFAs High FFAs? Check_Impurities->High_FFAs Pretreat_FFAs Action: Pretreat with Acidification High_FFAs->Pretreat_FFAs Yes High_Methanol High Methanol? High_FFAs->High_Methanol No Check_pH Check Fermentation pH Pretreat_FFAs->Check_pH Pretreat_Methanol Action: Pretreat with Evaporation High_Methanol->Pretreat_Methanol Yes High_Methanol->Check_pH No Pretreat_Methanol->Check_pH pH_Optimal pH Optimal? Check_pH->pH_Optimal Control_pH Action: Implement pH Control (e.g., 7.0-8.0) pH_Optimal->Control_pH No Check_Byproducts Analyze Byproducts (e.g., Lactic Acid) pH_Optimal->Check_Byproducts Yes Success Improved Yield Control_pH->Success High_Lactate High Lactic Acid? Check_Byproducts->High_Lactate Reoptimize_pH Action: Re-optimize pH to shift metabolism from lactate High_Lactate->Reoptimize_pH Yes High_Lactate->Success No Reoptimize_pH->Success

Caption: Troubleshooting workflow for low this compound yield.

Data Presentation

Table 1: Composition of Crude Glycerol from Various Sources (% w/w)
ComponentSource 1[8]Source 2[7]Source 3[1]Source 4[7]
Glycerol 3013.2446.878
Methanol 5031.14-1.28
Water 210.37High2.48
Soap 1323.58-2.4
Ash/Salts 2-33High0.12 (NaOH)
MONG 2-3-50.4-
Note: Dashes (-) indicate data not specified in the source.
Table 2: Effect of Crude vs. Pure Glycerol on 1,3-PDO Fermentation by Klebsiella pneumoniae
ParameterPure Glycerol[20]Crude Glycerol (Unfiltered)[20]Crude Glycerol[21]
Strain K. pneumoniae DSMZ 2026K. pneumoniae DSMZ 2026K. pneumoniae
Initial Glycerol (g/L) 43.5Not SpecifiedNot Specified
Final 1,3-PDO (g/L) 18.819.6976.85
Yield (g/g) 0.420.21-
Yield (mol/mol) --0.57
Productivity (g/L/h) 1.570.80-
Note: Fermentation conditions and crude glycerol composition vary between studies, affecting direct comparability.

Experimental Protocols

Protocol 1: Batch Fermentation of Crude Glycerol

This protocol describes a general procedure for batch fermentation. Optimal conditions (e.g., temperature, pH) may vary depending on the microbial strain used.[12][19]

  • Crude Glycerol Pre-treatment (Optional but Recommended):

    • To remove FFAs and soaps, adjust the pH of the crude glycerol to ~3.0 with an acid (e.g., phosphoric acid).[1]

    • Allow the mixture to separate into two phases. The upper layer contains FFAs, and the lower layer is the glycerol-rich phase.

    • Separate the lower layer and neutralize it to the desired fermentation pH (e.g., 7.0) with a base (e.g., KOH).

    • Filter or centrifuge the neutralized glycerol to remove any precipitated salts.[2]

  • Medium Preparation:

    • Prepare a suitable fermentation medium containing the pre-treated crude glycerol as the carbon source (e.g., 40-60 g/L).[19]

    • The medium should also contain sources of nitrogen (e.g., yeast extract, peptone), phosphorus (e.g., K₂HPO₄, KH₂PO₄), and essential minerals and trace elements.

    • Sterilize the medium by autoclaving.

  • Inoculum Preparation:

    • Grow a seed culture of the desired microorganism in a smaller volume of the same medium until it reaches the exponential growth phase.[19]

  • Fermentation:

    • Inoculate the sterile fermentation medium with the seed culture (e.g., 10% v/v).[19]

    • Maintain anaerobic or micro-aerobic conditions by sparging with an inert gas like nitrogen.[12]

    • Control the temperature (e.g., 37°C) and pH (e.g., 7.0) throughout the experiment.[19]

    • Take samples periodically to analyze cell growth (OD₆₀₀), substrate consumption, and product formation.

Experimental_Workflow Start Start: Crude Glycerol Sample Pretreat 1. Pre-treatment (Acidification & Neutralization) Start->Pretreat Medium_Prep 2. Medium Preparation (Add Nutrients, Sterilize) Pretreat->Medium_Prep Fermentation 4. Fermentation (Inoculate Bioreactor, Control T & pH) Medium_Prep->Fermentation Inoculum_Prep 3. Inoculum Preparation (Seed Culture Growth) Inoculum_Prep->Fermentation Sampling 5. Periodic Sampling Fermentation->Sampling Analysis 6. Analysis (HPLC/GC for Glycerol, 1,3-PDO; OD600 for Growth) Sampling->Analysis Samples Analysis->Fermentation Monitor & Adjust End End: Data Collection Analysis->End

Caption: General experimental workflow for 1,3-PDO fermentation.

Protocol 2: Analytical Methods

Accurate quantification of substrates, products, and impurities is crucial for troubleshooting and process optimization.

  • Analysis of Glycerol and this compound:

    • Method: High-Performance Liquid Chromatography (HPLC) is a commonly used method.[8][22]

    • Column: A column suitable for organic acid and alcohol analysis (e.g., Aminex HPX-87H).

    • Mobile Phase: Typically a dilute acid solution (e.g., 5 mM H₂SO₄).

    • Detector: Refractive Index (RI) detector.

    • Sample Preparation: Centrifuge the fermentation broth to remove cells, then filter the supernatant through a 0.22 µm filter before injection.

  • Analysis of Impurities (Methanol, FFAs):

    • Method: Gas Chromatography (GC) is often preferred for analyzing volatile compounds like methanol and for quantifying fatty acids (as methyl esters).[22][23]

    • Detector: Flame Ionization Detector (FID).

    • Sample Preparation: For FFA analysis, a derivatization step (e.g., methylation) is typically required. For methanol, a direct injection of the supernatant may be possible. Due to the non-volatile nature of salts and soaps, GC requires careful sample preparation to avoid column contamination.[23]

  • Determination of Other Impurities:

    • Ash Content: Determined according to standard method ISO 2098-1972 by burning the glycerol sample in a muffle furnace.[8][24]

    • Water Content: Measured using the Karl Fischer titration method (ISO 2098-1972).[8][24]

    • MONG (Matter Organic Non-Glycerol): Calculated by subtracting the sum of glycerol, ash, and water content from the total mass (ISO 2464-1973).[24]

References

Technical Support Center: Selective Hydrogenolysis of Glycerol to 1,3-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenolysis of glycerol (B35011) to 1,3-propanediol (B51772) (1,3-PDO).

Troubleshooting Guide

This section addresses common issues encountered during the experimental process, offering potential causes and solutions.

Problem Potential Causes Troubleshooting Steps
Low Selectivity to this compound - Inappropriate catalyst choice or formulation.[1][2] - Suboptimal reaction temperature.[3] - Incorrect hydrogen pressure.[3] - Catalyst deactivation. - Presence of impurities in the glycerol feed.- Catalyst Selection: Ensure the use of a suitable bifunctional catalyst, such as Pt-WOx or Ir-ReOx systems, which are known to favor 1,3-PDO formation.[2][4] - Temperature Optimization: The optimal temperature is a trade-off between reaction rate and selectivity. High temperatures can lead to undesired side reactions and C-C bond cleavage.[3] For Ir-Re-based catalysts, lower temperatures around 120°C can be effective.[1][5] - Pressure Adjustment: Increasing hydrogen pressure can enhance 1,3-PDO selectivity by promoting the hydrogenation of the 3-hydroxypropanal (B37111) (3-HPA) intermediate.[3] However, excessively high pressures might inhibit the reaction.[3] - Catalyst Regeneration: Implement a regeneration protocol for the catalyst, which may involve calcination to remove coke deposits. - Feed Purification: Use high-purity glycerol to avoid catalyst poisoning.
Low Glycerol Conversion - Insufficient catalyst activity. - Catalyst poisoning. - Inadequate reaction time or temperature. - Poor mass transfer.- Catalyst Activity Check: Verify the activity of a fresh batch of catalyst with a standard reaction. - Catalyst Deactivation: Analyze the used catalyst for signs of poisoning (e.g., sulfur, chlorides) or sintering. - Reaction Conditions: Gradually increase the reaction time or temperature and monitor the conversion. - Stirring/Flow Rate: Ensure adequate stirring in a batch reactor or an appropriate flow rate in a continuous reactor to minimize mass transfer limitations.
Catalyst Deactivation - Coking or fouling of the catalyst surface. - Leaching of active metals. - Sintering of metal nanoparticles at high temperatures. - Poisoning by impurities in the feed.- Coke Removal: Regenerate the catalyst by calcination in air to burn off carbonaceous deposits. - Leaching Prevention: Ensure the catalyst support provides strong metal-support interactions to prevent metal leaching. - Temperature Control: Operate within the recommended temperature range for the catalyst to avoid thermal degradation. - Feed Purity: Use purified glycerol to minimize the introduction of catalyst poisons.
Formation of Undesired Byproducts (e.g., 1,2-Propanediol, Propanols, Ethylene (B1197577) Glycol) - Non-selective catalyst.[2] - Reaction conditions favoring side reactions.[6] - Further hydrogenolysis of the desired product.[1]- Catalyst Modification: The choice of catalyst is crucial. For instance, Pt-WOx and Ir-ReOx systems are more selective towards 1,3-PDO compared to conventional hydrogenation catalysts.[2][4] - Condition Optimization: Fine-tune the reaction temperature, pressure, and solvent to disfavor the formation of byproducts. For example, higher temperatures can promote the formation of propanols.[6] - Reaction Time: Optimize the reaction time to maximize the yield of 1,3-PDO and minimize its subsequent conversion to other products.[1]

Frequently Asked Questions (FAQs)

1. What is the primary challenge in the selective hydrogenolysis of glycerol to this compound?

The main challenge is the preferential cleavage of the secondary C-O bond in the glycerol molecule over the primary C-O bonds.[5] The formation of 1,3-PDO is thermodynamically less favorable than its isomer, 1,2-propanediol (1,2-PDO), and the secondary hydroxyl group is sterically hindered, making its selective hydrogenolysis difficult.[1][5]

2. What type of catalyst is most effective for this reaction?

Bifunctional catalysts containing both a metal site for hydrogen activation and an acidic site for dehydration are the most effective.[1] Platinum-tungsten (Pt-W) based and Iridium-Rhenium (Ir-Re) based catalysts are widely reported to show good selectivity towards 1,3-PDO.[1][4] The synergistic effect between the metal and the acidic promoter is crucial for high selectivity.[1][3]

3. What is the proposed reaction mechanism for the formation of this compound?

The most accepted mechanism is a two-step dehydration-hydrogenation pathway.[1][7] First, glycerol is dehydrated on an acid site to form 3-hydroxypropanal (3-HPA). Subsequently, the 3-HPA intermediate is hydrogenated on a metal site to yield this compound.[1][4]

4. How do reaction conditions affect the selectivity to this compound?

  • Temperature: Higher temperatures generally increase the reaction rate but can decrease selectivity by promoting side reactions like C-C bond cleavage and further hydrogenolysis to propanols.[3][6]

  • Hydrogen Pressure: Increased H₂ pressure typically favors the hydrogenation step, which can improve the selectivity to 1,3-PDO by quickly converting the reactive 3-HPA intermediate.[3]

  • Solvent: The choice of solvent can influence the reaction pathway and catalyst stability. Aqueous-phase reactions are common.

  • Glycerol Concentration: The initial concentration of glycerol can impact the reaction rate and selectivity.

5. What are the common byproducts of this reaction?

The most common byproduct is 1,2-propanediol, formed by the hydrogenolysis of a primary hydroxyl group.[1] Other byproducts can include 1-propanol, 2-propanol, ethylene glycol, and in some cases, alkanes resulting from further deoxygenation and C-C cleavage.[1][6]

Quantitative Data Summary

Table 1: Comparison of Catalytic Performance for Glycerol Hydrogenolysis to this compound

CatalystSupportTemperature (°C)H₂ Pressure (MPa)Glycerol Conv. (%)1,3-PDO Selectivity (%)Reference
2Pt/10W–AlAl₂O₃1805.08849[3]
Pt/(W+Al)-SBA-15SBA-151606.066~50[7]
Pt/m-WO₃-1805.518.039.2[8]
Ir-ReOx/SiO₂SiO₂1208.0ModerateHigh[1]
Pt/WO₃/Al₂O₃Al₂O₃260Ambient-14 (Yield)[6]

Experimental Protocols

1. Catalyst Preparation: Wetness Impregnation of Pt/WO₃–Al₂O₃

This protocol describes a typical method for synthesizing a Pt/WO₃–Al₂O₃ catalyst.[3]

  • Support Preparation: Dry γ-Al₂O₃ at 120°C for 4 hours.

  • Tungsten Impregnation: Dissolve a calculated amount of ammonium (B1175870) metatungstate in deionized water. Add the dried γ-Al₂O₃ to the solution. Stir the mixture at room temperature for 12 hours.

  • Drying and Calcination: Dry the impregnated support at 120°C overnight, followed by calcination in air at a specified temperature (e.g., 500°C) for 4 hours.

  • Platinum Impregnation: Dissolve a calculated amount of chloroplatinic acid (H₂PtCl₆) in deionized water. Add the calcined WO₃–Al₂O₃ support to this solution. Stir the mixture at room temperature for 12 hours.

  • Final Drying and Reduction: Dry the Pt-impregnated catalyst at 120°C overnight. Before the reaction, the catalyst is typically reduced in a hydrogen flow at an elevated temperature.

2. Catalytic Hydrogenolysis of Glycerol in a Batch Reactor

This is a general procedure for conducting the hydrogenolysis reaction.[9]

  • Reactor Loading: Load the desired amount of catalyst and a glycerol aqueous solution into a high-pressure autoclave reactor.

  • Sealing and Purging: Seal the reactor and purge it several times with nitrogen to remove air, followed by purging with hydrogen.

  • Pressurization: Pressurize the reactor with hydrogen to the desired initial pressure.

  • Reaction: Heat the reactor to the target reaction temperature while stirring. Maintain the temperature and stirring for the specified reaction time.

  • Cooling and Depressurization: After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Product Collection and Analysis: Collect the liquid product. Separate the catalyst from the liquid phase by filtration or centrifugation. Analyze the liquid products using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Visualizations

Glycerol_Hydrogenolysis_Pathway Glycerol Glycerol HPA_3 3-Hydroxypropanal (3-HPA) Glycerol->HPA_3 Dehydration (Acid Site) Acetol Acetol Glycerol->Acetol Dehydration PDO_1_3 This compound HPA_3->PDO_1_3 Hydrogenation (Metal Site) Propanols Propanols PDO_1_3->Propanols Further Hydrogenolysis PDO_1_2 1,2-Propanediol Acetol->PDO_1_2 Hydrogenation PDO_1_2->Propanols Further Hydrogenolysis

Caption: Reaction pathway for glycerol hydrogenolysis to propanediols.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenolysis Reaction cluster_analysis Product Analysis Prep_Support Support Preparation Impregnation1 First Impregnation (e.g., W) Prep_Support->Impregnation1 Calcination1 Drying & Calcination Impregnation1->Calcination1 Impregnation2 Second Impregnation (e.g., Pt) Calcination1->Impregnation2 Final_Drying Final Drying Impregnation2->Final_Drying Reduction Reduction Final_Drying->Reduction Reactor_Loading Reactor Loading Reduction->Reactor_Loading Purging Purging (N₂ & H₂) Reactor_Loading->Purging Pressurizing Pressurizing (H₂) Purging->Pressurizing Heating_Stirring Heating & Stirring Pressurizing->Heating_Stirring Cooling Cooling Heating_Stirring->Cooling Product_Collection Product Collection Cooling->Product_Collection Catalyst_Separation Catalyst Separation Product_Collection->Catalyst_Separation GC_HPLC GC/HPLC Analysis Catalyst_Separation->GC_HPLC Data_Analysis Data Analysis GC_HPLC->Data_Analysis

References

fed-batch feeding strategies to avoid substrate inhibition in 1,3-PDO production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on 1,3-propanediol (B51772) (1,3-PDO) production using fed-batch fermentation. The focus is on implementing effective feeding strategies to avoid substrate inhibition and maximize product yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during 1,3-PDO fermentation experiments.

Issue 1: Low 1,3-PDO Titer and Productivity

  • Potential Cause: Substrate inhibition due to high glycerol (B35011) concentration in the fermentation broth.[1][2]

    • Recommended Solution: Implement a fed-batch feeding strategy to maintain a low and optimal glycerol concentration.[1][3][4] Monitor the residual glycerol concentration and adjust the feeding rate accordingly. For Citrobacter freundii, for instance, keeping the glycerol concentration below 15 g/L during the fed-batch phase is beneficial.[4] In some cases, when the remaining glycerol concentration is less than 10 g/L, it is recommended to add glycerol to bring the concentration up to 30 g/L.[5]

  • Potential Cause: Accumulation of inhibitory byproducts such as organic acids (e.g., lactate (B86563), acetate) and 3-hydroxypropionaldehyde (3-HPA).[1][4]

    • Recommended Solution: Optimize fermentation conditions (pH, temperature) to minimize byproduct formation.[1] For example, with Citrobacter freundii, operating at temperatures of 33°C or higher, or at an acidic pH of 6.5, can lead to elevated 3-HPA concentrations and premature process termination.[4] A two-phase pH-controlled strategy can also improve 1,3-PDO production.[6]

  • Potential Cause: Impurities in crude glycerol feedstock, such as methanol (B129727) and fatty acids, can inhibit microbial growth and enzyme activity.[1][2]

    • Recommended Solution: Analyze the purity of the glycerol feedstock.[1] Consider pre-treating the crude glycerol to remove inhibitors or using a higher purity source.[1]

  • Potential Cause: Suboptimal fermentation conditions (pH, temperature, agitation).

    • Recommended Solution: Verify and adjust process control systems to maintain optimal conditions for the specific microbial strain being used.[1] For Klebsiella pneumoniae SU6, optimal batch fermentation conditions were found to be 60 g/L crude glycerol, a pH of 6.5, and a temperature of 37°C.[6] For Citrobacter freundii AD119, optimal conditions were a pH of 7.0, a temperature of 30°C, and a stirring rate of 80 rpm.[4]

Issue 2: Premature Cessation of Fermentation

  • Potential Cause: Severe substrate inhibition from an excessively high initial glycerol concentration or a high feeding rate.

    • Recommended Solution: Reduce the initial glycerol concentration and implement a controlled feeding strategy, such as an exponential or pulse feeding approach, to match the culture's growth rate.[7]

  • Potential Cause: Accumulation of toxic levels of byproducts.

    • Recommended Solution: Monitor the concentration of key byproducts. If high levels are detected, consider adjusting the medium composition or fermentation parameters. In some advanced setups, in-situ product recovery techniques can be employed to remove inhibitory products from the bioreactor.[8]

  • Potential Cause: Nutrient limitation other than the carbon source.

    • Recommended Solution: Ensure the feeding solution is supplemented with all necessary nutrients, not just glycerol. This includes nitrogen sources, phosphates, and trace elements.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of 1,3-PDO production?

A1: Substrate inhibition occurs when high concentrations of the substrate, in this case, glycerol, negatively affect the metabolic activity and growth of the microorganisms, leading to a decrease in the rate of 1,3-PDO production.[1][2] This is a common challenge in batch fermentations where the total amount of substrate is added at the beginning.[4]

Q2: Why is a fed-batch strategy effective in overcoming substrate inhibition?

A2: A fed-batch strategy allows for the controlled addition of the substrate (glycerol) throughout the fermentation process.[3][4] This maintains the substrate concentration at an optimal, non-inhibitory level, which sustains cell viability and maximizes the productivity of 1,3-PDO.[3][7]

Q3: What are the common feeding strategies used in fed-batch fermentation for 1,3-PDO production?

A3: Common feeding strategies include:

  • Constant Feeding: Substrate is added at a constant rate. In one study with Klebsiella pneumoniae SU6, a constant feeding rate of 0.1 L/h resulted in a maximum 1,3-PDO concentration of 45.35 g/L.[6]

  • Exponential Feeding: The feeding rate is increased exponentially to match the exponential growth phase of the microorganisms.[7]

  • Pulse Feeding: Substrate is added in discrete portions or pulses based on real-time monitoring of the glycerol concentration.[7] For example, when the glycerol concentration drops below a certain threshold (e.g., 10 g/L), a pulse of concentrated glycerol solution is added to bring it back to a target level (e.g., 30 g/L).[5]

Q4: What are the typical optimal glycerol concentrations to maintain during fed-batch fermentation?

A4: The optimal glycerol concentration can vary depending on the microbial strain. However, a general approach is to maintain it at a low but non-limiting level. For instance, with Citrobacter freundii, keeping the glycerol concentration below 15 g/L during the fed-batch phase has been shown to be effective.[4] Another strategy involves intermittent feeding to maintain the glycerol concentration in the medium within the range of 10-30 g/L.[9]

Q5: How can I monitor and control the glycerol concentration in the bioreactor?

A5: Glycerol concentration can be monitored using offline methods such as HPLC analysis of collected samples. For real-time control, at-line or in-line sensors, though more advanced, can be employed. The feeding pump can then be controlled based on these measurements to maintain the desired glycerol concentration.

Quantitative Data Summary

Table 1: Comparison of Different Fed-Batch Strategies for 1,3-PDO Production

Microbial StrainFeeding StrategyInitial Glycerol (g/L)Maintained Glycerol (g/L)Max. 1,3-PDO Titer (g/L)Productivity (g/L/h)Yield (g/g)Reference
Klebsiella pneumoniae SU6Constant feeding (0.1 L/h)60-45.351.940.44[6]
Klebsiella sp. YT7 & Shewanella oneidensis MR-1 (Co-culture)Pulse feeding (add to 30 g/L when <10 g/L)5010-3062.90-0.44[5]
Klebsiella pneumoniae ΔldhARepeated fed-batch--81.13.38-[10]
Clostridium butyricum DL07Fed-batch--104.8 (pure glycerol)3.38-[11]
Clostridium butyricum DL07Fed-batch--94.2 (crude glycerol)3.04-[11]
Citrobacter freundii AD119pH-stat fed-batch-< 1553.440.44-[4]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for 1,3-PDO Production

  • ** inoculum Preparation:**

    • Inoculate a single colony of the production strain into a seed culture medium.

    • Incubate under optimal conditions (e.g., 37°C, 200 rpm) until the culture reaches the mid-to-late exponential growth phase.

  • Bioreactor Setup and Batch Phase:

    • Prepare the fermentation medium in the bioreactor and sterilize.

    • Inoculate the bioreactor with the seed culture.

    • Start the batch phase with an initial glycerol concentration that is not inhibitory (e.g., 40-60 g/L).[6][9]

    • Maintain optimal pH, temperature, and agitation for the specific strain.

  • Fed-Batch Phase:

    • Monitor the glycerol concentration in the bioreactor using an appropriate analytical method (e.g., HPLC).

    • Once the glycerol concentration drops to a predetermined level (e.g., below 10-15 g/L), initiate the feeding of a concentrated glycerol solution.[4][5]

    • The feeding can be done using a pre-programmed pump to deliver the feed at a constant rate, exponentially, or in pulses based on real-time measurements.

  • Monitoring and Sampling:

    • Throughout the fermentation, regularly take samples to measure cell density (OD600), glycerol concentration, 1,3-PDO concentration, and byproduct concentrations.

  • Termination:

    • Conclude the fermentation when 1,3-PDO production ceases or reaches a stationary phase.

Visualizations

Fed_Batch_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_post Post-Fermentation Inoculum_Prep Inoculum Preparation Bioreactor_Setup Bioreactor Setup & Sterilization Inoculum_Prep->Bioreactor_Setup Batch_Phase Batch Phase (Initial Glycerol) Bioreactor_Setup->Batch_Phase Monitoring Continuous Monitoring (Glycerol, 1,3-PDO, Byproducts) Batch_Phase->Monitoring Fed_Batch_Phase Fed-Batch Phase (Glycerol Feeding) Fed_Batch_Phase->Monitoring Monitoring->Fed_Batch_Phase Glycerol < Setpoint Harvest Harvest Monitoring->Harvest Production Ceases Downstream Downstream Processing Harvest->Downstream

Caption: Experimental workflow for fed-batch 1,3-PDO production.

Troubleshooting_Logic Start Low 1,3-PDO Titer Detected Check_Glycerol Is Glycerol Concentration High? Start->Check_Glycerol Check_Byproducts Are Byproduct Levels High? Check_Glycerol->Check_Byproducts No Implement_Fed_Batch Implement/Optimize Fed-Batch Strategy Check_Glycerol->Implement_Fed_Batch Yes Check_Conditions Are Fermentation Conditions Optimal? Check_Byproducts->Check_Conditions No Optimize_Conditions Optimize pH & Temperature Check_Byproducts->Optimize_Conditions Yes Check_Feedstock Is Glycerol Feedstock Pure? Check_Conditions->Check_Feedstock Yes Adjust_Controls Adjust Process Controls Check_Conditions->Adjust_Controls No Pretreat_Glycerol Pre-treat or Replace Glycerol Check_Feedstock->Pretreat_Glycerol No End Return to Optimal Production Check_Feedstock->End Yes Implement_Fed_Batch->End Optimize_Conditions->End Adjust_Controls->End Pretreat_Glycerol->End

Caption: Troubleshooting logic for low 1,3-PDO production.

References

Validation & Comparative

A Comparative Guide to the Validation of 1,3-Propanediol Purity: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of 1,3-propanediol (B51772) (1,3-PDO) purity is critical for its application in the pharmaceutical, cosmetic, and polymer industries, where even trace impurities can significantly impact product safety, efficacy, and performance.[1] This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—namely Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)—for the validation of this compound purity. The information herein, supported by experimental data, is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific analytical needs.

At a Glance: Method Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its high selectivity and sensitivity, particularly when coupled with a derivatization step to enhance the volatility of this compound. This makes it highly suitable for the analysis of complex matrices and for detecting low-level impurities.[1] In contrast, High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) offers a robust and relatively simple method for quantifying this compound, especially in samples where it is present at high concentrations.[1] Gas Chromatography with Flame Ionization Detection (GC-FID) provides good sensitivity and is a reliable alternative for the routine analysis of this compound.[1]

Quantitative Data Summary

The performance of each analytical method can be quantitatively assessed through various validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] The following table summarizes the typical performance characteristics of GC-MS, GC-FID, and HPLC-RID for the analysis of this compound.

ParameterGC-MS (with Derivatization)GC-FID (Direct Injection)HPLC-RID
Principle Separation based on volatility and mass-to-charge ratio of ions.Separation based on volatility and detection by flame ionization.Separation based on polarity and detection of changes in refractive index.
Selectivity/Specificity Very High (Mass spectral data provides structural information).Moderate to High (Relies on chromatographic retention time).Moderate (Susceptible to interference from compounds with similar refractive indices).
Sensitivity (LOD/LOQ) High (ng/g to µg/g levels).[6]Moderate (µg/g to mg/g levels).[7]Low (mg/g levels).[1]
**Linearity (R²) **Typically >0.99Typically >0.99Typically >0.99
Precision (%RSD) Typically <5%Typically <5%Typically <5%
Accuracy (% Recovery) Typically 95-105%Typically 95-105%Typically 98-102%
Derivatization Required Often necessary to improve volatility and peak shape.Not always required, but can improve performance.No
Throughput Lower (due to sample preparation and longer run times).Higher than GC-MS.High

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide representative experimental protocols for the analysis of this compound purity using GC-MS, GC-FID, and HPLC-RID.

GC-MS Analysis of this compound (with Silylation Derivatization)

This protocol is suitable for the accurate quantification of this compound and its potential impurities. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often employed to increase the volatility and improve the chromatographic peak shape of the diol.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Seal the vial and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[1]

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and impurity identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

GC-FID Analysis of this compound (Direct Injection)

This method is suitable for the routine quality control of this compound where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve in a suitable solvent (e.g., ethanol (B145695) or methanol) to a final concentration of approximately 10 mg/mL.

  • Vortex the solution to ensure homogeneity.

2. GC-FID Conditions:

  • Column: HP-INNOWax (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column.[1]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 20°C/min to 240°C and hold for 5 minutes.

  • Detector Temperature: 260°C.

  • Injection Volume: 1 µL with a suitable split ratio (e.g., 50:1).

HPLC-RID Analysis of this compound

This technique is a straightforward approach for the quantification of this compound without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-RID Conditions:

  • Column: Aminex HPX-87H (300 x 7.8 mm) or a similar ion-exclusion column.[1]

  • Mobile Phase: 5 mM Sulfuric Acid in water.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: 60°C.[1]

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 20 µL.[1]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams, generated using the DOT language, outline the experimental workflows for GC-MS and HPLC-RID analysis, as well as a logical comparison of the methods.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh this compound Sample dissolve Dissolve in Solvent start->dissolve derivatize Add Silylating Agent & Heat dissolve->derivatize cool Cool to Room Temperature derivatize->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (Scan or SIM) ionize->detect identify Peak Identification (Retention Time & Mass Spectrum) detect->identify quantify Quantification (Peak Area) identify->quantify report Generate Purity Report quantify->report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing start_hplc Weigh this compound Sample dissolve_hplc Dissolve in Mobile Phase start_hplc->dissolve_hplc filter_hplc Filter through 0.45 µm Syringe Filter dissolve_hplc->filter_hplc inject_hplc Inject into HPLC filter_hplc->inject_hplc separate_hplc Chromatographic Separation inject_hplc->separate_hplc detect_hplc Refractive Index Detection separate_hplc->detect_hplc identify_hplc Peak Identification (Retention Time) detect_hplc->identify_hplc quantify_hplc Quantification (Peak Area) identify_hplc->quantify_hplc report_hplc Generate Purity Report quantify_hplc->report_hplc Method_Comparison cluster_gcms GC-MS cluster_gcfid GC-FID cluster_hplc HPLC-RID gcms_adv Advantages: - High Selectivity - High Sensitivity - Structural Elucidation gcms_disadv Disadvantages: - Derivatization often needed - Lower Throughput gcfid_adv Advantages: - Good Sensitivity - Robust & Reliable - Higher Throughput than GC-MS gcfid_disadv Disadvantages: - Less Selective than GC-MS - No Structural Information hplc_adv Advantages: - No Derivatization - High Throughput - Simple Sample Preparation hplc_disadv Disadvantages: - Lower Sensitivity - Moderate Selectivity - Sensitive to Temperature & Flow Rate Changes start_comp Choice of Analytical Method start_comp->gcms_adv High Purity & Impurity Profiling start_comp->gcfid_adv Routine QC start_comp->hplc_adv High Concentration Quantification

References

A Comparative Analysis of 1,3-Propanediol and 1,2-Propanediol as Solvents in Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of 1,3-Propanediol (B51772) and 1,2-Propanediol as solvents. This document provides a detailed analysis of their physicochemical properties, solvent capabilities, safety profiles, and antimicrobial efficacy, supported by experimental data and protocols.

In the realm of pharmaceutical formulation and scientific research, the choice of solvent is a critical determinant of a product's efficacy, stability, and safety. Among the various solvents utilized, this compound (1,3-PDO) and 1,2-Propanediol (1,2-PDO, commonly known as propylene (B89431) glycol or PG) have emerged as versatile options due to their diol structure.[1][2] Despite their structural similarity as isomers with the chemical formula C₃H₈O₂, the positioning of their hydroxyl groups imparts distinct properties that influence their performance in diverse applications.[1][2] This guide presents a comparative study of these two solvents to aid in the selection process for drug development and research purposes.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in the physical and chemical characteristics of 1,3-PDO and 1,2-PDO are summarized in the table below. These properties directly impact their behavior as solvents and their suitability for various formulation strategies.

PropertyThis compound (1,3-PDO)1,2-Propanediol (1,2-PDO)Reference(s)
Synonyms Trimethylene glycolPropylene glycol (PG)[3]
CAS Number 504-63-257-55-6[3]
Molecular Formula C₃H₈O₂C₃H₈O₂[2]
Molecular Weight 76.09 g/mol 76.09 g/mol [2]
Appearance Colorless, viscous liquidColorless, viscous liquid[2]
Odor OdorlessNearly odorless[3]
Boiling Point 214 °C188.2 °C[4]
Melting Point -27 °C-59 °C[2]
Density 1.053 g/cm³ at 20°C1.036 g/cm³ at 20°C[2]
Viscosity 53.3 mPa·s at 25°C40.4 mPa·s at 25°C[2]
pKa ~14.5~14.9[4]
Solubility in Water MiscibleMiscible

Solvent Performance in Drug Formulation

Both 1,3-PDO and 1,2-PDO are effective solvents for a wide range of active pharmaceutical ingredients (APIs) due to their ability to dissolve both polar and non-polar compounds.[1][2] However, their differing molecular structures can lead to variations in solvency for specific drug molecules.

Experimental Protocol: Determination of Drug Solubility (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a drug in a solvent is the shake-flask method.[6]

Objective: To determine the saturation concentration of a drug in this compound and 1,2-propanediol at a specific temperature.

Materials:

  • Drug substance (powdered)

  • This compound

  • 1,2-Propanediol

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare supersaturated solutions by adding an excess amount of the drug to a known volume of each solvent (1,3-PDO and 1,2-PDO) in separate sealed flasks.

  • Place the flasks in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, allow the solutions to stand to let undissolved particles settle.

  • Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent.

  • Analyze the concentration of the dissolved drug in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility of the drug in each solvent based on the measured concentration and the dilution factor.

Comparative Safety and Toxicity Profile

In pharmaceutical and cosmetic applications, the safety of excipients is paramount. Both 1,3-PDO and 1,2-PDO are generally considered to have low toxicity.[1] However, studies suggest differences in their potential for skin irritation.

ParameterThis compound1,2-PropanediolReference(s)
Oral LD₅₀ (rat) > 5000 mg/kg~20,000 mg/kg[7]
Skin Irritation Low potential for irritation. Generally considered less irritating than 1,2-PDO.Can cause skin irritation and sensitization in some individuals, particularly at higher concentrations.[8][9][10][11]
Eye Irritation Mild irritantMild to moderate irritant[11]
Experimental Protocol: In Vitro Skin Irritation Test (Reconstructed Human Epidermis Test)

The potential for skin irritation can be assessed using in vitro methods that utilize reconstructed human epidermis (RhE) models, such as the EpiDerm™ Skin Irritation Test (SIT).[12][13]

Objective: To assess the skin irritation potential of this compound and 1,2-propanediol.

Materials:

  • Reconstructed human epidermis (RhE) tissue models

  • Assay medium

  • This compound and 1,2-Propanediol (test substances)

  • Phosphate-buffered saline (PBS) as a negative control

  • Sodium dodecyl sulfate (B86663) (SDS), 5% solution, as a positive control

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

  • Multi-well plates

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Upon receipt, pre-incubate the RhE tissues in assay medium overnight.

  • Topically apply the test substances (1,3-PDO and 1,2-PDO), negative control (PBS), and positive control (SDS) to the surface of triplicate tissues.

  • Incubate the treated tissues for a defined exposure time (e.g., 60 minutes) at 37°C.

  • After exposure, thoroughly rinse the tissues with PBS to remove the test substance.

  • Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).

  • Assess cell viability by transferring the tissues to a solution containing MTT. Viable cells will reduce the yellow MTT to a blue formazan (B1609692) precipitate.

  • After a 3-hour incubation with MTT, extract the formazan from the tissues using isopropanol.

  • Measure the optical density (OD) of the extracted formazan solution using a plate reader.

  • Calculate the percentage of viable cells for each test substance relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) indicates irritation potential.[13][14]

Antimicrobial Efficacy: A Comparative Overview

Both propanediols exhibit antimicrobial properties and can function as preservatives in formulations.[7][15] Comparative studies suggest that while both have similar minimum inhibitory concentrations (MICs), this compound may be more effective in preservative effectiveness tests, particularly against Gram-negative bacteria.[1][7]

MicroorganismThis compound Efficacy1,2-Propanediol EfficacyReference(s)
Escherichia coliMore effective; causes more significant membrane damage.Effective, but less so than 1,3-PDO.[1][7]
Pseudomonas aeruginosaMore effective.Effective.[1][7]
Staphylococcus aureusEffective.Effective.[16]
Candida albicansEffective.Effective.[16]
Aspergillus brasiliensisEffective.Effective.[16]
Experimental Protocol: Antimicrobial Effectiveness Test (AET)

The Antimicrobial Effectiveness Test (AET), as described in USP <51>, is used to evaluate the performance of preservatives in a product.[16][17][18][19]

Objective: To determine the antimicrobial effectiveness of formulations containing this compound and 1,2-propanediol as preservatives.

Materials:

  • Test formulations containing 1,3-PDO and 1,2-PDO

  • Standardized cultures of specified microorganisms (e.g., E. coli, P. aeruginosa, S. aureus, C. albicans, A. brasiliensis)

  • Sterile saline

  • Culture media (e.g., soybean-casein digest agar, Sabouraud dextrose agar)

  • Sterile containers

  • Incubator

Procedure:

  • Prepare standardized inoculums of each test microorganism.

  • Inoculate separate containers of the test formulations with a small volume (0.5% to 1.0%) of each microbial inoculum to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ colony-forming units (CFU) per mL.

  • Determine the initial concentration of viable microorganisms in each inoculated container.

  • Incubate the inoculated containers at a specified temperature (20-25°C) for 28 days.

  • Sample the containers at specified intervals (e.g., 7, 14, and 28 days) and determine the number of viable microorganisms at each interval using plate count methods.

  • Compare the microbial counts at each interval to the initial count to determine the log reduction in microbial population.

  • The effectiveness of the preservative is assessed based on the required log reduction criteria for the specific product category.

Metabolic Pathways

The metabolic routes of this compound and 1,2-propanediol are distinct, which is a crucial consideration in their biological and toxicological assessments.

This compound Metabolic Pathway

The primary microbial metabolic pathway for this compound involves the conversion of glycerol.[1][20]

1_3_Propanediol_Metabolic_Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->3-HPA Glycerol dehydratase (Coenzyme B12-dependent) 1,3-PDO This compound 3-HPA->1,3-PDO This compound oxidoreductase (NADH-dependent) 1_2_Propanediol_Metabolic_Pathway DHAP Dihydroxyacetone phosphate (DHAP) Methylglyoxal Methylglyoxal DHAP->Methylglyoxal Methylglyoxal synthase Lactaldehyde_Acetol Methylglyoxal->Lactaldehyde_Acetol Lactaldehyde Lactaldehyde Lactaldehyde_Acetol->Lactaldehyde Reduction Acetol Acetol Lactaldehyde_Acetol->Acetol Reduction 1,2-PDO 1,2-Propanediol Lactaldehyde->1,2-PDO Reduction Acetol->1,2-PDO Reduction

References

performance comparison of PTT synthesized from bio-based vs petroleum-based 1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance characteristics of polytrimethylene terephthalate (B1205515) (PTT) reveals that the polymer's properties are fundamentally dictated by its chemical structure, which remains identical regardless of whether its precursor, 1,3-propanediol (B51772) (PDO), is derived from renewable bio-based sources or traditional petroleum feedstocks. The primary distinction between the two lies in their environmental footprint and sustainability profile, with the bio-based route offering a significant reduction in greenhouse gas emissions and energy consumption.[1][2]

Data Presentation: A Comparative Overview of PTT Properties

The performance of PTT, a semi-crystalline thermoplastic polymer, is characterized by a unique combination of properties including high tensile elastic recovery, chemical resistance, a low melting temperature, and a rapid crystallization rate.[3] These attributes make it a versatile material for applications ranging from textiles and carpets to engineering thermoplastics.[4][5] The following tables summarize the expected quantitative data for key performance indicators of PTT. It is important to note that these values represent a general range and can vary based on the specific manufacturing process and end-product formulation.

Table 1: Mechanical Properties of PTT

PropertyTypical ValueASTM Test Method
Tensile Strength50 - 70 MPaD638
Elongation at Break30 - 60%D638
Flexural Modulus2.0 - 2.5 GPaD790
Notched Izod Impact30 - 60 J/mD256

Table 2: Thermal Properties of PTT

PropertyTypical ValueASTM Test Method
Melting Temperature (Tm)225 - 230 °CD3418
Glass Transition Temperature (Tg)45 - 65 °CD3418
Heat Deflection Temperature (HDT) @ 0.455 MPa60 - 80 °CD648

Table 3: Physical and Molecular Properties of PTT

PropertyTypical ValueTest Method
Density1.30 - 1.35 g/cm³D792
Water Absorption (24 hr, 23°C)0.1 - 0.2 %D570
Number Average Molecular Weight (Mn)20,000 - 40,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw)40,000 - 80,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)2.0 - 2.5GPC

Experimental Protocols

The following sections detail the methodologies for the synthesis of PTT and the characterization of its key properties. These protocols are representative of standard industry and research practices.

PTT Synthesis: Melt Polycondensation

Polytrimethylene terephthalate is typically synthesized via a two-stage melt polycondensation process involving an esterification step followed by a polycondensation step.

Materials:

  • This compound (Bio-based or Petroleum-based)

  • Terephthalic Acid (TPA)

  • Catalyst (e.g., Titanium (IV) butoxide)

  • Stabilizer (e.g., Phosphoric acid)

Procedure:

  • Esterification:

    • A molar excess of this compound and terephthalic acid are charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column.

    • The mixture is heated to a temperature of 240-260°C under a nitrogen atmosphere.

    • Water, a byproduct of the esterification reaction, is continuously removed by distillation.

    • This stage is continued until the theoretical amount of water is collected, indicating the formation of a low molecular weight prepolymer.

  • Polycondensation:

    • The catalyst and stabilizer are added to the prepolymer.

    • The temperature is raised to 250-270°C, and a vacuum is gradually applied (typically below 1 mmHg).

    • The excess this compound is distilled off under vacuum.

    • The viscosity of the molten polymer increases as the polycondensation reaction proceeds. The reaction is monitored by measuring the torque of the stirrer motor.

    • Once the desired viscosity (and thus molecular weight) is achieved, the molten PTT is extruded, cooled, and pelletized.

PTT_Synthesis_Workflow cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage start Charge PDO and TPA into Reactor heat_ester Heat to 240-260°C (Nitrogen Atmosphere) start->heat_ester remove_water Remove Water by Distillation heat_ester->remove_water prepolymer Formation of Prepolymer remove_water->prepolymer add_catalyst Add Catalyst and Stabilizer prepolymer->add_catalyst heat_poly Heat to 250-270°C (Apply Vacuum) add_catalyst->heat_poly remove_pdo Remove Excess PDO heat_poly->remove_pdo increase_viscosity Monitor Viscosity Increase remove_pdo->increase_viscosity extrude Extrude and Pelletize PTT increase_viscosity->extrude

Figure 1. PTT Synthesis Workflow
Mechanical Property Testing

Tensile Properties (ASTM D638):

  • Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or machining from a compression-molded plaque.

  • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Testing: The specimen is mounted in the grips of a universal testing machine. A constant rate of crosshead movement is applied until the specimen fractures. The load and elongation are recorded throughout the test.

  • Calculations: Tensile strength, elongation at break, and tensile modulus are calculated from the stress-strain curve.

Flexural Properties (ASTM D790):

  • Specimen Preparation: Rectangular bar specimens are prepared.

  • Conditioning: Specimens are conditioned as per ASTM D638.

  • Testing: The specimen is placed on two supports, and a load is applied to the center of the specimen at a specified rate. The load and deflection are recorded until the specimen breaks or the outer fiber strain reaches 5%.

  • Calculations: Flexural strength and flexural modulus are calculated.

Thermal Property Analysis

Differential Scanning Calorimetry (DSC) (ASTM D3418):

  • Sample Preparation: A small sample (5-10 mg) of the PTT polymer is weighed and sealed in an aluminum pan.

  • Testing: The sample is placed in the DSC instrument alongside an empty reference pan. The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to the sample relative to the reference is measured as a function of temperature.

  • Analysis: The glass transition temperature (Tg) is identified as a step change in the baseline of the heat flow curve. The melting temperature (Tm) is determined from the peak of the endothermic melting curve.

Molecular Weight Determination

Gel Permeation Chromatography (GPC):

  • Sample Preparation: A dilute solution of the PTT polymer is prepared in a suitable solvent (e.g., a mixture of phenol (B47542) and 1,1,2,2-tetrachloroethane).

  • Instrumentation: The GPC system consists of a pump, an injector, a series of columns packed with porous gel, and a detector (typically a refractive index detector).

  • Analysis: The polymer solution is injected into the GPC system. The molecules are separated based on their size as they pass through the columns; larger molecules elute first. The detector measures the concentration of the polymer as it elutes.

  • Calibration and Calculation: The system is calibrated using polymer standards of known molecular weight. The molecular weight distribution (Mn, Mw, and PDI) of the PTT sample is then determined from the calibration curve.

PTT_Characterization_Workflow cluster_synthesis PTT Sample Preparation cluster_testing Performance Characterization cluster_results Data Comparison synthesis Synthesize PTT (Bio-PDO or Petro-PDO) pelletize Pelletize PTT synthesis->pelletize mechanical Mechanical Testing (ASTM D638, D790) pelletize->mechanical thermal Thermal Analysis (ASTM D3418 - DSC) pelletize->thermal molecular Molecular Weight Analysis (GPC) pelletize->molecular mech_data Tensile & Flexural Properties mechanical->mech_data therm_data Tg & Tm thermal->therm_data mol_data Mn, Mw, PDI molecular->mol_data comparison Comparative Analysis mech_data->comparison therm_data->comparison mol_data->comparison

Figure 2. PTT Characterization Workflow

Conclusion

The transition from petroleum-based to bio-based this compound for the synthesis of PTT represents a significant step towards a more sustainable polymer industry. From a performance perspective, the resulting PTT from either source is chemically identical and therefore exhibits comparable mechanical, thermal, and physical properties. The choice between the two is primarily driven by environmental considerations and corporate sustainability goals. The experimental protocols outlined in this guide provide a framework for conducting a direct comparative analysis, which would be invaluable for researchers and drug development professionals seeking to validate the performance equivalence of PTT from these different feedstocks.

References

A Head-to-Head Battle of Cryoprotectants: 1,3-Propanediol vs. Ethylene Glycol in Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical landscape of cryopreservation, the choice of cryoprotective agent (CPA) is paramount to ensuring post-thaw cell viability and functional recovery. This guide provides an objective comparison of the cryopreservation efficiency of two commonly utilized penetrating cryoprotectants: 1,3-propanediol (B51772) and ethylene (B1197577) glycol. This analysis is supported by experimental data, detailed protocols, and visualizations of associated cellular pathways.

While the user's query specified this compound, the vast majority of cryopreservation literature focuses on its isomer, 1,2-propanediol, often referred to as propylene (B89431) glycol (PG or PROH). Studies suggest that a higher concentration of this compound is required to achieve vitrification compared to 1,2-propanediol, indicating potentially lower efficiency and higher toxicity at effective concentrations. Therefore, this guide will focus on the extensively studied comparison between 1,2-propanediol (propylene glycol) and ethylene glycol (EG).

Performance Snapshot: Quantitative Data Comparison

The efficacy of a cryoprotectant is ultimately measured by the survival and subsequent developmental competence of the cryopreserved biological material. The following tables summarize key quantitative data from comparative studies on oocytes and embryos.

Table 1: Cryopreservation of Mouse Zygotes (Slow-Cooling)

CryoprotectantConcentrationSurvival Rate (%)Expanded Blastocyst Percentage (EBP) (%)Reference
1,2-Propanediol (PROH)1.5 M92.868.2[1]
Ethylene Glycol (ETG)1.5 M58.239.1[1]

Table 2: Cryopreservation of Mouse 4-Cell Embryos (Slow-Cooling)

CryoprotectantConcentrationSurvival Rate (%)Expanded Blastocyst Percentage (EBP) (%)Reference
1,2-Propanediol (PROH)1.5 MNo significant differenceNo significant difference[1]
Ethylene Glycol (ETG)1.5 MNo significant differenceNo significant difference[1]

Table 3: Cryopreservation of Mouse Blastocysts (Slow-Cooling)

CryoprotectantConcentrationExpanded Blastocyst Percentage (EBP) (%)Reference
Ethylene Glycol (ETG)1.5 M48[1]

Table 4: Vitrification of Immature Porcine Oocytes

CryoprotectantConcentrationSurvival Rate (%)Blastocyst Formation (%)Reference
35% Propylene Glycol (PG)35%73.92.0
35% Ethylene Glycol (EG)35%27.810.8

Unveiling the "How": Detailed Experimental Protocols

Understanding the methodologies behind the data is crucial for reproducibility and adaptation. Below are detailed protocols for slow-freezing with 1,2-propanediol and vitrification with ethylene glycol.

Slow-Freezing Protocol for Oocytes Using 1,2-Propanediol

This protocol is adapted from a study on the cryopreservation of human oocytes.[2][3]

Solutions:

  • Equilibration Solution: 1.5 M 1,2-propanediol in a buffered salt solution (e.g., PBS) with a protein supplement.

  • Loading Solution: 1.5 M 1,2-propanediol and 0.3 M sucrose (B13894) in a buffered salt solution with a protein supplement.

  • Thawing Solution 1: 1.0 M 1,2-propanediol and 0.3 M sucrose in a buffered salt solution with a protein supplement.

  • Thawing Solution 2: 0.5 M 1,2-propanediol and 0.3 M sucrose in a buffered salt solution with a protein supplement.

  • Thawing Solution 3: 0.3 M sucrose in a buffered salt solution with a protein supplement.

  • Washing Solution: Buffered salt solution with a protein supplement.

Freezing Procedure:

  • Equilibrate oocytes in the Equilibration Solution for 10 minutes at room temperature.

  • Transfer oocytes to the Loading Solution for 5 minutes at room temperature.

  • Load the oocytes into cryo-straws.

  • Place the straws in a programmable freezer and cool from 20°C to -8°C at a rate of 2°C/min.

  • Induce ice nucleation (seeding) at -8°C and hold for 10 minutes.

  • Cool from -8°C to -30°C at a rate of 0.3°C/min.

  • Cool from -30°C to -150°C at a rate of 50°C/min.

  • Plunge the straws into liquid nitrogen for storage.

Thawing Procedure:

  • Warm the straw in the air for 30 seconds, then in a 30°C water bath for 40 seconds.

  • Expel the contents into Thawing Solution 1 for 5 minutes at room temperature.

  • Transfer to Thawing Solution 2 for 5 minutes at room temperature.

  • Transfer to Thawing Solution 3 for 10 minutes at room temperature.

  • Wash in the Washing Solution for 20 minutes (10 minutes at room temperature, then 10 minutes at 37°C).

Slow_Freezing_Protocol cluster_freezing Freezing Procedure cluster_thawing Thawing Procedure Equilibration Equilibration (1.5M PROH, 10 min, RT) Loading Loading (1.5M PROH + 0.3M Sucrose, 5 min, RT) Equilibration->Loading Cooling1 Cooling to -8°C (2°C/min) Loading->Cooling1 Seeding Seeding & Hold (-8°C, 10 min) Cooling1->Seeding Cooling2 Cooling to -30°C (0.3°C/min) Seeding->Cooling2 Cooling3 Cooling to -150°C (50°C/min) Cooling2->Cooling3 LN2_Storage LN2 Storage Cooling3->LN2_Storage Warming Warming (Air + 30°C Water Bath) Thaw1 Thawing Solution 1 (1.0M PROH + 0.3M Sucrose, 5 min, RT) Warming->Thaw1 Thaw2 Thawing Solution 2 (0.5M PROH + 0.3M Sucrose, 5 min, RT) Thaw1->Thaw2 Thaw3 Thawing Solution 3 (0.3M Sucrose, 10 min, RT) Thaw2->Thaw3 Wash Washing (20 min, RT then 37°C) Thaw3->Wash Vitrification_Protocol cluster_vitrification Vitrification Procedure cluster_warming Warming Procedure Wash_V Wash Solution Equilibration_V Equilibration (ES) (5-15 min, RT) Wash_V->Equilibration_V Vitrification_V Vitrification (VS) (~30 sec, RT) Equilibration_V->Vitrification_V LN2_Plunge LN2 Plunge Vitrification_V->LN2_Plunge Thaw1_W Thawing Solution 1 (TS1) (1 min, 37°C) Thaw2_W Thawing Solution 2 (TS2) (3 min, RT) Thaw1_W->Thaw2_W Thaw3_W Thawing Solution 3 (TS3) (3 min, RT) Thaw2_W->Thaw3_W Wash_W Wash Solution Thaw3_W->Wash_W Propanediol_Pathway PROH 1,2-Propanediol Exposure Ca_Influx Increased Intracellular Calcium (Ca2+) PROH->Ca_Influx ZP_Hardening Zona Pellucida Hardening Ca_Influx->ZP_Hardening Apoptosis Apoptosis Activation Ca_Influx->Apoptosis Fert_Impair Impaired Fertilization ZP_Hardening->Fert_Impair Cell_Degen Cellular Degeneration Apoptosis->Cell_Degen Ethylene_Glycol_Pathway EG Ethylene Glycol Exposure Stress Cellular Stress Response EG->Stress ROS Increased Reactive Oxygen Species (ROS) Stress->ROS Gene_Exp Altered Gene Expression (Signaling, Glycoproteins) Stress->Gene_Exp Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage

References

A Comparative Guide to 1,3-Propanediol Grades: Impurity Characterization and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the purity and impurity profiles of chemical reagents is paramount. This guide provides a comprehensive comparison of different grades of 1,3-propanediol (B51772), a versatile diol used in various applications, from industrial processes to pharmaceutical formulations. We delve into the characteristic impurities associated with different manufacturing routes and present detailed analytical methodologies for their identification and quantification.

Understanding the Grades of this compound

This compound (PDO) is commercially available in several grades, each defined by its purity and the acceptable levels of specific impurities. The choice of grade is dictated by the intended application, with higher purity grades required for pharmaceutical and cosmetic uses compared to technical applications.

  • Technical Grade: Typically used in industrial applications such as the production of polymers (e.g., polytrimethylene terephthalate), composites, adhesives, and as a component in antifreeze and solvents.[1] The purity is generally lower, and the impurity profile is less stringently controlled.

  • Cosmetic Grade: Used in personal care products as a humectant, solvent, and emollient. This grade has a high purity and is tested to ensure the absence of skin irritants and other harmful substances.

  • Pharmaceutical (USP/NF) Grade: This is the highest purity grade, meeting the stringent requirements of the United States Pharmacopeia (USP) and National Formulary (NF). It is used as an excipient in drug formulations. The USP-NF monograph for propanediol (B1597323) specifies a purity of not less than 99.7%.[2][3]

Impurity Profiles: A Tale of Two Manufacturing Routes

The impurity profile of this compound is largely dependent on its manufacturing process. There are two primary routes: traditional petrochemical synthesis and modern bio-based fermentation.

1. Petroleum-Based Synthesis:

Petroleum-based this compound is typically produced through the hydration of acrolein or the hydroformylation of ethylene (B1197577) oxide.[1] These chemical processes can introduce specific impurities:

  • From Acrolein Hydration: A potential significant by-product is 3,3'-oxybis-1-propanol . Other impurities may include unreacted starting materials and other side-reaction products.

  • From Ethylene Oxide Hydroformylation: This process can result in residual solvents and intermediates.

2. Bio-Based Synthesis:

Bio-based this compound is produced via fermentation of renewable feedstocks like glucose or glycerol (B35011). While considered a "greener" alternative, this process can introduce a different set of impurities:

  • From Crude Glycerol Feedstock: If crude glycerol from biodiesel production is used, impurities such as methanol (B129727), fatty acid methyl esters (FAMEs), and soaps may be present in the starting material and could potentially carry over into the final product if not adequately removed during purification.

  • From Fermentation: The fermentation process itself produces a variety of by-products, including:

    • Organic Acids: Lactic acid, acetic acid, and succinic acid are common metabolic by-products.

    • Other Alcohols: Ethanol and 2,3-butanediol (B46004) are frequently produced by the microorganisms used in fermentation.

    • Residual Glycerol: Unconverted glycerol may remain in the final product.

Comparative Analysis of Impurity Levels

The following table summarizes the typical purity levels and key impurities found in different grades of this compound. It is important to note that specific impurity limits can vary between suppliers.

GradePurityKey Potential ImpuritiesTypical Source
Technical Grade ≥ 98%3,3'-oxybis-1-propanol, residual reactants, water, various organic by-products.Petroleum-based
Cosmetic Grade ≥ 99.9%Water (typically < 1000 ppm), minimal levels of organic volatiles.Bio-based or highly purified petroleum-based
Pharmaceutical (USP/NF) Grade ≥ 99.7%Conforms to USP limits for heavy metals, chloride, sulfate, and organic volatile impurities (residual solvents).[4]Bio-based or highly purified petroleum-based

Experimental Protocols for Impurity Characterization

Accurate characterization of impurities in this compound requires robust analytical methods. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Organic Impurities

This method is suitable for the determination of the purity of this compound and the identification and quantification of volatile and semi-volatile organic impurities.

Sample Preparation:

  • Accurately weigh approximately 1 gram of the this compound sample into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent such as methanol or dichloromethane.

  • For the analysis of trace impurities, a larger sample size may be used, followed by a concentration step.

GC-MS Parameters:

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX or equivalent), is often used for the analysis of diols. A non-polar column (e.g., DB-5ms) can be used for general impurity screening.

  • Injector: Split/splitless injector, with a typical split ratio of 50:1.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis:

  • The purity of this compound is determined by area normalization, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification of specific impurities is performed using an external or internal standard calibration.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) for Non-Volatile Impurities

This method is particularly useful for the analysis of non-volatile impurities that are common in bio-based this compound, such as residual glycerol and organic acids.

Sample Preparation:

  • Accurately weigh approximately 1 gram of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC-RID Parameters:

  • Column: A column suitable for the separation of sugars and organic acids, such as an ion-exchange column in the hydrogen form (e.g., Aminex HPX-87H or equivalent).

  • Mobile Phase: Isocratic elution with a dilute aqueous solution of sulfuric acid (e.g., 0.005 N H₂SO₄).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60 °C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 20 µL.

Data Analysis:

  • Peaks are identified by comparing their retention times with those of known standards.

  • Quantification is achieved by creating a calibration curve for each impurity using external standards of known concentrations.

Visualizing the Workflow

The following diagrams illustrate the general workflow for characterizing impurities in this compound and the signaling pathway of impurity introduction from different manufacturing routes.

Workflow for Impurity Characterization of this compound cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample_Weighing Sample Weighing & Dilution Filtration Filtration (if necessary) Sample_Weighing->Filtration GC_MS GC-MS Analysis (Volatile Impurities) Filtration->GC_MS Volatile Analysis HPLC_RID HPLC-RID Analysis (Non-Volatile Impurities) Filtration->HPLC_RID Non-Volatile Analysis Peak_Identification Peak Identification GC_MS->Peak_Identification HPLC_RID->Peak_Identification Quantification Quantification Peak_Identification->Quantification Purity_Calculation Purity Calculation Quantification->Purity_Calculation

Caption: Workflow for the characterization of impurities in this compound.

Sources of Impurities in this compound Production cluster_0 Petroleum-Based Routes cluster_1 Bio-Based Route Acrolein Acrolein Hydration Petro_Impurities Impurities: - 3,3'-oxybis-1-propanol - Residual Solvents Acrolein->Petro_Impurities Ethylene_Oxide Ethylene Oxide Hydroformylation Ethylene_Oxide->Petro_Impurities PDO This compound Petro_Impurities->PDO Purification Fermentation Glycerol/Glucose Fermentation Bio_Impurities Impurities: - Organic Acids - 2,3-Butanediol - Ethanol - Residual Glycerol - Methanol (from crude glycerol) Fermentation->Bio_Impurities Bio_Impurities->PDO Purification

Caption: Potential sources of impurities in different this compound production pathways.

References

A Greener Alternative: Life Cycle Assessment of Bio-based 1,3-Propanediol Production

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the environmental performance of bio-based 1,3-propanediol (B51772) (PDO) against its petrochemical counterparts reveals a significant reduction in greenhouse gas emissions and fossil energy consumption. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of the life cycle assessment (LCA) of bio-based 1,3-PDO, supported by quantitative data and experimental methodologies.

Bio-based this compound, primarily derived from the fermentation of renewable feedstocks like corn or glycerol (B35011), is emerging as a sustainable alternative to traditional petroleum-derived diols such as propylene (B89431) glycol (PG) and ethylene (B1197577) glycol (EG).[1][2] An analysis of its entire life cycle, from the cultivation of raw materials to the final product at the factory gate (a "cradle-to-gate" assessment), demonstrates its potential to mitigate climate change and reduce dependence on fossil fuels.

Comparative Environmental Performance

A critical evaluation of various production pathways for this compound and its alternatives highlights the environmental advantages of bio-based processes. The data summarized in the table below is compiled from multiple life cycle assessment studies.

Production PathwayFeedstockGlobal Warming Potential (GWP) (kg CO2 eq/kg product)Non-Renewable Energy Use (MJ/kg product)
Bio-based this compound
FermentationCorn2.5 - 6.7[1]37[3]
FermentationGlycerolLower than fossil-based alternatives[1][2]Lower than fossil-based alternatives[2]
Petrochemical Alternatives
This compoundEthylene Oxide4.04 - 9.4[1]~61.7 (estimated from 40% higher than bio-based)[3]
Propylene GlycolPropylene OxideReduction of 40-60% when switching to renewables-based PG[4]-
Ethylene GlycolEthylene1.8[5]Higher than bio-based PG[6]

Note: The values presented are ranges compiled from various studies and can be influenced by factors such as geographical location, energy sources, and allocation methods.

Studies indicate that bio-based PDO produced from corn has a global warming potential that is approximately 10-15% lower than its petrochemical counterpart.[7] Furthermore, the bio-based production pathway requires about 40% less fossil energy.[7] When glycerol, a byproduct of biodiesel production, is used as a feedstock, the environmental benefits can be even more significant, showcasing a circular economy approach.[1][8]

Experimental Protocols and Methodologies

The production of bio-based this compound primarily involves the fermentation of sugars (derived from corn) or glycerol by genetically engineered microorganisms.

Key Experimental Stages:
  • Feedstock Preparation:

    • Corn-based: Corn is subjected to a wet milling process to separate the starch. The starch is then hydrolyzed into glucose using enzymes.

    • Glycerol-based: Crude glycerol from biodiesel production is purified to remove impurities that could inhibit microbial growth.

  • Fermentation:

    • A sterilized fermentation medium containing the prepared feedstock (glucose or glycerol), essential nutrients, and water is inoculated with a specific strain of microorganism (e.g., a genetically engineered E. coli or Klebsiella sp.).[8][9]

    • The fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and agitation to optimize the conversion of the feedstock into this compound.

  • Purification:

    • After fermentation, the resulting broth contains this compound, water, residual feedstock, microbial biomass, and other byproducts.

    • The purification process typically involves several steps:

      • Filtration: to remove microbial cells.

      • Ion Exchange: to remove charged impurities.

      • Evaporation and Distillation: to separate this compound from water and other volatile components.

The following diagram illustrates the general workflow for the production of bio-based this compound from corn.

cluster_feedstock Feedstock Preparation cluster_fermentation Fermentation cluster_purification Purification Corn Corn WetMilling Wet Milling Corn->WetMilling Starch Starch WetMilling->Starch Hydrolysis Hydrolysis Starch->Hydrolysis Glucose Glucose Hydrolysis->Glucose Fermenter Bioreactor Glucose->Fermenter Filtration Filtration Fermenter->Filtration IonExchange Ion Exchange Filtration->IonExchange Distillation Distillation IonExchange->Distillation PDO This compound Distillation->PDO

Bio-based this compound Production Workflow

Life Cycle Assessment (LCA) Methodology

A Life Cycle Assessment is a systematic analysis of the potential environmental impacts of a product throughout its life cycle. The "cradle-to-gate" approach, commonly used for chemical products, encompasses all stages from raw material extraction to the finished product leaving the factory.

The following diagram outlines the key stages of a cradle-to-gate LCA for bio-based this compound.

cluster_goal Goal and Scope Definition cluster_inventory Life Cycle Inventory (LCI) cluster_impact Life Cycle Impact Assessment (LCIA) cluster_interpretation Interpretation Goal Define Purpose, Functional Unit, and System Boundaries Data Data Collection: Raw Material Inputs, Energy Consumption, Emissions Goal->Data defines Assessment Evaluate Potential Environmental Impacts (e.g., GWP, CED) Data->Assessment provides data for Interpretation Analyze Results, Identify Hotspots, Draw Conclusions Assessment->Interpretation informs

Cradle-to-Gate Life Cycle Assessment Workflow

References

A Comparative Economic Analysis of 1,3-Propanediol Production: Chemical Synthesis vs. Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the economic and experimental aspects of chemical and biological production of 1,3-propanediol (B51772).

The industrial production of this compound (1,3-PDO), a key monomer for polymers like polytrimethylene terephthalate (B1205515) (PTT), has traditionally relied on petrochemical-based chemical synthesis. However, with the growing emphasis on sustainable manufacturing, bio-based production through microbial fermentation has emerged as a compelling alternative. This guide provides an objective comparison of the economic and experimental facets of these two production paradigms, offering valuable insights for process selection and development.

At a Glance: Chemical vs. Biological Production of this compound

FeatureChemical ProductionBiological Production
Primary Feedstock Ethylene oxide or Acrolein (from Propylene)Glycerol (B35011) (crude or pure), Glucose
Process Conditions High temperature and pressureMild temperature and pressure
Catalyst Homogeneous or heterogeneous metal catalystsMicrobial cells (e.g., E. coli, K. pneumoniae)
Key Advantages High purity, established technologyUtilizes renewable feedstocks, lower energy consumption, potentially lower GHG emissions
Key Disadvantages Reliance on fossil fuels, harsh reaction conditions, use of expensive and sometimes toxic catalysts.[1]Complex downstream processing, potential for byproduct formation, sensitivity of microorganisms to process conditions.[2]
Environmental Impact Higher greenhouse gas emissions and reliance on non-renewable resources.[3]Generally lower environmental impact, especially when using crude glycerol, a byproduct of biodiesel production.[4][5]

Quantitative Economic and Performance Comparison

The economic viability and performance of each production route are critical factors in their industrial application. The following tables summarize key quantitative data for both chemical and biological production methods.

Table 1: Production Performance Metrics
ParameterChemical Production (Acrolein Route)Chemical Production (Ethylene Oxide Route)Biological Production (Glycerol Fermentation)
Yield of 1,3-PDO ~45%[6]Up to 80%0.5 - 0.76 mol/mol glycerol
Product Concentration HighHigh23.6 - 81.1 g/L
Selectivity to 1,3-PDO >90% (hydrogenation step)[7]High88.8%
Reaction Time Relatively shortRelatively short11.2 - 40 hours
Downstream Processing DistillationDistillationMulti-step (filtration, ion exchange, distillation, etc.)[8][9]
Table 2: Cost Analysis
Cost ComponentChemical ProductionBiological Production
Raw Material Cost Dependent on volatile petrochemical pricesCan be lower, especially with crude glycerol feedstock.[10]
Energy Consumption High due to high temperature and pressure requirementsLower due to mild process conditions.[11]
Catalyst Cost Can be significant, especially for precious metal catalystsLower, as microorganisms are self-replicating
Downstream Processing Cost Relatively lowerCan be high (50-70% of total production cost) due to complex purification steps.[12]
Overall Production Cost Varies with oil pricesCan be competitive, especially at scale and with optimized processes

Experimental Protocols

Detailed methodologies are crucial for replicating and optimizing production processes. Below are representative experimental protocols for the chemical synthesis via the acrolein route and the biological production from glycerol.

Chemical Production: Hydration of Acrolein and Subsequent Hydrogenation

This two-step process is a common chemical route for this compound synthesis.

Step 1: Hydration of Acrolein to 3-Hydroxypropionaldehyde (3-HPA)

  • Reaction Setup: A fixed-bed reactor is charged with an acidic ion-exchange resin as the catalyst.

  • Reactant Preparation: An aqueous solution of acrolein (13-17% concentration) is prepared.

  • Reaction Conditions: The acrolein solution is passed through the reactor at a temperature of 40°-55°C and a weight hourly space velocity (WHSV) of 3-5 hr⁻¹.[7]

  • Monitoring: The conversion of acrolein and selectivity to 3-HPA are monitored using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up: The reaction mixture containing 3-HPA is separated from unreacted acrolein, typically by distillation under reduced pressure.

Step 2: Hydrogenation of 3-HPA to this compound

  • Reaction Setup: A high-pressure autoclave or a fixed-bed reactor is used with a hydrogenation catalyst, such as Raney nickel or a supported ruthenium catalyst.[13][14]

  • Reactant Preparation: The 3-HPA solution from the previous step is introduced into the reactor.

  • Reaction Conditions: The hydrogenation is carried out at a temperature of 80°C and a hydrogen pressure of 2.0 MPa.[15] The reaction is typically stirred to ensure good mixing.

  • Monitoring: The disappearance of the aldehyde group and the formation of this compound are monitored by GC or HPLC.

  • Purification: The final product, this compound, is purified by distillation to remove the catalyst, solvent, and any byproducts.

Biological Production: Fed-Batch Fermentation of Glycerol

This protocol describes a typical fed-batch fermentation process using a microbial strain like Klebsiella pneumoniae.

  • Inoculum Preparation: A seed culture of the selected microbial strain is prepared by growing it in a suitable medium overnight.

  • Bioreactor Setup: A sterilized bioreactor is filled with a fermentation medium containing a carbon source (glycerol), nitrogen sources (e.g., yeast extract, peptone), salts, and trace elements.[12]

  • Inoculation: The bioreactor is inoculated with the seed culture (typically 5-10% v/v).

  • Fermentation Conditions: The fermentation is carried out at a controlled temperature (e.g., 30-37°C) and pH (e.g., 7.0).[16] Agitation is maintained to ensure proper mixing, and anaerobic conditions are often required.

  • Fed-Batch Strategy: A concentrated solution of glycerol is fed into the bioreactor periodically or continuously to maintain a desired glycerol concentration and avoid substrate inhibition.

  • Monitoring: Cell growth is monitored by measuring the optical density at 600 nm (OD600). The concentrations of glycerol, this compound, and major byproducts (e.g., acetate, lactate) in the culture broth are determined by HPLC.

  • Downstream Processing:

    • Cell Removal: The fermentation broth is first subjected to microfiltration or centrifugation to remove the microbial cells.[8][9]

    • Purification: The cell-free broth is then purified through a series of steps which may include:

      • Ion Exchange Chromatography: To remove charged impurities like organic acids and salts.[17]

      • Activated Carbon Treatment: To remove color and other organic impurities.

      • Vacuum Distillation: To separate this compound from water and other volatile compounds.[8]

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the chemical and biological production pathways for this compound.

Chemical_Synthesis_Pathway cluster_acrolein Acrolein Route cluster_ethylene_oxide Ethylene Oxide Route Propylene Propylene Acrolein Acrolein Propylene->Acrolein Oxidation HPA 3-Hydroxypropionaldehyde (3-HPA) Acrolein->HPA Hydration (H₂O, Acid Catalyst) PDO_A This compound HPA->PDO_A Hydrogenation (H₂, Catalyst) Ethylene_Oxide Ethylene Oxide HPA2 3-Hydroxypropionaldehyde (3-HPA) Ethylene_Oxide->HPA2 Hydroformylation (CO, H₂) PDO_E This compound HPA2->PDO_E Hydrogenation (H₂, Catalyst)

Figure 1: Chemical synthesis pathways for this compound.

Biological_Production_Pathway Glycerol Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA Glycerol Dehydratase (dhaB) DHA Dihydroxyacetone Glycerol->DHA Glycerol Dehydrogenase PDO This compound HPA->PDO This compound Oxidoreductase (dhaT) Byproducts Byproducts (e.g., Acetate, Lactate, Ethanol) DHAP Dihydroxyacetone Phosphate DHA->DHAP Glycolysis Glycolysis DHAP->Glycolysis Glycolysis->Byproducts Production_Workflow_Comparison cluster_chemical Chemical Production Workflow cluster_biological Biological Production Workflow C_Start Petrochemical Feedstock C_Reaction High Temperature & Pressure Reaction C_Start->C_Reaction C_Purification Distillation C_Reaction->C_Purification C_End High Purity This compound C_Purification->C_End B_Start Renewable Feedstock B_Fermentation Fermentation (Mild Conditions) B_Start->B_Fermentation B_Separation Cell Separation B_Fermentation->B_Separation B_Purification Multi-step Purification B_Separation->B_Purification B_End This compound B_Purification->B_End

References

A Comparative Guide to Catalytic Systems for Glycerol Hydrogenolysis to 1,3-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

The conversion of glycerol (B35011), a readily available byproduct of biodiesel production, into the high-value chemical 1,3-propanediol (B51772) (1,3-PDO) represents a significant advancement in sustainable chemistry.[1][2] This transformation, achieved through catalytic hydrogenolysis, has garnered considerable attention from the scientific community. The selective cleavage of the secondary C-O bond in glycerol is challenging, making the choice of an effective and selective catalyst paramount.[1][3][4] This guide provides a comparative overview of the prominent catalytic systems employed for this reaction, presenting key performance data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Performance of Catalytic Systems: A Comparative Analysis

The efficacy of a catalyst in glycerol hydrogenolysis is primarily evaluated based on its ability to achieve high glycerol conversion while maintaining high selectivity towards this compound. The most extensively studied and effective catalysts are bifunctional systems that possess both metal sites for hydrogen activation and acidic sites for dehydration.[1][5] The two leading families of catalysts are Platinum-Tungsten (Pt-W) based and Iridium-Rhenium (Ir-Re) based systems.[1][3]

Catalyst SystemSupportTemperature (°C)H2 Pressure (MPa)Reaction Time (h)Glycerol Conversion (%)1,3-PDO Selectivity (%)1,3-PDO Yield (%)Reference
Pt/WOx/AlOOHBoehmite1605.531006666[4]
Pt/WOx/Al2O3Alumina (B75360)1805.0-884943[6]
Pt/W/Al2O3Alumina1605.53236715.4[4]
Ir-ReOx/SiO2Silica1208.012~40~80~32[1]
3W10NC (W-Ni/CeO2)Ceria2302.0472.1833.338.29[7]

Pt-W-based catalysts are recognized for their excellent performance, often achieving high glycerol conversion.[1] The synergy between platinum, which activates hydrogen, and tungsten oxides (WOx), which provide Brønsted acid sites, is crucial for the selective dehydration of glycerol.[1][6] Supports such as alumina and zirconia play a significant role in the dispersion and stability of the active species.[6][8]

Ir-Re-based catalysts typically exhibit high selectivity towards this compound, often at lower reaction temperatures compared to Pt-W systems.[1] The mechanism is thought to involve the anchoring of the terminal hydroxyl groups of glycerol by the rhenium sites, facilitating the hydrogenolysis of the central C-O bond.[1]

Other emerging catalytic systems, such as those based on nickel doped with tungsten on a ceria support, are also being explored as a cost-effective alternative to noble metal catalysts.[7]

Reaction Mechanism and Experimental Workflow

The selective hydrogenolysis of glycerol to this compound is generally understood to proceed via a two-step dehydration-hydrogenation mechanism.[1]

ReactionPathway Glycerol Glycerol 3-HPA 3-Hydroxypropanal (3-HPA) Glycerol->3-HPA Dehydration (Acid sites) Acrolein Acrolein Glycerol->Acrolein Dehydration 1,2-PDO 1,2-Propanediol Glycerol->1,2-PDO Dehydration-Hydrogenation 1,3-PDO This compound (1,3-PDO) 3-HPA->1,3-PDO Hydrogenation (Metal sites) Propanols Propanols 1,3-PDO->Propanols Over-hydrogenolysis Acrolein->3-HPA Rehydration ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenolysis Reaction cluster_analysis Product Analysis Support_Selection Support Selection (e.g., Al2O3, SiO2) Impregnation Impregnation with Metal Precursors Support_Selection->Impregnation Drying_Calcination Drying and Calcination Impregnation->Drying_Calcination Reduction Reduction Drying_Calcination->Reduction Reactant_Loading Loading of Glycerol, Water, and Catalyst Reduction->Reactant_Loading Reactor_Setup Autoclave Reactor Setup Reactor_Setup->Reactant_Loading Reaction_Conditions Set Temperature, Pressure, and Stirring Reactant_Loading->Reaction_Conditions Reaction_Execution Reaction for a Defined Time Reaction_Conditions->Reaction_Execution Product_Collection Cooling and Collection of Liquid Product Reaction_Execution->Product_Collection Filtration Catalyst Separation (Filtration/Centrifugation) Product_Collection->Filtration GC_Analysis Quantitative Analysis by Gas Chromatography (GC) Filtration->GC_Analysis Data_Calculation Calculation of Conversion, Selectivity, and Yield GC_Analysis->Data_Calculation

References

validating the biodegradability of 1,3-propanediol-based polyesters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biodegradability of 1,3-Propanediol-Based Polyesters

Introduction

The growing demand for sustainable materials has propelled the development of biodegradable polymers for a range of applications, including in the biomedical and pharmaceutical fields. Among these, polyesters based on This compound (B51772) (PDO) are gaining prominence as a bio-based alternative to traditional petroleum-derived plastics. This guide provides a comprehensive comparison of the biodegradability of this compound-based polyesters, such as poly(trimethylene succinate) (PTS) and its copolymers, with two other widely studied biodegradable polyesters: polylactic acid (PLA) and poly(ε-caprolactone) (PCL). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed material selection for their specific applications.

The biodegradability of these polyesters is evaluated across various environmental conditions, including soil, aquatic, and composting environments, as well as through enzymatic degradation assays. This guide summarizes quantitative data from multiple studies, details the experimental protocols for key biodegradation tests, and provides visualizations of experimental workflows and degradation pathways.

Comparative Biodegradability Data

The biodegradability of polymers is influenced by a multitude of factors, including their chemical structure, crystallinity, molecular weight, and the environmental conditions to which they are exposed.[1] The following tables summarize the available quantitative data on the biodegradation of this compound-based polyesters in comparison to PLA and PCL.

Table 1: Biodegradation in Soil Environments

PolymerTest MethodDurationBiodegradation (%)Reference
Poly(trimethylene succinate) (PTS) Soil Burial90 daysSignificant surface degradation observed[2]
Polylactic acid (PLA) Soil Burial (ASTM D5988)180 days~6%[3]
Poly(ε-caprolactone) (PCL) Soil Burial168 hours~80% weight loss (enzymatic, Pseudomonas lipase)[4]

Table 2: Biodegradation in Composting Environments

PolymerTest MethodDurationBiodegradation (CO₂ Evolution, %)Reference
Poly(butylene succinate) (PBS) *ISO 14855-274 days56.2%[5]
Polylactic acid (PLA) ASTM D5338113 days~435g CO₂ evolved from PLA/Chitosan blend[6]
PLA ISO 14855-16 months47.46% - 98.34%[7]
PCL CompostingNot SpecifiedHigh biodegradability[8]

Note: Poly(butylene succinate) (PBS) is often used as a comparable aliphatic polyester (B1180765) to this compound-based polyesters due to structural similarities.

Table 3: Enzymatic Biodegradation

PolymerEnzymeDurationDegradationReference
Poly(propylene succinate) (PPSu) Rhizopus delemar lipase (B570770)3 days2.7 mg/cm² weight loss[2]
Poly(propylene adipate) (PPAd) Rhizopus delemar lipase3 days2.3 mg/cm² weight loss[2]
Poly(propylene sebacate) (PPSe) Rhizopus delemar lipase3 days0.6 mg/cm² weight loss[2]
Poly(butylene succinate-co-adipate) (PBSA) Various lipases, cutinase1-24 hoursComplete degradation[8][9]
Polylactic acid (PLA) Proteinase KNot SpecifiedSusceptible to degradation[9]
Poly(ε-caprolactone) (PCL) Pseudomonas lipase4 daysComplete degradation[10]
PCL Lipase from Candida sp. (CALB)Not SpecifiedHigh hydrolytic activity[8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer biodegradability. The following sections outline the protocols for key experiments cited in this guide.

Soil Burial Biodegradation Test (ASTM D5988-18)

The ASTM D5988-18 standard is a widely accepted method for determining the aerobic biodegradation of plastic materials in soil.[1][6][11][12]

  • Test Setup: The test is conducted in controlled laboratory conditions that simulate a natural soil environment.[1]

  • Inoculum: A standard soil with a known composition and microbial activity is used as the inoculum. The soil should be fertile and collected from the surface layers of fields or forests.[13]

  • Test Substance: The plastic material is introduced into the soil in the form of powder, film, or pellets.[13] A reference material, such as cellulose (B213188), is used as a positive control, and a non-degradable polymer like polyethylene (B3416737) serves as a negative control.

  • Incubation: The soil containing the test and reference materials is incubated in the dark at a constant temperature (typically 20-28°C) and moisture level for a period of up to six months or longer.[13]

  • Measurement: The rate of biodegradation is determined by measuring the amount of carbon dioxide (CO₂) evolved over time. This is achieved by trapping the CO₂ in an alkaline solution and titrating it, or by using a gas chromatograph.[1][11]

  • Calculation: The percentage of biodegradation is calculated by comparing the cumulative amount of CO₂ evolved from the test material to its theoretical maximum CO₂ production, which is based on its carbon content.[1]

Aerobic Biodegradation in an Aqueous Medium (ISO 14852)

This method determines the ultimate aerobic biodegradability of plastic materials in an aqueous environment by measuring the evolved carbon dioxide.[4][14][15][16][17]

  • Test Setup: The test is performed in bottles containing a defined mineral medium, the test material as the sole carbon source, and an inoculum.[14][16]

  • Inoculum: The inoculum is typically derived from activated sludge from a wastewater treatment plant.[16]

  • Test Substance: The plastic material is added to the medium, usually in powder form to maximize the surface area. A readily biodegradable reference substance like cellulose is also tested to validate the activity of the inoculum.[14]

  • Incubation: The bottles are incubated in the dark at a constant temperature (e.g., 25°C) and continuously aerated with CO₂-free air for a period that can extend up to six months.[14]

  • Measurement: The CO₂ produced from the biodegradation of the test material is trapped in a barium hydroxide (B78521) or sodium hydroxide solution. The amount of trapped CO₂ is then determined by titration.[14]

  • Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced by the test material to the theoretical amount of CO₂ that can be produced from the material, based on its carbon content.[14]

Enzymatic Degradation Assay

Enzymatic degradation studies provide insights into the susceptibility of polymer chains to specific enzymes.

  • Enzyme Solution: A solution of a specific enzyme, such as lipase from Pseudomonas sp. or Rhizopus arrhizus, is prepared in a buffer solution at a specific pH (e.g., pH 7.0).

  • Test Specimen: A pre-weighed film or powder of the polyester is placed in the enzyme solution.

  • Incubation: The mixture is incubated at a constant temperature (e.g., 37°C) with gentle agitation for a defined period.

  • Analysis: The degradation of the polymer is assessed by measuring the weight loss of the specimen over time. The degraded products in the solution can also be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gel Permeation Chromatography (GPC) to understand the degradation mechanism.

Mandatory Visualizations

Experimental Workflow for Biodegradation Testing

Caption: A generalized workflow for conducting polymer biodegradation experiments.

Signaling Pathway of Polyester Biodegradation by Microorganisms

microbial_degradation_pathway cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Metabolism A Polyester (e.g., 1,3-PDO Polyester) D Water-Soluble Oligomers & Monomers (e.g., this compound, Succinic Acid) A->D Enzymatic Hydrolysis B Microorganism (e.g., Pseudomonas sp., Bacillus sp.) C Extracellular Hydrolases (Lipases, Esterases, Cutinases) B->C Secretion C->A E Transport into Cell D->E F Metabolic Pathways (e.g., β-oxidation, TCA Cycle) E->F G CO₂, H₂O, Biomass F->G

Caption: The general mechanism of microbial degradation of aliphatic polyesters.

Discussion

The compiled data indicates that this compound-based polyesters, represented here by poly(trimethylene succinate) and its analogues, exhibit significant biodegradation, particularly through enzymatic action. The rate of enzymatic degradation of these polyesters is influenced by the length of the dicarboxylic acid chain, with shorter chains like succinic acid leading to faster degradation.[2] In soil burial tests, these polyesters show clear signs of surface degradation by microorganisms.[2]

In comparison, PCL is known for its relatively rapid biodegradation by a wide range of microorganisms, particularly through the action of lipases.[8][10] PLA, on the other hand, generally shows slower biodegradation rates in soil and requires higher temperatures, such as those found in industrial composting facilities, for efficient degradation.[7][18][19]

The biodegradation of all these polyesters is primarily initiated by the enzymatic hydrolysis of their ester bonds by extracellular enzymes secreted by microorganisms.[20][21][22][23] This process breaks down the polymer chains into smaller, water-soluble oligomers and monomers, which can then be assimilated by the microorganisms and metabolized through pathways like the TCA cycle to produce carbon dioxide, water, and new biomass.

Conclusion

This compound-based polyesters represent a promising class of biodegradable materials with tunable degradation characteristics. Their biodegradability is comparable to, and in some cases, may exceed that of other common biodegradable polyesters under specific conditions. The choice between this compound-based polyesters, PLA, and PCL will ultimately depend on the desired degradation rate and the specific environmental conditions of the intended application. For applications requiring rapid biodegradation in soil or aquatic environments, PCL may be a more suitable choice. For applications where controlled degradation under industrial composting conditions is desired, both this compound-based polyesters and PLA are viable options, with the former potentially offering a more bio-based feedstock. Further research focusing on direct, side-by-side comparative studies under standardized conditions will be invaluable for a more definitive ranking of the biodegradability of these important polymers.

References

Performance of Polyurethanes Derived from 1,3-Propanediol Versus Other Diols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the performance characteristics of polyurethanes synthesized with 1,3-propanediol (B51772) (PDO) as a chain extender reveals distinct advantages in flexibility and specific thermal properties when compared to polyurethanes derived from other common diols such as 1,4-butanediol (B3395766) (BDO) and ethylene (B1197577) glycol. These differences, rooted in the molecular structure of the diols, significantly influence the final polymer's mechanical strength, thermal stability, and chemical resistance, making the choice of diol a critical parameter in tailoring polyurethanes for specific applications in research, drug development, and beyond.

Polyurethanes are a versatile class of polymers formed through the reaction of a diisocyanate, a polyol, and a chain extender. The chain extender, typically a short-chain diol, plays a crucial role in defining the hard segment of the polyurethane, which in turn governs many of the material's key properties. This guide provides a detailed comparison of the performance of polyurethanes derived from this compound against those synthesized with other diols, supported by experimental data from various studies.

Mechanical Properties: A Balancing Act of Strength and Flexibility

The choice of diol chain extender significantly impacts the mechanical properties of the resulting polyurethane, including tensile strength, elongation at break, and hardness.

Polyurethanes based on this compound often exhibit a different balance of mechanical properties compared to those made with 1,4-butanediol. Mechanical testing of polyurethane films has shown that those derived from PDO can have lower tensile strength but higher flexibility (elongation) and a lower tensile stress modulus compared to those based on BDO, polycarbonate, and poly(tetramethylene glycol) (PTMG).[1] This suggests that the odd number of carbon atoms in this compound may disrupt the packing of the hard segments, leading to a more flexible polymer matrix.

In contrast, an "odd-even" carbon number effect has been observed in polyester (B1180765) polyols, where diols with an even number of carbon atoms (like ethylene glycol and 1,4-butanediol) tend to produce polyurethanes with higher melting points, glass transition temperatures, and overall better performance properties than those based on diols with an odd number of carbon atoms (like this compound).[2] This is attributed to better alignment and hydrogen bonding between molecular chains for even-numbered diols.[2]

Table 1: Comparison of Mechanical Properties of Polyurethanes Derived from Different Diols

Diol Chain ExtenderTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A/D)Key Characteristics
This compound (PDO) Lower to ModerateHigherVariesIncreased flexibility.[1]
1,4-Butanediol (BDO) HigherLowerHigherHigh crystallinity and hardness.[2]
Ethylene Glycol (EG) HighModerateHighGood mechanical properties but potential for poor miscibility and reduced hydrolysis resistance.[2]
1,3-Butanediol (B41344) VariesVariesVariesResults in a more transparent and viscous polyurethane compared to 1,4-BDO.[3]

Note: The values presented are comparative and can vary significantly based on the specific polyol, isocyanate, and synthesis conditions used.

Thermal Properties: Influence of Molecular Symmetry

The thermal properties of polyurethanes, including glass transition temperature (Tg), melting temperature (Tm), and thermal stability, are also heavily influenced by the structure of the diol chain extender.

Studies have shown that polyurethanes synthesized with 1,3-butanediol as a chain extender have a glass transition temperature approximately 10–15°C higher than those synthesized with 1,4-butanediol.[3][4] This is attributed to the asymmetrical structure of 1,3-butanediol, which contains a methyl group that hinders chain rotation.[3] Similarly, polyurethanes based on this compound may exhibit different thermal behaviors due to their molecular structure. While the thermal degradation temperatures of polyurethanes made with different butanediol (B1596017) isomers are similar (around 300°C), the transitions at lower temperatures can vary significantly.[3]

The "odd-even" effect also plays a role in thermal properties, with even-numbered diols generally leading to higher melting points due to more efficient packing of the hard segments.[2]

Table 2: Comparison of Thermal Properties of Polyurethanes Derived from Different Diols

Diol Chain ExtenderGlass Transition Temperature (Tg)Melting Temperature (Tm)Thermal Stability (TGA)Key Characteristics
This compound (PDO) VariesGenerally lower than even-numbered diolsSimilar to other diols"Odd-even" effect may lead to lower Tm.[2]
1,4-Butanediol (BDO) VariesHigherSimilar to other diolsWell-ordered hard segments lead to distinct melting peaks.[5][6]
Ethylene Glycol (EG) HigherHigherSimilar to other diolsHigh polarity can influence phase separation.[2]
1,3-Butanediol Higher than 1,4-BDO based PUsAmorphous (no melting point)Similar to other diolsAsymmetrical structure leads to a more amorphous polymer.[3][4]

Note: The values presented are comparative and can vary significantly based on the specific polyol, isocyanate, and synthesis conditions used.

Chemical Resistance and Other Properties

The choice of diol can also affect the chemical and corrosion resistance of polyurethanes. For instance, polyurethane dispersions (PUDs) based on PDO-sebacate have demonstrated exceptional solvent resistance.[1] The overall performance is a result of the interplay between the hard and soft segments, where the diol contributes to the hard segment's integrity and its ability to act as a physical crosslink.

Experimental Methodologies

The characterization of polyurethanes derived from different diols typically involves a suite of standardized analytical techniques to assess their mechanical, thermal, and structural properties.

Synthesis of Polyurethanes

A common method for synthesizing polyurethanes is the prepolymer method .[7][8]

Experimental Workflow for Polyurethane Synthesis (Prepolymer Method)

G cluster_synthesis Polyurethane Synthesis polyol Polyol prepolymer_formation Prepolymer Formation (Reaction at elevated temperature, e.g., 80-85°C) polyol->prepolymer_formation diisocyanate Diisocyanate diisocyanate->prepolymer_formation prepolymer Isocyanate-terminated Prepolymer prepolymer_formation->prepolymer chain_extension Chain Extension prepolymer->chain_extension diol Diol Chain Extender (e.g., this compound) diol->chain_extension polyurethane Polyurethane chain_extension->polyurethane

Caption: Workflow of the two-step prepolymer method for polyurethane synthesis.

In the first step, the polyol is reacted with an excess of diisocyanate to form an isocyanate-terminated prepolymer. The reaction is typically carried out at an elevated temperature (e.g., 85°C) for a set period (e.g., 2 hours) under vacuum.[9] The percentage of free NCO groups is monitored by titration.[9] In the second step, the prepolymer is reacted with a diol chain extender to form the final polyurethane.[7][8]

Another method is the one-shot solvent-free bulk polymerization , where all reactants (polyol, diisocyanate, and chain extender) are mixed together and reacted simultaneously.[3][10]

Characterization Techniques
  • Fourier Transform Infrared Spectroscopy (FTIR): Used to confirm the chemical structure of the synthesized polyurethanes by identifying characteristic functional groups. The disappearance of the NCO peak (around 2270 cm⁻¹) indicates the completion of the reaction.

  • Differential Scanning Calorimetry (DSC): Employed to determine the thermal transitions of the polymers, such as the glass transition temperature (Tg) and melting temperature (Tm).[6] Samples are typically heated and cooled at a controlled rate (e.g., 20 °C/min).[6]

  • Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the polyurethanes by measuring the weight loss as a function of temperature.[10]

  • Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the materials, including the storage modulus (G') and loss modulus (G'').

  • Tensile Testing: Performed on a universal tensile testing machine to determine the mechanical properties such as tensile strength, elongation at break, and Young's modulus, following standards like ASTM D412.[10]

Logical Relationship of Polyurethane Structure and Properties

G cluster_components Polyurethane Components cluster_structure Polymer Structure cluster_properties Material Properties Diol Diol Chain Extender (e.g., 1,3-PDO, 1,4-BDO) Hard_Segment Hard Segment (Crystallinity, H-bonding) Diol->Hard_Segment Polyol Polyol (Soft Segment) Soft_Segment Soft Segment (Flexibility) Polyol->Soft_Segment Isocyanate Diisocyanate Isocyanate->Hard_Segment Phase_Separation Microphase Separation Hard_Segment->Phase_Separation Chemical Chemical Resistance Hard_Segment->Chemical Soft_Segment->Phase_Separation Mechanical Mechanical Properties (Strength, Flexibility) Phase_Separation->Mechanical Thermal Thermal Properties (Tg, Tm) Phase_Separation->Thermal

References

Comparative Transcriptomics of High and Low 1,3-Propanediol Producing Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide provides an objective analysis of the transcriptomic differences between high and low 1,3-propanediol (B51772) (1,3-PDO) producing bacterial strains. Aimed at researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes the central metabolic pathways and experimental workflows. The insights provided can aid in the rational design of microbial cell factories for enhanced 1,3-PDO production.

Quantitative Data Presentation: Gene Expression Comparison

The following table summarizes the differential gene expression of key enzymes in the this compound production pathway in an engineered high-producing Clostridium beijerinckii strain compared to its wild-type (low-producing) counterpart. The engineered strain overexpresses genes involved in both the oxidative and reductive pathways of glycerol (B35011) metabolism.

GeneEncoded EnzymePathwayFold Change in High-Producing Strain
dhaMPhosphoenolpyruvate:dihydroxyacetone phosphotransferaseOxidative~6-fold increase
dhaB1Glycerol dehydrataseReductive~2.5-fold increase
dhaTThis compound dehydrogenaseReductive~5-fold increase

Data synthesized from a study on Clostridium beijerinckii which demonstrated enhanced 1,3-PDO production through metabolic engineering.[1]

Experimental Protocols

This section provides a detailed overview of the methodologies for key experiments in comparative transcriptomics of this compound producing strains.

Fed-Batch Fermentation for this compound Production

This protocol outlines a typical fed-batch fermentation process to cultivate high and low this compound producing strains for subsequent transcriptomic analysis.

a. Culture Medium: A suitable medium for Clostridium beijerinckii contains glycerol as the primary carbon source, along with essential nutrients. An example medium consists of (per liter): 5.0 g of K₂HPO₄, 1.0 g of yeast extract, 0.055 g of FeSO₄·7H₂O, and 0.005 g of sodium acetate. The initial pH is adjusted to 7.1.[1]

b. Inoculum Preparation: A pre-culture is prepared by inoculating the strain into a suitable medium (e.g., Reinforced Clostridial Medium) and incubating under anaerobic conditions at 33°C for 24 hours.[1]

c. Fermentation Conditions:

  • Bioreactor: A 5 L stirred-tank bioreactor is commonly used.

  • Initial Glycerol Concentration: The fermentation is initiated with a specific concentration of glycerol, for example, 390 mM, which has been shown to favor 1,3-PDO production in C. beijerinckii.[2]

  • Temperature and pH: The temperature is maintained at 33°C, and the pH is controlled at a setpoint, typically around 7.0, using automated addition of an acid or base.[1][2]

  • Agitation and Anaerobiosis: The culture is agitated, and anaerobic conditions are maintained by sparging with nitrogen gas.

  • Fed-Batch Strategy: As the initial glycerol is consumed, a concentrated glycerol solution is fed into the bioreactor to maintain a target glycerol concentration, thereby avoiding substrate inhibition and sustaining 1,3-PDO production.

d. Sampling: Culture samples are aseptically collected at different time points during the fermentation for analysis of cell growth (OD₆₀₀), metabolite concentrations (1,3-PDO, organic acids), and for RNA extraction.

RNA Isolation and Sequencing

This protocol describes the steps for extracting high-quality RNA from bacterial cells and preparing it for next-generation sequencing.

a. RNA Extraction:

  • Cell Harvesting: Bacterial cells from the fermentation broth are rapidly harvested by centrifugation.

  • RNA Stabilization: The cell pellet is immediately treated with an RNA stabilization reagent (e.g., RNAProtect Bacteria Reagent) to prevent RNA degradation.[3]

  • Lysis: Cells are lysed using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods to ensure efficient disruption of the bacterial cell wall.[4]

  • RNA Purification: Total RNA is purified from the cell lysate using a commercial kit (e.g., RNeasy PowerSoil Total RNA Kit) following the manufacturer's instructions. This typically involves binding the RNA to a silica (B1680970) membrane, washing to remove contaminants, and eluting the purified RNA.

b. mRNA Enrichment:

  • Since bacterial total RNA is predominantly composed of ribosomal RNA (rRNA), it is crucial to enrich for messenger RNA (mRNA) prior to sequencing. This is achieved using kits that selectively remove rRNA, such as the MICROBExpress™ Bacterial mRNA Purification Kit.[5][6]

c. RNA Quality Control:

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).

  • The integrity of the RNA is assessed using a bioanalyzer to ensure it is not degraded. High-quality RNA will have a high RNA Integrity Number (RIN).

d. RNA-Seq Library Preparation:

  • Fragmentation: The enriched mRNA is fragmented into smaller pieces.

  • cDNA Synthesis: The fragmented RNA is reverse transcribed into complementary DNA (cDNA).

  • Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments. These adapters contain sequences necessary for binding to the sequencing flow cell and for amplification.

  • PCR Amplification: The adapter-ligated cDNA is amplified by PCR to generate a sufficient quantity of library for sequencing.

  • Library Quantification and Sequencing: The final library is quantified and sequenced on an Illumina platform.

Transcriptomic Data Analysis

This section outlines the bioinformatics pipeline for analyzing the raw RNA-seq data to identify differentially expressed genes.

a. Quality Control of Raw Reads: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed from the reads.

b. Read Mapping: The high-quality reads are mapped to the reference genome of the bacterial strain using a short-read aligner such as Bowtie2.

c. Quantification of Gene Expression: The number of reads mapping to each gene is counted. This count is then normalized to account for differences in sequencing depth and gene length, often expressed as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

d. Differential Gene Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly differentially expressed between the high and low this compound producing strains.[7][8] These tools model the read counts and perform statistical tests to determine the significance of expression changes.

e. Functional Analysis: The list of differentially expressed genes is subjected to functional enrichment analysis to identify over-represented biological pathways and gene ontology terms. This helps in understanding the biological processes that are altered between the two conditions.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathway for this compound production and the experimental workflow for comparative transcriptomics.

metabolic_pathway Glycerol Glycerol DHAP Dihydroxyacetone phosphate Glycerol->DHAP Oxidative Pathway (dhaM) HPA 3-Hydroxypropionaldehyde Glycerol->HPA Reductive Pathway (dhaB1) Pyruvate Pyruvate DHAP->Pyruvate PDO This compound HPA->PDO (dhaT) OrganicAcids Organic Acids (e.g., Butyrate, Acetate) Pyruvate->OrganicAcids

Caption: Metabolic pathway of glycerol conversion to this compound.

experimental_workflow cluster_fermentation Fermentation cluster_rnaseq RNA Sequencing cluster_analysis Data Analysis Fermentation Fed-Batch Fermentation of High and Low Producing Strains Sampling Cell Sampling Fermentation->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction mRNA_Enrichment rRNA Depletion (mRNA Enrichment) RNA_Extraction->mRNA_Enrichment Library_Prep RNA-Seq Library Preparation mRNA_Enrichment->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DGE Differential Gene Expression Analysis Quantification->DGE Functional_Analysis Functional Enrichment Analysis DGE->Functional_Analysis

Caption: Experimental workflow for comparative transcriptomics.

References

A Comparative Guide to the Environmental Impact of 1,3-Propanediol Production Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the environmental performance of various production routes for 1,3-propanediol (B51772) (PDO), a versatile chemical intermediate used in the production of polymers, cosmetics, and other industrial products. As sustainability becomes a critical factor in chemical manufacturing, this document aims to equip researchers, scientists, and drug development professionals with objective data to assess the environmental footprint of different PDO synthesis methods. The comparison focuses on traditional petrochemical-based processes versus modern bio-based fermentation routes.

Overview of this compound Production Pathways

The production of this compound is dominated by two main approaches: conventional chemical synthesis from fossil fuel feedstocks and biotechnological synthesis using renewable resources.

  • Petrochemical Pathways: These are the traditional methods for PDO production.

    • The Acrolein Hydration Process: This method involves the hydration of acrolein to 3-hydroxypropionaldehyde (3-HPA), which is then hydrogenated to yield this compound.[1] Acrolein itself is typically derived from the oxidation of propylene.

    • The Ethylene (B1197577) Oxide Hydroformylation Process: In this route, ethylene oxide is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in a hydroformylation step to produce 3-HPA, followed by hydrogenation to 1,3-PDO.[1]

  • Bio-based Pathways: These methods leverage microbial fermentation to convert renewable feedstocks into PDO, offering a more sustainable alternative.

    • Glucose (Corn) Fermentation: Commercially implemented by DuPont, this process uses a genetically engineered strain of E. coli to convert glucose from corn starch into PDO.[2][3]

    • Glycerol (B35011) Fermentation: This pathway utilizes crude glycerol, a major byproduct of the biodiesel industry, as a feedstock.[4] Various microorganisms, including strains of Clostridium, Klebsiella, and Citrobacter, can naturally ferment glycerol to produce this compound.[2]

The following diagram illustrates these primary production routes.

G cluster_petro Petrochemical Pathways cluster_bio Bio-based Pathways Propylene Propylene Acrolein Acrolein Propylene->Acrolein Oxidation HPA_petro 3-Hydroxypropionaldehyde (3-HPA) Acrolein->HPA_petro Hydration Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->HPA_petro Hydroformylation Syngas Synthesis Gas (CO + H2) Syngas->HPA_petro PDO_petro This compound HPA_petro->PDO_petro Hydrogenation Corn Corn Glucose Glucose Corn->Glucose Milling & Hydrolysis Fermentation Microbial Fermentation (e.g., E. coli, Clostridium) Glucose->Fermentation Glycerol Crude Glycerol (from Biodiesel) Glycerol->Fermentation PDO_bio This compound Fermentation->PDO_bio Purification

Figure 1: Key production pathways for this compound (PDO).

Quantitative Environmental Impact Assessment

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts associated with all stages of a product's life. The data presented below is derived from "cradle-to-gate" LCAs, which cover the environmental burdens from raw material extraction through to the finished product at the factory gate. The functional unit for comparison is 1 kg of purified this compound.

Table 1: Comparison of Greenhouse Gas (GHG) Emissions and Non-Renewable Energy Use (NREU)

Production PathwayFeedstockGHG Emissions (kg CO₂ eq. / kg PDO)Non-Renewable Energy Use (MJ / kg PDO)Data Source(s)
Petrochemical Ethylene Oxide / Acrolein4.04 - 9.480 - 160 (estimated)[2]
Bio-based Glucose (from Corn)2.5 - 4.540 - 70[2][5]
Bio-based Glycerol (from Biodiesel)2.5 - 6.750 - 90[2][6]

Key Observations:

  • Greenhouse Gas Emissions: Bio-based production of PDO, particularly from glucose, generally results in lower GHG emissions compared to petrochemical routes.[2] Bioproduction can achieve a reduction of up to 33% in GHG emissions compared to conventional chemical processes.[2] However, the environmental impact of the glycerol-based route is highly dependent on the sustainability of glycerol sourcing.[6][7]

  • Energy Consumption: While bio-based routes consume less non-renewable energy overall, the purification and recovery of PDO from the fermentation broth is a significant energy-intensive step, primarily due to high steam usage in distillation.[2][4] For the corn-to-PDO process, approximately 70% of the non-renewable energy is consumed during the conversion of glucose to PDO and its subsequent purification.[2]

Experimental Protocols: Life Cycle Assessment (LCA) Methodology

The data presented in this guide is based on established Life Cycle Assessment (LCA) studies. The general methodology for these assessments is outlined below.

Objective and Scope: The primary goal of the cited LCAs is to compare the environmental performance of different this compound production pathways. The system boundary is typically "cradle-to-gate," encompassing all processes from raw material acquisition to the final purified product.

Functional Unit: The functional unit used for comparison in these studies is the production of 1 kg of this compound with a purity of >99.5%.

Life Cycle Inventory (LCI): The LCI phase involves collecting data on all inputs and outputs for each process within the system boundary.

  • Inputs:

    • Raw Materials: Consumption of fossil feedstocks (propylene, ethylene oxide), renewable feedstocks (corn, glycerol), catalysts, and other process chemicals.[1][3]

    • Energy: Electricity, natural gas for steam generation, and other energy sources.[6][7]

    • Water: Process water and cooling water.[6][7]

    • Land Use: For cultivation of corn in the bio-based glucose pathway.[5]

  • Outputs:

    • Emissions to Air: Greenhouse gases (CO₂, CH₄, N₂O), and other pollutants (NOx, SOx).[2]

    • Emissions to Water: Wastewater from purification processes.

    • Co-products and Waste: Generation of by-products and solid waste.

Life Cycle Impact Assessment (LCIA): The LCIA phase translates the inventory data into potential environmental impacts.

  • Global Warming Potential (GWP): This is the most commonly reported impact category, measured in kilograms of CO₂ equivalents (kg CO₂ eq.). It quantifies the potential contribution to climate change.

  • Non-Renewable Energy Use (NREU): This metric quantifies the depletion of fossil resources, measured in megajoules (MJ).

  • Other Categories: Some studies also assess impacts such as acidification, eutrophication, and water depletion.[5][6][7]

Workflow Diagram for a Bio-based PDO Life Cycle Assessment:

cluster_LCA LCA Workflow cluster_LCI_Inputs LCI Inputs cluster_LCI_Outputs LCI Outputs cluster_LCIA_Metrics LCIA Metrics A Goal & Scope Definition (Cradle-to-Gate, 1 kg PDO) B Life Cycle Inventory (LCI) (Data Collection) A->B C Life Cycle Impact Assessment (LCIA) (Calculation) B->C Emissions Air Emissions (GHGs) B->Emissions Wastewater Wastewater B->Wastewater Waste Co-products & Waste B->Waste D Interpretation (Comparison & Hotspot Analysis) C->D GWP Global Warming Potential C->GWP NREU Non-Renewable Energy Use C->NREU Other Other Impacts C->Other Raw_Materials Raw Materials (Corn, Glycerol, etc.) Raw_Materials->B Energy Energy (Electricity, Steam) Energy->B Water Water Water->B

Figure 2: General workflow for the cited Life Cycle Assessments (LCAs).

Conclusion

The transition from petrochemical to bio-based production of this compound offers significant environmental advantages, primarily in the reduction of greenhouse gas emissions and dependence on fossil fuels.[5] The fermentation of glucose derived from corn is a commercially established and environmentally favorable route. The use of crude glycerol from biodiesel production is also a promising pathway that contributes to a circular bioeconomy by valorizing a waste stream.[2]

However, challenges for bio-based routes remain. The energy intensity of the downstream purification process is a major environmental hotspot that requires optimization.[4] Furthermore, bio-based pathways that rely on agricultural feedstocks introduce other environmental considerations, such as land and water use.[5] For researchers and industry professionals, the choice of a production pathway requires a holistic assessment of these trade-offs to align with sustainability goals.

References

A Comparative Guide to Batch vs. Fed-Batch Fermentation for 1,3-Propanediol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fermentation Strategies for 1,3-Propanediol (B51772) Synthesis, Supported by Experimental Data.

The microbial production of this compound (1,3-PDO), a valuable monomer for polymers like polytrimethylene terephthalate (B1205515) (PTT), has garnered significant attention as a sustainable alternative to chemical synthesis. The choice of fermentation strategy is a critical factor that directly impacts the efficiency and economic viability of this bioprocess. This guide provides a detailed comparison of batch and fed-batch fermentation methods for 1,3-PDO production, supported by experimental findings.

Executive Summary

Fed-batch fermentation consistently demonstrates superior performance over batch fermentation for this compound production, primarily by mitigating substrate inhibition and enabling higher product titers and productivities. While batch fermentation is simpler in operation, its effectiveness is often limited by the initial substrate concentration, which can be inhibitory to microbial growth and product formation. Fed-batch strategies, through controlled nutrient feeding, maintain optimal substrate levels, leading to enhanced overall process performance.

Performance Comparison: Batch vs. Fed-Batch Fermentation

The following table summarizes the key performance metrics for this compound production using different microbial strains under both batch and fed-batch conditions.

Fermentation StrategyMicrobial StrainSubstrateMax. 1,3-PDO Conc. (g/L)Yield (g/g)Productivity (g/L·h)Reference
Batch Klebsiella pneumoniae SU6Crude Glycerol (B35011)200.341.25[1]
Batch with pH control Klebsiella pneumoniae SU6Crude Glycerol24.95-1.78[1]
Batch Clostridium butyricum & K. pneumoniaeCrude Glycerol52.080.491.80[2]
Fed-Batch Citrobacter freundii AD119Glycerol53.440.390.44[3]
Fed-Batch Klebsiella pneumoniae SU6Crude Glycerol45.350.441.94[1]
Fed-Batch Lactobacillus reuteri CH53Glycerol & Glucose58.60.93 (mol/mol glycerol)-[4]
Fed-Batch Clostridium butyricum & co-cultureCrude Glycerol77.680.51-[2]
Repeated Fed-Batch Klebsiella pneumoniae ΔldhACrude Glycerol81.1-3.38[5]

Logical Workflow for Comparing Fermentation Strategies

The following diagram illustrates the decision-making and experimental process involved in comparing batch and fed-batch fermentation for this compound production.

G cluster_setup Experimental Setup cluster_batch Batch Fermentation cluster_fedbatch Fed-Batch Fermentation cluster_comparison Performance Comparison Strain_Selection Select Microbial Strain (e.g., K. pneumoniae, C. freundii) Media_Preparation Prepare Fermentation Medium (Carbon Source, Nutrients) Strain_Selection->Media_Preparation Inoculum Prepare Inoculum Media_Preparation->Inoculum Batch_Process Run Batch Fermentation (All substrates at start) Inoculum->Batch_Process FedBatch_Process Run Fed-Batch Fermentation (Controlled feeding) Inoculum->FedBatch_Process Batch_Analysis Analyze Samples: - 1,3-PDO Concentration - Substrate Consumption - Biomass Batch_Process->Batch_Analysis Data_Comparison Compare Key Metrics: - Titer (g/L) - Yield (g/g) - Productivity (g/L·h) Batch_Analysis->Data_Comparison FedBatch_Analysis Analyze Samples: - 1,3-PDO Concentration - Substrate Consumption - Biomass FedBatch_Process->FedBatch_Analysis FedBatch_Analysis->Data_Comparison Conclusion Draw Conclusions on Optimal Strategy Data_Comparison->Conclusion

Caption: Workflow for comparing batch and fed-batch fermentation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for batch and fed-batch fermentation for 1,3-PDO production.

General Materials and Methods
  • Microorganism: Klebsiella pneumoniae SU6 or Citrobacter freundii AD119.

  • Inoculum Preparation: A single colony is inoculated into a seed culture medium and incubated until a specific optical density is reached. This seed culture is then used to inoculate the fermenter.[1]

  • Fermenter: A laboratory-scale fermenter (e.g., 5 L) with controls for pH, temperature, and agitation is typically used.[3]

  • Analytical Methods: The concentrations of this compound, glycerol, and other metabolites are determined using High-Performance Liquid Chromatography (HPLC). Cell growth is monitored by measuring the optical density at 600 nm (OD600).

Batch Fermentation Protocol
  • Medium Preparation: The fermentation medium is prepared with all necessary nutrients, including the initial concentration of glycerol (e.g., 40-100 g/L).[1] The medium is sterilized before inoculation.

  • Inoculation: The fermenter is inoculated with a predetermined percentage of the seed culture (e.g., 10% v/v).[1]

  • Fermentation Conditions: The fermentation is carried out under specific conditions of temperature (e.g., 37°C) and pH (e.g., 6.5), which is controlled by the addition of an acid or base.[1] The culture is typically agitated, and anaerobic conditions are maintained by sparging with nitrogen gas.

  • Sampling and Analysis: Samples are withdrawn at regular intervals to monitor cell growth, substrate consumption, and product formation.

  • Termination: The fermentation is stopped when the substrate is depleted or product formation ceases.

Fed-Batch Fermentation Protocol
  • Initial Batch Phase: The fermentation starts as a batch process with an initial, non-inhibitory concentration of glycerol.

  • Feeding Strategy: Once the initial substrate is nearly consumed, a concentrated feeding solution containing glycerol is added to the fermenter. The feeding can be done at a constant rate or based on a feedback control strategy to maintain the glycerol concentration within a desired range (e.g., below 15 g/L).[3]

  • Process Monitoring and Control: Throughout the fermentation, critical parameters such as pH, temperature, and dissolved oxygen are monitored and controlled.[3]

  • Sampling and Analysis: Similar to batch fermentation, samples are taken periodically to analyze the concentrations of key components.

  • Termination: The fed-batch process is typically continued until a high concentration of this compound is achieved or a significant decrease in productivity is observed.

Discussion

The primary advantage of fed-batch over batch fermentation is the ability to overcome substrate inhibition.[3] High initial concentrations of glycerol can be toxic to microorganisms, leading to reduced cell growth and lower product yields.[6] By feeding the substrate intermittently or continuously, the glycerol concentration in the fermenter can be maintained at a low, non-inhibitory level, allowing for sustained cell growth and product synthesis. This results in significantly higher final product concentrations and overall productivity.[1]

Furthermore, fed-batch strategies allow for better control over the fermentation environment. For instance, a two-phase pH-controlled strategy in a fed-batch process has been shown to enhance 1,3-PDO production compared to a constant pH strategy.[1] The fed-batch approach also enables the production of high-value products in a more concentrated form, which can simplify downstream processing.[7]

References

A Comparative Guide to the Validation of Analytical Methods for 1,3-Propanediol Quantification in Complex Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1,3-propanediol (B51772) (1,3-PDO) in complex biological matrices, such as fermentation broths, is critical for process optimization, product yield determination, and quality control in various biotechnological and pharmaceutical applications. The choice of analytical method is paramount and depends on factors including required sensitivity, selectivity, sample matrix, and available instrumentation. This guide provides an objective comparison of common analytical methods for 1,3-PDO quantification, supported by experimental data and detailed protocols.

Overview of Analytical Methods

Several analytical techniques are employed for the determination of this compound in complex media. The most prevalent methods include High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography with Flame Ionization Detection (GC-FID), and Gas Chromatography-Mass Spectrometry (GC-MS). Enzymatic assays also offer a high-throughput alternative for rapid screening. Each method presents distinct advantages and limitations in terms of sensitivity, selectivity, and sample preparation complexity.

Data Presentation: A Comparative Analysis

The performance of these analytical methods can be quantitatively compared based on key validation parameters. The following table summarizes the performance characteristics of HPLC-RID, GC-FID, GC-MS, and Enzymatic Assays for the quantification of this compound.

ParameterHPLC-RIDGC-FIDGC-MS (with derivatization)Enzymatic Assay
Principle Separation based on polarity, detection based on refractive index changes.Separation of volatile compounds, detection by ionization in a flame.Separation of volatile compounds, detection by mass-to-charge ratio.Enzymatic conversion of 1,3-PDO with spectrophotometric detection of a product.
Linearity Range 0.5 - 10 g/L0.05 - 20 g/L[1]0 - 5000 mg/kg (in bacterial cultures)[2]Varies by kit, typically in the µM to mM range.
Limit of Detection (LOD) 0.017 - 0.038 g/L[3]0.010 g/L[1]0.54 mg/kg (in bacterial cultures)[2]Typically in the µM range.
Limit of Quantification (LOQ) Not explicitly found in searches.0.02 g/L[1]Not explicitly found in searches.Typically in the µM range.
Precision (RSD%) 0.42 - 0.63%[3]< 3%[1]Good precision reported (Horwitz ratio <0.45)[2]Typically < 10%.
Accuracy (Recovery %) 96.7 - 103.1%[3]97 ± 6%[1]Not explicitly found in searches.Varies by kit.
Sample Preparation Simple filtration and dilution.Dilution with a solvent, centrifugation.Extraction and derivatization required.Clarification of sample, dilution.
Analysis Time ~20-30 min< 5 min[1]~20-30 min~30 min to 1 hour
Throughput ModerateHighModerateHigh
Selectivity Lower, potential for co-elution with compounds of similar refractive index.Good, but can have co-elution with similar volatile compounds.High, mass spectrometer provides excellent specificity.High, specific enzyme for this compound.
Instrumentation Cost ModerateModerateHighLow (requires a spectrophotometer)

Mandatory Visualization

Below are diagrams illustrating the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Sample Centrifugation Centrifugation Sample->Centrifugation Remove Solids Filtration Filtration Centrifugation->Filtration Clarify Supernatant Dilution Dilution Filtration->Dilution Adjust Concentration HPLC_System HPLC System (Pump, Injector, Column) Dilution->HPLC_System Inject Sample RID_Detector Refractive Index Detector HPLC_System->RID_Detector Data_Acquisition Data Acquisition & Processing RID_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

HPLC-RID Experimental Workflow

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis Sample Sample Dilution_Solvent Dilution with Solvent (e.g., Ethanol) Sample->Dilution_Solvent Centrifugation Centrifugation Dilution_Solvent->Centrifugation Precipitate Salts GC_System GC System (Injector, Column, Oven) Centrifugation->GC_System Inject Supernatant Detector FID or MS GC_System->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-FID/MS Experimental Workflow

Enzymatic_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_detection Detection Sample Sample Clarification Centrifugation/ Filtration Sample->Clarification Dilution Dilution Clarification->Dilution Reaction_Mix Prepare Reaction Mix (Buffer, NAD+, Enzyme) Dilution->Reaction_Mix Add Sample Incubation Incubation Reaction_Mix->Incubation Spectrophotometer Measure Absorbance (e.g., 340 nm) Incubation->Spectrophotometer Data_Analysis Data Analysis Spectrophotometer->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Enzymatic Assay Workflow

Experimental Protocols

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is widely used for quantifying this compound in fermentation broths where concentrations are typically high.

1. Sample Preparation:

  • Withdraw a sample from the fermentation broth.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells and other solid debris.

  • Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the established calibration curve range.

2. HPLC-RID System and Conditions:

  • Column: A suitable ion-exclusion column, such as a Bio-Rad Aminex HPX-87H (300 x 7.8 mm).

  • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60 °C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of this compound standards in the mobile phase (e.g., 0.1, 0.5, 1, 5, and 10 g/L).

  • Inject each standard and record the corresponding peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

4. Data Analysis:

  • Inject the prepared sample and record the chromatogram.

  • Identify the this compound peak based on its retention time compared to the standards.

  • Quantify the concentration of this compound in the sample using the generated calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method offers good sensitivity and is suitable for the analysis of this compound in bacterial culture supernatants.

1. Sample Preparation:

  • Centrifuge the bacterial culture at 9,000 rpm for 3 minutes at 4°C to precipitate salts and cellular debris.

  • Dilute 250 µL of the supernatant with 750 µL of ethanol.

  • Vortex the mixture for 1 minute and centrifuge again under the same conditions.

  • Transfer the supernatant to a GC vial for analysis.

2. GC-FID System and Conditions:

  • Column: A polar capillary column, such as an HP-INNOWAX (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Nitrogen at a flow rate of 2.5 mL/min.

  • Injector Temperature: 290 °C.

  • Detector Temperature (FID): 300 °C.

  • Oven Temperature Program: Initial temperature of 185 °C for 3 minutes, then ramp to 220 °C at 40 °C/min, and hold for 1 minute.

  • Injection Volume: 2 µL with a 30:1 split ratio.

3. Calibration:

  • Prepare standards of this compound in the same culture medium used for the samples, covering a range of 0.05 to 20 g/L.

  • Process the standards using the same sample preparation procedure.

  • Inject each standard and construct a calibration curve based on the peak areas.

4. Data Analysis:

  • Inject the prepared sample.

  • Identify and quantify the this compound peak using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method provides high selectivity and sensitivity, making it suitable for complex matrices and lower concentrations of this compound. A derivatization step is often employed to enhance the volatility of this compound.

1. Sample Preparation and Derivatization:

  • To a small volume of the sample (e.g., cell-free supernatant), add an internal standard.

  • The sample is then dried, for instance, by lyophilization.

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.

  • Heat the mixture to facilitate the derivatization reaction (e.g., 70°C for 30 minutes).

2. GC-MS System and Conditions:

  • Column: A non-polar or medium-polarity column, such as a DB-5ms.

  • Carrier Gas: Helium.

  • Injector and Transfer Line Temperatures: Typically set around 250-280°C.

  • Oven Temperature Program: An initial hold at a lower temperature (e.g., 60°C) followed by a ramp to a higher temperature (e.g., 300°C).

  • Ionization Mode: Electron Impact (EI).

  • Mass Analyzer: Quadrupole or other mass analyzers.

3. Calibration:

  • Prepare calibration standards of this compound and the internal standard.

  • Perform the same derivatization procedure on the standards.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

4. Data Analysis:

  • Analyze the derivatized sample.

  • Identify the this compound derivative peak based on its retention time and mass spectrum.

  • Quantify the concentration using the calibration curve.

Enzymatic Assay

This method offers a high-throughput and specific approach for the quantification of this compound, particularly useful for screening a large number of samples.

1. Principle: The assay is based on the activity of this compound dehydrogenase, which catalyzes the oxidation of this compound to 3-hydroxypropionaldehyde, with the concurrent reduction of NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

2. Sample Preparation:

  • Clarify the biological sample by centrifugation and/or filtration to remove cells and debris.

  • Dilute the sample with buffer if the this compound concentration is expected to be high.

3. Assay Procedure (96-well plate format):

  • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 9.0) and NAD⁺ solution.

  • In each well of a 96-well microplate, add a specific volume of the sample or standard.

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding the this compound dehydrogenase solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time (e.g., 30 minutes).

  • Measure the absorbance at 340 nm using a microplate reader.

4. Calibration and Data Analysis:

  • Prepare a series of this compound standards and measure their absorbance under the same conditions.

  • Create a standard curve by plotting absorbance against the concentration of this compound.

  • Determine the concentration of this compound in the samples from the standard curve.

Conclusion

The selection of an appropriate analytical method for this compound quantification is a critical decision that impacts the accuracy and efficiency of research and development in biotechnology and pharmaceuticals. HPLC-RID offers a robust and straightforward approach for high-concentration samples, while GC-FID provides a rapid and sensitive alternative. For complex matrices requiring high selectivity and sensitivity, GC-MS with derivatization is the method of choice. Enzymatic assays present a valuable tool for high-throughput screening applications. By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can make an informed decision to best suit their specific analytical needs.

References

Safety Operating Guide

Navigating the Disposal of 1,3-Propanediol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,3-Propanediol, ensuring compliance and minimizing environmental impact.

I. Understanding this compound: Safety and Environmental Profile

This compound is a colorless, viscous liquid commonly used as a solvent and in the synthesis of various compounds. According to safety data sheets (SDS), it is generally not classified as a hazardous substance.[1][2][3][4] It is readily biodegradable and exhibits very low toxicity to aquatic species.[5] Despite its favorable environmental profile, proper disposal protocols must be followed to prevent contamination and ensure regulatory compliance.

A summary of key safety and environmental data for this compound is presented in the table below.

PropertyValueSource
GHS Classification Not classified as hazardous[3][4]
Aquatic Toxicity Very low toxicity to aquatic species[5]
Biodegradability Readily biodegradable[5]
Bioaccumulation Potential Not bioaccumulative[5]
Disposal Consideration Offer surplus and non-recyclable solutions to a licensed disposal company.[6][7]

II. Standard Operating Procedure for this compound Disposal

This section outlines the standard operational plan for the disposal of this compound from laboratory settings.

A. Unused or Surplus this compound

For uncontaminated, surplus this compound, direct disposal is not recommended.

  • Identify a Licensed Waste Disposal Company: Contact your institution's Environmental Health and Safety (EHS) department to identify the approved chemical waste vendor.

  • Proper Labeling: Ensure the original container is clearly labeled with "this compound" and the appropriate chemical identifiers (CAS No. 504-63-2).

  • Segregation and Storage: Store the container in a designated chemical waste accumulation area, away from incompatible materials such as strong oxidizers, reducing agents, and acid chlorides.[1]

  • Arrange for Pickup: Follow your institution's procedures to schedule a waste pickup with the licensed disposal company.

B. Management of Spills and Contaminated Materials

In the event of a this compound spill, immediate and appropriate action is necessary.

  • Ensure Proper Ventilation and Personal Protective Equipment (PPE): Before addressing the spill, ensure the area is well-ventilated. At a minimum, wear safety glasses with side-shields, appropriate gloves (e.g., nitrile rubber), and a lab coat.[6][7]

  • Contain the Spill: Prevent the spill from spreading and ensure it does not enter drains or waterways.[6][7]

  • Absorb the Spilled Material: Use an inert absorbent material such as sand, earth, diatomaceous earth, or vermiculite (B1170534) to soak up the liquid.[3][6][8]

  • Collect and Containerize: Carefully collect the absorbed material and place it into a suitable, sealable, and properly labeled container for hazardous waste.[6][8] The container should be clearly marked as "Hazardous Waste" and include the contents (e.g., "this compound contaminated absorbent material").

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of as Hazardous Waste: The container with the absorbed material must be disposed of as hazardous waste through a licensed disposal company.[6][8] Follow the same procedure as for unused product for storage and pickup.

III. Regulatory Framework

The disposal of all chemical waste, including non-hazardous substances and materials contaminated with them, is governed by a combination of federal, state, and local regulations.[5] In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[9] It is imperative to adhere to the specific guidelines established by your institution's EHS department, as they are designed to comply with all relevant regulations.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_start Start cluster_assessment Assessment cluster_unused Unused Product cluster_spill Spill Management cluster_end Final Disposal start This compound for Disposal is_spill Spill or Contamination? start->is_spill unused_proc Label and Segregate for Licensed Disposal is_spill->unused_proc No spill_proc Absorb with Inert Material is_spill->spill_proc Yes licensed_disposal Dispose via Licensed Waste Contractor unused_proc->licensed_disposal containerize Containerize and Label as Hazardous Waste spill_proc->containerize containerize->licensed_disposal

References

Personal protective equipment for handling 1,3-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Propanediol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Personal Protective Equipment (PPE)

While this compound is generally not classified as a hazardous substance, adherence to proper laboratory safety practices is crucial.[1][2][3][4] The following table summarizes the recommended personal protective equipment.

Protection Type Equipment Specifications & Notes
Eye/Face Protection Safety goggles with side protectionRecommended for all handling procedures to prevent splashes.[1][5]
Hand Protection Nitrile rubber (NBR) glovesRecommended thickness: >0.11 mm. Breakthrough time: >480 minutes (permeation: level 6).[1][5] PVC gloves are also an option.[6]
Body Protection Laboratory coat or chemical apronWear appropriate protective clothing to minimize skin contact.[7] Impervious clothing should be considered for larger quantities.[8]
Respiratory Protection Not generally requiredNecessary only if there is a risk of aerosol or mist formation.[1][5] In such cases, use a NIOSH/MSHA-approved respirator.[7]

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

Aspect Procedure Details
Handling Use in a well-ventilated areaLocal exhaust ventilation is recommended to control airborne levels.[7] Avoid contact with skin and eyes, and inhalation of any vapors or mists.[6][7]
Storage Store in a cool, dry, well-ventilated areaKeep containers tightly closed.[7][9] The recommended storage temperature is between 15–25 °C.[1]
Incompatible Materials Avoid strong oxidizing agents, acid chlorides, and acid anhydridesKeep away from incompatible materials to prevent adverse reactions.[7]

Emergency and Disposal Procedures

Follow these procedures in the event of an emergency or for routine disposal.

Procedure Type Steps
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation develops or persists.[2][7]
First Aid: Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water.[8]
First Aid: Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7][8]
First Aid: Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2][8]
Spill Cleanup Absorb the spill with an inert, non-combustible material such as sand or earth.[7][9] Place the absorbed material into a suitable container for disposal.[8] Ensure adequate ventilation.[8]
Disposal Dispose of waste and contaminated materials in accordance with all applicable local, state, and federal regulations.[6][10] Surplus and non-recyclable solutions can be offered to a licensed disposal company.[8][11]

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

prep 1. Preparation ppe 2. Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handling 3. Chemical Handling (Well-ventilated area) ppe->handling post_handling 4. Post-Handling handling->post_handling spill Spill Response handling->spill If spill occurs first_aid First Aid handling->first_aid If exposure occurs storage 5. Secure Storage (Cool, Dry, Ventilated) post_handling->storage decon 6. Decontamination (Clean workspace, remove PPE) post_handling->decon disposal 7. Waste Disposal (Follow regulations) decon->disposal spill->decon first_aid->decon

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
1,3-Propanediol

Descargo de responsabilidad e información sobre productos de investigación in vitro

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